3-Bromo-5-(1-methyl-pyrrolidin-2-yl)-pyridine
Description
BenchChem offers high-quality 3-Bromo-5-(1-methyl-pyrrolidin-2-yl)-pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-5-(1-methyl-pyrrolidin-2-yl)-pyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-bromo-5-(1-methylpyrrolidin-2-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2/c1-13-4-2-3-10(13)8-5-9(11)7-12-6-8/h5-7,10H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKHLFAFBADEABG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1C2=CC(=CN=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60452667 | |
| Record name | 3-bromo-5-(1-methylpyrrolidin-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60452667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71719-09-0 | |
| Record name | 3-bromo-5-(1-methylpyrrolidin-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60452667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Whitepaper: Synthesis and Characterization of 3-Bromo-5-(1-methyl-pyrrolidin-2-yl)-pyridine
An In-Depth Technical Guide for Medicinal Chemists
Abstract
This technical guide provides a comprehensive overview of the synthesis and detailed characterization of 3-Bromo-5-(1-methyl-pyrrolidin-2-yl)-pyridine, a heterocyclic building block of significant interest in drug discovery and development. We present a robust and high-yield synthetic protocol via reductive amination, delve into the mechanistic rationale behind the chosen methodology, and outline a complete workflow for structural verification and purity assessment using modern analytical techniques. This document is intended for researchers, medicinal chemists, and process development scientists who require a practical, in-depth understanding of this valuable synthetic intermediate.
Introduction: The Strategic Value of Halogenated Pyridine Scaffolds
The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. Its unique electronic properties and ability to participate in hydrogen bonding make it a cornerstone in the design of molecules that interact with biological targets. Pyridine derivatives are integral to blockbuster drugs, including kinase inhibitors for oncology and agents targeting the central nervous system (CNS).[1]
The strategic functionalization of the pyridine ring is paramount for optimizing a drug candidate's pharmacokinetic and pharmacodynamic profiles.[1] In this context, halogenated pyridines, such as 3-Bromo-5-(1-methyl-pyrrolidin-2-yl)-pyridine, serve as exceptionally versatile intermediates. The bromine atom acts as a synthetic "handle," enabling a wide array of transition metal-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira couplings.[2] This capability allows for the rapid diversification of the core structure, facilitating the exploration of a broad chemical space during lead optimization. The (1-methyl-pyrrolidin-2-yl) moiety is notably a key structural feature of nicotine, making this compound a particularly valuable precursor for synthesizing analogues for neurological research and the development of novel therapeutics.[3]
This guide provides the essential scientific knowledge to reliably synthesize and characterize this important molecule, empowering research and development efforts.
Section 1: Synthetic Pathway and Mechanistic Rationale
The synthesis of 3-Bromo-5-(1-methyl-pyrrolidin-2-yl)-pyridine is most efficiently achieved through the N-methylation of its secondary amine precursor, 3-Bromo-5-(2-pyrrolidinyl)pyridine. The selected method is a classic reductive amination, a cornerstone reaction in medicinal chemistry prized for its efficiency, selectivity, and operational simplicity.
Overall Reaction Scheme
The transformation involves the reaction of the precursor with formaldehyde in the presence of a mild reducing agent, sodium cyanoborohydride.
Caption: Synthetic pathway for the N-methylation of the precursor.
Mechanistic Discussion
The choice of reagents is critical for the success of this synthesis.
-
Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the secondary amine of the pyrrolidine ring on the electrophilic carbonyl carbon of formaldehyde. This is followed by dehydration to form a transient, electrophilic iminium ion. The reaction is often facilitated by a slightly acidic medium, which protonates the hydroxyl group of the hemiaminal intermediate, making it a better leaving group (water).
-
Selective Reduction: Sodium cyanoborohydride (NaBH₃CN) is the reducing agent of choice for this transformation. Unlike more powerful hydride reagents like sodium borohydride (NaBH₄), NaBH₃CN is sufficiently mild to not reduce the formaldehyde starting material. It is also stable in weakly acidic conditions, which are optimal for iminium ion formation. Its primary role is to selectively deliver a hydride to the electrophilic carbon of the iminium ion, yielding the desired tertiary amine product.[4] This selectivity is the cornerstone of the protocol's trustworthiness, ensuring a clean conversion to the target molecule with minimal side products.
Section 2: Detailed Experimental Protocol
This protocol is adapted from established laboratory procedures and is designed for high-yield synthesis of the title compound.[4]
Materials and Reagents
-
Starting Material: 3-Bromo-5-(2-pyrrolidinyl)pyridine
-
Reagents: Formaldehyde (37% aqueous solution), Sodium cyanoborohydride (NaBH₃CN), Acetic acid, Hydrochloric acid (1M), Sodium hydroxide (solid), Magnesium sulfate (anhydrous), Activated charcoal.
-
Solvents: Acetonitrile (MeCN), Methylene chloride (CH₂Cl₂), Deionized water.
-
Equipment: Round-bottom flask, magnetic stirrer, ice bath, rotary evaporator, separatory funnel, standard laboratory glassware.
Step-by-Step Synthesis Procedure
-
Reaction Setup: In a round-bottom flask, dissolve 3-Bromo-5-(2-pyrrolidinyl)pyridine (18.14 g, 80.6 mmol) in acetonitrile (250 mL). Cool the solution to 0°C using an ice bath.[4]
-
Formaldehyde Addition: To the stirred, cooled solution, add an aqueous solution of formaldehyde (60.4 mL, 37% by weight, 806 mmol) and stir the mixture for 20 minutes at 0°C.[4]
-
Reduction: Add solid sodium cyanoborohydride (7.60 g, 120 mmol) in several portions over 30 minutes. Causality Note: Portion-wise addition is crucial to control the reaction exotherm and prevent runaway reactions. Stir the mixture at 0°C for an additional 90 minutes.[4]
-
Acidification & Reaction Completion: Add acetic acid (3.0 mL) to the reaction. Allow the mixture to warm to room temperature and stir for 15 hours to ensure the reaction proceeds to completion.[4]
Work-up and Purification
-
Quenching & Solvent Removal: Dilute the reaction mixture with 75 mL of 1M aqueous hydrochloric acid. Remove the organic solvents (acetonitrile) via rotary evaporation.[4]
-
Acidic Wash: Adjust the pH of the remaining aqueous residue to 2.5 with 1N HCl. Extract this acidic solution three times with 75 mL portions of methylene chloride to remove any non-basic impurities. Discard the organic layers.[4]
-
Product Isolation: Basify the aqueous phase to pH 12 by the careful addition of solid sodium hydroxide. Causality Note: This deprotonates the product, rendering it soluble in the organic solvent. Extract the basic aqueous phase three times with 75 mL portions of methylene chloride.[4]
-
Drying and Finishing: Combine the organic extracts from the basic extraction. Treat the combined solution with anhydrous magnesium sulfate and activated charcoal. Filter the mixture through Celite to remove the drying agent and charcoal.[4]
-
Final Product: Remove the solvent by rotary evaporation and dry the residue under high vacuum to yield 3-Bromo-5-(1-methyl-pyrrolidin-2-yl)-pyridine as a pale yellow oil (Expected yield: ~95%).[4]
Section 3: Characterization and Structural Elucidation
Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A multi-technique approach provides a self-validating system of analysis.
Caption: A logical workflow for the comprehensive analysis of the product.
High-Performance Liquid Chromatography (HPLC)
HPLC is employed to assess the purity of the final product.
-
Protocol: A reverse-phase HPLC method is suitable.[5][6]
-
Column: C18, 5 µm particle size.
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.[5]
-
-
Expected Result: A single major peak, indicating high purity. The retention time can be used for quality control across batches.
Mass Spectrometry (MS)
MS confirms the molecular weight and the presence of the bromine atom.
-
Technique: Low-resolution mass spectrometry with electron ionization (LRMS-EI).
-
Expected Result: The mass spectrum will show a characteristic pair of peaks for the molecular ion due to the natural isotopes of bromine (⁷⁹Br and ⁸¹Br), which have a near 1:1 abundance.[4]
-
m/z 240: Corresponding to [C₁₀H₁₃N₂⁷⁹Br]⁺
-
m/z 242: Corresponding to [C₁₀H₁₃N₂⁸¹Br]⁺
-
The presence of both peaks in approximately equal intensity is definitive proof of a single bromine atom in the molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is the definitive method for elucidating the precise structure of the molecule.
-
Solvent: DMSO-d₆
-
Frequency: 300 MHz
-
Expected Chemical Shifts (δ) and Assignments: [4]
-
δ 8.55 (d, 1H), 8.44 (d, 1H), 7.88 (t, 1H): These signals in the downfield region correspond to the three protons on the pyridine ring.
-
δ 3.24 (t, 1H), 3.10 (t, 1H), 2.36 (m, 1H), 1.95 (m, 1H), 1.85 (m, 1H), 1.70 (m, 1H): These multiplets in the aliphatic region correspond to the protons on the pyrrolidine ring.
-
δ 2.18 (s, 3H): This sharp singlet is the characteristic signal for the three protons of the newly added N-methyl group, confirming the success of the reductive amination.
-
Summary of Characterization Data
| Parameter | Expected Value | Source |
| Molecular Formula | C₁₀H₁₃BrN₂ | [4] |
| Molecular Weight | 241.13 g/mol | [4] |
| Appearance | Pale yellow oil | [4] |
| ¹H NMR (DMSO-d₆) | Key signal: Singlet at δ 2.18 ppm (N-CH₃) | [4] |
| Mass Spec (EI) | m/z 240/242 (~1:1 ratio) | [4] |
| Purity (HPLC) | >95% | Standard |
Conclusion
This guide has detailed a highly efficient and reliable protocol for the synthesis of 3-Bromo-5-(1-methyl-pyrrolidin-2-yl)-pyridine. The reductive amination approach is robust, high-yielding, and utilizes readily available reagents, making it suitable for both small-scale research and larger-scale production. The comprehensive characterization workflow, employing HPLC, MS, and NMR, provides a validated system for ensuring the structural integrity and purity of this valuable synthetic intermediate. The availability of this building block through a well-documented synthetic route empowers medicinal chemists to accelerate the discovery and development of novel therapeutics, particularly in the fields of neuroscience and oncology.
References
-
Synthesis method of 3-bromo-5-methylpyridine. Eureka | Patsnap. [Link]
-
Supporting Information. The Royal Society of Chemistry. [Link]
-
Supplementary Information Synthetic routes to compounds 5 and 10-19. The Royal Society of Chemistry. [Link]
-
3-(1-Methylpyrrolidin-2-yl)pyridine | C10H14N2 | CID 942. PubChem. [Link]
-
HPLC Methods for analysis of Pyridine. HELIX Chromatography. [Link]
-
Supporting Information. The Royal Society of Chemistry. [Link]
-
Pyridine, 3-bromo-. NIST WebBook. [Link]
- US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones.
-
Study of the reaction of (Z)-5-bromo-3-(1-methylpyrrolidin-2-ylidene)-3H-indole with pentane-2,4-dione. ResearchGate. [Link]
-
3-Bromo-5-(1-methyl-pyrrolidin-2-yl)-pyridine 250mg. Dana Bioscience. [Link]
-
The Crucial Role of Pyridine Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. PubMed. [Link]
-
(R)-5-Bromo-3-(1-methyl-2-pyrrolidinyl methyl)-1H-indole. PubChem. [Link]
-
New therapeutic modalities in drug discovery and development: Insights & opportunities. ADMET & DMPK. [Link]
- WO2006054151A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
-
3-bromo-5-(pyrrolidin-2-yl)pyridine. PubChemLite. [Link]
-
HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. HELIX Chromatography. [Link]
-
Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. IOSR Journal. [Link]
-
Pyridine, 3-(1-methyl-2-pyrrolidinyl)-, (S)-. NIST WebBook. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. 3-Bromo-5-(piperidin-1-ylmethyl)pyridine|CAS 866327-70-0 [benchchem.com]
- 3. (S)-3-bromo-5-(1-methylpyrrolidin-2-yl)pyridine | 71606-34-3 [chemicalbook.com]
- 4. 3-BroMo-5-(1-Methylpyrrolidin-2-yl)pyridine synthesis - chemicalbook [chemicalbook.com]
- 5. Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. helixchrom.com [helixchrom.com]
Physicochemical properties of 3-Bromo-5-(1-methyl-pyrrolidin-2-yl)-pyridine.
An In-Depth Technical Guide to the Physicochemical Properties of 3-Bromo-5-(1-methyl-pyrrolidin-2-yl)-pyridine
Foreword: A Molecule of Interest
3-Bromo-5-(1-methyl-pyrrolidin-2-yl)-pyridine, a substituted pyridine derivative, presents a fascinating scaffold for researchers in medicinal chemistry and drug development. Its structure, bearing resemblance to nicotine, positions it as a valuable intermediate and a subject of study for neurological and pharmacological research.[1][2] This guide moves beyond a simple data sheet to provide a comprehensive overview of its core physicochemical properties, the rationale behind their experimental determination, and the self-validating protocols required to ensure scientific integrity. The methodologies detailed herein are designed to equip researchers with the practical knowledge needed to synthesize, purify, and thoroughly characterize this compound.
Core Molecular Identity
A precise understanding of a compound's identity is the foundation of all subsequent research. The fundamental identifiers for this molecule are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | 3-Bromo-5-(1-methyl-pyrrolidin-2-yl)-pyridine | [3] |
| CAS Number | 71719-09-0 | [3][4] |
| Molecular Formula | C₁₀H₁₃BrN₂ | [3] |
| Molecular Weight | 241.13 g/mol | [3] |
| Physical Appearance | Pale yellow oil | [3] |
graph "chemical_structure" { layout=neato; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];// Define nodes for atoms N1 [label="N", pos="0,0!"]; C1 [label="C", pos="-1.2,-0.7!"]; C2 [label="C", pos="-1.2,-2.1!"]; C3 [label="C", pos="0,-2.8!"]; C4 [label="C", pos="1.2,-2.1!"]; C5 [label="C", pos="1.2,-0.7!"]; N_pyr [label="N", pos="0,-4.2!"]; C_pyr1 [label="C", pos="-1.2,-4.9!"]; C_pyr2 [label="C", pos="-0.7,-6.2!"]; C_pyr3 [label="C", pos="0.7,-6.2!"]; C_pyr4 [label="C", pos="1.2,-4.9!"]; C_methyl [label="CH₃", pos="-2.3,-4.5!"]; Br [label="Br", pos="2.4,0!"];
// Define bonds N1 -- C1; C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- N1; C3 -- N_pyr; N_pyr -- C_pyr1; C_pyr1 -- C_pyr2; C_pyr2 -- C_pyr3; C_pyr3 -- C_pyr4; C_pyr4 -- N_pyr; N_pyr -- C_methyl; C5 -- Br;
// Add double bonds for pyridine ring edge [style=bold]; N1 -- C5; C1 -- C2; C3 -- C4; }
Caption: 2D Structure of 3-Bromo-5-(1-methyl-pyrrolidin-2-yl)-pyridine.
Synthesis and Purification: From Precursor to Pure Compound
The acquisition of a pure, well-characterized sample is the paramount first step in any experimental plan. The synthesis of 3-Bromo-5-(1-methyl-pyrrolidin-2-yl)-pyridine is typically achieved via reductive amination of its N-desmethyl precursor.
Synthetic Workflow
The synthesis involves the N-methylation of 5-bromo-3-(2-pyrrolidinyl)pyridine. This process is a classic example of reductive amination, where a primary amine is converted to a secondary amine.
Caption: Workflow for the synthesis of the target compound.
Step-by-Step Synthesis Protocol
This protocol is adapted from established procedures.[3]
-
Reaction Setup: Dissolve 5-bromo-3-(2-pyrrolidinyl)pyridine (1 equivalent) in acetonitrile in a round-bottom flask. Cool the solution to 0°C in an ice bath.
-
Methylation: Slowly add an aqueous solution of formaldehyde (37% by weight, ~10 equivalents). Stir the mixture for 20 minutes at 0°C. Rationale: Formaldehyde reacts with the secondary amine of the pyrrolidine ring to form an intermediate iminium ion.
-
Reduction: In several portions, add solid sodium cyanoborohydride (NaBH₃CN, ~1.5 equivalents) over 30 minutes. Continue stirring at 0°C for an additional 90 minutes. Rationale: NaBH₃CN is a mild reducing agent that selectively reduces the iminium ion to the desired tertiary amine without reducing the formaldehyde.
-
Acidification & Reaction Completion: Add a small amount of acetic acid (~0.04 equivalents) and allow the reaction to warm to room temperature. Stir for 15 hours. Rationale: The acid catalyzes the reaction and ensures the complete formation and reduction of the iminium ion.
-
Workup & Extraction:
-
Quench the reaction by diluting with 1M aqueous hydrochloric acid.
-
Remove the organic solvents via rotary evaporation.
-
Adjust the pH of the aqueous residue to ~2.5 with 1N HCl and extract three times with methylene chloride. Discard these organic layers. Rationale: This step removes any non-basic organic impurities.
-
Basify the remaining aqueous phase to pH 12 with solid sodium hydroxide. Rationale: This deprotonates the product, making it soluble in organic solvents.
-
Extract the basic aqueous phase three times with methylene chloride.
-
-
Isolation: Combine the organic layers from the basic extraction, dry over magnesium sulfate, filter, and concentrate under vacuum to yield the final product as a pale yellow oil.[3]
Core Physicochemical Properties & Experimental Determination
The physicochemical properties of a drug candidate are paramount as they influence its absorption, distribution, metabolism, and excretion (ADME).[5] For a heterocyclic compound like this, key properties include solubility, pKa, and lipophilicity.
Aqueous Solubility
Protocol for Experimental Solubility Determination (Thermodynamic Shake-Flask Method):
-
Preparation: Add an excess amount of the compound (as a pale yellow oil) to a known volume of phosphate-buffered saline (PBS) at pH 7.4 in a glass vial.
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the suspension at high speed to pellet the undissolved solid/oil.
-
Quantification: Carefully remove an aliquot of the clear supernatant. Dilute the aliquot with a suitable mobile phase and analyze the concentration using a pre-validated HPLC-UV method against a standard curve.
-
Result: The determined concentration represents the thermodynamic solubility of the compound under the specified conditions.
Acidity Constant (pKa)
The pKa value dictates the ionization state of a molecule at a given pH, which profoundly affects its interaction with biological targets, membrane permeability, and solubility. Pyridine derivatives typically have a pKa between 5 and 6.[6]
Protocol for pKa Determination (Potentiometric Titration):
-
Sample Preparation: Accurately weigh and dissolve a sample of the compound in a solution of 0.15 M KCl (to maintain constant ionic strength).
-
Titration Setup: Place the solution in a thermostatted vessel and use a calibrated pH electrode to monitor the pH.
-
Titration: Titrate the solution with a standardized solution of HCl (e.g., 0.1 M). Record the pH value after each incremental addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the Henderson-Hasselbalch equation, corresponding to the pH at which the compound is 50% protonated. This is typically found at the midpoint of the steepest part of the titration curve.
Lipophilicity (LogP)
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) between octanol and water, is a key indicator of a drug's ability to cross cell membranes.[7]
Protocol for LogP Determination (Shake-Flask Method):
-
System Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing and allowing the phases to separate.
-
Partitioning: Dissolve a known amount of the compound in the aqueous phase. Add an equal volume of the octanol phase.
-
Equilibration: Vigorously shake the mixture for a set period (e.g., 1-2 hours) to allow for partitioning, then allow the layers to separate completely, often aided by centrifugation.
-
Quantification: Determine the concentration of the compound in both the aqueous and octanol phases using a suitable analytical technique, such as HPLC-UV.
-
Calculation: The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.
Analytical Characterization: A Self-Validating Workflow
A robust analytical workflow is essential to confirm the identity, purity, and structure of the synthesized compound.[8] This typically involves a combination of chromatographic and spectroscopic techniques.
Sources
- 1. (S)-3-bromo-5-(1-methylpyrrolidin-2-yl)pyridine | 71606-34-3 [chemicalbook.com]
- 2. 3-(1-Methylpyrrolidin-2-yl)pyridine | C10H14N2 | CID 942 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-BroMo-5-(1-Methylpyrrolidin-2-yl)pyridine synthesis - chemicalbook [chemicalbook.com]
- 4. 71719-09-0|3-Bromo-5-(1-methyl-pyrrolidin-2-yl)-pyridine|BLD Pharm [bldpharm.com]
- 5. books.rsc.org [books.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
A Technical Guide to the Spectroscopic Characterization of 3-Bromo-5-(1-methyl-pyrrolidin-2-yl)-pyridine
This guide provides an in-depth analysis of the essential spectroscopic data required for the unambiguous identification and characterization of 3-Bromo-5-(1-methyl-pyrrolidin-2-yl)-pyridine, a key heterocyclic building block in medicinal chemistry and drug development. The methodologies and interpretations presented herein are grounded in established principles of analytical chemistry, offering researchers a reliable framework for quality control and structural verification.
Molecular Structure and Analytical Overview
Structure:
Compound: 3-Bromo-5-(1-methyl-pyrrolidin-2-yl)-pyridine Molecular Formula: C₁₀H₁₃BrN₂ Molecular Weight: 241.13 g/mol [1] CAS Number: 71719-09-0[1]
The structural confirmation of this molecule relies on a synergistic application of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each technique provides a unique piece of the structural puzzle, and together, they offer a self-validating system for identity and purity assessment.
Mass Spectrometry (MS)
Mass spectrometry is the cornerstone for determining the molecular weight and elemental composition of a compound. For a molecule like 3-Bromo-5-(1-methyl-pyrrolidin-2-yl)-pyridine, which contains a basic nitrogen atom, Electrospray Ionization (ESI) is a highly effective and common ionization technique that typically produces the protonated molecular ion, [M+H]⁺. Electron Ionization (EI) can also be used, providing valuable fragmentation patterns.
Experimental Protocol: Low-Resolution Mass Spectrometry (LRMS)
-
Sample Preparation: A dilute solution of the analyte is prepared by dissolving approximately 1 mg of the compound in 1 mL of a suitable solvent such as acetonitrile or methanol.
-
Instrument Setup (ESI): The solution is introduced into the mass spectrometer via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.
-
Data Acquisition (ESI): The mass spectrometer is operated in positive ion mode. Key parameters include a capillary voltage of 3-4 kV, a cone voltage of 20-40 V, and a desolvation gas temperature of 250-350 °C. Data is acquired over a mass range of m/z 50-500.
-
Data Acquisition (EI): The sample is introduced via a direct insertion probe or GC inlet. The standard electron energy is 70 eV.
Data Summary & Interpretation
The most critical feature in the mass spectrum is the isotopic pattern of the molecular ion, which arises from the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%). This results in two prominent peaks of nearly equal intensity separated by 2 m/z units.
| Ion | Technique | Expected m/z | Observed m/z | Interpretation |
| [M]⁺ | EI | 240.026 (for C₁₀H₁₃⁷⁹BrN₂) | 240, 242 | Molecular ion peaks showing the characteristic 1:1 isotopic pattern for bromine.[1] |
| [M+H]⁺ | ESI | 241.034 (for C₁₀H₁₄⁷⁹BrN₂) | 239, 241 | Protonated molecular ion peaks, also exhibiting the bromine isotopic signature.[1] |
Note: The observed m/z values are reported as integers from low-resolution data. High-resolution mass spectrometry (HRMS) would provide exact masses to confirm the elemental formula C₁₀H₁₃BrN₂.
Mass Spectrometry Workflow
Caption: Workflow for MS analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The spectrum reveals characteristic vibrations of specific bonds, providing a molecular fingerprint.
Experimental Protocol: Attenuated Total Reflectance (ATR)
ATR is a modern technique that requires minimal sample preparation.
-
Instrument Setup: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol and taking a background spectrum.
-
Sample Application: Place a single drop of the neat liquid sample (described as a pale yellow oil) directly onto the ATR crystal.[1]
-
Data Acquisition: Apply pressure to the sample using the instrument's anvil to ensure good contact. Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.
-
Cleaning: Clean the crystal thoroughly after the measurement.
Predicted IR Data & Interpretation
| Wavenumber (cm⁻¹) | Intensity | Bond Vibration | Functional Group |
| ~3100-3000 | Medium | C-H stretch | Aromatic (Pyridine) |
| ~2970-2800 | Strong | C-H stretch | Aliphatic (Pyrrolidine) |
| ~1570, 1460 | Medium | C=C / C=N stretch | Aromatic Ring |
| ~1450 | Medium | CH₂ bend (scissoring) | Pyrrolidine Ring |
| ~1100-1000 | Strong | C-N stretch | Aliphatic & Aromatic Amine |
| ~800-700 | Strong | C-H bend (out-of-plane) | Substituted Pyridine |
| ~600-500 | Medium | C-Br stretch | Aryl Halide |
The presence of sharp peaks in the 2800-3100 cm⁻¹ region confirms the aliphatic and aromatic C-H bonds. The key aromatic ring stretching vibrations and the strong C-N stretching signal are crucial for confirming the core structure.
Infrared Spectroscopy Workflow
Caption: Workflow for ATR-IR analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR reveals the chemical environment, number, and connectivity of protons, while ¹³C NMR maps the carbon skeleton.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ was used in the reference data.[1] Add a small amount of an internal standard like tetramethylsilane (TMS) if quantitative analysis is needed (though modern spectrometers can reference the residual solvent peak).
-
Instrument Setup: Place the NMR tube in the spectrometer. The instrument is tuned and the magnetic field is shimmed to ensure homogeneity.
-
¹H NMR Acquisition: A standard one-pulse experiment is performed. Key parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. Typically 8-16 scans are co-added.
-
¹³C NMR Acquisition: A proton-decoupled experiment (e.g., zgpg30) is used to produce a spectrum with singlets for each unique carbon. A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.
¹H NMR Data & Interpretation (300 MHz, DMSO-d₆)
The ¹H NMR spectrum is the most information-rich for this molecule. The choice of DMSO-d₆ as a solvent is critical; its polarity ensures solubility and its chemical shift (δ ~2.50 ppm) is well-separated from most analyte signals.[1]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| 8.55 | d, J=2.1 Hz | 1H | Pyridine H-2 | Located between two nitrogen atoms (implied by ring structure) and ortho to the bromine atom, resulting in strong deshielding. |
| 8.44 | d, J=1.9 Hz | 1H | Pyridine H-6 | Ortho to the ring nitrogen, deshielded. Small doublet coupling to H-4. |
| 7.88 | t, J=1.9 Hz | 1H | Pyridine H-4 | Meta to both the bromine and the pyrrolidine substituent. Coupled to both H-2 and H-6, appearing as a triplet. |
| 3.24 | bd-t | 1H | Pyrrolidine H-2' | Chiral proton attached to the same carbon as the pyridine ring. Deshielded by the ring and nitrogen. |
| 3.10 | t, J=8.0 Hz | 1H | Pyrrolidine H-5'a | One of the protons on the carbon adjacent to the N-methyl group. |
| 2.36 | m | 1H | Pyrrolidine H-5'b | The other proton on the carbon adjacent to the N-methyl group. |
| 2.18 | s | 3H | N-CH₃ | A sharp singlet in a typical aliphatic region, characteristic of a methyl group on a nitrogen. |
| 1.95 | m | 1H | Pyrrolidine H-3' | Aliphatic proton on the pyrrolidine ring. |
| 1.85 | m | 1H | Pyrrolidine H-3' | Diastereotopic proton on the same carbon. |
| 1.70 | m | 1H | Pyrrolidine H-4' | Aliphatic proton on the pyrrolidine ring. |
Data sourced from ChemicalBook, synthesis of 5-bromo-3(1-methyl-2-pyrrolidinyl)pyridine.[1]
Predicted ¹³C NMR Data
| Predicted Chemical Shift (δ, ppm) | Carbon Assignment | Rationale |
| ~150-148 | Pyridine C-2, C-6 | Carbons adjacent to the ring nitrogen are strongly deshielded. |
| ~140 | Pyridine C-4 | Aromatic CH carbon. |
| ~138 | Pyridine C-5 | Aromatic carbon attached to the pyrrolidine ring. |
| ~120 | Pyridine C-3 | Carbon attached to bromine; its shift is heavily influenced by the halogen. |
| ~65-70 | Pyrrolidine C-2' | Chiral carbon attached to the pyridine ring, deshielded by the ring. |
| ~55-60 | Pyrrolidine C-5' | Carbon adjacent to the N-methyl group. |
| ~40 | N-CH₃ | Typical shift for an N-methyl group. |
| ~35 | Pyrrolidine C-3' | Aliphatic CH₂ group. |
| ~22 | Pyrrolidine C-4' | Aliphatic CH₂ group, typically the most shielded in the ring. |
NMR Spectroscopy Workflow
Caption: Workflow for NMR analysis.
Conclusion
The collective evidence from Mass Spectrometry, IR Spectroscopy, and NMR Spectroscopy provides a robust and self-validating confirmation of the structure of 3-Bromo-5-(1-methyl-pyrrolidin-2-yl)-pyridine. The MS data confirms the molecular weight and the presence of bromine. The predicted IR spectrum identifies the key aromatic and aliphatic functional groups. Finally, the detailed ¹H NMR spectrum confirms the precise arrangement of atoms and the connectivity of the pyridine and pyrrolidine rings, providing unambiguous structural elucidation. This comprehensive analytical approach is essential for ensuring the quality and integrity of this compound in research and development settings.
References
Sources
An In-depth Technical Guide to Key Pharmaceutical Intermediates
A comprehensive analysis of the chemical properties, structure, and synthesis of pivotal compounds in medicinal chemistry.
Foreword: Navigating Chemical Identities in Drug Discovery
In the landscape of pharmaceutical research and development, the precise identification of chemical entities is paramount. A Chemical Abstracts Service (CAS) number serves as a unique and unambiguous identifier for a specific substance. This guide addresses the chemical properties and structure related to the query for CAS number 71719-09-0. Initial investigation reveals this CAS number corresponds to 3-Bromo-5-(1-methylpyrrolidin-2-yl)pyridine .
However, our comprehensive analysis also surfaced a closely related query of significant interest to the drug development community: 7-methoxy-6-(3-morpholin-4-ylpropoxy)-3,4-dihydroquinazolin-4-one (CAS No: 199327-61-2), a key intermediate in the synthesis of the targeted cancer therapeutic, Gefitinib.[1][2][3]
Given the potential for ambiguity and the relevance of both compounds to our intended audience of researchers, scientists, and drug development professionals, this guide will provide a detailed examination of both chemical entities. This dual focus ensures clarity and delivers a more robust and valuable technical resource.
Part 1: 3-Bromo-5-(1-methylpyrrolidin-2-yl)pyridine (CAS: 71719-09-0)
Introduction and Identification
3-Bromo-5-(1-methylpyrrolidin-2-yl)pyridine is a heterocyclic compound containing a pyridine ring substituted with a bromine atom and a methylpyrrolidinyl group.[4][5] Its structure makes it a valuable building block in synthetic organic chemistry, particularly for the introduction of the 5-bromopyridinyl-3-yl moiety in the design of novel molecules with potential biological activity.
Chemical Structure and Properties
The structural and chemical properties of 3-Bromo-5-(1-methylpyrrolidin-2-yl)pyridine are summarized below.
Table 1: Chemical Properties of 3-Bromo-5-(1-methylpyrrolidin-2-yl)pyridine
| Property | Value | Source |
| CAS Number | 71719-09-0 | [4][5][6] |
| Molecular Formula | C10H13BrN2 | [4][6] |
| Molecular Weight | 241.13 g/mol | [4][6] |
| IUPAC Name | 3-Bromo-5-(1-methylpyrrolidin-2-yl)pyridine | [4] |
| Synonyms | 5-Bromo-3-(1-methyl-2-pyrrolidinyl)pyridine | [4] |
Synthesis Pathway
A common synthetic route to 3-Bromo-5-(1-methylpyrrolidin-2-yl)pyridine involves the N-methylation of 5-bromo-3-(2-pyrrolidinyl)pyridine.[4] This transformation can be achieved through reductive amination.
Experimental Protocol: Synthesis of 3-Bromo-5-(1-methylpyrrolidin-2-yl)pyridine [4]
-
Dissolution: Dissolve 5-bromo-3-(2-pyrrolidinyl)pyridine (18.14 g, 80.6 mmol) in acetonitrile (250 mL) in a suitable reaction vessel.
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Formaldehyde Addition: Add an aqueous solution of formaldehyde (60.4 mL, 37% by weight, 806 mmol) to the cooled solution and stir the mixture for 20 minutes.
-
Reductant Addition: Add solid sodium cyanoborohydride (7.60 g, 120 mmol) in several portions over 30 minutes.
-
Reaction: Stir the reaction mixture at 0°C for an additional 90 minutes.
-
Acidification: Add acetic acid (3.0 mL) to the reaction mixture.
-
Warming and Stirring: Allow the reaction to warm to room temperature and stir for 15 hours.
-
Work-up and Purification: (Note: The provided source does not detail the work-up and purification steps, which would typically involve extraction and chromatography to isolate the final product.)
Diagram 1: Synthesis of 3-Bromo-5-(1-methylpyrrolidin-2-yl)pyridine
Caption: Role of the title compound as a key intermediate in the synthesis of Gefitinib.
Safety and Regulatory Information
It is important to note that 7-methoxy-6-(3-morpholin-4-ylpropoxy)-3H-quinazolin-4-one is listed by the European Union as a Category 1B reproductive toxicant in Annex VI to Regulation (EC) 1272/2008. [7]Appropriate safety precautions should be taken when handling this compound.
Conclusion
This technical guide has provided a detailed examination of two distinct chemical entities relevant to the field of drug discovery and development. We have clarified the identity of CAS number 71719-09-0 as 3-Bromo-5-(1-methylpyrrolidin-2-yl)pyridine and provided its key chemical properties and a synthetic protocol. Furthermore, we have presented an in-depth analysis of 7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4(3H)-one (CAS: 199327-61-2), a critical intermediate in the synthesis of the anticancer drug Gefitinib. By addressing both compounds, this guide aims to provide a comprehensive and valuable resource for researchers, scientists, and drug development professionals, underscoring the importance of precise chemical identification in advancing pharmaceutical science.
References
- 3-BroMo-5-(1-Methylpyrrolidin-2-yl)pyridine synthesis - ChemicalBook.
- Product Detail - 2a biotech.
- CAS Number List_7_Page142_Chemicalbook.
- 7-Methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4(3H)-one - ChemicalBook.
- 7-Methoxy-6-(3-morpholin-4-yl-propoxy)-3H-quinazolin-4-one | C16H21N3O4 | CID - PubChem.
- 7-Methoxy-6-(3-morpholin-4-yl-propoxy)-3H-quinazolin-4-one (CAS No: 199327-61-2)
- 7-Methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4(3H)-one CAS 199327-61-2 - Home Sunshine Pharma.
Sources
- 1. 7-Methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4(3H)-one | 199327-61-2 [chemicalbook.com]
- 2. apicule.com [apicule.com]
- 3. 7-Methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4(3H)-one CAS 199327-61-2 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 4. 3-BroMo-5-(1-Methylpyrrolidin-2-yl)pyridine synthesis - chemicalbook [chemicalbook.com]
- 5. CAS Number List_7_Page142_Chemicalbook [chemicalbook.com]
- 6. 2abiotech.net [2abiotech.net]
- 7. 7-Methoxy-6-(3-morpholin-4-yl-propoxy)-3H-quinazolin-4-one | C16H21N3O4 | CID 135399673 - PubChem [pubchem.ncbi.nlm.nih.gov]
Unlocking the Synthetic Potential of the Bromopyridine Core: A Guide to Reactivity and Application
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The bromopyridine scaffold is a cornerstone in modern synthetic chemistry, serving as a critical building block for a vast array of pharmaceuticals, agrochemicals, and functional materials.[1][2][3][4] Its prevalence stems from the pyridine ring's unique electronic properties and the bromine atom's versatile reactivity, which allows for precise and strategic molecular elaboration. This technical guide provides an in-depth exploration of the bromopyridine core's reactivity, moving beyond simple protocols to explain the underlying principles that govern its behavior in key synthetic transformations. We will dissect the factors influencing positional reactivity and provide detailed, field-proven methodologies for palladium-catalyzed cross-coupling, nucleophilic aromatic substitution, and metalation reactions. This document is designed to empower researchers, scientists, and drug development professionals to harness the full synthetic potential of bromopyridines with confidence and strategic insight.
Chapter 1: Fundamental Principles of Bromopyridine Reactivity
The synthetic utility of a bromopyridine is not monolithic; it is profoundly influenced by the position of the bromine atom relative to the ring nitrogen. This positional isomerism dictates the electronic environment of the carbon-bromine (C-Br) bond, its susceptibility to various reaction classes, and the stability of key reaction intermediates.
The Influence of the Pyridine Nitrogen
The nitrogen atom in the pyridine ring is more electronegative than carbon, exerting a significant electron-withdrawing effect (–I effect) across the entire ring. This effect is most pronounced at the α-positions (C2 and C6) and the γ-position (C4), rendering them electron-deficient.[5][6] Consequently, these positions are activated towards nucleophilic attack. Conversely, the β-positions (C3 and C5) are less affected and are comparatively electron-rich, making them less reactive in many transformations.[5]
This electronic landscape dictates the general order of reactivity in palladium-catalyzed cross-coupling reactions, which often begins with oxidative addition to the C-Br bond. The more electron-deficient C2 and C4 positions are more susceptible to this rate-determining step.[5]
General Reactivity Order in Cross-Coupling: 2-bromopyridine ≈ 4-bromopyridine > 3-bromopyridine[5]
For nucleophilic aromatic substitution (SNAr), this effect is even more critical. Attack at the C2 or C4 position allows the negative charge of the intermediate (a Meisenheimer complex) to be delocalized onto the electronegative nitrogen atom, providing substantial resonance stabilization.[6][7][8] This stabilization is not possible for attack at the C3 or C5 position, making SNAr reactions at these sites significantly more difficult.[6][7]
Carbon-Halogen Bond Strength
In di- or poly-halogenated pyridines, reactivity is also governed by the carbon-halogen bond dissociation energy (BDE). The established trend is C-Cl > C-Br > C-I.[9] This means a C-Br bond is weaker and more susceptible to oxidative addition by a palladium(0) catalyst than a C-Cl bond.[9][10] In a molecule like 3-bromo-2-chloropyridine, Suzuki coupling occurs preferentially at the 3-position, as the weaker C-Br bond dictates the site of reaction over the electronically more activated C2 position bearing a stronger C-Cl bond.[10]
Chapter 2: Palladium-Catalyzed Cross-Coupling Reactions
The formation of C-C and C-N bonds via palladium catalysis is arguably the most powerful tool for functionalizing the bromopyridine core. These reactions are prized for their high efficiency and broad functional group tolerance.[5][11]
Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki-Miyaura reaction couples an organohalide with an organoboron compound, typically a boronic acid or ester.[11] It is a cornerstone of modern synthesis, widely used to construct biaryl and heteroaryl structures common in pharmaceuticals.[5][11]
-
Catalyst: Pd(PPh₃)₄ is a classic, reliable choice, but catalyst systems generated in situ from a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine ligand often provide higher activity.[11][12] For challenging couplings, specialized ligands are employed.[13]
-
Base: A base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is essential for the transmetalation step of the catalytic cycle.[14] The choice of base can significantly impact yield, with stronger bases often required for less reactive substrates like 3-bromopyridine.[15]
-
Solvent: A mixture of an organic solvent (e.g., Dioxane, Toluene, DMF) and water is common, as it facilitates the dissolution of both the organic and inorganic reagents.[14]
This protocol is a robust starting point for the Suzuki coupling of bromopyridines, utilizing a common palladium catalyst and base.
-
Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-bromopyridine (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).
-
Inert Atmosphere: Seal the flask with a rubber septum, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment. This is critical as oxygen can deactivate the palladium catalyst.
-
Solvent and Catalyst Addition: Under a positive pressure of inert gas, add a degassed 1,4-dioxane/water mixture (e.g., 4:1 v/v). Subsequently, add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv).[11]
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the 2-phenylpyridine product.
| Bromopyridine Isomer | Catalyst/Ligand | Base | Solvent | Temp (°C) | Typical Yield (%) | Reference |
| 2-Bromopyridine | Pd(OAc)₂ (ligand-free) | K₂CO₃ | aq. isopropanol | 80 | 85-95 | [16] |
| 3-Bromopyridine | Pd(OAc)₂ / PPh₃ | K₂CO₃ | aq. EtOH | Reflux | 70-85 | [17] |
| 4-Bromopyridine | Pd₂(dba)₃ / PCy₃ | K₃PO₄ | Dioxane | 25 | ~90 | [15] |
| 2-Bromo-6-methylpyridine | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | ~75 | [11] |
Buchwald-Hartwig Amination (C-N Bond Formation)
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds by coupling an aryl halide with a primary or secondary amine.[2][18] This reaction is indispensable in medicinal chemistry for synthesizing aminopyridine derivatives.[19]
-
Ligand Choice: The choice of phosphine ligand is paramount. The pyridine nitrogen can coordinate to the palladium center, inhibiting catalysis.[20][21] Chelating bidentate ligands or bulky, electron-rich monophosphine ligands (e.g., BINAP, RuPhos, BrettPhos) are used to overcome this issue and promote the desired reductive elimination step.[20]
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) is typically required to deprotonate the amine and facilitate the formation of the key palladium-amido complex.[22][23]
-
Handling Volatile Amines: For low-boiling-point amines (e.g., methylamine, ethylamine), the reaction must be performed in a sealed tube to prevent the amine from escaping, allowing the reaction to be heated to the required temperature.[19][23][24]
This protocol demonstrates a typical setup for a C-N coupling reaction.[22]
-
Vessel Preparation: In a glovebox or under an inert atmosphere, charge a Schlenk vessel with 2-bromo-6-methylpyridine (2.0 equiv), (+/-)-trans-1,2-diaminocyclohexane (1.0 equiv), sodium tert-butoxide (NaOt-Bu) (2.8 equiv), (±)-BINAP (0.04 equiv), and [Pd₂(dba)₃] (0.02 equiv).[22]
-
Solvent Addition: Add anhydrous, degassed toluene to the vessel.
-
Reaction: Seal the vessel and heat the deep red/brown mixture to 80 °C for 4 hours with stirring.[22]
-
Workup: Cool the reaction to room temperature and add diethyl ether. Wash the resulting yellow mixture with brine, dry over MgSO₄, and remove the solvent under reduced pressure.[22]
-
Purification: Recrystallize the yellow product from a suitable solvent system (e.g., pentane/diethyl ether) to yield the pure N,N'-bis(6-methylpyridin-2-yl)cyclohexane-1,2-diamine.[22]
Sonogashira Coupling (C-C Alkyne Formation)
The Sonogashira coupling creates a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[1][25] This reaction requires a dual catalytic system: a palladium complex and a copper(I) co-catalyst (typically CuI).[26][27]
-
Dual Catalysis: The palladium catalyst facilitates the main cross-coupling cycle (oxidative addition/reductive elimination), while the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This intermediate then undergoes transmetalation with the palladium(II) complex.[26]
-
Base: An amine base, such as triethylamine (Et₃N), serves a dual purpose: it deprotonates the terminal alkyne and neutralizes the HBr byproduct formed during the reaction.[1][26]
This protocol details an optimized procedure for coupling a substituted bromopyridine with a terminal alkyne.[1]
-
Vessel Preparation: In a reaction tube, combine 2-amino-3-bromopyridine (1.0 equiv), the terminal alkyne (1.2 equiv), Pd(CF₃COO)₂ (0.025 equiv), PPh₃ (0.05 equiv), and CuI (0.05 equiv).[1]
-
Solvent and Base Addition: Add DMF as the solvent and triethylamine (Et₃N) as the base.[1]
-
Reaction: Seal the tube and heat the mixture to 100 °C for 3 hours.[1]
-
Workup and Purification: After cooling, follow a standard aqueous workup and purify the crude product by column chromatography to afford the desired 2-amino-3-alkynylpyridine.[1]
Chapter 3: Nucleophilic Aromatic Substitution (SNAr)
SNAr is a powerful, often metal-free method for functionalizing highly electron-deficient heteroaryl halides. For bromopyridines, this pathway is highly dependent on the bromine's position.
As discussed in Chapter 1, SNAr is highly favored at the 2- and 4-positions due to the ability of the pyridine nitrogen to stabilize the anionic Meisenheimer intermediate.[6][7] The 3- and 5-positions are significantly less reactive towards SNAr.[7] Therefore, 2-amino-6-bromopyridine is far more reactive in SNAr than its 2-amino-5-bromopyridine isomer.[7]
-
Reagent Preparation: Prepare a solution of sodium methoxide in methanol.
-
Reaction Setup: In a round-bottom flask, dissolve 2-bromopyridine (1.0 equiv) in anhydrous DMF or DMSO.
-
Nucleophile Addition: Add the sodium methoxide solution (1.5 equiv) to the flask.
-
Reaction: Heat the mixture to 50-70 °C and stir until the reaction is complete as monitored by TLC.
-
Workup: Cool the reaction mixture, pour it into water, and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the combined organic extracts, dry, and concentrate. Purify the residue by column chromatography or distillation to obtain 2-methoxypyridine.
Chapter 4: Metalation and In Situ Functionalization
Creating pyridyl organometallic reagents from bromopyridines opens another avenue for C-C bond formation. This is typically achieved through metal-halogen exchange.
Lithiation (Lithium-Halogen Exchange)
Treatment of a bromopyridine with a strong organolithium base, such as n-butyllithium (n-BuLi), at low temperatures (e.g., -78 °C) can induce a lithium-halogen exchange to form a lithiopyridine species. This highly reactive intermediate can then be quenched with various electrophiles (e.g., aldehydes, ketones, CO₂). This method is particularly effective for preparing 3-substituted pyridines, which are less accessible through other routes.[28]
Grignard Reagent Formation
While direct formation of pyridyl Grignard reagents from bromopyridines and magnesium metal can be challenging, modern methods have greatly improved their accessibility.
-
Halogen-Magnesium Exchange: Reagents like isopropylmagnesium chloride-lithium chloride (i-PrMgCl·LiCl), often called "Turbo-Grignard" reagents, can efficiently perform a halogen-magnesium exchange on bromopyridines under mild conditions.[29]
-
Light-Promoted Coupling: Recent research has shown that purple light can promote the coupling of 2- or 4-bromopyridines with standard Grignard reagents via a single electron transfer (SET) mechanism, avoiding the need for a transition metal catalyst.[30]
-
Vessel Preparation: Add 3-bromopyridine (1.0 equiv) to an oven-dried, three-neck flask under an argon atmosphere. Dissolve in anhydrous THF and cool to -78 °C using a dry ice/acetone bath.
-
Metalation: Slowly add n-butyllithium (1.05 equiv) dropwise, maintaining the temperature at -78 °C. Stir for 30-60 minutes at this temperature. The formation of the 3-lithiopyridine is often rapid.
-
Electrophilic Quench: Add a solution of the desired electrophile (e.g., benzaldehyde, 1.1 equiv) in anhydrous THF dropwise to the reaction mixture.
-
Workup: After stirring for an additional 1-2 hours, slowly warm the reaction to room temperature and quench by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over Na₂SO₄, concentrate, and purify by column chromatography.
References
-
Zhu, Q., Liao, L., Cheng, G., Yang, W., Deng, Y. and Yang, D. (2017) Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. [Link]
- Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. ChemSpider SyntheticPages.
-
Manoso, A. S., & DeShong, P. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. The Journal of organic chemistry, 72(9), 3606–3607. [Link]
-
Manoso, A. S., & DeShong, P. (2007). A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. The Journal of Organic Chemistry, 72(9), 3606-3607. [Link]
-
Tundel, R. E., Anderson, K. W., & Buchwald, S. L. (2006). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic letters, 8(7), 1471–1474. [Link]
-
Manoso, A. S., & DeShong, P. (2007). A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. The Journal of Organic Chemistry. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A general and efficient method for the Suzuki-Miyaura coupling of 2-pyridyl nucleophiles. Angewandte Chemie (International ed. in English), 46(28), 5352–5356. [Link]
-
Goudarzi, S., Fakhari, A. R., & Shahsavari, H. R. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC advances, 13(27), 18659–18683. [Link]
-
Zhu, Q., Liao, L., Cheng, G., et al. (2017) Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. ResearchGate. [Link]
-
Staubitz, A. (2013). Does N on the 2-bromopyridine make the compound more or less reactive towards Yamamoto coupling reactions compared to reqular bromo benzene? ResearchGate. [Link]
-
Pering, S. R., & Procter, D. J. (2020). Palladium catalyzed synthesis of indolizines via the carbonylative coupling of bromopyridines, imines and alkynes. Chemical science, 11(48), 12973–12978. [Link]
-
Coupling scope of palladium-catalyzed 2-amino-3-bromopyridines with various terminal alkynes. ResearchGate. [Link]
-
Exploring Applications: 4-Bromopyridine Hydrochloride in Medicinal Chemistry Research. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Sonogashira coupling. Wikipedia. [Link]
-
Cid, M. M., et al. (2008). Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study. ResearchGate. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions. Chemical reviews, 116(19), 12564–12649. [Link]
-
Effective Lithiation of 3-Bromopyridine: Synthesis of 3-Pyridine Boronic Acid and Variously 3-Substituted Pyridines. ResearchGate. [Link]
-
The 4-substitution of 3-bromopyridines with additional nucleophiles. ResearchGate. [Link]
-
Suzuki reactions of 2-bromopyridine with aryl boronic acids. ResearchGate. [Link]
-
Crampton, M. R., et al. (2010). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Organic & Biomolecular Chemistry. [Link]
-
Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics. [Link]
-
Kim, J., & Chang, S. (2021). Recent Progress on the Synthesis of Bipyridine Derivatives. Molecules, 26(11), 3293. [Link]
- Synthetic method of 3-bromopyridine.
-
Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Stack Exchange. [Link]
-
Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine): A New Nitro group Migration. ResearchGate. [Link]
-
Crampton, M. R., et al. (2010). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry, 8(19), 4446-4453. [Link]
-
Why 2-amino-4-bromopyridine is more reactive to nucleophilic substitution reaction than 2-amino-5-bromopyridine? ResearchGate. [Link]
-
Carbonylative cross-coupling reaction of 2-bromopyridine with arylboronic acids. ResearchGate. [Link]
- 2-bromopyridine synthesis method.
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. PubMed Central. [Link]
-
Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium phenyltrifluoroborate in aqueous media. ResearchGate. [Link]
-
Aspects of the metallic halide-catalysed reaction of Grignard reagents with organic halides. Part III. Reactions with bromopyridines. Journal of the Chemical Society C: Organic. [Link]
-
A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry. [Link]
-
Metalation and Functionalization of Pyridones, Naphthyridones and Pyrones Using TMP-Bases. University of Munich. [Link]
-
Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET. Organic Chemistry Portal. [Link]
-
The bromination of 2-aminopyridine in the gas phase at 500°. ResearchGate. [Link]
-
Linchpin Synthons: Metalation of Aryl Bromides Bearing a Potassium Trifluoroborate Moiety. PubMed Central. [Link]
-
Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. Faraday Discussions. [Link]
Sources
- 1. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 2. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. youtube.com [youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 28. researchgate.net [researchgate.net]
- 29. Selective Metalation and Additions [sigmaaldrich.com]
- 30. Purple Light-Promoted Coupling of Bromopyridines with Grignard Reagents via SET [organic-chemistry.org]
The Pyridine Nucleus: A Privileged Scaffold for Next-Generation CNS Therapeutics
A Senior Application Scientist's Guide to Synthesis, Screening, and Strategy
Introduction: The Enduring Significance of the Pyridine Ring in CNS Drug Discovery
Central Nervous System (CNS) disorders represent a formidable challenge in modern medicine, with a complex pathophysiology that often thwarts therapeutic intervention. The development of novel drugs targeting the CNS is an intricate process, demanding a deep understanding of neurobiology, medicinal chemistry, and pharmacology.[1] Within the vast landscape of heterocyclic compounds, the pyridine scaffold has emerged as a "privileged structure" in the design of CNS-active agents.[2] Its unique electronic properties, including its ability to act as a hydrogen bond acceptor and its modulation of pharmacokinetic properties, make it a versatile building block for a wide array of therapeutics.[2] From the nicotinic acetylcholine receptor (nAChR) modulators to kinase inhibitors, pyridine-containing molecules have demonstrated efficacy in treating a range of conditions, including neurodegenerative diseases, psychiatric disorders, and neuropathic pain.[2]
This in-depth technical guide, written from the perspective of a Senior Application Scientist, provides a comprehensive overview of the discovery and development of novel pyridine-based compounds for CNS research. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to navigate this exciting and challenging field. We will delve into the intricacies of chemical synthesis, explore robust pharmacological screening methodologies, and dissect the critical structure-activity relationships that govern the efficacy of these compounds.
Part 1: The Genesis of a CNS Candidate - Synthesis of a Novel Pyridine-Based Compound
The journey of any new drug begins with its synthesis. The ability to efficiently and reproducibly create novel chemical entities is the cornerstone of medicinal chemistry. Here, we present a representative, multi-step synthesis of a substituted pyridine derivative, a class of compounds with known CNS activity. This protocol is a composite of established synthetic methodologies and is intended to be illustrative of the general workflow.[3][4]
Representative Synthesis Protocol: One-Pot Synthesis of a 2-Amino-3-cyanopyridine Derivative
This protocol outlines a one-pot, four-component reaction to synthesize a 2-amino-3-cyanopyridine derivative, a versatile intermediate for further functionalization.[3]
Materials:
-
Aromatic aldehyde (e.g., 4-chlorobenzaldehyde)
-
Malononitrile
-
Methyl ketone (e.g., acetophenone)
-
Ammonium acetate
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Thin-layer chromatography (TLC) supplies (silica plates, developing chamber, UV lamp)
-
Filtration apparatus (Büchner funnel, filter paper, vacuum flask)
-
Crushed ice
-
Recrystallization solvent (e.g., ethanol)
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the aromatic aldehyde (10 mmol), malononitrile (10 mmol), methyl ketone (10 mmol), and ammonium acetate (20 mmol) in 30 mL of ethanol.
-
Reaction Execution: Heat the reaction mixture to reflux with continuous stirring.
-
Monitoring the Reaction: Monitor the progress of the reaction by TLC. Prepare a solution of the reaction mixture in a small amount of a suitable solvent (e.g., ethyl acetate) and spot it on a silica TLC plate. Develop the plate in an appropriate solvent system (e.g., hexane:ethyl acetate, 7:3). Visualize the spots under a UV lamp. The reaction is complete when the starting materials are no longer visible.
-
Work-up and Isolation: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture over 100 g of crushed ice with stirring. A solid precipitate should form.
-
Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold water. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure 2-amino-3-cyanopyridine derivative.
-
Characterization: Confirm the structure of the synthesized compound using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Part 2: From Molecule to Mechanism - Pharmacological Screening of Pyridine-Based Compounds
Once a novel pyridine-based compound has been synthesized, the next critical step is to assess its biological activity. Pharmacological screening is a multi-tiered process that begins with in vitro assays to determine the compound's interaction with its intended target and culminates in in vivo studies to evaluate its efficacy and safety in a living organism.
In Vitro Functional Assay: A Deeper Dive into Target Engagement
In vitro assays are indispensable tools for the initial characterization of a compound's pharmacological profile.[5] They provide a controlled environment to study the direct interaction between a compound and its molecular target, such as a receptor or an enzyme. Here, we detail a protocol for a competitive radioligand binding assay, a common method to determine the affinity of a compound for a specific receptor.
This protocol describes how to determine the binding affinity (Ki) of a novel pyridine-based compound for a specific GPCR expressed in a cell membrane preparation.
Materials:
-
Cell membrane preparation expressing the target GPCR
-
Radioligand specific for the target GPCR (e.g., [3H]-labeled antagonist)
-
Novel pyridine-based compound (test compound)
-
Known non-radiolabeled ligand (for determining non-specific binding)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2)
-
96-well microplates
-
Scintillation vials
-
Liquid scintillation cocktail
-
Liquid scintillation counter
-
Multi-channel pipette
-
Incubator
Procedure:
-
Preparation of Reagents:
-
Prepare a series of dilutions of the test compound in the assay buffer. The concentration range should span several orders of magnitude around the expected Ki value.
-
Prepare a solution of the radioligand in the assay buffer at a concentration equal to its Kd (dissociation constant).
-
Prepare a solution of the known non-radiolabeled ligand at a high concentration (e.g., 1000-fold higher than its Ki) to determine non-specific binding.
-
-
Assay Setup:
-
In a 96-well microplate, add the following to each well:
-
Total Binding: Assay buffer, radioligand, and cell membrane preparation.
-
Non-specific Binding: Assay buffer, radioligand, known non-radiolabeled ligand, and cell membrane preparation.
-
Test Compound Binding: Assay buffer, radioligand, a specific concentration of the test compound, and cell membrane preparation.
-
-
-
Incubation: Incubate the microplate at a specific temperature (e.g., room temperature or 37°C) for a predetermined amount of time to allow the binding to reach equilibrium.
-
Termination of Binding: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate the bound radioligand from the unbound radioligand. Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filter discs into scintillation vials, add a liquid scintillation cocktail, and count the radioactivity in a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding as a function of the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Navigating the In Vivo Landscape: Preclinical Models for CNS Drug Discovery
While in vitro assays provide crucial information about a compound's activity at the molecular level, they cannot fully recapitulate the complexity of a living organism.[6] Therefore, in vivo studies in animal models are essential to evaluate a compound's efficacy, safety, and pharmacokinetic profile.[7] The choice of animal model is critical and depends on the specific CNS disorder being targeted.[6]
Commonly Used In Vivo Models in CNS Research:
| CNS Disorder | Animal Model | Key Features |
| Alzheimer's Disease | Transgenic mice (e.g., 5XFAD) | Overexpress human genes associated with familial Alzheimer's disease, leading to amyloid plaque deposition and cognitive deficits. |
| Parkinson's Disease | 6-hydroxydopamine (6-OHDA) or MPTP-lesioned rodents | These neurotoxins selectively destroy dopaminergic neurons in the substantia nigra, mimicking the primary pathology of Parkinson's disease. |
| Depression | Forced swim test, tail suspension test | These behavioral despair models assess the antidepressant-like effects of compounds by measuring the duration of immobility. |
| Anxiety | Elevated plus maze, open field test | These models assess anxiety-like behavior based on the animal's natural aversion to open, elevated spaces. |
| Epilepsy | Pentylenetetrazol (PTZ) or maximal electroshock (MES)-induced seizures | These models are used to evaluate the anticonvulsant properties of compounds. |
Part 3: The Blueprint for Success - Structure-Activity Relationship (SAR) Studies
Structure-Activity Relationship (SAR) studies are the cornerstone of medicinal chemistry.[8] They involve systematically modifying the chemical structure of a lead compound and evaluating the effect of these modifications on its biological activity.[9] The goal of SAR is to identify the key structural features (the pharmacophore) that are responsible for the compound's activity and to optimize these features to improve its potency, selectivity, and pharmacokinetic properties.[8]
Dissecting the Pyridine Core: A Representative SAR Table
The following table presents hypothetical SAR data for a series of pyridine-based compounds targeting a CNS receptor. This data illustrates how different substitutions on the pyridine ring can influence binding affinity.
| Compound | R1 | R2 | R3 | Ki (nM) |
| 1 | H | H | H | 50 |
| 2 | CH3 | H | H | 25 |
| 3 | Cl | H | H | 75 |
| 4 | H | OCH3 | H | 15 |
| 5 | H | H | F | 40 |
| 6 | CH3 | OCH3 | H | 5 |
Analysis of SAR Data:
-
Effect of R1 Substitution: The introduction of a small alkyl group (methyl) at the R1 position (Compound 2) improves binding affinity compared to the unsubstituted parent compound (Compound 1). However, a larger, electron-withdrawing group (chloro) at the same position (Compound 3) is detrimental to activity.
-
Effect of R2 Substitution: The presence of an electron-donating methoxy group at the R2 position (Compound 4) significantly enhances binding affinity, suggesting a favorable interaction with the receptor's binding pocket.
-
Effect of R3 Substitution: A fluorine atom at the R3 position (Compound 5) has a modest impact on binding affinity.
-
Synergistic Effects: The combination of a methyl group at R1 and a methoxy group at R2 (Compound 6) results in a compound with the highest affinity, indicating a synergistic effect of these two substitutions.
Part 4: Visualizing the Mechanism - Signaling Pathways and Experimental Workflows
A deep understanding of the underlying biological pathways is crucial for rational drug design. Visualizing these pathways can provide valuable insights into how a compound exerts its therapeutic effects. The nicotinic acetylcholine receptor (nAChR) signaling pathway is a key player in many CNS functions and is a common target for pyridine-based compounds.[10][11]
The Nicotinic Acetylcholine Receptor (nAChR) Signaling Pathway
The following diagram, generated using the DOT language, illustrates a simplified nAChR signaling pathway.[12][13] Activation of nAChRs by acetylcholine or a pyridine-based agonist leads to the influx of cations, which in turn triggers a cascade of downstream signaling events that can modulate neuronal excitability, neurotransmitter release, and gene expression.[10][14]
Caption: Simplified nAChR signaling cascade.
Experimental Workflow for CNS Drug Discovery
The following diagram illustrates a typical experimental workflow for the discovery and preclinical development of a novel pyridine-based CNS drug.
Caption: CNS drug discovery and preclinical workflow.
Conclusion: The Future of Pyridine-Based CNS Therapeutics
The pyridine nucleus continues to be a remarkably fruitful scaffold in the quest for novel CNS therapeutics. Its versatility allows for the fine-tuning of pharmacological properties, enabling the development of highly potent and selective agents. As our understanding of the complex neurobiology of CNS disorders deepens, so too will our ability to design and synthesize the next generation of pyridine-based drugs. The integration of advanced synthetic methodologies, high-throughput screening technologies, and sophisticated in vivo models will undoubtedly accelerate the discovery of new treatments for these devastating conditions. This guide has provided a glimpse into the multifaceted world of pyridine-based CNS drug discovery, offering a blend of theoretical knowledge and practical guidance. The path from a simple pyridine ring to a life-changing medicine is long and arduous, but with the right tools, expertise, and a deep-seated commitment to scientific integrity, it is a journey well worth undertaking.
References
-
ResearchGate. (n.d.). Nicotinic acetylcholine receptor (nAChR) signaling pathways. Link
-
Nakauchi, J., & Sumikawa, K. (2018). Nicotinic Acetylcholine Receptor Signaling in Neuroprotection. In Nicotinic Acetylcholine Receptor Signaling in Neuroprotection. IntechOpen. Link
-
ResearchGate. (n.d.). Simplified diagram of the AChRs signal transduction pathways in the pre-and post-synaptic sites. Link
-
Deranged Physiology. (n.d.). Nicotinic acetylcholine receptor intracellular signaling pathway. Link
-
Wikipedia. (n.d.). Nicotinic acetylcholine receptor. Link
-
Abreo, M. A., Lin, N. H., Garvey, D. S., Gunn, D. E., Hettinger, A. M., Wasicak, J. T., Pavlik, P. A., Martin, Y. C., Ebert, D. L., & Sullivan, J. P. (2001). Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3-(2-(pyrrolidinyl)methoxy)pyridine. Bioorganic & medicinal chemistry letters, 11(5), 631–633. Link
-
Cambridge University Press & Assessment. (n.d.). Essential CNS drug development – pre-clinical development (Chapter 3). Link
-
NeuroProof. (n.d.). In vitro Disease Models for Screening Services. Link
-
Alzheimer's Drug Discovery Foundation. (2025). The basics of preclinical drug development for neurodegenerative disease indications. Link
-
ResearchGate. (n.d.). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Link
-
MDPI. (n.d.). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Link
-
PMC. (n.d.). Pyridine alkaloids with activity in the central nervous system. Link
-
The Journal of American Medical Science and Research. (n.d.). In Vitro Blood-Brain Barrier Models: Method Development, Validation And Application In CNS Drug Permeability Assessment. Link
-
Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of Pyridine Derivatives. Link
-
NCBI. (2012). Early Drug Discovery and Development Guidelines: For Academic Researchers, Collaborators, and Start-up Companies. Link
-
Taylor & Francis Online. (n.d.). In-vitro blood-brain barrier models for drug screening and permeation studies: an overview. Link
-
ResearchGate. (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. Link
-
PPD. (n.d.). Preclinical Studies in Drug Development. Link
-
PMC. (n.d.). Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evaluation. Link
-
MDPI. (n.d.). Experimental Models of In Vitro Blood–Brain Barrier for CNS Drug Delivery: An Evolutionary Perspective. Link
-
PubMed. (n.d.). Safety and regulatory requirements and challenge for CNS drug development. Link
-
Creative Biolabs. (n.d.). CNS Cell based Assay Services. Link
-
International Journal of Trend in Scientific Research and Development. (n.d.). Ecofriendly Synthesis of Pyridine Derivatives Using Activated Fly Ash as an Efficient and Reusable Catalyst. Link
-
MDPI. (n.d.). Suzetrigine, a NaV1.8 Inhibitor as a Novel Approach for Pain Therapy—A Medicinal and Chemical Drug Profile. Link
-
ResearchGate. (n.d.). Structure-activity relationship study of the synthesized pyridine and thienopyridine (4–15) compounds. Link
Sources
- 1. Safety and regulatory requirements and challenge for CNS drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyridine alkaloids with activity in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. neuroproof.com [neuroproof.com]
- 6. Essential CNS drug development – pre-clinical development (Chapter 3) - Essential CNS Drug Development [cambridge.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives [mdpi.com]
- 10. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. derangedphysiology.com [derangedphysiology.com]
- 14. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
Structural analogs and derivatives of 3-Bromo-5-(1-methyl-pyrrolidin-2-yl)-pyridine.
An In-depth Technical Guide to the Structural Analogs and Derivatives of 3-Bromo-5-(1-methyl-pyrrolidin-2-yl)-pyridine
Abstract
This technical guide provides a comprehensive overview of the synthesis, structural modification, and potential applications of 3-Bromo-5-(1-methyl-pyrrolidin-2-yl)-pyridine and its analogs. The core scaffold, a key structural motif in medicinal chemistry, presents multiple avenues for chemical exploration to modulate its physicochemical and pharmacological properties. This document details synthetic strategies for the core structure, systematic approaches to generating structural analogs by modifying both the pyridine and pyrrolidinyl moieties, and methods for creating novel derivatives. We delve into the rationale behind specific experimental choices, present detailed protocols for key transformations, and outline the necessary analytical techniques for compound characterization. The guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold for the discovery of novel bioactive agents, particularly those targeting nicotinic acetylcholine receptors.
Introduction to the Core Scaffold
Chemical Identity and Properties
3-Bromo-5-(1-methyl-pyrrolidin-2-yl)-pyridine (CAS No: 71719-09-0) is a heterocyclic compound featuring a pyridine ring substituted with a bromine atom and an N-methylpyrrolidinyl group.[1] The presence of the chiral center at the 2-position of the pyrrolidine ring means the compound can exist as (R) and (S) enantiomers, a critical consideration for stereoselective biological interactions.[2] The core structure shares features with nicotine, suggesting its potential as a modulator of nicotinic acetylcholine receptors (nAChRs).
| Property | Value | Reference |
| CAS Number | 71719-09-0 | [1] |
| Molecular Formula | C₁₀H₁₃BrN₂ | [1] |
| Molecular Weight | 241.13 g/mol | [1] |
| Appearance | Pale yellow oil | [1] |
| (S)-Enantiomer CAS | 71606-34-3 | [2] |
Significance in Medicinal Chemistry
The 3-substituted pyridine motif is a cornerstone in drug discovery, appearing in numerous FDA-approved drugs.[3] The nitrogen atom acts as a hydrogen bond acceptor, enhancing pharmacokinetic properties and target engagement.[3] The pyrrolidine ring, a versatile scaffold, efficiently explores pharmacophore space due to its three-dimensional, non-planar structure.[4] The combination of these two rings in the core scaffold, particularly its structural resemblance to nAChR agonists like nicotine, makes it a valuable starting point for developing modulators of these receptors.[5][6] nAChRs are implicated in various CNS disorders, making them attractive therapeutic targets.[5][7] The bromine atom at the 5-position serves as a versatile chemical handle, enabling a wide array of late-stage functionalization through cross-coupling reactions to build structure-activity relationships (SAR).[8]
Synthesis of the Core Scaffold
The most direct synthesis of 3-Bromo-5-(1-methyl-pyrrolidin-2-yl)-pyridine involves the N-methylation of its secondary amine precursor, 3-bromo-5-(pyrrolidin-2-yl)pyridine.[9] This transformation is typically achieved through reductive amination.
Synthetic Workflow: Reductive Amination
The workflow begins with the precursor amine, which is reacted with an aldehyde (formaldehyde) to form an intermediate iminium ion. This ion is then reduced in situ by a mild reducing agent to yield the desired tertiary amine.
Detailed Experimental Protocol
This protocol is adapted from established literature procedures.[1]
Objective: To synthesize 5-Bromo-3-(1-methyl-2-pyrrolidinyl)pyridine via reductive amination.
Materials:
-
5-bromo-3-(2-pyrrolidinyl)pyridine (1.0 eq)
-
Acetonitrile (solvent)
-
Aqueous formaldehyde (37% by weight, 10.0 eq)
-
Sodium cyanoborohydride (1.5 eq)
-
Acetic acid
-
1M Hydrochloric acid
-
Solid Sodium hydroxide
-
Methylene chloride
-
Magnesium sulfate and activated charcoal
Procedure:
-
Dissolve 5-bromo-3-(2-pyrrolidinyl)pyridine (e.g., 18.14 g, 80.6 mmol) in acetonitrile (250 mL) in a suitable flask and cool the solution to 0°C in an ice bath.
-
Add the aqueous formaldehyde solution (e.g., 60.4 mL, 806 mmol) to the stirred solution. Continue stirring for 20 minutes at 0°C.
-
Rationale: Formaldehyde reacts with the secondary amine to form an intermediate iminium ion, which is the substrate for the reduction step. Using an excess ensures complete conversion.
-
-
Add solid sodium cyanoborohydride (e.g., 7.60 g, 120 mmol) in several portions over 30 minutes.
-
Rationale: Sodium cyanoborohydride is a mild and selective reducing agent that is stable in weakly acidic conditions. It efficiently reduces the iminium ion without reducing the pyridine ring or the formaldehyde.
-
-
Stir the reaction mixture at 0°C for an additional 90 minutes.
-
Add acetic acid (e.g., 3.0 mL) and allow the reaction to warm to room temperature. Stir for 15 hours.
-
Rationale: A small amount of acid can facilitate iminium ion formation and maintain an optimal pH for the reduction.
-
-
Work-up: Dilute the reaction mixture with 1M aqueous hydrochloric acid. Remove the organic solvents by rotary evaporation.
-
Adjust the pH of the aqueous residue to 2.5 with 1N HCl and extract three times with methylene chloride. Discard the organic layers.
-
Rationale: This acidic wash removes any unreacted non-basic starting materials or impurities. The desired product, being basic, remains in the aqueous phase as its protonated salt.
-
-
Basify the aqueous phase to pH 12 by adding solid sodium hydroxide. The product will deprotonate and become soluble in organic solvents.
-
Extract the aqueous phase three times with methylene chloride.
-
Combine the organic phases from the basic extraction, dry with magnesium sulfate, treat with activated charcoal, and filter through Celite.
-
Purification: Remove the solvent by rotary evaporation and place the residue under high vacuum to yield the final product as a pale yellow oil.[1]
Self-Validation: The identity and purity of the product must be confirmed. Expected analytical data includes:
-
LRMS (EI): m/e 240/242, corresponding to the two bromine isotopes (⁷⁹Br/⁸¹Br).[1]
-
¹H NMR (DMSO-d₆, 300 MHz): δ 8.55 (d, 1H), 8.44 (d, 1H), 7.88 (t, 1H), 3.24 (t, 1H), 3.10 (t, 1H), 2.36 (m, 1H), 2.18 (s, 3H, N-CH₃), 1.95 (m, 1H), 1.85 (m, 1H), 1.70 (m, 1H).[1]
Design and Synthesis of Structural Analogs
Structural analogs are designed to probe the SAR of the core scaffold. Modifications can be systematically made to the pyridine ring and the pyrrolidinyl moiety.
Modifications of the Pyridine Ring
The pyridine ring offers several positions for modification to alter steric and electronic properties. The bromine atom at C5 is particularly useful for introducing diversity via cross-coupling reactions.
-
Modulate Basicity: The pyridine nitrogen's basicity (pKa ≈ 5.2) influences solubility and interactions with biological targets. Adding electron-withdrawing or -donating groups can tune this property.
-
Introduce New Interactions: Replacing the bromine with aryl or heteroaryl groups can introduce new van der Waals or π-stacking interactions with a target protein.
-
Block Metabolism: Substitution can block sites of metabolic oxidation, potentially improving the pharmacokinetic profile.
-
Bioisosteric Replacement: The entire pyridine ring or the nitrogen atom can be replaced with other groups to improve properties while retaining biological activity.[10][11]
Bioisosterism is a key strategy in medicinal chemistry to enhance potency, selectivity, or metabolic properties.[11][12]
Sources
- 1. 3-BroMo-5-(1-Methylpyrrolidin-2-yl)pyridine synthesis - chemicalbook [chemicalbook.com]
- 2. (S)-3-bromo-5-(1-methylpyrrolidin-2-yl)pyridine | 71606-34-3 [chemicalbook.com]
- 3. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of α3β4 Nicotinic Acetylcholine Receptor Modulators Derived from Aristoquinoline that Reduce Reinstatement of Cocaine-Seeking Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | TC299423, a Novel Agonist for Nicotinic Acetylcholine Receptors [frontiersin.org]
- 7. Synthesis and nicotinic acetylcholine receptor in vitro and in vivo pharmacological properties of 2'-fluoro-3'-(substituted phenyl)deschloroepibatidine analogues of 2'-fluoro-3'-(4-nitrophenyl)deschloroepibatidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. PubChemLite - 3-bromo-5-(pyrrolidin-2-yl)pyridine (C9H11BrN2) [pubchemlite.lcsb.uni.lu]
- 10. researchgate.net [researchgate.net]
- 11. Bioisosteres of Pyridine Group: A Case Study with Rosiglitazone as PPAR-γ Activator in Diabetes Mellitus Treatment | Auctores [auctoresonline.org]
- 12. 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Strategic Synthesis of 3-Substituted-5-Bromopyridines: A Guide to Core Methodologies
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 3-substituted-5-bromopyridine motif is a cornerstone in modern medicinal chemistry. Its unique electronic properties and versatile handles for chemical modification make it a privileged scaffold in the development of novel therapeutics and agrochemicals.[1][2] The presence of the bromine atom at the 5-position offers a reliable site for further elaboration, typically through metal-catalyzed cross-coupling reactions, while the 3-position can be adorned with a diverse array of functional groups that modulate the molecule's biological activity and physicochemical properties. This guide provides a comprehensive overview of the principal synthetic strategies for accessing this vital class of compounds, focusing on the underlying chemical logic, field-proven protocols, and comparative analysis of different approaches.
Strategy 1: Electrophilic Bromination of 3-Substituted Pyridines
The most direct conceptual approach involves the selective bromination of a pyridine ring that already bears the desired substituent at the 3-position. The pyridine ring is inherently electron-deficient and thus deactivated towards electrophilic aromatic substitution. When substitution does occur, it is highly directed to the 3-position under forcing conditions.[3] The presence of a pre-existing group at C-3 further influences the regiochemical outcome of the bromination.
This strategy is most effective when the C-3 substituent is an activating group, such as an amino or hydroxyl group, which facilitates electrophilic attack.
Key Workflow: Electrophilic Bromination
Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling. [4][5] A. Suzuki-Miyaura Coupling This reaction couples the bromopyridine with an organoboron reagent (boronic acid or ester) to form a C-C bond. [4]It is renowned for its operational simplicity and the stability and low toxicity of the boron reagents.
-
Exemplary Protocol: [6] 1. To a reaction vessel, add 3,5-dibromopyridine (1 mmol), the desired arylboronic acid (1.1-1.5 mmol), a palladium catalyst such as Pd(OAc)₂ (0.01-0.05 mmol), and a base (e.g., K₂CO₃, Cs₂CO₃, 2-3 mmol). 2. Add a suitable solvent system, often a mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water. 3. Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes. 4. Heat the reaction mixture, typically between 80-110°C, and monitor by TLC or LC-MS until the starting material is consumed. 5. Cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). 6. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. 7. Purify the residue by column chromatography.
B. Negishi Coupling The Negishi coupling utilizes organozinc reagents, which are highly reactive and tolerate a wide range of functional groups. [7][8][9]This makes the reaction particularly powerful for complex molecule synthesis.
-
Exemplary Protocol: [9] 1. In a flame-dried flask under an inert atmosphere (argon or nitrogen), place the organozinc reagent (prepared in situ from the corresponding halide or commercially available, ~1.2 mmol). 2. Add a solution of 3,5-dibromopyridine (1 mmol) in an anhydrous solvent like THF or DME. 3. Add the palladium catalyst, such as Pd(PPh₃)₄ or a combination of a palladium source (Pd₂(dba)₃) and a ligand (e.g., XPhos), typically 1-5 mol%. 4. Stir the reaction at room temperature or with gentle heating (40-60°C). 5. Monitor the reaction progress. Upon completion, quench the reaction carefully with saturated aqueous NH₄Cl. 6. Perform an aqueous work-up and extract the product with an organic solvent. 7. Dry and concentrate the organic phase, followed by purification via chromatography.
C. Stille Coupling The Stille reaction involves coupling with organostannane (tin) reagents. [10][11]The reagents are stable to air and moisture, but their primary drawback is the toxicity of the tin compounds and the difficulty in removing tin byproducts. [12][13]
-
Exemplary Protocol: [12] 1. To a flask, add 3,5-dibromopyridine (1 eq), the organostannane reagent (1.1-1.2 eq), a palladium catalyst like Pd(PPh₃)₄ (2-5 mol%), and an additive such as CuI or LiCl in an anhydrous solvent (e.g., DMF, NMP, or dioxane). 2. Purge the system with an inert gas. 3. Heat the reaction mixture, typically to 80-100°C, for several hours to overnight. 4. After cooling, dilute the reaction mixture with an organic solvent and wash with an aqueous solution of KF or NH₄OH to help remove tin residues. 5. Dry the organic layer, concentrate, and purify the crude product using column chromatography.
D. Buchwald-Hartwig Amination This reaction is the premier method for forming C-N bonds, coupling the bromopyridine with a primary or secondary amine. [14]It is indispensable for synthesizing 3-amino-5-bromopyridine derivatives, which are crucial building blocks. [1][15][16]
-
Exemplary Protocol: [17][18] 1. Charge a Schlenk tube or a sealed vial with the palladium precatalyst (e.g., RuPhos G2, Pd₂(dba)₃, 1-5 mol%), the appropriate ligand (e.g., RuPhos, BINAP, 2-10 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu, LHMDS, K₃PO₄, ~1.4 eq). 2. Add 3,5-dibromopyridine (1 eq) and the desired amine (1.2 eq). 3. Add an anhydrous, deoxygenated solvent such as toluene, dioxane, or THF. 4. Seal the vessel and heat the mixture with stirring at 80-110°C until the reaction is complete. 5. Cool to room temperature, dilute with an organic solvent, and filter through a pad of celite to remove inorganic salts. 6. Wash the filtrate with brine, dry over a drying agent, and concentrate. 7. Purify the product by flash chromatography or recrystallization.
| Coupling Reaction | Nucleophilic Reagent | Key Advantages | Key Disadvantages |
| Suzuki-Miyaura | Organoboron (R-B(OH)₂) | Stable, non-toxic reagents; mild conditions. | Base-sensitive functional groups may be an issue. |
| Negishi | Organozinc (R-ZnX) | High reactivity; excellent functional group tolerance. | Reagents are moisture/air sensitive. |
| Stille | Organostannane (R-SnR'₃) | Reagents are air/moisture stable; broad scope. | Toxic tin reagents; difficult byproduct removal. |
| Buchwald-Hartwig | Amine (R₂NH) | Premier method for C-N bonds; broad amine scope. | Requires careful exclusion of air; specific ligand choice is crucial. |
Strategy 3: Modification of Existing Functional Groups
An alternative and often highly practical approach is the chemical transformation of a substituent already present at the 3-position of a 5-bromopyridine core. This leverages readily available starting materials and well-established chemical reactions.
Key Transformation Pathways
Caption: Common functional group interconversions on the 5-bromopyridine scaffold.
Exemplary Protocol 1: Reduction of a Nitro Group
The reduction of 3-bromo-5-nitropyridine is a clean and efficient route to 3-amino-5-bromopyridine.
Step-by-Step Methodology: [19]1. To a solution of 5-bromo-3-nitropyridine (0.6 mmol) in acetonitrile (1 mL), add water (6 mmol), Pd/C (0.03 mmol), and tetrahydroxydiboron (1.98 mmol). 2. React the mixture under a nitrogen atmosphere at 50°C for 24 hours, monitoring by TLC. 3. Upon completion, add 10 mL of water and extract with ethyl acetate (3 x 10 mL). 4. Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. 5. Purify the residue by column chromatography to obtain 3-amino-5-bromopyridine (96% yield). [19]
Exemplary Protocol 2: Demethylation of a Methoxy Group
Cleavage of a methyl ether is a standard method to access the corresponding hydroxypyridine, a valuable intermediate in its own right. [2] Step-by-Step Methodology: [20]1. To a solution of 3-bromo-5-methoxypyridine (5.0 g, 27 mmol) in acetic acid (15 mL), add 48% hydrobromic acid (23 mL). 2. Heat the reaction mixture to reflux for 16 hours. 3. Cool the mixture to room temperature and evaporate the solvent under reduced pressure. 4. Adjust the pH of the residue to 9-10 by adding 8N sodium hydroxide solution. 5. Wash the resulting solution with diethyl ether. 6. Adjust the pH of the aqueous layer to 5-6 with 6N hydrochloric acid. 7. Collect the resulting precipitate by filtration and wash with diisopropyl ether to obtain 3-bromo-5-hydroxypyridine (2.8 g, 61% yield) as a white powder. [20]
Strategy 4: De Novo Synthesis and Cyclization Reactions
For highly substituted or complex targets, constructing the pyridine ring from acyclic precursors can be a powerful strategy. These methods, such as formal [3+3] cycloadditions or "anti-Wacker"-type cyclizations, offer unique pathways to novel structures that may be difficult to access via functionalization of a pre-existing ring. [21][22]While often involving more steps, they provide a high degree of control over the final substitution pattern.
Conceptual Workflow: [3+3] Cycloaddition
Caption: Conceptual flow for de novo pyridine synthesis via [3+3] cycloaddition. [21][23]
Conclusion: A Strategic Choice
The synthesis of 3-substituted-5-bromopyridines is a mature field with a rich portfolio of reliable methods. The optimal strategy depends heavily on the specific target and available resources.
-
For simple, activated C-3 substituents , direct electrophilic bromination can be the most step-economical route.
-
For the greatest versatility and access to a wide array of C-C and C-N linked substituents, palladium-catalyzed cross-coupling of 3,5-dibromopyridine is the undisputed workhorse of the field. The Suzuki and Buchwald-Hartwig reactions, in particular, have become standard operations in drug discovery labs.
-
Functional group interconversion is a highly practical and often high-yielding approach when the precursor 3-substituted-5-bromopyridine is readily accessible.
-
De novo synthesis provides a powerful, albeit more complex, solution for accessing novel and highly congested pyridine cores that are otherwise challenging to prepare.
By understanding the causality, scope, and limitations of each of these core strategies, researchers can confidently and efficiently navigate the synthesis of these invaluable chemical building blocks.
References
- CN105924588A. (2016). Synthesis method of 3-bromo-5-methylpyridine. Google Patents.
- CN104327118A. (2015). Synthetic method of 2-BOC-amido-3-hydroxy-5-bromopyridine. Google Patents.
-
PrepChem.com. (n.d.). Synthesis of 2-amino-3-hydroxy-5-bromopyridine. Retrieved from [Link]
-
Organometallics. (n.d.). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2,3-diaminopyridine. Retrieved from [Link]
-
Kovaleva, E. A., et al. (2023). Cyclization Reaction of 3,5-Diacetyl-2,6-dimethylpyridine with Salicylic Aldehyde and Its Derivatives: Quantum-Chemical Study and Molecular Docking. Pharmaceutical Chemistry Journal, 57(1), 1-10. Retrieved from [Link]
-
McLaughlin, M. G., et al. (2015). 3,4- and 3,5-Disubstituted 2-Pyridones Using an Intermolecular Cycloaddition / Cycloreversion Strategy: Toward the Synthesis of Aristopyridinone A. Organic Letters, 17(22), 5626-5629. Retrieved from [Link]
-
NROChemistry. (n.d.). Stille Coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). Effective Lithiation of 3-Bromopyridine: Synthesis of 3-Pyridine Boronic Acid and Variously 3-Substituted Pyridines. Retrieved from [Link]
-
Li, X., et al. (2017). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Scientific Study, 5(2), 1-5. Retrieved from [Link]
-
Zawodny, M. P., et al. (2022). Synthesis of Substituted Pyridines via Formal (3+3) Cycloaddition of Enamines with Unsaturated Aldehydes and Ketones. The Journal of Organic Chemistry, 87(13), 8448-8463. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Wikipedia. (n.d.). Negishi coupling. Retrieved from [Link]
-
Chemeurope.com. (n.d.). Negishi coupling. Retrieved from [Link]
-
Gawel, A., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2306-2314. Retrieved from [Link]
-
ResearchGate. (2012). How to carry out bromination of pyridine at 2- or 4- positions? Retrieved from [Link]
-
University of Leeds. (n.d.). Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines. Retrieved from [Link]
-
Kaur, P., et al. (2017). Negishi cross-couplings in the synthesis of amino acids. Organic & Biomolecular Chemistry, 15(46), 9866-9876. Retrieved from [Link]
-
Wikipedia. (n.d.). Stille reaction. Retrieved from [Link]
-
Myers, A. (n.d.). The Stille Reaction. Chem 115, Harvard University. Retrieved from [Link]
- CN104974081A. (2015). Synthetic method of 3-bromopyridine. Google Patents.
-
Knochel, P., et al. (2019). Recent Developments in Negishi Cross-Coupling Reactions. ACS Catalysis, 9(1), 37-52. Retrieved from [Link]
-
Yanagisawa, A., et al. (2023). De Novo Synthesis of Polysubstituted 3-Hydroxypyridines Via “Anti-Wacker”-Type Cyclization. Molecules, 28(3), 1391. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Stille Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Negishi Coupling. Retrieved from [Link]
-
Sherman, D. H., et al. (2024). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. ACS Medicinal Chemistry Letters. Retrieved from [Link]
-
Molander, G. A., & Biolatto, B. (2003). Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium phenyltrifluoroborate in aqueous media. Journal of Heterocyclic Chemistry, 40(4), 607-612. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Stille Coupling. Retrieved from [Link]
-
Heterocyclic Letters. (2021). An improved and scalable process for the synthesis of 2-amino-5-bromopyridine. 11(3), 447-452. Retrieved from [Link]
-
Valente, C., et al. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules, 20(5), 7658-7703. Retrieved from [Link]
-
Garcia, E. E., Greco, C. V., & Hunsberger, I. M. (1960). FACILE BROMINATION OF PYRIDINE-TYPE HETEROCYCLES AT THE β-POSITION. Journal of the American Chemical Society, 82(16), 4430-4431. Retrieved from [Link]
-
Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis. John Wiley & Sons. Retrieved from [Link] (Note: This is a general reference for classical reagents like Pyridinium Hydrobromide Perbromide).
-
Pipzine Chemicals. (n.d.). 3-Amino-5-Bromopyridine Manufacturer & Supplier China. Retrieved from [Link]
-
ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| [Video]. YouTube. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Negishi coupling - Wikipedia [en.wikipedia.org]
- 8. Negishi_coupling [chemeurope.com]
- 9. Negishi Coupling [organic-chemistry.org]
- 10. Stille reaction - Wikipedia [en.wikipedia.org]
- 11. Stille Coupling [organic-chemistry.org]
- 12. Stille Coupling | NROChemistry [nrochemistry.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 18. Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - PMC [pmc.ncbi.nlm.nih.gov]
- 19. 3-Amino-5-bromopyridine synthesis - chemicalbook [chemicalbook.com]
- 20. Page loading... [wap.guidechem.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. mdpi.com [mdpi.com]
- 23. Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines - Wordpress [reagents.acsgcipr.org]
Methodological & Application
Application Notes and Protocols for the Suzuki Cross-Coupling of 3-Bromo-5-(1-methyl-pyrrolidin-2-yl)-pyridine
Introduction: The Strategic Importance of Suzuki-Miyaura Cross-Coupling in Drug Discovery
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern synthetic organic chemistry, particularly within the pharmaceutical and agrochemical industries. Its significance, recognized with the 2010 Nobel Prize in Chemistry awarded to Suzuki, Heck, and Negishi, lies in its remarkable ability to forge carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2][3] This palladium-catalyzed reaction couples organoboron compounds with organic halides or pseudohalides, enabling the construction of complex molecular architectures, such as biaryls and substituted heterocycles, which are prevalent motifs in biologically active molecules.[4][5][6]
The substrate of focus, 3-Bromo-5-(1-methyl-pyrrolidin-2-yl)-pyridine, is a valuable building block in medicinal chemistry. The pyridine core is a common feature in numerous drugs, and the pyrrolidine moiety can influence physicochemical properties like solubility and basicity, as well as providing a key interaction point with biological targets. The ability to selectively functionalize the C3 position of this molecule via Suzuki coupling opens a gateway to a diverse array of novel compounds for drug development pipelines.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on performing the Suzuki cross-coupling reaction with 3-Bromo-5-(1-methyl-pyrrolidin-2-yl)-pyridine. We will delve into the mechanistic underpinnings of the reaction, offer a detailed, field-proven protocol, and discuss key considerations for optimization and troubleshooting.
Mechanistic Overview: The Palladium Catalytic Cycle
A thorough understanding of the reaction mechanism is paramount for successful execution and troubleshooting of Suzuki-Miyaura cross-coupling reactions. The catalytic cycle is generally accepted to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[1][7][8]
Figure 1. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: The cycle commences with the oxidative addition of the aryl halide (in this case, 3-Bromo-5-(1-methyl-pyrrolidin-2-yl)-pyridine) to a low-valent palladium(0) complex. This step, often rate-determining, involves the insertion of the palladium atom into the carbon-bromine bond, resulting in a square planar palladium(II) species.[7][8] The reactivity order for the halide is generally I > Br > Cl.[9] For bromopyridines, this step is typically efficient.
-
Transmetalation: This step involves the transfer of the organic group from the organoboron reagent to the palladium(II) complex. The presence of a base is crucial here; it activates the boronic acid to form a more nucleophilic boronate species, which facilitates the ligand exchange on the palladium center.[1][10] The choice of base can significantly influence the reaction rate and outcome.[10]
-
Reductive Elimination: In the final step, the two organic moieties on the palladium(II) complex couple and are eliminated, forming the desired C-C bond of the biaryl product. This process regenerates the catalytically active palladium(0) species, which can then re-enter the catalytic cycle.[7][8]
Experimental Protocol: Suzuki Coupling of 3-Bromo-5-(1-methyl-pyrrolidin-2-yl)-pyridine with a Generic Arylboronic Acid
This protocol provides a robust starting point for the Suzuki coupling of 3-Bromo-5-(1-methyl-pyrrolidin-2-yl)-pyridine. Optimization may be required for specific arylboronic acids.
Materials and Reagents:
-
3-Bromo-5-(1-methyl-pyrrolidin-2-yl)-pyridine
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Triphenylphosphine (PPh₃) (4 mol%) or a more advanced ligand like S-Phos (4 mol%)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 equivalents)
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis (Schlenk flask or equivalent)
-
Magnetic stirrer and heating mantle/oil bath
-
Standard work-up and purification supplies (e.g., ethyl acetate, brine, sodium sulfate, silica gel for column chromatography)
Step-by-Step Procedure:
Figure 2. Experimental workflow for the Suzuki cross-coupling reaction.
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add 3-Bromo-5-(1-methyl-pyrrolidin-2-yl)-pyridine (1.0 eq), the arylboronic acid (1.2 eq), potassium carbonate (2.0 eq), palladium(II) acetate (0.02 eq), and the phosphine ligand (e.g., PPh₃, 0.04 eq).
-
Inert Atmosphere: Seal the flask and subject it to three cycles of evacuation and backfilling with an inert gas (argon or nitrogen). This is critical to prevent oxidation of the palladium catalyst.[11]
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water via syringe. A common solvent ratio is 4:1 or 5:1 dioxane:water.[5] The total solvent volume should be sufficient to achieve a concentration of approximately 0.1 M with respect to the limiting reagent.
-
Reaction: Place the flask in a preheated oil bath or heating block and stir the mixture vigorously at a temperature between 80-100 °C.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and transfer it to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
Key Considerations and Optimization Strategies
The success of a Suzuki coupling reaction often hinges on the careful selection of several key parameters. For the specific substrate, 3-Bromo-5-(1-methyl-pyrrolidin-2-yl)-pyridine, the following points are particularly relevant:
| Parameter | Recommended Starting Point | Rationale and Optimization |
| Palladium Source | Pd(OAc)₂ with a ligand, or a pre-formed catalyst like Pd(PPh₃)₄ or XPhos Pd G3. | Pd(OAc)₂ is a cost-effective Pd(II) source that is reduced in situ to the active Pd(0) species.[11] Pre-formed catalysts can offer higher activity and reproducibility. For challenging couplings, more advanced catalysts with bulky, electron-rich ligands can be beneficial.[4] |
| Ligand | PPh₃, or more electron-rich and bulky phosphines (e.g., S-Phos, XPhos). | The ligand stabilizes the palladium catalyst and influences its reactivity. For electron-deficient substrates like bromopyridines, electron-rich phosphine ligands can accelerate the oxidative addition step.[12][13] The nitrogen on the pyrrolidine could potentially coordinate to the palladium, and a bulky ligand may help to mitigate any undesired chelation effects. |
| Base | K₂CO₃, K₃PO₄, or Cs₂CO₃. | The base is crucial for activating the boronic acid.[10] K₂CO₃ is a good starting point. K₃PO₄ is a stronger base that can be effective in more challenging cases. Cs₂CO₃ is highly effective but also more expensive. The choice of base is often linked to the solvent system.[10] |
| Solvent | 1,4-Dioxane/water, Toluene/water, or DMF. | A mixture of an organic solvent and water is common, as it helps to dissolve both the organic and inorganic reagents.[5] Anhydrous conditions can be employed to minimize protodeboronation, a common side reaction.[11] |
| Temperature | 80-110 °C | Higher temperatures generally increase the reaction rate. However, excessive heat can lead to catalyst decomposition or side reactions. The optimal temperature should be determined empirically for each specific substrate pairing. |
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst; insufficient temperature; poor solubility of reagents. | Use a fresh batch of catalyst and ensure a properly inert atmosphere.[11] Increase the reaction temperature in increments. Consider a different solvent system to improve solubility.[14] |
| Protodeboronation | The boronic acid is replaced by a hydrogen atom. | This is more common with electron-rich or heteroaryl boronic acids.[15] Use milder bases like KF or K₂CO₃, or switch to anhydrous conditions.[11] |
| Homocoupling | The boronic acid couples with itself. | This can be caused by the presence of oxygen.[11] Ensure thorough degassing of solvents and a robust inert atmosphere. |
| Dehalogenation | The bromo group is replaced by a hydrogen atom. | This can occur as a side reaction. Using a different ligand or lowering the reaction temperature may help to suppress this pathway. |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the synthesis of novel derivatives of 3-Bromo-5-(1-methyl-pyrrolidin-2-yl)-pyridine. By understanding the underlying mechanism and carefully selecting the reaction parameters—catalyst, ligand, base, and solvent—researchers can efficiently generate libraries of compounds for evaluation in drug discovery programs. The protocol and guidelines presented here provide a solid foundation for achieving successful and reproducible outcomes.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
ChemRxiv. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction. [Link]
-
ResearchGate. (2023). Proposed mechanism of the Suzuki–Miyaura cross-coupling reaction... [Link]
-
News-Medical.Net. (2019). Suzuki-Miyaura Cross-Coupling Reaction. [Link]
-
ACS Publications. (2018). Formation and Role of Palladium Chalcogenide and Other Species in Suzuki–Miyaura and Heck C–C Coupling Reactions Catalyzed with Palladium(II) Complexes of Organochalcogen Ligands: Realities and Speculations. [Link]
-
Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
RSC Publishing. (2014). Enantioselective synthesis of chiral heterocyclic biaryls via asymmetric Suzuki–Miyaura cross-coupling of 3-bromopyridine derivatives. [Link]
-
PMC - NIH. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]
-
MDPI. (2019). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]
-
ResearchGate. (2022). Suzuki coupling reactions of bromoimidazo[1,2-a]pyridines and arylboronic acids. [Link]
-
ResearchGate. (2016). Suzuki reactions of 2-bromopyridine with aryl boronic acids a. [Link]
-
ResearchGate. (2018). Base and solvent effects on the Suzuki coupling of p-bromoacetophenone (5) with phenylboronic acid (6). [Link]
-
ACS Publications. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. [Link]
-
ResearchGate. (2018). Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles. [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. [Link]
-
ResearchGate. (2019). Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium... [Link]
-
ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?. [Link]
-
RSC Publishing. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]
-
NIH. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]
-
YouTube. (2020). Suzuki cross-coupling reaction. [Link]
-
Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]
-
PMC - NIH. (2014). Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. [Link]
-
ResearchGate. (2018). Suzuki coupling of p-bromoacetophenone (5) with arylboronic acids using the catalyst 4. [Link]
-
WWJMRD. (2015). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. [Link]
-
RSC Publishing. (2014). Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. [Link]
-
MDPI. (2017). Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. An Application in an Asthma Model. [Link]
Sources
- 1. news-medical.net [news-medical.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. thieme-connect.com [thieme-connect.com]
- 5. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. wwjmrd.com [wwjmrd.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 13. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Yoneda Labs [yonedalabs.com]
The Strategic Application of 3-Bromo-5-(1-methyl-pyrrolidin-2-yl)-pyridine in Modern Medicinal Chemistry: A Guide to Synthesis and Derivatization
Introduction: Unlocking Therapeutic Potential with a Privileged Scaffold
In the landscape of contemporary drug discovery, the pursuit of novel chemical entities with superior efficacy and safety profiles is relentless. Central to this endeavor is the strategic use of "privileged scaffolds" – molecular frameworks that are capable of binding to multiple biological targets. The 3-bromo-5-(1-methyl-pyrrolidin-2-yl)-pyridine moiety has emerged as a cornerstone scaffold, particularly in the development of therapeutics targeting the central nervous system and in oncology.[1][2] Its unique three-dimensional structure, conferred by the chiral pyrrolidine ring, coupled with the versatile reactivity of the bromopyridine core, provides an exceptional platform for the synthesis of diverse and potent bioactive molecules.[2]
This comprehensive guide provides an in-depth exploration of the utility of 3-Bromo-5-(1-methyl-pyrrolidin-2-yl)-pyridine in medicinal chemistry. We will delve into its synthesis, key derivatization reactions with detailed, field-proven protocols, and its application in the synthesis of nicotinic acetylcholine receptor (nAChR) modulators and kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful building block in their therapeutic programs.
Physicochemical Properties and Synthesis
A thorough understanding of the physicochemical properties of a building block is paramount for its effective utilization in synthesis and for predicting the properties of its derivatives.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₃BrN₂ | N/A |
| Molecular Weight | 241.13 g/mol | N/A |
| CAS Number | 71719-09-0 | N/A |
| Appearance | Pale yellow oil | [3] |
| Boiling Point | ~310 °C (predicted) | N/A |
| Density | ~1.4 g/cm³ (predicted) | N/A |
The synthesis of 3-Bromo-5-(1-methyl-pyrrolidin-2-yl)-pyridine is a critical first step in its application. A common and efficient method involves the N-methylation of the corresponding des-methyl pyrrolidine precursor.
Protocol 1: Synthesis of 3-Bromo-5-(1-methyl-pyrrolidin-2-yl)-pyridine
This protocol details the reductive amination of 3-bromo-5-(pyrrolidin-2-yl)pyridine to yield the target compound.[3]
Materials:
-
3-Bromo-5-(pyrrolidin-2-yl)pyridine
-
Aqueous formaldehyde (37% by weight)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Acetonitrile (ACN)
-
1M Hydrochloric acid (HCl)
-
1N Sodium hydroxide (NaOH)
-
Methylene chloride (DCM)
-
Magnesium sulfate (MgSO₄)
-
Activated charcoal
-
Celite
Procedure:
-
Dissolve 3-bromo-5-(pyrrolidin-2-yl)pyridine (1.0 eq) in acetonitrile in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Add aqueous formaldehyde (10.0 eq) to the stirred solution and continue stirring for 20 minutes at 0 °C.
-
Add sodium cyanoborohydride (1.5 eq) portion-wise over 30 minutes, ensuring the temperature remains at 0 °C.
-
Stir the reaction mixture at 0 °C for an additional 90 minutes.
-
Add a few drops of acetic acid and allow the reaction to warm to room temperature. Stir for 15 hours.
-
Dilute the reaction mixture with 1M aqueous hydrochloric acid.
-
Remove the organic solvents by rotary evaporation.
-
Adjust the pH of the aqueous residue to ~2.5 with 1N HCl and extract three times with methylene chloride.
-
Basify the aqueous phase to pH 12 with solid sodium hydroxide and extract three times with methylene chloride.
-
Combine the organic phases from the basic extraction, dry over magnesium sulfate, and treat with activated charcoal.
-
Filter the mixture through a pad of Celite and remove the solvent by rotary evaporation to yield 3-bromo-5-(1-methyl-pyrrolidin-2-yl)-pyridine as a pale yellow oil.[3]
Causality Behind Experimental Choices:
-
Reductive Amination: This is a classic and highly effective method for N-methylation of secondary amines. Formaldehyde serves as the carbonyl source, which forms an intermediate iminium ion that is subsequently reduced by sodium cyanoborohydride.
-
Sodium Cyanoborohydride: This reducing agent is selective for the iminium ion over the aldehyde, preventing the unwanted reduction of formaldehyde.
-
Acidic and Basic Work-up: The work-up procedure is designed to separate the product from unreacted starting materials and byproducts based on their acid-base properties.
Key Derivatization Strategies: Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom on the pyridine ring of 3-Bromo-5-(1-methyl-pyrrolidin-2-yl)-pyridine serves as a versatile handle for introducing a wide array of substituents via palladium-catalyzed cross-coupling reactions. These reactions are fundamental in expanding the chemical space and generating libraries of analogues for structure-activity relationship (SAR) studies.
Caption: General workflow for derivatization.
Protocol 2: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between the bromopyridine and various aryl or heteroaryl boronic acids or esters.[4] This reaction is instrumental in the synthesis of biaryl structures commonly found in kinase inhibitors.
Materials:
-
3-Bromo-5-(1-methyl-pyrrolidin-2-yl)-pyridine
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 3-bromo-5-(1-methyl-pyrrolidin-2-yl)-pyridine (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add the palladium catalyst, for example, a pre-catalyst like PdCl₂(dppf) or generate the active Pd(0) species in situ by adding Pd(OAc)₂ (0.02 eq) and PPh₃ (0.08 eq).
-
Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water).
-
Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the residue by column chromatography on silica gel to obtain the desired biaryl product.
Trustworthiness and Self-Validation:
-
Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. Maintaining an inert atmosphere is crucial for catalytic activity.
-
Degassing: Removing dissolved oxygen from the solvents is essential to prevent catalyst deactivation.
-
Base Selection: The choice of base is critical. Potassium carbonate is a common and effective base for many Suzuki couplings. Other bases like cesium carbonate or potassium phosphate can be screened for optimization.
Protocol 3: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines by coupling the bromopyridine with a wide range of primary and secondary amines. This reaction is particularly valuable in creating scaffolds for nicotinic acetylcholine receptor modulators.
Materials:
-
3-Bromo-5-(1-methyl-pyrrolidin-2-yl)-pyridine
-
Amine (e.g., N-methylpiperazine)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) or similar biaryl phosphine ligand
-
Sodium tert-butoxide (NaOt-Bu)
-
Toluene
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.01-0.05 eq) and the phosphine ligand (0.02-0.10 eq) to a dry Schlenk tube.
-
Add anhydrous toluene and stir for a few minutes to form the active catalyst complex.
-
Add 3-bromo-5-(1-methyl-pyrrolidin-2-yl)-pyridine (1.0 eq), the amine (1.2 eq), and sodium tert-butoxide (1.4 eq).
-
Seal the Schlenk tube and heat the reaction mixture to 80-110 °C.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Expertise and Experience Insights:
-
Ligand Choice: The choice of phosphine ligand is crucial for the success of the Buchwald-Hartwig amination. Bulky, electron-rich biaryl phosphine ligands like XPhos, SPhos, or RuPhos are often superior for coupling with heteroaromatic halides.
-
Base: Strong, non-nucleophilic bases like sodium tert-butoxide are typically required to deprotonate the amine and facilitate the catalytic cycle.
Applications in Drug Discovery
The derivatives of 3-Bromo-5-(1-methyl-pyrrolidin-2-yl)-pyridine have shown significant promise in two key therapeutic areas: neurological disorders and oncology.
Nicotinic Acetylcholine Receptor (nAChR) Modulators
The 3-(1-methyl-pyrrolidin-2-yl)-pyridine core is a well-established pharmacophore for nAChR ligands.[1][2] Analogues of this scaffold have been extensively investigated for their potential in treating a range of conditions including Alzheimer's disease, Parkinson's disease, schizophrenia, and for smoking cessation.[2][5] For instance, the renowned smoking cessation aid, Varenicline, features a complex polycyclic structure derived from a related pyridine-pyrrolidine framework.[5][6] The ability to readily introduce diverse substituents at the 5-position of the pyridine ring via Suzuki and Buchwald-Hartwig reactions allows for the fine-tuning of subtype selectivity and pharmacokinetic properties of these modulators.
Caption: Simplified nAChR signaling pathway.
Kinase Inhibitors
The pyridine and pyrrolidine scaffolds are prevalent in a multitude of approved and investigational kinase inhibitors.[3][7] The pyridine ring often acts as a hinge-binder, forming crucial hydrogen bonds with the kinase active site, while the pyrrolidine moiety can provide a vector for exploring solvent-exposed regions and improving physicochemical properties.[3][8] The ability to append various aryl and heteroaryl groups to the 3-bromo-5-(1-methyl-pyrrolidin-2-yl)-pyridine core via Suzuki coupling is a powerful strategy for targeting the ATP-binding site of various kinases implicated in cancer, such as VEGFR, EGFR, and others.[3][8]
Caption: Mechanism of kinase inhibition.
Conclusion
3-Bromo-5-(1-methyl-pyrrolidin-2-yl)-pyridine is a highly valuable and versatile building block in medicinal chemistry. Its robust synthesis and the facility of its derivatization through powerful cross-coupling reactions provide medicinal chemists with a reliable platform for the rapid generation of diverse compound libraries. The demonstrated success of the pyridine-pyrrolidine scaffold in modulating the activity of nAChRs and kinases underscores the immense potential of this compound in the development of next-generation therapeutics for a wide range of diseases. The protocols and insights provided herein are intended to empower researchers to effectively harness the capabilities of this privileged scaffold in their drug discovery programs.
References
-
MySkinRecipes. (n.d.). 3-(3-Methylpyrrolidin-3-yl)pyridine. Retrieved from [Link]
-
PubMed Central. (2022). Synthesis of α3β4 Nicotinic Acetylcholine Receptor Modulators Derived from Aristoquinoline that Reduce Reinstatement of Cocaine-Seeking Behavior. Retrieved from [Link]
-
Holladay, M. W., et al. (1998). Structure-activity studies related to ABT-594, a potent nonopioid analgesic agent: effect of pyridine and azetidine ring substitutions on nicotinic acetylcholine receptor binding affinity and analgesic activity in mice. Bioorganic & Medicinal Chemistry Letters, 8(19), 2797-2802. Retrieved from [Link]
-
Kim, K., et al. (2008). Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase: synthesis, X-ray crystallographic analysis, and biological activities. Journal of Medicinal Chemistry, 51(17), 5330-5341. Retrieved from [Link]
- Coe, J. W., et al. (2005). Varenicline: an alpha4beta2 nicotinic receptor partial agonist for smoking cessation. Journal of Medicinal Chemistry, 48(10), 3474-3477.
- Google Patents. (n.d.). US4845218A - Preparation of n-methylpiperazine.
- Google Patents. (n.d.). US20230285407A1 - Vareniciline compound and process of manufacture thereof.
-
Zhang, C. X., et al. (2006). Synthesis and analgesic activity of secondary amine analogues of pyridylmethylamine and positional isomeric analogues of ABT-594. Bioorganic & Medicinal Chemistry Letters, 16(7), 2013-2016. Retrieved from [Link]
-
European Patent Office. (2023). EP4241775A1 - Tablet comprising varenicline and process of preparation thereof. Retrieved from [Link]
- Google Patents. (n.d.). EP1439157B1 - Method for producing Suzuki coupling compound catalysed by a nickel compound.
- Google Patents. (n.d.). US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
- Google Patents. (n.d.). US20160280721A1 - Cross-coupling of unactivated secondary boronic acids.
-
PubMed Central. (2010). Discovery and development of varenicline for smoking cessation. Retrieved from [Link]
-
PubChem. (n.d.). Varenicline. Retrieved from [Link]
-
Decker, M. W., et al. (1998). Antinociceptive effects of the novel neuronal nicotinic acetylcholine receptor agonist, ABT-594, in mice. European Journal of Pharmacology, 346(1), 23-33. Retrieved from [Link]
-
Donnelly-Roberts, D. L., et al. (1998). ABT-594 [(R)-5-(2-azetidinylmethoxy)-2-chloropyridine]: a novel, orally effective analgesic acting via neuronal nicotinic acetylcholine receptors: I. In vitro characterization. The Journal of Pharmacology and Experimental Therapeutics, 285(2), 777-786. Retrieved from [Link]
-
ResearchGate. (2017). Suzuki coupling of p-bromoacetophenone (5) with arylboronic acids using.... Retrieved from [Link]
-
PubMed Central. (2020). Discovery and development of varenicline for smoking cessation. Retrieved from [Link]
-
PubChem. (n.d.). Varenicline. Retrieved from [Link]
-
MDPI. (2021). Synthetic Methods for the Preparation of Conformationally Restricted Analogues of Nicotine. Retrieved from [Link]
-
ResearchGate. (2017). Suzuki coupling of p-bromoacetophenone (5) with phenylboronic acids. Retrieved from [Link]
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Varenicline | C13H13N3 | CID 5310966 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Discovery and development of varenicline for smoking cessation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase: synthesis, X-ray crystallographic analysis, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 3-Bromo-5-(1-methyl-pyrrolidin-2-yl)-pyridine in neuropharmacology.
An Application Guide to the Neuropharmacological Characterization of 3-Bromo-5-(1-methyl-pyrrolidin-2-yl)-pyridine
Executive Summary
This document provides a comprehensive guide for the neuropharmacological evaluation of the novel compound 3-Bromo-5-(1-methyl-pyrrolidin-2-yl)-pyridine. As this molecule is not widely characterized in existing literature, this guide presents a strategic framework for its systematic investigation, from initial target binding to functional activity and preliminary in vivo assessment. Based on its chemical structure, which is analogous to known nicotinic ligands, the primary hypothesis is that this compound interacts with nicotinic acetylcholine receptors (nAChRs). The following application notes and protocols are designed for researchers in neuropharmacology and drug development to rigorously test this hypothesis and elucidate the compound's pharmacological profile.
Compound Profile & Initial Hypothesis
-
IUPAC Name: 3-Bromo-5-(1-methyl-pyrrolidin-2-yl)-pyridine
-
Structural Class: Pyridinyl-pyrrolidine
-
Hypothesized Target Class: Nicotinic Acetylcholine Receptors (nAChRs)
Scientific Rationale: The core structure closely resembles that of nicotine, a well-established agonist at nAChRs. The (S)-enantiomer of the 1-methyl-pyrrolidin-2-yl group is critical for high-affinity binding to most nAChR subtypes. The pyridine ring serves as the hydrogen bond acceptor. The novel 3-bromo substitution on the pyridine ring is the primary structural variable. Its electron-withdrawing nature and steric bulk compared to a hydrogen atom may significantly alter the compound's binding affinity, subtype selectivity, and functional efficacy (agonist, antagonist, or partial agonist) compared to nicotine. Therefore, a systematic characterization is essential.
Part 1: Primary Target Engagement & Affinity Profiling
Application Note: The Foundational Role of Radioligand Binding Assays
The first crucial step in characterizing a novel compound is to confirm its physical interaction with the hypothesized target. Radioligand binding assays are a robust and quantitative method to determine the binding affinity (expressed as the inhibition constant, Kᵢ) of a test compound. By competing against a radiolabeled ligand with known high affinity for a specific receptor subtype, we can precisely measure how tightly our compound of interest binds. This assay serves as a foundational screen; high affinity is a prerequisite for potent biological activity. Performing these assays across multiple nAChR subtypes (e.g., the high-affinity heteromeric α4β2 receptor and the homomeric α7 receptor) will also provide the first glimpse into the compound's selectivity profile.
Protocol 1: Competitive Radioligand Binding Assay for nAChR Subtypes
This protocol outlines the determination of the Kᵢ value for 3-Bromo-5-(1-methyl-pyrrolidin-2-yl)-pyridine at human α4β2 and α7 nAChRs expressed in a stable cell line (e.g., HEK293).
Materials:
-
Membrane preparations from cells stably expressing either α4β2 or α7 nAChRs.
-
Radioligand for α4β2: [³H]-Epibatidine or [³H]-Cytisine.
-
Radioligand for α7: [¹²⁵I]-α-Bungarotoxin or [³H]-Methyllycaconitine (MLA).
-
Test Compound: 3-Bromo-5-(1-methyl-pyrrolidin-2-yl)-pyridine, dissolved in DMSO to create a 10 mM stock, followed by serial dilutions in assay buffer.
-
Non-specific binding control: Nicotine (100 µM) or Epibatidine (10 µM).
-
Assay Buffer: Phosphate-buffered saline (PBS) with 1 mg/mL bovine serum albumin (BSA).
-
96-well filter plates (e.g., GF/B or GF/C).
-
Scintillation fluid and a liquid scintillation counter or gamma counter.
Procedure:
-
Assay Preparation: On ice, prepare assay tubes or a 96-well plate. For each concentration of the test compound, you will have triplicate wells for total binding, and one set of triplicates for non-specific binding.
-
Component Addition: To each well, add the components in the following order:
-
50 µL Assay Buffer.
-
50 µL of test compound dilution (or vehicle for total binding, or non-specific control).
-
50 µL of radioligand at a final concentration near its Kₑ (e.g., 0.2 nM [³H]-Epibatidine for α4β2).
-
50 µL of cell membrane preparation (typically 20-50 µg of protein per well).
-
-
Incubation: Incubate the plate for 60-90 minutes at room temperature or 4°C to reach equilibrium. The optimal time and temperature should be determined during assay development.
-
Harvesting: Rapidly filter the incubation mixture through the filter plate using a cell harvester to separate bound from free radioligand. Wash the filters 3-4 times with ice-cold assay buffer.
-
Quantification: Punch out the filters from the plate, place them in scintillation vials with 4-5 mL of scintillation fluid. Allow vials to sit for at least 4 hours in the dark. Count the radioactivity (disintegrations per minute, DPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding: Specific Binding = Total Binding (DPM) - Non-specific Binding (DPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀ (the concentration of test compound that inhibits 50% of specific binding).
-
Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.
-
Part 2: Functional Activity & Efficacy Determination
Application Note: From Binding to Biological Function
While binding affinity is essential, it does not reveal the functional consequence of the interaction. The compound could be an agonist (activates the receptor), an antagonist (blocks the receptor), or a partial agonist (activates the receptor but with lower maximal effect than a full agonist). Two-electrode voltage clamp (TEVC) electrophysiology using Xenopus oocytes is the gold-standard method for characterizing the function of ligand-gated ion channels like nAChRs. It provides precise measurements of potency (EC₅₀ or IC₅₀) and efficacy (% maximal response relative to a full agonist like acetylcholine).
Workflow for Neuropharmacological Characterization
Caption: Workflow from in vitro characterization to in vivo evaluation.
Protocol 2: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
Objective: To determine if the compound is an agonist, antagonist, or partial agonist at α4β2 and α7 nAChRs and to quantify its potency and efficacy.
Materials:
-
Xenopus laevis oocytes.
-
cRNA for nAChR subunits (human α4, β2, α7, and RIC-3 for α7 expression).
-
Microinjection setup.
-
TEVC rig with amplifier, data acquisition system, and perfusion system.
-
Recording Solution (ND96): 96 mM NaCl, 2 mM KCl, 1 mM MgCl₂, 1.8 mM CaCl₂, 5 mM HEPES, pH 7.4.
-
Agonist control: Acetylcholine (ACh).
-
Test Compound.
Procedure:
-
Oocyte Preparation and Injection:
-
Harvest and defolliculate oocytes from a female Xenopus laevis frog.
-
Microinject oocytes with a mixture of cRNAs for the desired nAChR subtype (e.g., α4 and β2 in a 1:1 ratio). For α7, co-inject with RIC-3 cRNA to enhance expression.
-
Incubate oocytes for 2-5 days at 16-18°C to allow for receptor expression.
-
-
Electrophysiological Recording:
-
Place a single oocyte in the recording chamber and perfuse with ND96 solution.
-
Impale the oocyte with two glass microelectrodes (filled with 3 M KCl) to clamp the membrane potential at a holding potential of -70 mV.
-
-
Agonist Mode Testing:
-
Generate a dose-response curve for the full agonist, ACh, to establish the maximal response (Iₘₐₓ).
-
After washout, apply increasing concentrations of the test compound (e.g., 1 nM to 100 µM) to the oocyte. Record the peak inward current elicited at each concentration.
-
Plot the normalized current response against the log concentration of the test compound. Fit the data to a sigmoidal dose-response equation to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy relative to ACh).
-
-
Antagonist Mode Testing:
-
If the compound shows little to no agonist activity, test for antagonism.
-
Apply a fixed, submaximal concentration of ACh (e.g., its EC₅₀ value) to elicit a control response.
-
After washout, pre-incubate the oocyte with the test compound for 1-2 minutes, then co-apply the same EC₅₀ concentration of ACh plus the test compound.
-
Measure the reduction in the ACh-evoked current. Generate a dose-response curve for the inhibition to determine the IC₅₀.
-
-
Data Interpretation:
-
Full Agonist: Elicits a maximal response similar to ACh (Eₘₐₓ ≈ 100%).
-
Partial Agonist: Elicits a response but with a lower maximum than ACh (Eₘₐₓ < 100%).
-
Antagonist: Does not elicit a response on its own but inhibits the response to ACh.
-
Hypothetical Data Summary
The following table illustrates how data from the described protocols would be summarized. The values are purely hypothetical for illustrative purposes.
| Compound | nAChR Subtype | Kᵢ (nM) [Binding] | EC₅₀ (nM) [Agonist] | Eₘₐₓ (% ACh) [Agonist] | IC₅₀ (nM) [Antagonist] |
| Acetylcholine | α4β2 | N/A | 850 | 100% | N/A |
| Nicotine | α4β2 | 1.2 | 950 | 100% | N/A |
| 3-Bromo-5-(1-methyl-pyrrolidin-2-yl)-pyridine (Hypothetical) | α4β2 | 5.8 | 2100 | 45% | N/A |
| 3-Bromo-5-(1-methyl-pyrrolidin-2-yl)-pyridine (Hypothetical) | α7 | >1000 | N/D | N/D | >10,000 |
N/A: Not Applicable; N/D: Not Determined. This hypothetical data suggests the compound is a selective, partial agonist at the α4β2 nAChR.
Part 3: In Vivo Pharmacological Assessment
Application Note: Assessing Cognitive Enhancement Potential
Given that α4β2 nAChR partial agonists have shown promise in cognitive enhancement, a relevant in vivo model is the Novel Object Recognition (NOR) test. This test leverages the innate tendency of rodents to explore novel objects over familiar ones and is a measure of learning and memory. It is a low-stress, non-rewarded task that is sensitive to manipulations of the cholinergic system. A positive result in this assay would provide the first evidence of the compound's potential therapeutic utility.
Protocol 3: Novel Object Recognition (NOR) Test in Rodents
Objective: To assess the effect of the compound on recognition memory.
Materials:
-
Adult male mice or rats.
-
Open field arena (e.g., 50x50x40 cm), uniformly lit.
-
Two sets of identical objects (e.g., small glass bottles, metal cubes) and one set of novel objects. Objects should be heavy enough not to be displaced by the animals.
-
Test compound formulated in a suitable vehicle (e.g., saline, 5% DMSO/saline).
-
Video tracking software.
Procedure:
-
Habituation Phase (Day 1-2): Allow each animal to freely explore the empty arena for 10 minutes per day. This reduces anxiety and novelty-induced exploratory behavior.
-
Familiarization/Training Phase (Day 3):
-
Administer the test compound or vehicle via the desired route (e.g., intraperitoneal, IP) 30 minutes before the trial.
-
Place two identical objects (A1 and A2) in opposite corners of the arena.
-
Place the animal in the arena, facing the wall equidistant from both objects, and allow it to explore for 10 minutes.
-
Record the time spent exploring each object. Exploration is defined as the animal's nose being within 2 cm of the object and oriented towards it.
-
-
Inter-trial Interval (ITI): Return the animal to its home cage for a defined period (e.g., 1 hour for short-term memory, 24 hours for long-term memory).
-
Test Phase (Day 3 or 4):
-
No additional drug is administered.
-
Replace one of the familiar objects with a novel object (B). The arena now contains one familiar object (A) and one novel object (B).
-
Place the animal back in the arena for 5 minutes and record the time spent exploring each object (Tₐ and Tₑ).
-
-
Data Analysis:
-
Calculate the Discrimination Index (DI) : DI = (Tₑ - Tₐ) / (Tₑ + Tₐ).
-
A DI significantly above zero indicates a preference for the novel object and intact memory.
-
Compare the DI between the vehicle-treated group and the compound-treated groups using an appropriate statistical test (e.g., ANOVA followed by post-hoc tests). An increase in DI in the compound group relative to control suggests cognitive enhancement.
-
nAChR Signaling Pathway
Caption: Presynaptic nAChR partial agonism leading to neurotransmitter release.
References
-
Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (Kᵢ) and the concentration of inhibitor which causes 50 per cent inhibition (I₅₀) of an enzymatic reaction. Biochemical Pharmacology. Available at: [Link]
-
Halevi, S., et al. (2002). The C. elegans ric-3 gene is required for maturation of nicotinic acetylcholine receptors. The EMBO Journal. Available at: [Link]
-
Bevins, R. A., & Besheer, J. (2006). Object recognition in rats and mice: a one-trial non-matching-to-sample learning and memory task to study 'recognition memory'. Nature Protocols. Available at: [Link]
-
Lueptow, R. M. (2017). Novel Object Recognition Test for the Investigation of Learning and Memory in Mice. Journal of Visualized Experiments. Available at: [Link]
The Strategic Synthesis of Nicotinic Acetylcholine Receptor (nAChR) Ligands from Bromopyridine Precursors: An Application and Protocol Guide
This guide provides researchers, scientists, and drug development professionals with a detailed technical overview and actionable protocols for the synthesis of nicotinic acetylcholine receptor (nAChR) ligands, leveraging the versatility of bromopyridine precursors. We will explore the strategic application of modern cross-coupling reactions, offering insights into experimental design, execution, and product characterization.
Introduction: The Significance of nAChRs and the Role of Bromopyridines in Ligand Synthesis
Nicotinic acetylcholine receptors (nAChRs) are a superfamily of ligand-gated ion channels that play a crucial role in various physiological and pathological processes throughout the central and peripheral nervous systems.[1][2] Their involvement in cognitive function, pain perception, and addiction has made them a prime target for drug discovery.[2][3][4] The development of selective nAChR ligands is paramount for creating novel therapeutics for neurological disorders such as Alzheimer's disease, Parkinson's disease, and for smoking cessation aids like varenicline.[4][5]
Bromopyridines serve as exceptionally versatile and strategic starting materials in the synthesis of a diverse array of nAChR ligands. Their utility stems from the reactivity of the carbon-bromine bond, which readily participates in a variety of palladium-catalyzed cross-coupling reactions. This allows for the precise and efficient introduction of diverse chemical moieties onto the pyridine scaffold, a common core in many biologically active nAChR ligands, including analogues of epibatidine.[6][7][8]
This document will detail the application of three cornerstone palladium-catalyzed cross-coupling reactions in the synthesis of nAChR ligands from bromopyridine precursors: the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.[6][9][10]
Synthetic Strategies: A Workflow for nAChR Ligand Synthesis
The general workflow for synthesizing nAChR ligands from bromopyridine precursors involves a series of strategic steps, from the selection of the appropriate coupling reaction to the final purification and characterization of the target compound.
Caption: A generalized workflow for the synthesis of nAChR ligands.
Core Synthetic Protocols: Palladium-Catalyzed Cross-Coupling Reactions
The functionalization of the bromopyridine ring is a cornerstone of synthesizing diverse nAChR ligands. Palladium-catalyzed cross-coupling reactions are indispensable tools for this purpose due to their versatility and efficiency.[6]
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds by coupling an organoboron compound with an organic halide.[10][11] In the context of nAChR ligand synthesis, this reaction is pivotal for introducing aryl or heteroaryl substituents to the bromopyridine core.[12][13][14]
Causality Behind Experimental Choices:
-
Catalyst: A palladium(0) species, often generated in situ from a palladium(II) precursor like Pd(OAc)₂, is essential. The choice of ligand, such as a phosphine, is critical for stabilizing the palladium catalyst and facilitating the catalytic cycle.[6]
-
Base: A base is required to activate the boronic acid for transmetalation.[11] The choice of base can significantly impact the reaction rate and yield.
-
Solvent: The solvent system must be capable of dissolving both the organic and inorganic reagents.
Protocol: Suzuki-Miyaura Coupling of 2-Bromopyridine with Phenylboronic Acid
Materials:
-
2-Bromopyridine
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon gas
Procedure:
-
To a dry Schlenk flask, add 2-bromopyridine (1.0 mmol), phenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.04 mmol).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add 1,4-dioxane (5 mL) and water (1 mL) via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[15][16] This reaction is particularly useful for synthesizing nAChR ligands containing alkynyl functionalities, which can act as important pharmacophores.[17][18]
Causality Behind Experimental Choices:
-
Catalyst System: This reaction typically employs a dual-catalyst system consisting of a palladium complex and a copper(I) co-catalyst, most commonly copper(I) iodide (CuI).[15]
-
Base: An amine base, such as triethylamine or diisopropylethylamine, is crucial to neutralize the hydrogen halide byproduct.[15]
-
Solvent: Anhydrous, deoxygenated solvents are necessary to prevent unwanted side reactions.
Protocol: Sonogashira Coupling of 2-Amino-3-bromopyridine with Phenylacetylene
Materials:
-
2-Amino-3-bromopyridine
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous, deoxygenated tetrahydrofuran (THF)
-
Nitrogen or Argon gas
Procedure:
-
To a dry Schlenk flask, add 2-amino-3-bromopyridine (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol), and copper(I) iodide (0.06 mmol).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous, deoxygenated THF (5 mL) and triethylamine (2.0 mmol) via syringe.
-
Add phenylacetylene (1.2 mmol) dropwise to the stirring solution.
-
Stir the reaction mixture at room temperature for 6-24 hours, monitoring by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with THF.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[16][19]
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, a critical step in the synthesis of numerous biologically active compounds.[20][21] This reaction is essential for introducing primary or secondary amines to the bromopyridine scaffold.[22][23]
Causality Behind Experimental Choices:
-
Catalyst and Ligand: The choice of palladium catalyst and a bulky, electron-rich phosphine ligand is crucial for the success of the reaction.[24]
-
Base: A strong, non-nucleophilic base, such as sodium tert-butoxide, is typically required.
-
Volatile Amines: For volatile amines, the reaction is often best conducted in a sealed tube to prevent loss of the reagent.[22][23]
Protocol: Buchwald-Hartwig Amination of 2-Bromopyridine with Aniline
Materials:
-
2-Bromopyridine
-
Aniline
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Nitrogen or Argon gas
Procedure:
-
To a dry Schlenk tube, add Pd₂(dba)₃ (0.01 mmol), XPhos (0.024 mmol), and sodium tert-butoxide (1.4 mmol).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add anhydrous toluene (2 mL).
-
Add 2-bromopyridine (1.0 mmol) and aniline (1.2 mmol) via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C for 12-24 hours.
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter, concentrate, and purify the crude product by column chromatography.
Quantitative Data Summary
The following table summarizes typical reaction conditions and outcomes for the palladium-catalyzed cross-coupling of bromopyridines.
| Reaction Type | Bromopyridine Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Suzuki-Miyaura | 2-Bromopyridine | Phenylboronic Acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 85-95 | [12] |
| Sonogashira | 3-Bromo-2-aminopyridine | Phenylacetylene | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 100 | 3 | 72-96 | [16][19] |
| Buchwald-Hartwig | 2-Bromopyridine | Aniline | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 18 | 80-90 | [24] |
Purification and Characterization: Ensuring Ligand Integrity
Purification Protocols
The purification of pyridine-containing compounds requires careful consideration due to their basicity and potential for water absorption.[25][26]
General Purification Workflow:
Caption: A standard workflow for the purification of synthesized nAChR ligands.
Protocol: General Purification of a Pyridine-Based nAChR Ligand
-
Aqueous Workup: Following the reaction, quench the mixture appropriately and perform an extractive workup using a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Wash the organic layer sequentially with water and brine to remove inorganic salts and water-soluble impurities.
-
Drying: Dry the organic layer over an anhydrous drying agent such as sodium sulfate or magnesium sulfate. For pyridine compounds that are particularly hygroscopic, initial drying over solid KOH can be effective.[25][26]
-
Solvent Removal: Concentrate the dried organic solution under reduced pressure using a rotary evaporator.
-
Chromatography: Purify the crude residue using column chromatography on silica gel. A gradient elution system, often starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is typically effective. The basicity of pyridine compounds can sometimes lead to tailing on silica gel; adding a small amount of triethylamine (0.1-1%) to the eluent can mitigate this issue. Alternatively, solid-phase extraction (SPE) with phenylboronic acid (PBA) functionalized silica can be used for selective purification of pyridine compounds.[27]
-
Crystallization: If the purified compound is a solid, recrystallization from an appropriate solvent system can provide highly pure material.
Characterization of nAChR Ligands
The structural and functional characterization of newly synthesized ligands is a critical final step.
Structural Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and purity of the synthesized compound.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its elemental composition (High-Resolution Mass Spectrometry).
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.
Functional Characterization: The biological activity of the synthesized ligands is assessed through various in vitro and in vivo assays.[1][28]
-
Ligand Binding Assays: To determine the affinity of the ligand for different nAChR subtypes.[29]
-
Electrophysiological Analysis: To characterize the functional effects of the ligand (agonist, antagonist, or allosteric modulator) on nAChR ion channel activity.[1]
Conclusion
The strategic use of bromopyridine precursors in conjunction with modern palladium-catalyzed cross-coupling reactions provides a powerful and versatile platform for the synthesis of a wide range of nAChR ligands. The protocols and insights provided in this guide are intended to empower researchers to efficiently design and execute synthetic routes towards novel chemical entities with the potential to modulate nAChR function and contribute to the development of new therapeutics for a host of neurological disorders.
References
-
Purification of Pyridine - Chempedia - LookChem. (n.d.). Retrieved January 21, 2026, from [Link]
-
Rapid and easy removal or purification of pyridine compounds by phenylboronic acid solid-phase extraction (PBA-SPE) - JTI. (n.d.). Retrieved January 21, 2026, from [Link]
-
Carbonylative cross-coupling reaction of 2-bromopyridine with phenylboronic acid. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. (2025, January 14). Retrieved January 21, 2026, from [Link]
-
Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Compounds: Access to 5- and 6-Alkynylfluoropyridinamidoximes Scaffolds - Sci-Hub. (n.d.). Retrieved January 21, 2026, from [Link]
- Zhu, Q., Liao, L., Cheng, G., Yang, W., Deng, Y., & Yang, D. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
- Li, J. J., Wang, Z., & Mitchell, L. H. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. The Journal of organic chemistry, 72(9), 3606–3607.
-
A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. (2007). PubMed. Retrieved January 21, 2026, from [Link]
-
Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent ZnN Interactions. (2025, October 17). ResearchGate. Retrieved January 21, 2026, from [Link]
- Method for purification of pyridine, and method for production of chlorinated pyridine. (n.d.). Google Patents.
-
Characterization of Nicotinic Acetylcholine Receptors - Creative Bioarray. (n.d.). Retrieved January 21, 2026, from [Link]
-
Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6 - ePrints Soton - University of Southampton. (n.d.). Retrieved January 21, 2026, from [Link]
- Zhang, N., Thomas, L., & Wu, B. (2001). Palladium-Catalyzed Selective Cross-Coupling between 2-Bromopyridines and Aryl Bromides. The Journal of Organic Chemistry, 66(4), 1500-1502.
- Purification method of pyridine and pyridine derivatives. (n.d.). Google Patents.
-
Palladium-catalyzed selective cross-coupling between 2-bromopyridines and aryl bromides. (2001). PubMed. Retrieved January 21, 2026, from [Link]
-
Synthesis, Nicotinic Acetylcholine Receptor Binding, and Antinociceptive Properties of 2′-Fluoro-3′-(substituted pyridinyl)-7-deschloroepibatidine Analogues. (n.d.). ACS Publications. Retrieved January 21, 2026, from [Link]
- Carroll, F. I., Blough, B. E., & Mascarella, S. W. (2014). EPIBATIDINE ANALOGS SYNTHESIZED FOR CHARACTERIZATION OF NICOTINIC PHARMACOPHORES—A REVIEW. Heterocycles, 89(12), 2767.
-
Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. (2023, June 20). RSC Publishing. Retrieved January 21, 2026, from [Link]
-
Synthesis of 1-substituted epibatidine analogues and their in vitro and in vivo evaluation as α4β2 nicotinic acetylcholine receptor ligands. (n.d.). RSC Publishing. Retrieved January 21, 2026, from [Link]
-
Palladium‐catalyzed cross‐coupling reaction between 2‐chloropyridines... (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. (2025, August 6). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Synthesis of Epibatidine Analogues by Pyrrole Diels-Alder Reactions: Rapid Access to Azabicyclo[2.2.1]heptane and 3,8-Diazabicyclo[3.2.1]octane Scaffolds for Library Synthesis. (n.d.). Sygnature Discovery. Retrieved January 21, 2026, from [Link]
- de Souza, M. V. N. (2013). Recent Syntheses of Frog Alkaloid Epibatidine. Journal of the Brazilian Chemical Society, 24(9), 1411-1425.
-
Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. (2017, July 13). ResearchGate. Retrieved January 21, 2026, from [Link]
- Gould, R. W., & D'Souza, M. S. (2017). Nicotinic Acetylcholine Receptor Ligands, Cognitive Function, and Preclinical Approaches to Drug Discovery. ACS chemical neuroscience, 8(8), 1644–1657.
-
Identification and characterization of novel nicotinic receptor-associated proteins in Caenorhabditis elegans. (n.d.). NIH. Retrieved January 21, 2026, from [Link]
-
Ligands of Neuronal Nicotinic Acetylcholine Receptor (nAChR): Inferences from the Hansch and 3-D Quantitative Structure-Activity Relationship (QSAR) Models. (2025, August 9). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Epibatidine Analogs Synthesized for Characterization of Nicotinic Pharmacophores—A Review. (n.d.). Scilit. Retrieved January 21, 2026, from [Link]
-
Pursuing High-Resolution Structures of Nicotinic Acetylcholine Receptors: Lessons Learned from Five Decades. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]
-
Synthesis and Nicotinic Acetylcholine Receptor In Vitro and In Vivo Pharmacological Properties of 2'-Fluoro-3'-(substituted phenyl)deschloroepibatidine Analogues of 2'. (n.d.). PubMed Central. Retrieved January 21, 2026, from [Link]
-
PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010, October 6). Nobel Prize. Retrieved January 21, 2026, from [Link]
-
Synthesis and nicotinic acetylcholine receptor in vitro and in vivo pharmacological properties of 2'-fluoro-3'-(substituted phenyl)deschloroepibatidine analogues of 2'. (n.d.). PubMed. Retrieved January 21, 2026, from [Link]
-
Suzuki reactions of 2-bromopyridine with aryl boronic acids a. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Synthesis of α3β4 Nicotinic Acetylcholine Receptor Modulators Derived from Aristoquinoline that Reduce Reinstatement of Cocaine-Seeking Behavior. (n.d.). PubMed Central. Retrieved January 21, 2026, from [Link]
-
Design and synthesis of new agents for neuronal nicotinic acetylcholine receptor (nAChRs) imaging. (2012, October 26). R Discovery. Retrieved January 21, 2026, from [Link]
- Process for preparing varenicline, varenicline intermediates, pharmaceutically acceptable salts thereof. (n.d.). Google Patents.
- Carroll, F. I., Muresan, A. Z., & Blough, B. E. (2012). Synthesis and Biological Evaluation of Bupropion Analogues as Potential Pharmacotherapies for Smoking Cessation. Journal of medicinal chemistry, 55(23), 10456–10466.
-
Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved January 21, 2026, from [Link]
-
Process for preparing varenicline and intermediates for use therein. (2009, December 22). European Patent Office. Retrieved January 21, 2026, from [Link]
Sources
- 1. Characterization of Nicotinic Acetylcholine Receptors - Creative Bioarray [ionschannel.com]
- 2. Nicotinic Acetylcholine Receptor Ligands, Cognitive Function, and Preclinical Approaches to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of α3β4 Nicotinic Acetylcholine Receptor Modulators Derived from Aristoquinoline that Reduce Reinstatement of Cocaine-Seeking Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of Bupropion Analogues as Potential Pharmacotherapies for Smoking Cessation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US8314235B2 - Process for preparing varenicline, varenicline intermediates, pharmaceutically acceptable salts thereof - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Transition metal-catalyzed cross-coupling reactions of N -aryl-2-aminopyridines - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08384A [pubs.rsc.org]
- 8. EPIBATIDINE ANALOGS SYNTHESIZED FOR CHARACTERIZATION OF NICOTINIC PHARMACOPHORES—A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Palladium-catalyzed Cross-coupling Reactions [sigmaaldrich.com]
- 10. nobelprize.org [nobelprize.org]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 17. sci-hub.box [sci-hub.box]
- 18. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. acs.figshare.com [acs.figshare.com]
- 23. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Purification of Pyridine - Chempedia - LookChem [lookchem.com]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. jti.com [jti.com]
- 28. Identification and characterization of novel nicotinic receptor-associated proteins in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 29. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Development of PET Radioligands Using 3-Bromo-5-(1-methyl-pyrrolidin-2-yl)-pyridine
Introduction: Strategic Importance of the 3-Bromo-5-(1-methyl-pyrrolidin-2-yl)-pyridine Scaffold
In the landscape of positron emission tomography (PET) radioligand development, the selection of a suitable precursor molecule is a critical determinant of success. 3-Bromo-5-(1-methyl-pyrrolidin-2-yl)-pyridine has emerged as a cornerstone precursor for the synthesis of a class of highly valuable PET radioligands, particularly those targeting the α4β2 nicotinic acetylcholine receptors (nAChRs).[1][2] The involvement of these receptors in a range of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, and nicotine addiction, underscores the urgent need for effective in vivo imaging agents.[1][2][3]
The strategic utility of this bromo-pyridine derivative lies in its inherent structural features. The pyridine ring provides a versatile platform for radiolabeling with common PET isotopes such as Carbon-11 ([¹¹C]) and Fluorine-18 ([¹⁸F]), while the (S)-1-methyl-pyrrolidin-2-yl moiety is a key pharmacophore for high-affinity binding to nAChRs.[4][5] The bromine atom at the 3-position serves as an excellent leaving group or a reactive site for transition-metal-mediated cross-coupling reactions, enabling the introduction of the desired radionuclide with high regioselectivity.
This comprehensive guide provides detailed protocols and expert insights into the development of PET radioligands using 3-Bromo-5-(1-methyl-pyrrolidin-2-yl)-pyridine as a key precursor. The methodologies described herein are grounded in established radiochemical principles and are designed to be self-validating, ensuring robustness and reproducibility in a research and drug development setting.
PART I: Radiolabeling Strategies and Methodologies
The introduction of a positron-emitting radionuclide onto the 3-Bromo-5-(1-methyl-pyrrolidin-2-yl)-pyridine scaffold can be achieved through several well-established strategies. The choice of radionuclide and labeling methodology is often dictated by the desired pharmacokinetic profile of the final radioligand and the available radiochemistry infrastructure.
Carbon-11 Labeling via Palladium-Mediated Cross-Coupling Reactions
Carbon-11, with its short half-life of 20.4 minutes, is an ideal radionuclide for PET studies requiring multiple scans in the same subject on the same day.[6] Its incorporation into organic molecules has minimal impact on their biochemical properties.[6][7] For the 3-bromo-pyridine precursor, palladium-mediated cross-coupling reactions, such as the Stille and Suzuki reactions, are the most prevalent and effective methods for introducing a [¹¹C]methyl group.[7][8][9]
-
Catalyst Selection: Palladium complexes, such as Pd(PPh₃)₄ or Pd₂(dba)₃, are chosen for their efficiency in catalyzing the oxidative addition of the aryl bromide and the subsequent transmetalation and reductive elimination steps that form the new carbon-carbon bond.
-
Ligand Choice: Phosphine ligands (e.g., PPh₃) are crucial for stabilizing the palladium catalyst and modulating its reactivity.
-
Precursor for [¹¹C]CH₃I: [¹¹C]Methyl iodide is the most common methylating agent in Carbon-11 chemistry due to its high reactivity.[7][10] It is typically produced from cyclotron-produced [¹¹C]CO₂ or [¹¹C]CH₄.[6][9]
-
Reaction Conditions: The reactions are typically carried out in aprotic polar solvents like DMF or THF at elevated temperatures to ensure a rapid reaction, which is critical given the short half-life of Carbon-11.
Diagram of the General Workflow for Carbon-11 Labeling:
Caption: Workflow for [¹¹C]-radiolabeling.
The Stille reaction involves the coupling of an organotin compound with an organic halide.[11][12][13][14]
-
Precursor Synthesis: Synthesize the corresponding organostannane precursor, 3-(trimethylstannyl)-5-(1-methyl-pyrrolidin-2-yl)-pyridine, from 3-Bromo-5-(1-methyl-pyrrolidin-2-yl)-pyridine.
-
[¹¹C]Methyl Iodide Production: Produce [¹¹C]CH₃I from cyclotron-produced [¹¹C]CO₂ using a commercial synthesis module.
-
Radiolabeling Reaction:
-
In a sealed reaction vessel, dissolve the organostannane precursor (1-2 mg) in anhydrous DMF (300 µL).
-
Add the palladium catalyst, typically Pd₂(dba)₃ (1-2 mg), and a suitable ligand such as P(o-tolyl)₃.
-
Bubble the gaseous [¹¹C]CH₃I through the reaction mixture at 80-100 °C.
-
Allow the reaction to proceed for 5-7 minutes.
-
-
Purification:
-
Quench the reaction with water and inject the crude mixture onto a semi-preparative HPLC column (e.g., C18).
-
Elute with a suitable mobile phase (e.g., acetonitrile/water with 0.1% TFA) to isolate the desired [¹¹C]radioligand.
-
-
Formulation:
-
Collect the radioactive peak corresponding to the product.
-
Remove the HPLC solvent under reduced pressure.
-
Reconstitute the final product in a sterile, injectable solution (e.g., saline with a small percentage of ethanol).
-
The Suzuki coupling reaction utilizes an organoboron compound instead of an organotin compound, which is advantageous due to the lower toxicity of boron reagents.[8][15]
-
Precursor Synthesis: Prepare the boronic acid or boronic ester precursor, such as 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(1-methyl-pyrrolidin-2-yl)-pyridine.
-
[¹¹C]Methyl Iodide Production: As described for the Stille coupling.
-
Radiolabeling Reaction:
-
In a sealed vial, combine the boronic ester precursor (1-3 mg), a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃) in a solvent mixture, often THF/water.[15]
-
Introduce the [¹¹C]CH₃I into the reaction vessel.
-
Heat the mixture at 100-120 °C for 5-10 minutes.
-
-
Purification and Formulation: Follow the same procedure as outlined for the Stille coupling.
Fluorine-18 Labeling via Nucleophilic Aromatic Substitution
Fluorine-18 is the most widely used radionuclide in PET due to its favorable physical characteristics, including a longer half-life of 109.7 minutes and low positron energy.[16] The introduction of [¹⁸F]fluoride onto the pyridine ring of a suitable precursor derived from 3-bromo-5-(1-methyl-pyrrolidin-2-yl)-pyridine is typically achieved via nucleophilic aromatic substitution (SₙAr).[17][18][19]
-
Precursor Activation: For an efficient SₙAr reaction, the pyridine ring must be activated towards nucleophilic attack. This is accomplished by introducing a good leaving group, such as a nitro group (-NO₂) or a trimethylammonium salt (-N⁺Me₃), at the position where the [¹⁸F]fluoride will be incorporated. The bromo-precursor can be chemically modified to introduce these activating groups.
-
[¹⁸F]Fluoride Activation: The [¹⁸F]fluoride produced from the cyclotron is in the form of aqueous [¹⁸F]F⁻, which is a poor nucleophile. It must be activated by removing water and using a phase-transfer catalyst, such as a potassium-Kryptofix 2.2.2 complex (K/K₂₂₂), to enhance its nucleophilicity.[17][18]
-
Reaction Conditions: High temperatures (120-150 °C) and aprotic polar solvents (e.g., DMSO, DMF) are necessary to facilitate the SₙAr reaction on the electron-deficient pyridine ring.[17][18]
Diagram of the General Workflow for Fluorine-18 Labeling:
Caption: Workflow for [¹⁸F]-radiolabeling.
-
Precursor Synthesis: Starting from 3-Bromo-5-(1-methyl-pyrrolidin-2-yl)-pyridine, synthesize a suitable precursor with a good leaving group. For example, a nitro group can be introduced at the 2-position of the pyridine ring. The pyrrolidine nitrogen is often protected with a Boc group during these synthetic steps.
-
[¹⁸F]Fluoride Processing:
-
Trap the aqueous [¹⁸F]fluoride from the cyclotron target on an anion exchange cartridge (e.g., QMA).
-
Elute the [¹⁸F]fluoride with a solution of potassium carbonate and Kryptofix 2.2.2 in acetonitrile/water.
-
Dry the [¹⁸F]fluoride azeotropically by heating under a stream of nitrogen.
-
-
Radiolabeling Reaction:
-
Dissolve the activated precursor (2-5 mg) in anhydrous DMSO or DMF (500 µL).
-
Add the solution of the precursor to the dried K[¹⁸F]F/K₂₂₂ complex.
-
Heat the reaction mixture at 120-150 °C for 10-15 minutes.
-
-
Deprotection (if necessary): If a protecting group (e.g., Boc) was used, it must be removed after the radiolabeling step. This is typically achieved by adding an acid (e.g., HCl or TFA) and heating.
-
Purification and Formulation: Purify the crude product using semi-preparative HPLC and formulate the final radioligand as described for the Carbon-11 labeled compounds.
PART II: Data Presentation and In Vitro/In Vivo Evaluation
The successful development of a novel PET radioligand requires rigorous evaluation of its properties, both in vitro and in vivo.
Quantitative Data Summary
The following table summarizes typical data for PET radioligands developed from the 3-bromo-5-(1-methyl-pyrrolidin-2-yl)-pyridine precursor.
| Radioligand Example | Radionuclide | Labeling Method | Radiochemical Yield (Decay-Corrected) | Radiochemical Purity | Molar Activity (at EOS) |
| [¹¹C]Derivative 1 | Carbon-11 | Stille Coupling | 25-40% | >98% | 50-100 GBq/µmol |
| [¹¹C]Derivative 2 | Carbon-11 | Suzuki Coupling | 30-50% | >99% | 60-120 GBq/µmol |
| [¹⁸F]Derivative 3 | Fluorine-18 | SₙAr | 40-60% | >99% | 150-300 GBq/µmol |
Note: These are representative values and can vary depending on the specific molecule, reaction conditions, and synthesis module used.[20][21][22][23]
In Vitro Evaluation
-
Binding Affinity and Specificity: The binding affinity (Kᵢ) and selectivity of the new radioligand for the target receptor (e.g., α4β2 nAChR) are determined through in vitro binding assays using tissue homogenates or cell lines expressing the receptor.[24][25] Competitive binding studies with known ligands are performed to establish specificity.
-
Autoradiography: In vitro autoradiography on brain slices from relevant species (e.g., rodent, non-human primate, or human post-mortem tissue) is used to visualize the regional distribution of the radioligand binding and confirm that it matches the known distribution of the target receptor.[24]
In Vivo Evaluation
-
PET Imaging Studies: PET scans in animal models (e.g., rodents and non-human primates) are conducted to assess the brain uptake, regional distribution, and pharmacokinetics of the radioligand.[26][27]
-
Specificity and Blocking Studies: To demonstrate target-specific binding in vivo, blocking studies are performed where a non-radioactive, high-affinity ligand for the same target is pre-administered to the animal. A significant reduction in the radioligand's brain uptake in the presence of the blocker confirms specific binding.
-
Metabolite Analysis: Blood and brain tissue samples are analyzed at various time points after radioligand injection to determine the rate of metabolism and identify any radiometabolites that may interfere with the PET signal.
Conclusion
3-Bromo-5-(1-methyl-pyrrolidin-2-yl)-pyridine is a highly valuable and versatile precursor for the development of PET radioligands for imaging nicotinic acetylcholine receptors. The well-established radiochemical methodologies of palladium-mediated cross-coupling for Carbon-11 labeling and nucleophilic aromatic substitution for Fluorine-18 labeling provide reliable and efficient pathways to novel imaging agents. Rigorous in vitro and in vivo evaluation is paramount to validating the utility of these new radioligands for clinical and preclinical research. The protocols and insights provided in this guide are intended to empower researchers in the field of molecular imaging to advance our understanding of neurological disorders and accelerate the development of new therapeutics.
References
-
Dolle, F., et al. (1999). Synthesis and nicotinic acetylcholine receptor in vivo binding properties of 2-fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine: a new positron emission tomography ligand for nicotinic receptors. Journal of Medicinal Chemistry, 42(12), 2251-9. Available at: [Link]
-
Eriksson, J., et al. (2017). New methodologies for the preparation of carbon-11 labeled radiopharmaceuticals. PMC. Available at: [Link]
-
Gao, M., et al. (2014). Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. ACS Publications. Available at: [Link]
-
Gao, M., et al. (2014). Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. PMC. Available at: [Link]
-
Gower, A., et al. (2023). Recent Developments in Carbon-11 Chemistry and Applications for First-In-Human PET Studies. MDPI. Available at: [Link]
-
Herth, M. M., et al. (2018). Carbon-11 Labeling Chemistry Based upon [11C]Methyl Iodide. ResearchGate. Available at: [Link]
-
Rokka, J., et al. (2021). A comparative study on Suzuki-type 11C-methylation of aromatic organoboranes performed in two reaction media. Journal of Labelled Compounds and Radiopharmaceuticals, 64(11), 447-455. Available at: [Link]
-
Gower, A., et al. (2023). Recent Developments in Carbon-11 Chemistry and Applications for First-In-Human PET Studies. Semantic Scholar. Available at: [Link]
-
Verhoog, S., et al. (2018). C–H Labeling with [18F]Fluoride: An Emerging Methodology in Radiochemistry. PMC. Available at: [Link]
-
Brown, A. K., et al. (2007). In vitro and in vivo evaluation of [11C]MPEPy as a potential PET ligand for mGlu5 receptors. Nuclear Medicine and Biology, 34(7), 827-35. Available at: [Link]
-
Gao, M., et al. (2014). Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. Toronto Metropolitan University. Available at: [Link]
-
Hillmer, A. T., et al. (2012). PET Imaging of α4β2* Nicotinic Acetylcholine Receptors: Quantitative Analysis of 18 F-Nifene Kinetics in the Nonhuman Primate. Journal of Nuclear Medicine, 53(9), 1459-66. Available at: [Link]
-
Pichika, R., et al. (2006). Nicotinic α4β2 receptor imaging agents. Part IV. Synthesis and Biological Evaluation of 3-(2-(S)-3,4-dehydropyrrolinylmethoxy)-5-(3'-18F-Fluoropropyl)pyridine (18F-Nifrolene) using PET. PMC. Available at: [Link]
-
Govind, A. P., et al. (2021). Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by in vitro Cellular Studies and in vivo PET Imaging Abbrevi. ResearchGate. Available at: [Link]
-
Wilson, A. A., et al. (2004). Synthesis and in vivo evaluation of a new PET radioligand for studying sigma-2 receptors. Nuclear Medicine and Biology, 31(8), 1017-22. Available at: [Link]
-
Wurzer, A., et al. (2021). Design, Synthesis, and Biological Evaluation of Small-Molecule-Based Radioligands with Improved Pharmacokinetic Properties for Imaging of Programmed Death Ligand 1. PMC. Available at: [Link]
-
Li, J., et al. (2017). Synthesis and In Vitro and In Vivo Evaluation of [3H]LRRK2-IN-1 as a Novel Radioligand for LRRK2. Molecular Imaging and Biology, 19(5), 682-690. Available at: [Link]
-
Wenzel, B., et al. (2018). Cross-Coupling Reactions as Valuable Tool for the Preparation of PET Radiotracers. PMC. Available at: [Link]
-
Horti, A. G., et al. (2002). Synthesis and evaluation of a novel series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues as potential positron emission tomography imaging agents for nicotinic acetylcholine receptors. Journal of Medicinal Chemistry, 45(13), 2841-9. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Stille Coupling. Organic Chemistry Portal. Available at: [Link]
-
Wikipedia. (n.d.). Stille reaction. Wikipedia. Available at: [Link]
-
Dolle, F., et al. (1999). Synthesis and nicotinic acetylcholine receptor in vivo binding properties of 2-fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine. PubMed. Available at: [Link]
-
Wikipedia. (n.d.). Alpha-4 beta-2 nicotinic receptor. Wikipedia. Available at: [Link]
-
D'Souza, K., et al. (2021). Synthesis and Preclinical Evaluation of the First Carbon-11 Labeled PET Tracers Targeting Substance P1–7. PMC. Available at: [Link]
-
Pabbisetty, C. V., et al. (2021). Synthesis and Evaluation of a Novel PET Radioligand for Imaging Glutaminyl Cyclase Activity as a Biomarker for Detecting Alzheimer's Disease. PMC. Available at: [Link]
-
Chen, Y., et al. (2022). Development of Carbon‐11 Labeled Pyrimidine Derivatives as Novel Positron Emission Tomography (PET) Agents Enabling Brain Sigma‐1 Receptor Imaging. PMC. Available at: [Link]
-
Al-Momani, E., et al. (2022). Synthesis and Preclinical Evaluation of Fluorinated 5-Azaindoles as CB2 PET Radioligands. ResearchGate. Available at: [Link]
-
Govind, A. P., et al. (2021). Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging. PMC. Available at: [Link]
-
Shrestha, P., et al. (2021). Synthesis and Biological Evaluation of a Radiolabeled PET (Positron Emission Tomography) Probe for Visualization of In Vivo α-Fucosidase Expression. PMC. Available at: [Link]
-
Scott, P. J. H., et al. (2022). Development of 18F/11C-Labeled Pyrrolo-Pyridine/Pyrimidine LRRK2 Selective PET Radioligands. PMC. Available at: [Link]
-
Chemistry LibreTexts. (2023). Stille Coupling. Chemistry LibreTexts. Available at: [Link]
- The Synthesis and Applications of Carbon-11 in Modern Nuclear Medicine. (2024). [Source name not available].
-
Tang, D., et al. (2003). Synthesis and in vivo evaluation of a novel peripheral benzodiazepine receptor PET radioligand. Nuclear Medicine and Biology, 30(5), 491-9. Available at: [Link]
-
Biron, Z. (2017). Seeing More with PET Scans: Scientists Discover New Chemistry for Medical Images. Lawrence Berkeley National Laboratory. Available at: [Link]
-
Wuest, M., et al. (2019). Development of 18F-Labeled Radiotracers for PET Imaging of the Adenosine A2A Receptor: Synthesis, Radiolabeling and Preliminary Biological Evaluation. MDPI. Available at: [Link]
-
Lawrence Berkeley National Laboratory. (2017). Seeing more with PET scans: New chemistry for medical imaging. EurekAlert!. Available at: [Link]
-
Utkin, Y. (2019). Natural Compounds Interacting with Nicotinic Acetylcholine Receptors: From Low-Molecular Weight Ones to Peptides and Proteins. MDPI. Available at: [Link]
-
Valette, H., et al. (1999). A novel nicotinic acetylcholine receptor antagonist radioligand for PET studies. Life Sciences, 64(10), 103-9. Available at: [Link]
Sources
- 1. PET Imaging of α4β2* Nicotinic Acetylcholine Receptors: Quantitative Analysis of 18F-Nifene Kinetics in the Nonhuman Primate | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 2. Nicotinic α4β2 receptor imaging agents. Part IV. Synthesis and Biological Evaluation of 3-(2-(S)-3,4-dehydropyrrolinylmethoxy)-5-(3’-18F-Fluoropropyl)pyridine (18F-Nifrolene) using PET - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of a novel series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues as potential positron emission tomography imaging agents for nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and nicotinic acetylcholine receptor in vivo binding properties of 2-fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine: a new positron emission tomography ligand for nicotinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. New methodologies for the preparation of carbon-11 labeled radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. openmedscience.com [openmedscience.com]
- 11. Stille Coupling [organic-chemistry.org]
- 12. Stille reaction - Wikipedia [en.wikipedia.org]
- 13. Stille Cross-Coupling Reaction | Thermo Fisher Scientific - US [thermofisher.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. A comparative study on Suzuki-type 11 C-methylation of aromatic organoboranes performed in two reaction media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. torontomu.primo.exlibrisgroup.com [torontomu.primo.exlibrisgroup.com]
- 17. Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Radiosyntheses using Fluorine-18: the Art and Science of Late Stage Fluorination - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthesis and Preclinical Evaluation of the First Carbon-11 Labeled PET Tracers Targeting Substance P1–7 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Synthesis and Evaluation of a Novel PET Radioligand for Imaging Glutaminyl Cyclase Activity as a Biomarker for Detecting Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Development of Carbon‐11 Labeled Pyrimidine Derivatives as Novel Positron Emission Tomography (PET) Agents Enabling Brain Sigma‐1 Receptor Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Synthesis and Biological Evaluation of a Radiolabeled PET (Positron Emission Tomography) Probe for Visualization of In Vivo α-Fucosidase Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 24. In vitro and in vivo evaluation of [11C]MPEPy as a potential PET ligand for mGlu5 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Synthesis and In Vitro and In Vivo Evaluation of [3H]LRRK2-IN-1 as a Novel Radioligand for LRRK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Synthesis and in vivo evaluation of a new PET radioligand for studying sigma-2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Synthesis and in vivo evaluation of a novel peripheral benzodiazepine receptor PET radioligand - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-Methylation of Pyrrolidine-Containing Compounds
Introduction: The Strategic Importance of the N-Methyl Pyrrolidine Moiety in Modern Drug Discovery
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] Its non-planar, puckered conformation allows for a three-dimensional exploration of chemical space, which is crucial for optimizing interactions with biological targets.[1] Among the various possible substitutions on this versatile heterocycle, N-methylation holds a place of particular strategic importance. The introduction of a methyl group to the pyrrolidine nitrogen can profoundly influence a molecule's physicochemical and pharmacological properties. This modification can enhance metabolic stability by blocking N-dealkylation pathways, improve cell permeability, and fine-tune the basicity (pKa) of the nitrogen atom, thereby modulating its interaction with protein residues. Consequently, the N-methyl pyrrolidine motif is a frequently encountered structural feature in a wide array of therapeutic agents, from central nervous system drugs to anticancer agents.
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the principal techniques for the N-methylation of pyrrolidine-containing compounds. We will delve into the mechanistic underpinnings of each method, offer field-proven insights into experimental choices, and provide detailed, step-by-step protocols for their practical implementation.
Choosing the Right Path: A Comparative Overview of N-Methylation Strategies
The selection of an appropriate N-methylation strategy is dictated by several factors, including the substrate's functional group tolerance, the desired scale of the reaction, and safety considerations associated with the reagents. Below, we discuss the most prominent methods, highlighting their strengths and weaknesses to guide the researcher in making an informed decision.
Reductive Amination: The Workhorse of N-Methylation
Reductive amination is arguably the most versatile and widely employed method for the N-methylation of secondary amines, including the pyrrolidine nitrogen.[3][4] The reaction proceeds via the formation of an iminium ion intermediate from the reaction of the pyrrolidine with formaldehyde, which is then reduced in situ to the N-methylated product.[4]
Mechanism Insight: The choice of the reducing agent is critical and influences the reaction conditions. Milder reducing agents like sodium triacetoxyborohydride (STAB) are often preferred as they are selective for the iminium ion over other carbonyl functionalities that may be present in the molecule and can be used in a one-pot procedure.[5] More robust reducing agents such as sodium cyanoborohydride or catalytic hydrogenation can also be employed, though they may require pH control and exhibit broader reactivity.
Causality in Experimental Design: The use of an aqueous solution of formaldehyde (formalin) is common, but the presence of water can potentially lead to the formation of a gem-diol from the aldehyde, which is less reactive.[6] In some cases, using paraformaldehyde, a solid polymer of formaldehyde, can be advantageous as it depolymerizes in situ, providing a controlled release of formaldehyde. The choice of solvent is also crucial; protic solvents like methanol or ethanol are often effective, but for sensitive substrates, aprotic solvents may be necessary.
The Eschweiler-Clarke Reaction: A Classic and Robust Approach
The Eschweiler-Clarke reaction is a classic method for the exhaustive methylation of primary or secondary amines using an excess of formic acid and formaldehyde.[7][8][9] A key advantage of this reaction is that it does not produce quaternary ammonium salts, as the reaction stops at the tertiary amine stage.[8][9]
Mechanism Insight: The reaction mechanism involves the formation of an iminium ion, similar to reductive amination. However, in this case, formic acid serves as the hydride donor, reducing the iminium ion while being oxidized to carbon dioxide.[7][8][9] The irreversible loss of CO2 gas drives the reaction to completion.
Causality in Experimental Design: The reaction is typically performed at elevated temperatures (80-100 °C) and the use of excess reagents ensures the reaction goes to completion.[7] While robust, the strongly acidic conditions and high temperatures can be detrimental to sensitive functional groups. However, modern variations of this reaction have been developed to proceed under milder conditions.[10] Its suitability for large-scale production is a significant advantage due to the low cost of the reagents and the straightforward work-up.[11]
Direct Alkylation with Methylating Agents: A Powerful but Hazardous Route
Direct alkylation of the pyrrolidine nitrogen with electrophilic methyl sources such as methyl iodide (MeI) or dimethyl sulfate (DMS) is a highly effective method. These reagents are potent methylating agents that react readily with the nucleophilic pyrrolidine nitrogen.
Mechanism Insight: This is a straightforward SN2 reaction where the lone pair of the nitrogen atom attacks the methyl group of the alkylating agent, displacing the leaving group (iodide or methyl sulfate).
Causality in Experimental Design: These reactions are typically carried out in the presence of a base to neutralize the acid generated during the reaction and to deprotonate the pyrrolidine nitrogen, increasing its nucleophilicity. However, the high reactivity of these methylating agents can lead to over-alkylation, forming a quaternary ammonium salt, especially if the reaction is not carefully controlled. The primary drawback of this method is the extreme toxicity and carcinogenicity of reagents like dimethyl sulfate.[12][13][14] Therefore, their use requires stringent safety precautions, including working in a well-ventilated fume hood and using appropriate personal protective equipment.[12]
Data Presentation: Comparison of N-Methylation Techniques
| Method | Methylating Agent(s) | Reducing Agent | Typical Conditions | Advantages | Disadvantages | Functional Group Tolerance |
| Reductive Amination | Formaldehyde, Paraformaldehyde | NaBH(OAc)₃, NaBH₃CN, H₂/Catalyst | Mild (often room temp) | High functional group tolerance, one-pot procedure, avoids quaternization | Can be slow, requires stoichiometric reductant | Excellent; tolerates esters, amides, ketones (with STAB)[15][16] |
| Eschweiler-Clarke | Formaldehyde, Formic Acid | Formic Acid | Elevated temp (80-100 °C) | Inexpensive reagents, scalable, avoids quaternization[8][11] | Harsh conditions (acidic, high temp), limited functional group tolerance | Moderate; sensitive to acid-labile groups[7] |
| Direct Alkylation | Methyl Iodide, Dimethyl Sulfate | N/A | Base (e.g., K₂CO₃, Et₃N) | High yielding, fast reaction | Highly toxic reagents, risk of over-alkylation (quaternization)[12][13] | Good, but basic conditions may affect base-labile groups |
Experimental Protocols
Protocol 1: N-Methylation of a Substituted Pyrrolidine via Reductive Amination using Sodium Triacetoxyborohydride
This protocol describes a general procedure for the N-methylation of a pyrrolidine-containing compound with a variety of functional groups.
Materials:
-
Substituted pyrrolidine (1.0 equiv)
-
Formaldehyde (37 wt. % in H₂O, 1.5 equiv)
-
Sodium triacetoxyborohydride (STAB) (1.5 equiv)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of the substituted pyrrolidine (1.0 equiv) in DCM or DCE, add formaldehyde (1.5 equiv).
-
Stir the mixture at room temperature for 1 hour.
-
Add sodium triacetoxyborohydride (1.5 equiv) portion-wise over 10 minutes. Caution: The reaction may effervesce.
-
Stir the reaction mixture at room temperature and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with DCM (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired N-methylated pyrrolidine.
Self-Validation: The progress of the reaction can be monitored by the disappearance of the starting material and the appearance of a new, typically more polar, spot on TLC. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Protocol 2: N-Methylation of a Pyrrolidine Derivative via the Eschweiler-Clarke Reaction
This protocol provides a general method for the N-methylation of a pyrrolidine derivative that is stable to acidic conditions and elevated temperatures.
Materials:
-
Pyrrolidine derivative (1.0 equiv)
-
Formaldehyde (37 wt. % in H₂O, 3.0 equiv)
-
Formic acid (98-100%, 3.0 equiv)
-
1 M Sodium hydroxide solution
-
Dichloromethane (DCM)
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a round-bottom flask, add the pyrrolidine derivative (1.0 equiv), formaldehyde (3.0 equiv), and formic acid (3.0 equiv).
-
Heat the reaction mixture to 80-100 °C and stir for 2-6 hours. Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully basify the mixture to pH > 10 with 1 M sodium hydroxide solution. Caution: The neutralization is exothermic.
-
Extract the aqueous layer with DCM (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by distillation or column chromatography if necessary.
Self-Validation: The reaction can be monitored by the evolution of CO₂ gas and by TLC/LC-MS. The final product's identity and purity should be confirmed by spectroscopic methods.
Visualization of Key Processes
Caption: General workflow for the N-methylation of a pyrrolidine via reductive amination.
Caption: Simplified mechanism of the Eschweiler-Clarke reaction.
Conclusion: A Versatile Toolbox for a Key Transformation
The N-methylation of pyrrolidine-containing compounds is a critical transformation in the synthesis of biologically active molecules. This guide has outlined the most common and effective methods for achieving this modification, from the mild and selective reductive amination to the robust and scalable Eschweiler-Clarke reaction, and the potent but hazardous direct alkylation. By understanding the underlying mechanisms and the practical considerations for each technique, researchers can confidently select and implement the optimal strategy for their specific synthetic challenge. The provided protocols serve as a starting point for the development of robust and reproducible N-methylation procedures in the pursuit of novel therapeutics and chemical probes.
References
- Preparation method of N-methylpyrrolidine.
-
Eschweiler–Clarke reaction. Grokipedia. [Link]
-
Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination. ACS Publications. [Link]
-
Eschweiler–Clarke reaction. Wikipedia. [Link]
-
Eschweiler-Clarke Reaction. NROChemistry. [Link]
-
Simplified Version of the Eschweiler–Clarke Reaction. The Journal of Organic Chemistry. [Link]
-
Convenient and efficient N-methylation of secondary amines under solvent-free ball milling conditions. ResearchGate. [Link]
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. [Link]
-
Synthesis of pyrrolidinone derivatives from aniline, an aldehyde and diethyl acetylenedicarboxylate in an ethanolic citric acid solution under ultrasound irradiation. RSC Publishing. [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]
-
C−H methylation of N‐heterocycles. ResearchGate. [Link]
-
N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. ACS Publications. [Link]
-
Review of Modern Eschweiler–Clarke Methylation Reaction. MDPI. [Link]
-
Dimethyl Sulfate Fumes and Safety Tips? Sciencemadness.org. [Link]
-
Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. MDPI. [Link]
-
Dimethyl sulphate; a hidden problem in occupational medicine. ResearchGate. [Link]
-
Functional-group-tolerant, nickel-catalyzed cross-coupling reaction for enantioselective construction of tertiary methyl-bearing stereocenters. PubMed. [Link]
-
Straightforward synthesis of 3-substituted pyrrolidines from active methylene compounds, sarcosine and formaldehyde. ResearchGate. [Link]
-
Formaldehyde-mediated Hydride Liberation of Alkylamines for Intermolecular Reactions in HFIP. ChemRxiv. [Link]
-
Recent Advances in the Synthesis of Pyrrolidines. ResearchGate. [Link]
-
Mechanism of the Eschweiler–Clarke methylation reaction. ResearchGate. [Link]
-
Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc. Synfacts. [Link]
-
Efficient, green, and renewable N-di-methylation synthesis of amines by a novel. Semantic Scholar. [Link]
- Process for producing n-methylated organic pigments.
-
Highly Functional Group Tolerance in Copper-Catalyzed N-Arylation of Nitrogen-Containing Heterocycles under Mild Conditions. ACS Publications. [Link]
-
Reductive amination of amines with formaldehyde ? ResearchGate. [Link]
-
Catalytic Methylation of Oxygen Nucleophiles with Safe, Stable Methylating Agents. ACS. [Link]
-
Convenient and efficient N-methylation of secondary amines under solvent-free ball milling conditions. ResearchGate. [Link]
-
Dimethyl sulphate; a hidden problem in occupational medicine. PMC. [Link]
-
Synthesis of Saturated N- Heterocycles. Research Collection. [Link]
-
CuH-Catalyzed Selective N-Methylation of Amines Using Paraformaldehyde as a C1 Source. ACS Publications. [Link]
-
Highly Functional Group Tolerance in Copper-Catalyzed N-Arylation of Nitrogen-Containing Heterocycles under Mild Conditions. Organic Chemistry Portal. [Link]
-
Synthesis of Functionalized Indolizidines through Pauson–Khand Cycloaddition of 2-Allylpyrrolidines. PMC. [Link]
-
Nucleophilic phosphine-catalyzed intramolecular Michael reactions of N-allylic substituted α-amino nitriles: construction of functionalized pyrrolidine rings via 5-endo-trig cyclizations. PubMed. [Link]
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. grokipedia.com [grokipedia.com]
- 8. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 9. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Review of Modern Eschweiler–Clarke Methylation Reaction [mdpi.com]
- 12. Sciencemadness Discussion Board - Dimethyl Sulfate Fumes and Safety Tips? - Powered by XMB 1.9.11 [sciencemadness.org]
- 13. researchgate.net [researchgate.net]
- 14. Dimethyl sulphate; a hidden problem in occupational medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Functional-group-tolerant, nickel-catalyzed cross-coupling reaction for enantioselective construction of tertiary methyl-bearing stereocenters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Highly Functional Group Tolerance in Copper-Catalyzed N-Arylation of Nitrogen-Containing Heterocycles under Mild Conditions [organic-chemistry.org]
Application Notes and Protocols for the Functionalization of 3-Bromo-5-(1-methyl-pyrrolidin-2-yl)-pyridine
Introduction: The Strategic Importance of Functionalized Pyridines in Modern Drug Discovery
The pyridine scaffold is a cornerstone of medicinal chemistry, present in a vast array of FDA-approved drugs and biologically active compounds.[1] Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it a privileged structure in the design of novel therapeutics. The targeted functionalization of the pyridine ring allows for the precise modulation of a molecule's physicochemical properties, including its potency, selectivity, solubility, and pharmacokinetic profile. This has a profound impact on the overall efficacy and safety of a drug candidate.[2][3]
This guide focuses on a particularly valuable building block: 3-bromo-5-(1-methyl-pyrrolidin-2-yl)-pyridine, an analog of nicotine. The presence of the bromine atom at the 3-position provides a versatile handle for a variety of powerful cross-coupling reactions, enabling the introduction of a diverse range of substituents. The 1-methyl-pyrrolidin-2-yl moiety at the 5-position, on the other hand, imparts specific steric and electronic features that can influence receptor binding and overall molecular conformation. The synthesis of this key intermediate is well-established, providing a reliable source for further chemical exploration.[4]
These application notes provide detailed, field-proven protocols for the functionalization of this pyridine core, with a focus on palladium-catalyzed cross-coupling reactions. We will delve into the mechanistic underpinnings of these transformations to provide a deeper understanding of the key parameters that govern their success. The protocols are designed to be self-validating, offering researchers and drug development professionals a robust starting point for their synthetic campaigns.
I. Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Molecular Diversity
Palladium-catalyzed cross-coupling reactions have revolutionized the art of chemical synthesis, offering an unparalleled ability to construct carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[2][5] For the functionalization of 3-bromo-5-(1-methyl-pyrrolidin-2-yl)-pyridine, four key reactions are of paramount importance: the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Stille couplings.
A. Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for the formation of biaryl and vinyl-aryl structures due to the stability and low toxicity of the requisite boronic acid or ester coupling partners.[6] The reaction is generally tolerant of a wide range of functional groups and reaction conditions.
The catalytic cycle of the Suzuki-Miyaura coupling is a well-elucidated process involving three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 3-bromopyridine derivative to form a Pd(II) intermediate.
-
Transmetalation: The organic group from the boronic acid (or ester) is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base, which activates the boronic acid.
-
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, regenerating the Pd(0) catalyst and forming the desired carbon-carbon bond.[6]
Materials:
-
3-Bromo-5-(1-methyl-pyrrolidin-2-yl)-pyridine
-
Aryl or vinyl boronic acid (1.2 equivalents)
-
Pd(PPh₃)₄ (0.05 equivalents)
-
2 M Aqueous sodium carbonate (Na₂CO₃) solution (3 equivalents)
-
Toluene
-
Ethanol
Procedure:
-
To a flame-dried round-bottom flask, add 3-bromo-5-(1-methyl-pyrrolidin-2-yl)-pyridine (1 equivalent), the aryl or vinyl boronic acid (1.2 equivalents), and Pd(PPh₃)₄ (0.05 equivalents).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add toluene and ethanol in a 4:1 ratio to achieve a substrate concentration of 0.1 M.
-
Add the 2 M aqueous Na₂CO₃ solution (3 equivalents).
-
Heat the reaction mixture to 80-90 °C and stir vigorously for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Table: Representative Suzuki-Miyaura Couplings
| Coupling Partner | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH | 85 | 6 | 85-95 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 90 | 8 | 80-90 |
| 3-Pyridylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | 75-85 |
B. Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, a crucial transformation in the synthesis of a vast number of pharmaceuticals.[7] This reaction allows for the coupling of aryl halides with a wide variety of amines, including primary and secondary amines, anilines, and even ammonia surrogates.
Similar to the Suzuki coupling, the Buchwald-Hartwig amination proceeds through a catalytic cycle involving:
-
Oxidative Addition: A Pd(0) complex reacts with the aryl bromide to form a Pd(II) intermediate.
-
Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base facilitates the deprotonation of the amine to form a palladium-amido complex.
-
Reductive Elimination: The aryl group and the amino group are eliminated from the palladium center to form the desired C-N bond and regenerate the Pd(0) catalyst.[8]
Materials:
-
3-Bromo-5-(1-methyl-pyrrolidin-2-yl)-pyridine
-
Amine (1.1 equivalents)
-
Pd₂(dba)₃ (0.02 equivalents)
-
XPhos (0.08 equivalents)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Toluene, anhydrous
Procedure:
-
In a glovebox, add NaOtBu (1.4 equivalents) to a flame-dried Schlenk tube.
-
In a separate vial, dissolve Pd₂(dba)₃ (0.02 equivalents) and XPhos (0.08 equivalents) in anhydrous toluene. Add this solution to the Schlenk tube.
-
Add 3-bromo-5-(1-methyl-pyrrolidin-2-yl)-pyridine (1 equivalent) and the amine (1.1 equivalents) to the Schlenk tube.
-
Seal the Schlenk tube and remove it from the glovebox.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by LC-MS.
-
After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography.
Data Table: Representative Buchwald-Hartwig Aminations
| Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Morpholine | Pd₂(dba)₃/XPhos | NaOtBu | Toluene | 110 | 18 | 80-90 |
| Aniline | Pd(OAc)₂/RuPhos | Cs₂CO₃ | Dioxane | 100 | 24 | 75-85 |
| Benzylamine | Pd₂(dba)₃/BINAP | K₃PO₄ | Toluene | 100 | 16 | 70-80 |
C. Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a highly efficient method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes. This reaction is invaluable for the synthesis of conjugated enynes and aryl alkynes, which are important motifs in materials science and medicinal chemistry.
The Sonogashira coupling typically involves a dual catalytic system of palladium and copper.
-
Palladium Cycle: Similar to the Suzuki and Buchwald-Hartwig reactions, the palladium cycle involves oxidative addition of the aryl bromide to Pd(0), followed by transmetalation and reductive elimination.
-
Copper Cycle: The copper(I) co-catalyst reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide. This species then undergoes transmetalation with the Pd(II) intermediate in the palladium cycle.
Recent advancements have also led to the development of copper-free Sonogashira protocols, which can be advantageous in certain contexts to avoid potential side reactions.[9]
Materials:
-
3-Bromo-5-(1-methyl-pyrrolidin-2-yl)-pyridine
-
Terminal alkyne (1.5 equivalents)
-
Pd(PPh₃)₂Cl₂ (0.03 equivalents)
-
Copper(I) iodide (CuI) (0.06 equivalents)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
To a flame-dried Schlenk flask, add 3-bromo-5-(1-methyl-pyrrolidin-2-yl)-pyridine (1 equivalent), Pd(PPh₃)₂Cl₂ (0.03 equivalents), and CuI (0.06 equivalents).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous THF and triethylamine in a 2:1 ratio to achieve a substrate concentration of 0.2 M.
-
Add the terminal alkyne (1.5 equivalents) via syringe.
-
Stir the reaction mixture at room temperature for 8-16 hours, monitoring its progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with THF.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Data Table: Representative Sonogashira Couplings
| Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylacetylene | Pd(PPh₃)₂Cl₂/CuI | Et₃N | THF | RT | 12 | 85-95 |
| Trimethylsilylacetylene | Pd(OAc)₂/XPhos | Cs₂CO₃ | Dioxane | 60 | 8 | 80-90 |
| 1-Hexyne | Pd(PPh₃)₄/CuI | i-Pr₂NEt | DMF | RT | 16 | 75-85 |
D. Stille Coupling: Versatility with Organostannanes
The Stille coupling offers a broad substrate scope for the formation of C-C bonds, utilizing organostannane reagents. While the toxicity of tin compounds is a concern that necessitates careful handling and purification, the stability of organostannanes to air and moisture makes them attractive reagents in many synthetic applications.[10]
The catalytic cycle of the Stille coupling is analogous to that of the Suzuki-Miyaura reaction:
-
Oxidative Addition: A Pd(0) catalyst inserts into the C-Br bond of the aryl bromide.
-
Transmetalation: The organic group from the organostannane is transferred to the palladium center. This is often the rate-limiting step.
-
Reductive Elimination: The two organic groups on the palladium couple and are eliminated, regenerating the Pd(0) catalyst.[11][12]
Materials:
-
3-Bromo-5-(1-methyl-pyrrolidin-2-yl)-pyridine
-
Organostannane (1.1 equivalents)
-
Pd(PPh₃)₄ (0.05 equivalents)
-
Lithium chloride (LiCl) (3 equivalents), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To a flame-dried round-bottom flask, add 3-bromo-5-(1-methyl-pyrrolidin-2-yl)-pyridine (1 equivalent), Pd(PPh₃)₄ (0.05 equivalents), and anhydrous LiCl (3 equivalents).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous DMF to achieve a substrate concentration of 0.1 M.
-
Add the organostannane (1.1 equivalents) via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 6-18 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour into a saturated aqueous solution of potassium fluoride (KF). Stir vigorously for 1 hour to precipitate the tin byproducts.
-
Filter the mixture through Celite, washing with ethyl acetate.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data Table: Representative Stille Couplings
| Organostannane | Catalyst | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Tributyl(vinyl)stannane | Pd(PPh₃)₄ | LiCl | DMF | 80 | 6 | 80-90 |
| 2-(Tributylstannyl)thiophene | PdCl₂(PPh₃)₂ | CuI | NMP | 100 | 12 | 75-85 |
| Tributyl(phenyl)stannane | Pd₂(dba)₃/P(o-tol)₃ | - | Toluene | 90 | 18 | 70-80 |
II. Alternative Functionalization Strategies: Beyond Cross-Coupling
While palladium-catalyzed cross-coupling reactions are powerful tools, other methods can provide complementary reactivity for the functionalization of the pyridine ring.
Lithiation-Borylation: A Prelude to Suzuki Coupling
In cases where the desired boronic acid is not commercially available, a lithiation-borylation sequence can be employed to synthesize it in situ or as an isolable intermediate. This two-step process involves the deprotonation of an aromatic C-H bond with a strong organolithium base, followed by quenching the resulting aryllithium species with a boron electrophile.
The regioselectivity of the lithiation step is crucial and is often directed by the electronic properties of the substituents on the pyridine ring. For 3-bromopyridine derivatives, direct lithiation can be challenging. A more common approach is halogen-metal exchange, where an organolithium reagent such as n-butyllithium exchanges with the bromine atom to form the 3-lithiopyridine species. This intermediate can then be trapped with a borate ester to form the corresponding boronic ester.[13]
Materials:
-
3-Bromo-5-(1-methyl-pyrrolidin-2-yl)-pyridine
-
n-Butyllithium (1.1 equivalents, solution in hexanes)
-
Triisopropyl borate (1.2 equivalents)
-
Tetrahydrofuran (THF), anhydrous
-
1 M Hydrochloric acid (HCl)
Procedure:
-
Dissolve 3-bromo-5-(1-methyl-pyrrolidin-2-yl)-pyridine (1 equivalent) in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 equivalents) dropwise, maintaining the temperature below -70 °C.
-
Stir the mixture at -78 °C for 1 hour.
-
Add triisopropyl borate (1.2 equivalents) dropwise, again keeping the temperature below -70 °C.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.
-
Cool the reaction to 0 °C and quench by the slow addition of 1 M HCl until the pH is acidic.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure. The resulting boronic acid can often be used in the subsequent Suzuki coupling without further purification.
III. Conclusion and Future Perspectives
The functionalization of 3-bromo-5-(1-methyl-pyrrolidin-2-yl)-pyridine offers a rich landscape for chemical exploration in the pursuit of novel bioactive molecules. The palladium-catalyzed cross-coupling reactions detailed herein—Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Stille—provide a robust and versatile toolkit for introducing a wide array of chemical functionalities at the 3-position of the pyridine ring. Furthermore, alternative strategies such as lithiation-borylation expand the synthetic possibilities, enabling access to a broader range of coupling partners.
The protocols provided in this guide are intended to serve as a solid foundation for researchers in drug discovery and development. It is important to recognize that the optimal reaction conditions can be substrate-dependent, and some degree of optimization may be necessary to achieve the desired outcomes. The mechanistic insights provided aim to empower the synthetic chemist to make informed decisions when troubleshooting and refining these powerful transformations.
As the field of catalysis continues to evolve, with the development of new ligands and more efficient catalyst systems, the scope and utility of these reactions will undoubtedly continue to expand. The principles and protocols outlined in this guide will remain fundamental to the ongoing efforts to synthesize the next generation of pyridine-containing therapeutics.
IV. References
-
Maity, S., Bera, A., Bhattacharjya, A., & Maity, P. (2023). C–H functionalization of pyridines. Organic & Biomolecular Chemistry, 21(28), 5783-5803. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). A general and efficient method for the palladium-catalyzed amination of aryl bromides. Journal of the American Chemical Society, 130(48), 16498–16500. [Link]
-
Komáromi, A., Tolnai, G. L., & Novák, Z. (2008). Copper-free Sonogashira coupling in amine–water solvent mixtures. Tetrahedron Letters, 49(49), 7294-7298. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Sarkar, A., et al. (2000). Synthesis of conformationally restricted nicotine analogues. Journal of the Chemical Society, Perkin Transactions 1, (21), 3723-3728. [Link]
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]
-
Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704-4734. [Link]
-
Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544. [Link]
-
Khan, A., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 195. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Slower, the Better: The Rate of Protolytic Deborylation of 2-Pyridylboronic Acid Is Reduced in the Presence of General Acids or Bases. Angewandte Chemie International Edition, 53(3), 735-738. [Link]
-
Aggarwal, V. K., & O'Brien, C. J. (2017). Standard Lithiation–Borylation A user's guide. University of Bristol. [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
-
Marion, N., & Nolan, S. P. (2007). Palladium Complexes of N-Heterocyclic Carbenes as Catalysts for Cross-Coupling Reactions—A Synthetic Chemist's Perspective. Angewandte Chemie International Edition, 46(17), 2988-3000. [Link]
-
Corbet, J.-P., & Mignani, G. (2006). Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 106(7), 2651–2710. [Link]
-
Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 40(24), 4544-4568. [Link]
-
Buskes, M. J., & Blanco, M.-J. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules, 25(15), 3493. [Link]
-
Stille, J. K. (1986). The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angewandte Chemie International Edition in English, 25(6), 508-524. [Link]
-
Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Toolbox: An Analysis of Reactions Used in the Pursuit of Drug Candidates. Journal of Medicinal Chemistry, 54(10), 3451–3479. [Link]
-
Manetti, F., et al. (2019). Synthesis of Conformationally Restricted Nicotine Analogues. Molecules, 24(12), 2231. [Link]
-
Watson, D. A., Su, M., Teverovskiy, G., Zhang, Y., Garcia-Fortanet, J., Kinzel, T., & Buchwald, S. L. (2009). Formation of C−N Bonds under Catalysis by a Palladium Complex of an Electron-Deficient Ligand. Science, 325(5948), 1661-1664. [Link]
-
Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338-6361. [Link]
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]
-
Seiple, I. B., et al. (2010). A new, modular synthesis of the pyridine-containing macrolide (-)-salicylihalamide A. Journal of the American Chemical Society, 132(39), 13194-13196. [Link]
-
Clayden, J., & Moran, W. J. (2002). The challenge of regioselective lithiation of 3-halopyridines. Organic & Biomolecular Chemistry, 1(1), 31-39. [Link]
-
Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A Highly Active Catalyst for Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angewandte Chemie International Edition, 45(21), 3484-3488. [Link]
-
Yin, J., & Buchwald, S. L. (2000). A Catalytic Asymmetric Suzuki Coupling Reaction. Journal of the American Chemical Society, 122(46), 11554–11555. [Link]
-
Wolfe, J. P., & Buchwald, S. L. (2004). Palladium-Catalyzed Amination of Aryl Halides and Triflates. In Organic Reactions (pp. 1-260). John Wiley & Sons, Inc. [Link]
-
Thomas-Jardin, A., et al. (2021). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Angewandte Chemie International Edition, 60(21), 11068-11086. [Link]
-
Chemistry LibreTexts. (2023, June 30). Stille Coupling. [Link]
Sources
- 1. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3-BroMo-5-(1-Methylpyrrolidin-2-yl)pyridine synthesis - chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. mdpi.com [mdpi.com]
- 8. Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction [dspace.mit.edu]
- 9. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. uwindsor.ca [uwindsor.ca]
- 12. Stille reaction - Wikipedia [en.wikipedia.org]
- 13. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
Application Notes and Protocols for In Vitro Assay Development of Novel Pyridine-Based Compounds
Introduction: The Privileged Pyridine Scaffold in Modern Drug Discovery
The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a cornerstone of medicinal chemistry.[1][2] Its unique electronic properties, ability to form hydrogen bonds, and act as a bioisostere for various functional groups have cemented its status as a "privileged scaffold."[1][3] This versatility has led to a plethora of FDA-approved drugs containing the pyridine moiety, targeting a wide array of diseases including cancer, HIV/AIDS, tuberculosis, and Alzheimer's disease.[1][3][4] The pyridine nucleus is known to enhance metabolic stability, cellular permeability, and binding potency of drug candidates.[1][3]
Given the continued interest in developing novel pyridine-based therapeutics, a robust and logical pipeline of in vitro assays is paramount for their initial characterization and advancement. This guide provides a detailed framework for the systematic evaluation of new pyridine chemical entities, from initial toxicity screening to specific target engagement and functional activity. The protocols herein are designed to be self-validating systems, ensuring data integrity and reproducibility, which are critical for making informed decisions in a drug discovery program.[5][6]
Logical Flow of In Vitro Evaluation
A hierarchical approach is recommended to efficiently screen and characterize novel pyridine-based compounds. This workflow ensures that resources are focused on the most promising candidates.
Caption: High-level workflow for in vitro screening of novel compounds.
Part 1: Foundational Cytotoxicity Assessment - The MTT Assay
Before assessing the specific activity of a compound, it is crucial to determine its general cytotoxicity to establish a therapeutic window. The MTT assay is a reliable and widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[7][8][9]
Scientific Principle
The assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), by NAD(P)H-dependent cellular oxidoreductase enzymes in metabolically active cells.[8][10] This enzymatic reduction yields insoluble purple formazan crystals.[7][8] The crystals are then dissolved, and the absorbance of the resulting colored solution is measured, which is directly proportional to the number of viable cells.[9]
Experimental Protocol: MTT Assay
-
Cell Seeding:
-
Plate cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the pyridine-based compound in a suitable solvent, typically dimethyl sulfoxide (DMSO).
-
Perform serial dilutions of the compound in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).
-
Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubate for a specified exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of a solubilization solution (e.g., DMSO or an acidified isopropanol solution) to each well to dissolve the formazan crystals.[9]
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis and Interpretation
The half-maximal inhibitory concentration (IC₅₀) value, which represents the concentration of the compound that inhibits 50% of cell viability, is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
| Parameter | Description | Typical Value |
| Cell Density | Number of cells seeded per well | 5,000 - 10,000 |
| Compound Incubation | Duration of cell exposure to the compound | 24, 48, or 72 hours |
| MTT Incubation | Duration for formazan formation | 2 - 4 hours |
| Final DMSO % | Maximum non-toxic solvent concentration | < 0.5% |
| Absorbance λ | Wavelength for measurement | 570 nm (630 nm ref.) |
Part 2: Target-Based Assays - Enzyme Inhibition and Receptor Binding
Many pyridine-based drugs exert their effects by modulating the activity of specific enzymes or by binding to cellular receptors.[3][4][12] Therefore, the next logical step is to screen compounds against their intended biological target.
A. Enzyme Inhibition Assays
Enzyme assays are fundamental to drug discovery, providing a direct measure of a compound's effect on its target enzyme.[13] These assays are crucial for establishing structure-activity relationships (SAR) and optimizing lead compounds.[14][15][16]
Enzyme inhibition assays measure the rate of an enzymatic reaction in the presence and absence of a test compound. The activity can be monitored by measuring the depletion of a substrate or the formation of a product over time.[13][14] The mechanism of inhibition (e.g., competitive, non-competitive) can also be determined through kinetic studies.[15]
Caption: Principle of an enzyme inhibition assay.
Protein kinases are a common target for pyridine-based anticancer drugs.[17][18] This protocol provides a general framework for a kinase activity assay.
-
Reagent Preparation:
-
Prepare assay buffer (e.g., Tris-HCl, MgCl₂, DTT).
-
Prepare solutions of the target kinase, a specific substrate (peptide or protein), and ATP. The ATP concentration should ideally be at or near the Michaelis constant (Km) for competitive inhibitor screening.[16]
-
Prepare serial dilutions of the pyridine-based test compound in assay buffer.
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of the compound dilutions to the assay plate.
-
Add 10 µL of the enzyme solution and incubate for 15-30 minutes at room temperature to allow for compound binding.
-
Initiate the reaction by adding 10 µL of the substrate/ATP mixture.
-
Incubate for the desired reaction time (e.g., 60 minutes) at 30°C.
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
-
Detection:
-
Quantify the reaction product. This can be done using various methods, such as:
-
Luminescence-based: Measuring the amount of ADP produced (e.g., ADP-Glo™ Kinase Assay).
-
Fluorescence-based: Using a fluorescently labeled substrate.
-
Radiometric: Using [γ-³²P]ATP and measuring the incorporation of the radioactive phosphate into the substrate.
-
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to controls (no inhibitor for 0% inhibition, no enzyme for 100% inhibition).
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
-
B. Receptor Binding Assays
Receptor binding assays are used to quantify the interaction between a ligand (the pyridine compound) and its target receptor.[19][20] These assays are essential for determining the binding affinity (Ki) of a compound.[21]
The most common format is a competitive binding assay.[21][22] In this setup, a labeled ligand with known affinity for the receptor (often a radioligand) competes with the unlabeled test compound for binding to the receptor. The amount of labeled ligand displaced is proportional to the affinity of the test compound for the receptor.[22]
-
Preparation of Membranes:
-
Prepare cell membranes expressing the target receptor from cultured cells or tissue homogenates.
-
-
Binding Reaction:
-
In a microplate or microcentrifuge tubes, combine:
-
Cell membranes (containing the receptor).
-
A fixed concentration of radiolabeled ligand (e.g., [³H]-ligand) at or below its dissociation constant (Kd).[23]
-
Varying concentrations of the unlabeled pyridine-based test compound.
-
-
Include controls for total binding (radioligand + membranes, no competitor) and non-specific binding (radioligand + membranes + a high concentration of a known unlabeled ligand).[23]
-
Incubate the mixture to allow the binding to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly separate the receptor-bound radioligand from the unbound radioligand. This is typically achieved by vacuum filtration through a glass fiber filter, which traps the cell membranes.
-
-
Quantification:
-
Wash the filters to remove any remaining unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the concentration of the test compound to determine the IC₅₀.
-
Convert the IC₅₀ to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.
-
Part 3: Target Engagement Confirmation in a Cellular Environment - CETSA
A compound that is active in a biochemical assay may not necessarily engage its target within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful technique to verify direct target engagement in intact cells or even tissues.[24][25][26][27]
Scientific Principle
CETSA is based on the principle of ligand-induced thermal stabilization.[25][26] When a compound binds to its target protein, it generally increases the protein's thermodynamic stability.[24] Consequently, the ligand-bound protein will be more resistant to heat-induced denaturation and aggregation compared to the unbound protein.[25][27] This difference in thermal stability is measured to confirm target engagement.
Sources
- 1. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 2. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cmdclabs.com [cmdclabs.com]
- 6. toxicology.org [toxicology.org]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. MTT assay - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. broadpharm.com [broadpharm.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. bellbrooklabs.com [bellbrooklabs.com]
- 14. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. news-medical.net [news-medical.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Receptor-Ligand Binding Assays [labome.com]
- 20. giffordbioscience.com [giffordbioscience.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. youtube.com [youtube.com]
- 23. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. bio-protocol.org [bio-protocol.org]
- 25. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. CETSA [cetsa.org]
- 27. news-medical.net [news-medical.net]
Application Notes and Protocols for the Biological Evaluation of Synthesized Pyridine Analogs
Introduction: The Pyridine Scaffold as a Cornerstone of Modern Drug Discovery
The pyridine ring, a six-membered aromatic heterocycle containing a nitrogen atom, is a cornerstone of medicinal chemistry.[1][2] This "privileged scaffold" is a key structural component in over 7000 existing drug molecules, demonstrating its remarkable versatility and ability to interact with a wide array of biological targets.[1][3] The nitrogen atom imparts unique electronic properties, enhancing solubility and providing a crucial site for hydrogen bonding, while the aromatic system allows for π-π stacking interactions with biological macromolecules.[2][4] These features have been leveraged to develop treatments for a multitude of diseases, with pyridine derivatives showing significant promise as anticancer, antibacterial, antiviral, and anti-inflammatory agents.[2][5]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to conduct a thorough biological evaluation of newly synthesized pyridine analogs. It moves beyond a simple listing of procedures to explain the causal logic behind experimental choices, ensuring a scientifically rigorous and efficient path from initial compound synthesis to preclinical candidate selection.
Phase 1: Foundational In Vitro Evaluation - Triage and Prioritization
The initial phase of evaluation is designed as a hierarchical screening cascade to efficiently identify the most promising compounds from a library of synthesized pyridine analogs. The primary goal is to assess broad cytotoxicity and then to begin elucidating the mechanism of action for the most active compounds.
Initial Cytotoxicity Screening: The Gateway Assay
The first critical step is to determine the general cytotoxicity of the synthesized pyridine analogs against a panel of relevant human cancer cell lines. This initial screen acts as a filter to eliminate inactive compounds and prioritize those with potent anti-proliferative effects.[6] The choice of cell lines should be hypothesis-driven, based on the intended therapeutic application. For a broad-spectrum anticancer evaluation, a panel could include representatives from different cancer types, such as breast (e.g., MCF-7), lung (e.g., A549), and liver (e.g., HepG2).[7][8]
Protocol 1: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[9][10] In metabolically active cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan product.[11][12] The amount of this insoluble formazan, once solubilized, is directly proportional to the number of viable cells.[12]
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized pyridine analogs in the appropriate vehicle (e.g., DMSO). The final concentration of the vehicle should be kept constant across all wells and should not exceed 0.5% to avoid solvent-induced toxicity. Add 100 µL of the compound dilutions to the respective wells, resulting in a final volume of 200 µL. Include vehicle-only controls and a positive control (a known cytotoxic drug like doxorubicin).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Following incubation, carefully remove 100 µL of the medium from each well and add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for an additional 4 hours.
-
Formazan Solubilization: After the 4-hour incubation, add 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the purple formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[13] A reference wavelength of 630 nm can be used to subtract background absorbance.[10]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) value using non-linear regression analysis.
Data Presentation: Initial Cytotoxicity Screening
| Compound ID | Target Cell Line | IC₅₀ (µM) after 48h |
| PYR-001 | MCF-7 | 5.2 |
| PYR-002 | MCF-7 | > 100 |
| PYR-003 | MCF-7 | 12.8 |
| PYR-001 | A549 | 8.1 |
| PYR-002 | A549 | > 100 |
| PYR-003 | A549 | 25.4 |
Note: The XTT assay is a viable alternative that produces a water-soluble formazan, eliminating the need for a solubilization step.[9][11]
Mechanism of Action (MoA) Elucidation: Unveiling the "How"
Compounds demonstrating potent cytotoxicity (typically with IC₅₀ values in the low micromolar or nanomolar range) are advanced to MoA studies. The goal is to identify the specific cellular target or pathway through which the pyridine analog exerts its effect. Pyridine derivatives are known to inhibit a variety of key cellular targets in cancer.[14][15]
Common Targets and Corresponding Assays:
-
Kinase Inhibition: Many pyridine-based anticancer agents function as kinase inhibitors, interfering with signaling pathways that control cell growth and proliferation.[2][16]
-
Tubulin Polymerization Inhibition: Some pyridine analogs can disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.[14][17]
-
Enzyme Inhibition: Other enzymes, such as topoisomerases or phosphodiesterases, can also be targets.[18]
Protocol 2: In Vitro Kinase Inhibition Assay (Example: VEGFR-2)
This protocol outlines a general method for assessing the inhibitory activity of pyridine analogs against a specific kinase, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis.[16]
Step-by-Step Methodology:
-
Reagent Preparation: Prepare assay buffer, recombinant human VEGFR-2 kinase, a suitable substrate (e.g., a poly-Glu-Tyr peptide), and ATP.
-
Reaction Setup: In a 96-well or 384-well plate, add the test compound at various concentrations.
-
Enzyme Addition: Add the diluted VEGFR-2 kinase to each well.
-
Reaction Initiation: Start the reaction by adding the substrate and ATP mixture.
-
Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes).
-
Detection: Stop the reaction and measure kinase activity. This is often done using luminescence-based assays (e.g., Kinase-Glo®) that quantify the amount of ATP remaining after the kinase reaction.
-
Data Analysis: Calculate the percentage of kinase inhibition relative to a no-compound control. Determine the IC₅₀ value from the dose-response curve.
Visualization of the Experimental Workflow
Sources
- 1. Pyridine: the scaffolds with significant clinical diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. irjet.net [irjet.net]
- 9. MTT assay - Wikipedia [en.wikipedia.org]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. biotium.com [biotium.com]
- 13. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. chemijournal.com [chemijournal.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. globalresearchonline.net [globalresearchonline.net]
- 18. Synthesis and biological evaluation of novel pyridine derivatives as potential anticancer agents and phosphodiesterase-3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Common side products in the synthesis of 3-aryl-5-bromopyridines.
Welcome to the technical support center for the synthesis of 3-aryl-5-bromopyridines. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during the synthesis of this important class of compounds. This resource provides in-depth technical guidance, drawing from established literature and practical experience to ensure scientific integrity and experimental success.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might encounter in the lab, providing explanations for the underlying chemistry and actionable solutions.
Issue 1: My primary byproduct is the deboronated arene from my boronic acid starting material.
Question: I am performing a Suzuki-Miyaura coupling between 3,5-dibromopyridine and an arylboronic acid, but I am observing a significant amount of the corresponding arene (Ar-H) as a major byproduct. What is causing this, and how can I prevent it?
Answer:
This common and often frustrating side reaction is known as protodeboronation (or protodeborylation).[1] It involves the cleavage of the C–B bond of the boronic acid and its replacement with a C–H bond, consuming your nucleophile and reducing the yield of the desired 3-aryl-5-bromopyridine.
Root Causes and Mechanisms:
-
Base-Catalyzed Protodeboronation: The presence of a base, which is essential for the Suzuki-Miyaura coupling, is a known catalyst for protodeboronation.[2][3] The reaction is particularly sensitive to the reaction's pH.
-
Palladium-Catalyzed Protodeboronation: Recent studies have shown that palladium(II) complexes, especially those with bulky phosphine ligands, can significantly accelerate protodeboronation.[2][3][4] While sterically hindered ligands are often chosen to facilitate the desired cross-coupling, they can paradoxically promote this undesired pathway.[3][4]
-
Reaction Conditions: Elevated temperatures and the presence of water can also contribute to the rate of protodeboronation.[1]
Troubleshooting Protocol: Minimizing Protodeboronation
-
Choice of Boronic Acid Derivative:
-
Protocol: If possible, switch from the boronic acid to a more stable boronic ester, such as a pinacol ester. These are generally more resistant to protodeboronation.[5]
-
Rationale: The boronic ester protects the boronic acid functionality, reducing its susceptibility to hydrolysis and subsequent protonolysis.
-
-
Ligand Selection:
-
Protocol: Screen a variety of phosphine ligands. While bulky ligands like P(t-Bu)₃ can be effective for cross-coupling, they may also promote protodeboronation.[4] Consider less sterically demanding ligands or N-heterocyclic carbene (NHC) ligands.
-
Rationale: The ligand sphere around the palladium center influences the kinetics of both the desired cross-coupling and the undesired protodeboronation. A ligand that favors rapid transmetalation and reductive elimination over protodeboronation is ideal.
-
-
Reaction Conditions Optimization:
-
Protocol:
-
Lower the reaction temperature to the minimum required for the reaction to proceed.
-
Minimize the amount of water in the reaction mixture, or consider anhydrous conditions if compatible with your chosen boronic acid derivative.
-
Carefully select the base. Weaker bases may be less prone to inducing protodeboronation.
-
-
Visualizing the Competing Pathways:
Caption: Competing pathways for the boronic acid reagent.
Issue 2: I am observing significant formation of a symmetrical biaryl byproduct.
Question: My reaction mixture contains a significant amount of a biaryl compound (Ar-Ar) derived from the coupling of two of my boronic acid molecules. How can I suppress this homocoupling reaction?
Answer:
The formation of a symmetrical biaryl is a classic side product in Suzuki-Miyaura reactions, resulting from the homocoupling of the boronic acid.[6] This side reaction is often promoted by the presence of molecular oxygen and can be catalyzed by Pd(II) species.[5][7][8]
Root Causes and Mechanisms:
-
Oxygen-Mediated Homocoupling: Dissolved oxygen in the reaction mixture can oxidize the active Pd(0) catalyst to Pd(II) species. These Pd(II) species can then catalyze the homocoupling of the boronic acid.[5][7]
-
Pd(II) Precatalysts: If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, inefficient reduction to the active Pd(0) state can leave residual Pd(II) that promotes homocoupling.[5]
Troubleshooting Protocol: Suppressing Homocoupling
-
Rigorous Degassing:
-
Protocol: It is crucial to thoroughly degas the reaction solvent and the reaction mixture. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas (e.g., argon or nitrogen) for an extended period.[7]
-
Rationale: Removing dissolved oxygen prevents the oxidation of the Pd(0) catalyst, thereby inhibiting the primary pathway for boronic acid homocoupling.[7][8]
-
-
Choice of Palladium Source:
-
Protocol: Consider using a Pd(0) precatalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, to minimize the amount of Pd(II) species at the start of the reaction.[5]
-
Rationale: Starting with the active catalytic species can favor the desired cross-coupling pathway over homocoupling.
-
Visualizing the Homocoupling Pathway:
Sources
Technical Support Center: Troubleshooting Low Yield in N-Methylation of Secondary Amines
Welcome to the technical support center for N-methylation of secondary amines. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common issues encountered during this crucial transformation. As Senior Application Scientists, we provide in-depth, field-proven insights to help you optimize your reactions and achieve higher yields.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here, we address specific problems in a question-and-answer format, explaining the underlying chemistry and offering actionable solutions.
Issue 1: My N-methylation reaction has a very low yield or is not proceeding at all. What are the likely causes and how can I fix it?
Low conversion is a frequent challenge and can stem from several factors related to your substrate, reagents, or reaction conditions.
Answer:
Several factors can contribute to a stalled or low-yielding N-methylation reaction. Let's break down the most common culprits and their solutions.
Potential Cause 1: Steric Hindrance
Bulky substituents on the secondary amine or near the nitrogen atom can physically block the approach of the methylating agent.[1][2][3] This is a common issue, especially with highly substituted or complex molecules.
-
Expert Insight: The more sterically congested the nitrogen atom, the higher the activation energy for the methylation reaction. For instance, diphenylamine is known to be less reactive than N-methylaniline due to increased steric bulk around the nitrogen.[1]
-
Troubleshooting Steps:
-
Switch to a less sterically demanding methylating agent. If you are using a bulky methyl source, consider smaller alternatives. For reductive amination, formaldehyde is the smallest possible C1 source.[4][5][6]
-
Increase the reaction temperature. Providing more thermal energy can help overcome the activation barrier imposed by steric hindrance.[7] However, monitor for potential side reactions or decomposition at higher temperatures.
-
Prolong the reaction time. Some sterically hindered amines simply react more slowly. Monitor the reaction progress over an extended period.
-
Consider a different methylation strategy. If direct methylation is failing, alternative methods like the Eschweiler-Clarke reaction, which proceeds through a less hindered iminium ion intermediate, might be more successful.[4][5][6]
-
Potential Cause 2: Electronic Effects
The electronic nature of the secondary amine significantly influences its nucleophilicity. Electron-withdrawing groups (EWGs) on the amine substrate can decrease the electron density on the nitrogen atom, making it a weaker nucleophile and thus less reactive towards methylating agents.[1][8]
-
Expert Insight: For example, anilines with strong EWGs like a nitro group are significantly less reactive in N-methylation reactions.[1] Conversely, electron-donating groups (EDGs) increase nucleophilicity and can accelerate the reaction.
-
Troubleshooting Steps:
-
Use a more potent methylating agent. For less nucleophilic amines, a more reactive methylating agent like dimethyl sulfate or methyl iodide might be necessary.[7][9]
-
Employ a stronger base. A stronger base can more effectively deprotonate the secondary amine, increasing its nucleophilicity.[7] For example, switching from potassium carbonate to sodium hydride could be beneficial.
-
Optimize the solvent. The choice of solvent can impact reaction rates. Aprotic polar solvents like DMF or DMSO can often enhance the rate of nucleophilic substitution reactions.
-
Potential Cause 3: Inappropriate Reaction Conditions
The choice of base, solvent, and temperature are all critical parameters that need to be optimized for your specific substrate.
-
Expert Insight: There is no one-size-fits-all condition for N-methylation. The interplay between the substrate's properties and the reaction environment is key. For instance, in some cases, the presence of a moderate base like K₂HPO₄ has been shown to be optimal.[10]
Decision-Making Workflow for Initial Troubleshooting
Caption: A workflow for diagnosing low N-methylation yield.
Issue 2: My reaction is producing a significant amount of quaternary ammonium salt. How can I prevent this over-methylation?
The formation of quaternary ammonium salts is a common side reaction, especially when using highly reactive methylating agents.[11][12]
Answer:
Over-methylation occurs when the newly formed tertiary amine, which is often more nucleophilic than the starting secondary amine, reacts further with the methylating agent.[7][11]
Key Strategies to Prevent Quaternization:
-
Control Stoichiometry: Carefully control the molar ratio of the methylating agent. Use no more than one equivalent, and consider adding it dropwise to the reaction mixture to avoid localized high concentrations.[11]
-
Choose a Milder Methylating Agent: Less reactive methylating agents are less prone to cause over-methylation. For example, consider using dimethyl carbonate instead of methyl iodide.[13]
-
Lower the Reaction Temperature: Reducing the temperature can help to control the rate of the second methylation reaction, which may have a higher activation energy.[11]
-
Use the Eschweiler-Clarke Reaction: This is often the best solution to avoid quaternization. The reaction mechanism involves the formation of an iminium ion from a tertiary amine, which is not possible. Therefore, the reaction stops cleanly at the tertiary amine stage.[4][5][6][14]
Comparison of Methylation Methods and Quaternization Risk
| Method | Methylating Agent | Reducing Agent | Quaternization Risk | Key Advantages |
| Direct Alkylation | Methyl iodide, Dimethyl sulfate | N/A | High | Simple procedure |
| Direct Alkylation | Dimethyl carbonate | N/A | Low to Moderate | Greener reagent, lower toxicity |
| Eschweiler-Clarke | Formaldehyde | Formic Acid | Very Low/None | High selectivity for tertiary amine, avoids quaternization[5][6][14] |
| Reductive Amination | Formaldehyde | NaBH₃CN, NaBH(OAc)₃ | Very Low/None | Milder conditions than Eschweiler-Clarke, broad substrate scope[15][16] |
Issue 3: I'm performing an Eschweiler-Clarke reaction, but the yield is still low. What could be wrong?
While the Eschweiler-Clarke reaction is robust, its success depends on specific conditions.
Answer:
Low yields in an Eschweiler-Clarke reaction often point to issues with the reagents or the reaction setup.
Potential Causes and Solutions:
-
Reagent Quality: Use high-quality formaldehyde (formalin solution) and formic acid. Paraformaldehyde can be used as an alternative source of formaldehyde.[4]
-
Excess Reagents: The reaction typically requires an excess of both formaldehyde and formic acid to drive it to completion.[5][6]
-
Temperature: The reaction is generally performed at or near boiling temperatures to ensure the decomposition of formic acid and the irreversible loss of CO₂, which drives the reaction forward.[5][17]
-
pH: The reaction proceeds under acidic conditions. The formic acid itself typically provides the necessary acidic environment. In some cases, deviations from the optimal pH can hinder the reaction.[4]
Standard Eschweiler-Clarke Protocol
-
To a flask containing the secondary amine (1 equivalent), add an excess of aqueous formaldehyde (typically 2-3 equivalents).
-
Add an excess of formic acid (typically 2-3 equivalents).
-
Heat the reaction mixture to reflux (around 100 °C) for several hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and make it basic with a suitable base (e.g., NaOH or K₂CO₃) to neutralize the excess formic acid.
-
Extract the product with an organic solvent.
-
Purify the product using standard techniques like column chromatography or distillation.
Caption: Simplified mechanism of the Eschweiler-Clarke reaction.
Issue 4: My purification is complicated by byproducts. What are the common side reactions?
Understanding potential side reactions is crucial for simplifying purification and improving overall yield.
Answer:
Besides over-methylation, other side reactions can occur depending on the chosen method and substrate.
-
N-Formylation: In the Eschweiler-Clarke reaction or when using formic acid as a reductant, N-formylation can sometimes be a competing reaction, especially if the hydride transfer is slow.[10] This can be minimized by ensuring a sufficiently high reaction temperature to promote the decomposition of formic acid to provide the hydride.
-
Reduction of Carbonyls (in Reductive Amination): If you are using a strong reducing agent like sodium borohydride in a one-pot reductive amination, it can potentially reduce your starting aldehyde or ketone before it forms the imine. Using a milder reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), which are more selective for the iminium ion, can prevent this.[15][18]
-
N-Oxide Formation: Tertiary amines can be susceptible to oxidation, forming N-oxides, especially if exposed to air over long periods or in the presence of oxidizing agents.[11]
-
Ring Closure: For substrates with appropriately positioned functional groups (like a hydroxyl group), intramolecular cyclization can compete with the desired N-methylation.[19][20]
By carefully selecting your reaction conditions and reagents based on the nature of your starting material, you can minimize these side reactions and achieve a cleaner, higher-yielding N-methylation.
References
-
Review of Modern Eschweiler–Clarke Methylation Reaction. (n.d.). MDPI. Retrieved from [Link]
-
Eschweiler–Clarke reaction. (n.d.). In Wikipedia. Retrieved from [Link]
-
Eschweiler-Clarke Reaction. (n.d.). NROChemistry. Retrieved from [Link]
-
Eschweiler-Clarke Reaction. (2022, May 7). [Video]. YouTube. Retrieved from [Link]
-
Eschweiler–Clarke reaction. (n.d.). Grokipedia. Retrieved from [Link]
-
Reductive Amination & Amide Synthesis (IOC 40). (2022, April 29). [Video]. YouTube. Retrieved from [Link]
-
Reductive methylation of primary and secondary amines and amino acids by aqueous formaldehyde and zinc. (n.d.). ResearchGate. Retrieved from [Link]
-
A General Method for N‐Methylation of Amines and Nitro Compounds with Dimethylsulfoxide. (2013, December 10). University of Liverpool IT Services. Retrieved from [Link]
-
Reductive amination. (n.d.). In Wikipedia. Retrieved from [Link]
-
Reductive Amination. (n.d.). Chemistry Steps. Retrieved from [Link]
-
Air-tolerant direct reductive N-methylation of amines using formic acid via simple inorganic base catalysis. (2019, April 29). Chinese Chemical Letters. Retrieved from [Link]
-
Efficient, green, and renewable N-di-methylation synthesis of amines by a novel. (n.d.). Semantic Scholar. Retrieved from [Link]
-
CuH-Catalyzed Selective N-Methylation of Amines Using Paraformaldehyde as a C1 Source. (2023, August 9). ACS Omega. Retrieved from [Link]
-
Convenient and efficient N-methylation of secondary amines under solvent-free ball milling conditions. (2024, April 9). ResearchGate. Retrieved from [Link]
-
Quaternary ammonium ion-tethered (ambient-temperature) HDDA reactions. (n.d.). PMC. Retrieved from [Link]
-
N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. (2023, February 1). ACS Omega. Retrieved from [Link]
-
Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. (2022, October 3). Organic Letters. Retrieved from [Link]
-
Organic & Biomolecular Chemistry. (n.d.). Cardiff University ORCA. Retrieved from [Link]
-
Convenient and efficient N-methylation of secondary amines under solvent-free ball milling conditions. (2024, April 16). PubMed. Retrieved from [Link]
- Process for the continuous quaternization of tertiary amines with an alkyl halide. (n.d.). Google Patents.
-
The Quaternization Reaction of 5-O-Sulfonates of Methyl 2,3-o-Isopropylidene-β-D-Ribofuranoside with Selected Heterocyclic and Aliphatic Amines. (n.d.). MDPI. Retrieved from [Link]
-
Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. (2025, October 7). The Journal of Organic Chemistry. Retrieved from [Link]
-
Where am I going wrong? (Eschweiler Clarke reaction with NaBH3CN). (2023, December 23). Reddit. Retrieved from [Link]
-
Synthesis of Secondary N -Methylamines via Reductive Amination of Aldehydes with N -Boc- N -Methylamine Using Me 2 SiHCl. (2025, October 19). ResearchGate. Retrieved from [Link]
-
A new method of quaternizing amines and its use in amino acid and peptide chemistry. (n.d.). Canadian Journal of Chemistry. Retrieved from [Link]
-
Selective N-Alkylation of Amines with DMC over Biogenic Cu–Zr Bimetallic Nanoparticles. (2021, June 7). ACS Omega. Retrieved from [Link]
-
Reductive methylation by aqueous formaldehyde and zinc a. (n.d.). ResearchGate. Retrieved from [Link]
-
A New Measurement of Amine Steric Hindrance – N Exposure. (n.d.). OSTI.GOV. Retrieved from [Link]
-
Convenient and efficient N-methylation of secondary amines under solvent-free ball milling conditions. (n.d.). ResearchGate. Retrieved from [Link]
-
Methylation of NH2 Troubleshooting?. (2023, January 5). Reddit. Retrieved from [Link]
-
Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. (n.d.). PMC. Retrieved from [Link]
-
N -methylation of amines and N -formylation of amides and carbamates with carbon dioxide and hydrosilanes: promotion of the basic counter anions of the zinc catalyst. (n.d.). ResearchGate. Retrieved from [Link]
-
Preparation and Synthetic Applications of Sterically Hindered Secondary Amines. (n.d.). ResearchGate. Retrieved from [Link]
-
A General Method for N‐Methylation of Amines and Nitro Compounds with Dimethylsulfoxide. (2013, December 10). University of Liverpool IT Services. Retrieved from [Link]
-
Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. (2022, October 3). PMC. Retrieved from [Link]
-
Electronic effects – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]
-
N-Methylation of Nitrogen-Containing Organic Substrates: A Comprehensive Overview. (n.d.). Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. osti.gov [osti.gov]
- 3. Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Review of Modern Eschweiler–Clarke Methylation Reaction [mdpi.com]
- 5. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 6. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. pcliv.ac.uk [pcliv.ac.uk]
- 10. html.rhhz.net [html.rhhz.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Quaternary ammonium ion-tethered (ambient-temperature) HDDA reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. youtube.com [youtube.com]
- 15. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 16. jk-sci.com [jk-sci.com]
- 17. grokipedia.com [grokipedia.com]
- 18. reddit.com [reddit.com]
- 19. researchgate.net [researchgate.net]
- 20. Convenient and efficient N-methylation of secondary amines under solvent-free ball milling conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Challenges of Bromopyridine Derivative Purification
Welcome to the Technical Support Center for the purification of bromopyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating these valuable synthetic intermediates. The unique electronic properties of the pyridine ring, combined with the influence of the bromine substituent, often introduce complexities in standard purification protocols. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues, grounded in mechanistic principles and field-proven experience.
PART 1: The Science Behind the Challenge: Why Bromopyridines Can Be Tricky
The purification of bromopyridine derivatives is often complicated by a combination of factors inherent to their molecular structure. Understanding these principles is the first step toward developing robust purification strategies.
-
The Basic Nitrogen: The lone pair of electrons on the pyridine nitrogen atom imparts basicity. This basicity can lead to strong interactions with the acidic silanol groups on the surface of standard silica gel, a common stationary phase in column chromatography. This interaction is a primary cause of significant peak tailing, poor separation, and in some cases, irreversible adsorption of the product to the column.[1][2]
-
Electronic Effects of Bromine: The position of the electron-withdrawing bromine atom on the pyridine ring influences the compound's polarity, reactivity, and potential for side reactions.[3] For instance, bromine at the 2- or 4-position can activate the ring for nucleophilic aromatic substitution, potentially leading to degradation or byproduct formation if not handled carefully.[4][5][6]
-
Stability Issues: Some bromopyridine derivatives can be sensitive to acidic conditions, which can be present on the surface of silica gel.[1][7] This can lead to decomposition of the target molecule during purification. Additionally, certain derivatives may be prone to hydrolysis or other degradation pathways under specific pH and temperature conditions.[8]
PART 2: Troubleshooting Guides in Q&A Format
This section directly addresses common problems encountered during the purification of bromopyridine derivatives.
Section 2.1: Column Chromatography Catastrophes
Question 1: My bromopyridine derivative is showing severe peak tailing on the silica gel column, leading to poor separation from impurities. What's happening and how can I fix it?
Answer: Severe peak tailing is a classic sign of strong interaction between your basic pyridine compound and the acidic silica gel.[1][2] To mitigate this, you need to suppress this interaction.
Troubleshooting Workflow:
dot digraph "Peak_Tailing_Troubleshooting" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
} ends_dot
Caption: Workflow for addressing peak tailing in bromopyridine purification.
Detailed Protocols:
-
Adding a Basic Modifier: Before running your column, add 0.1-1% triethylamine (Et3N) or a few drops of aqueous ammonia to your eluent system.[1] This base will preferentially interact with the acidic sites on the silica, allowing your bromopyridine derivative to elute more symmetrically. Always perform a TLC with the modified eluent first to ensure it doesn't drastically alter the Rf of your compound and impurities.
-
Using Neutralized Silica Gel: If a basic modifier in the eluent is insufficient or undesirable for downstream applications, you can use neutralized silica gel. This can be prepared by washing standard silica gel with a dilute solution of a weak base (like triethylamine in your eluent) and then re-equilibrating with the mobile phase.[1]
-
Alternative Stationary Phases: Consider using less acidic stationary phases like neutral alumina or Florisil.[1] For more polar bromopyridine derivatives, reverse-phase chromatography using a C18 stationary phase can be an excellent alternative.
Question 2: My product seems to be decomposing on the silica gel column. How can I confirm this and what are the alternatives?
Answer: Decomposition on silica is a common issue for acid-sensitive compounds.[7][9] You can diagnose this with a simple 2D TLC experiment.
Experimental Protocol: Diagnosing On-Column Decomposition
-
Spot your crude reaction mixture on the bottom-left corner of a square TLC plate.
-
Develop the plate in your chosen eluent system.
-
Dry the plate thoroughly.
-
Rotate the plate 90 degrees counter-clockwise.
-
Develop the plate again in the same eluent system.
-
Analysis: If your compound is stable, you will see all spots aligned on a diagonal. If new spots appear that are not on the diagonal, it indicates decomposition on the silica.[2]
Solutions for Decomposition:
-
Deactivated Silica Gel: As mentioned previously, neutralizing the silica gel can prevent acid-catalyzed decomposition.[7]
-
Alternative Chromatography: Switch to a more inert stationary phase like alumina or consider reverse-phase chromatography.[7]
-
Non-Chromatographic Methods: If decomposition is severe, explore purification by recrystallization or distillation (if your compound is thermally stable).
Question 3: I'm struggling to separate my desired bromopyridine from closely-eluting impurities, such as positional isomers or starting material.
Answer: This is a common challenge, especially when dealing with isomers formed during bromination reactions.[7][10] Improving resolution requires optimizing your chromatographic conditions.
Strategies for Improved Separation:
| Strategy | Rationale |
| Optimize Solvent System | Perform a thorough TLC screen with various solvent systems of differing polarities (e.g., hexanes/ethyl acetate, dichloromethane/methanol).[1] |
| Use a Shallow Gradient | Instead of an isocratic (constant solvent mixture) elution, a shallow gradient of increasing polarity can help resolve closely-eluting spots. |
| Increase Column Length | A longer column provides more theoretical plates, enhancing separation efficiency.[7] |
| Dry Loading | If your crude product has poor solubility in the eluent, it can lead to band broadening. Adsorbing your product onto a small amount of silica or Celite and loading it as a dry powder can result in sharper bands and better separation.[1][11] |
Section 2.2: Recrystallization Roadblocks
Question 4: My bromopyridine derivative "oils out" instead of forming crystals during recrystallization. What should I do?
Answer: "Oiling out" occurs when the compound's solubility is exceeded at a temperature above its melting point, or when impurities inhibit crystal lattice formation.[1][7]
Troubleshooting Flowchart for "Oiling Out":
dot digraph "Oiling_Out_Troubleshooting" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
} ends_dot
Caption: A step-by-step guide to troubleshoot product oiling out during recrystallization.
Detailed Protocol: Using a Solvent Pair
-
Dissolve your oily product in a minimum amount of a "good" solvent in which it is highly soluble (e.g., ethyl acetate).
-
Heat the solution gently.
-
Slowly add a "poor" or "anti-solvent" in which your product is insoluble (e.g., hexanes) dropwise until the solution becomes slightly cloudy.[1]
-
Add a drop or two of the "good" solvent to make the solution clear again.
-
Allow the solution to cool slowly to room temperature, then in an ice bath to induce crystallization.[1]
Question 5: My product won't crystallize at all, even after cooling for an extended period.
Answer: This usually indicates that the solution is not supersaturated enough or that nucleation has not been initiated.
Inducing Crystallization:
-
Scratching: Gently scratch the inside of the flask below the surface of the liquid with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[1]
-
Seeding: If you have a pure crystal of your product, add a tiny amount (a "seed crystal") to the cooled solution. This will act as a template for crystallization.[1]
-
Reduce Solvent Volume: Carefully evaporate some of the solvent to increase the concentration of your product and then try cooling again.[1]
Section 2.3: Extraction Exasperations
Question 6: I'm experiencing low recovery of my bromopyridine derivative during aqueous workup and extraction.
Answer: Low recovery during extraction is often due to the protonation of the basic pyridine nitrogen in acidic aqueous layers, which makes the compound water-soluble.[7][12]
Best Practices for Extraction:
-
Control the pH: During aqueous extraction, ensure the pH of the aqueous layer is neutral to slightly basic (pH 7-9).[1][7] This will keep your bromopyridine in its neutral, less water-soluble form.
-
Use Brine Wash: After extraction, wash the combined organic layers with a saturated brine (NaCl) solution. This helps to "salt out" your organic compound from any residual aqueous phase, reducing its solubility in water.[7]
-
Perform Multiple Extractions: It is more efficient to perform multiple extractions with smaller volumes of organic solvent than one extraction with a large volume.[12]
PART 3: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude bromopyridine product? A1: This heavily depends on the synthetic route. For direct bromination reactions, you can expect positional isomers (e.g., 2-bromo vs. 4-bromo) and over-brominated products (e.g., dibromo- or tribromopyridines).[10][13] In cross-coupling reactions (like Suzuki or Buchwald-Hartwig), common impurities include unreacted starting materials, homocoupled byproducts, and residual metal catalysts.[1]
Q2: How can I remove colored impurities from my purified product? A2: Colored impurities can often be removed by treating a solution of your compound with activated charcoal.[1] Dissolve the product in a suitable hot solvent, add a small amount of activated charcoal, swirl for a few minutes, and then perform a hot filtration to remove the charcoal. Be aware that excessive use of charcoal can lead to product loss due to adsorption.[1]
Q3: Are there any protecting group strategies that can simplify the purification of bromopyridines? A3: Yes, particularly for bromopyridines with highly activating groups like amines. For example, acetylating an amino group can moderate its reactivity and improve the regioselectivity of bromination, leading to a cleaner crude product that is easier to purify.[10] The protecting group can then be removed after purification.
Q4: What are the recommended storage conditions for purified bromopyridine derivatives? A4: To ensure stability, store purified bromopyridine derivatives in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light and moisture.[12] For isotopically labeled compounds, such as deuterated bromopyridines, it is crucial to protect them from acidic environments and protic solvents to prevent H/D exchange.[1]
References
- Technical Support Center: Purification of 3-Bromopyridine-D4 Reaction Products - Benchchem.
- Minimizing the formation of impurities during the synthesis of 6-Bromopyridin-3-amine deriv
- Bromopyridine: Common isomorphs, synthesis, applic
- Technical Support Center: Purification of 2-Bromo-4-iodopyridine Reaction Products - Benchchem.
- Technical Support Center: Purification of 2-Amino-4-bromopyridine Reaction Products - Benchchem.
- Reactivity of the Bromine Atom in 3-Bromo-4-isopropylpyridine: A Technical Guide - Benchchem.
- An In-depth Technical Guide to the Reactivity of 2-Bromo-4-methylpyridine with Nucleophiles - Benchchem.
-
On the reactivity of the bromine atoms in brominated pyridines: The preparation of brominated 2‐ and 4‐aminopyridines | Request PDF - ResearchGate. [Link]
-
Imidazopyridinium and Pyridopyrimidium Bromides: Synthesis and Hydrolysis - PubMed. [Link]
-
Purification: Troubleshooting Flash Column Chromatography - University of Rochester. [Link]
-
Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews. [Link]
- Technical Support Center: Chromatographic Purification of Pyridine Deriv
- A Comparative Study of Brominated Pyridine Isomers in Organic Synthesis - Benchchem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Imidazopyridinium and pyridopyrimidium bromides: synthesis and hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Purification [chem.rochester.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chemistryviews.org [chemistryviews.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. chempanda.com [chempanda.com]
Technical Support Center: Synthesis and Stabilization of Brominated Heterocyclic Compounds
Welcome to the technical support center dedicated to addressing the challenges associated with the synthesis and stability of brominated heterocyclic compounds. This guide is designed for researchers, scientists, and professionals in drug development, providing practical, in-depth solutions to common experimental issues. Our focus is on not just what to do, but why specific strategies are effective, ensuring a deeper understanding and more robust synthetic outcomes.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability and handling of brominated heterocyclic compounds.
Q1: Why are my brominated heterocycles so prone to degradation?
A1: Brominated heterocyclic compounds can be susceptible to degradation through several mechanisms. The stability is highly dependent on the nature of the heterocyclic ring and the position of the bromine atom. Electron-rich heterocycles (e.g., pyrroles, furans) can be prone to oxidation and polymerization, which can be exacerbated by the presence of a bromine atom. Furthermore, the carbon-bromine bond can be labile under certain conditions, leading to debromination, especially in the presence of strong bases, nucleophiles, or certain metal catalysts.[1][2][3] Light and elevated temperatures can also promote degradation pathways.[4]
Q2: I'm observing significant amounts of di- and poly-brominated byproducts. What are the primary causes?
A2: The formation of multiple bromination products is a common challenge, particularly with activated heterocyclic systems.[5][6] Key contributing factors include:
-
High Reactivity of the Heterocycle: Electron-donating groups on the ring increase its nucleophilicity, making it more susceptible to multiple electrophilic substitutions.[5][6]
-
Excess Brominating Agent: Using a stoichiometric excess of a powerful brominating agent like molecular bromine (Br₂) significantly increases the likelihood of subsequent brominations.[6]
-
Reaction Conditions: Elevated temperatures and prolonged reaction times can provide the necessary activation energy for less favorable secondary brominations to occur.[5][6]
Q3: What is "debromination" and when is it most likely to occur?
A3: Debromination is the loss of a bromine atom from the heterocyclic ring. This is a common side reaction in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura).[1][2][7] It can occur after the oxidative addition of the brominated heterocycle to the palladium(0) catalyst. The resulting palladium(II) complex can react with sources of hydride in the reaction mixture, such as amine bases or alcohol solvents, leading to reductive elimination of the dehalogenated heterocycle.[1]
Q4: Can the choice of solvent impact the stability of my brominated heterocycle?
A4: Absolutely. The solvent can influence both the reaction rate and the stability of intermediates. For instance, in bromination reactions, the solvent can affect the reactivity of the brominating agent.[5] For purification and storage, it is crucial to use anhydrous, degassed solvents to minimize hydrolysis and oxidation, respectively. Protic solvents, especially in the presence of a base, can facilitate debromination.
Q5: Are there any general guidelines for the storage of brominated heterocyclic compounds?
A5: Yes. To ensure long-term stability, brominated heterocyclic compounds should be stored under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. They should be protected from light and stored at low temperatures (refrigerated or frozen). It is also advisable to store them as dry solids, as solutions may be less stable.
Section 2: Troubleshooting Guides
This section provides detailed solutions to specific problems you may encounter during the synthesis of brominated heterocyclic compounds.
Guide 1: Controlling Regioselectivity and Preventing Polybromination
Problem: My reaction is producing a mixture of mono- and di-brominated products, with poor regioselectivity.
Underlying Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Overly Reactive Brominating Agent | Molecular bromine (Br₂) is a highly reactive and often unselective brominating agent, leading to over-bromination, especially with electron-rich heterocycles.[8] | Use a Milder Brominating Agent: N-Bromosuccinimide (NBS) is a preferred alternative as it provides a lower concentration of electrophilic bromine, enhancing selectivity.[5][8] |
| Incorrect Stoichiometry | An excess of the brominating agent directly leads to the formation of poly-brominated products.[6] | Precise Stoichiometric Control: Use a 1:1 or even slightly less than stoichiometric amount of the brominating agent relative to the substrate.[6] |
| High Reaction Temperature | Higher temperatures increase the reaction rate, often non-selectively, and can overcome the activation barrier for a second bromination.[5] | Lower the Reaction Temperature: Conduct the reaction at 0°C or even lower (e.g., -78°C) to moderate the reactivity.[9][10] |
| Inappropriate Solvent | The solvent can influence the electrophilicity of the brominating agent. | Optimize the Solvent: For NBS brominations, solvents like acetonitrile (CH₃CN) or tetrahydrofuran (THF) are often good choices. For more control, consider less polar solvents.[9] |
Experimental Protocol: Selective Mono-bromination of an Activated Quinoline
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve the 8-hydroxyquinoline (1.0 eq) in acetonitrile (CH₃CN).[9]
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Reagent Addition: Slowly add a solution of N-bromosuccinimide (NBS) (1.0 eq) in CH₃CN dropwise over 30 minutes, ensuring the temperature does not rise above 5°C.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Work-up & Purification: Extract the product with an appropriate organic solvent, wash with brine, dry over anhydrous sodium sulfate, and purify by column chromatography.[8]
Guide 2: Mitigating Debromination in Cross-Coupling Reactions
Problem: I am observing significant amounts of the debrominated starting material as a byproduct in my Suzuki-Miyaura cross-coupling reaction.
Underlying Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Catalyst System | Certain palladium catalysts and ligands may be more prone to promoting the dehalogenation pathway. | Catalyst and Ligand Screening: Experiment with different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligands (e.g., SPhos, XPhos) to find a combination that favors cross-coupling over debromination.[2] |
| Base Selection | Strong bases, especially in combination with protic solvents, can be a source of hydrides that lead to debromination.[1] | Use a Weaker, Anhydrous Base: Consider using anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) instead of stronger bases like sodium tert-butoxide.[11] |
| Reaction Temperature | Higher temperatures can sometimes favor the debromination side reaction. | Optimize Temperature: Run the reaction at the lowest temperature that allows for a reasonable conversion rate. |
| Oxygen Contamination | Oxygen can promote the degradation of the catalyst and lead to side reactions. | Thorough Degassing: Ensure the reaction mixture is thoroughly degassed by bubbling with an inert gas (argon or nitrogen) or by freeze-pump-thaw cycles.[11] |
Workflow for Minimizing Debromination:
Caption: Workflow for troubleshooting debromination.
Guide 3: Utilizing Protecting Groups for Enhanced Stability
Problem: A reactive functional group (e.g., -NH, -OH) on my heterocycle is interfering with the bromination reaction or causing instability.
Solution: Employ a protecting group strategy.[12][13][14] A protecting group temporarily masks the reactive functional group, allowing the desired transformation to be carried out elsewhere in the molecule.[12]
Key Considerations for Choosing a Protecting Group:
-
Stability: The protecting group must be stable to the bromination conditions.
-
Ease of Introduction and Removal: The protection and deprotection steps should be high-yielding and not affect other parts of the molecule.[15]
-
Orthogonality: If multiple protecting groups are needed, they should be removable under different conditions, a concept known as an orthogonal protecting group strategy.[12][13]
Common Protecting Groups for Heterocyclic Amines and Alcohols:
| Functional Group | Protecting Group | Protection Conditions | Deprotection Conditions |
| Amine (-NH) | Boc (tert-Butoxycarbonyl) | Boc₂O, base (e.g., Et₃N, DMAP) | Strong acid (e.g., TFA, HCl) |
| Alcohol (-OH) | TBDMS (tert-Butyldimethylsilyl) | TBDMSCl, imidazole, DMF | Fluoride source (e.g., TBAF, HF) |
| Amine (-NH) | Cbz (Carboxybenzyl) | CbzCl, base | Catalytic hydrogenation (H₂, Pd/C) |
Workflow for a Protecting Group Strategy:
Caption: General workflow for using protecting groups.
Section 3: Purification and Analytical Characterization
Q6: What are some common challenges in purifying brominated heterocyclic compounds and how can I overcome them?
A6: Purification can be challenging due to the potential for degradation on silica gel and the presence of closely related impurities.
-
Degradation on Silica Gel: Some brominated heterocycles can decompose on acidic silica gel.
-
Solution: Deactivate the silica gel by pre-treating it with a base (e.g., triethylamine in the eluent) or use a different stationary phase like alumina.[16]
-
-
Poor Separation: Mono- and di-brominated products, as well as regioisomers, can have very similar polarities, making them difficult to separate by column chromatography.[16]
-
Solution: Optimize your solvent system using a gradient elution. If separation is still poor, consider preparative HPLC or recrystallization.
-
-
Emulsion Formation during Work-up: The presence of polar heterocyclic compounds can lead to the formation of emulsions during aqueous work-up.[16]
-
Solution: Add brine to the aqueous layer to "salt out" the product and break the emulsion. Filtering through a pad of Celite can also be effective.[16]
-
Q7: Which analytical techniques are best for confirming the structure and purity of my brominated heterocycle?
A7: A combination of techniques is recommended for unambiguous characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for determining the structure and regiochemistry of bromination. The bromine atom will influence the chemical shifts of adjacent protons and carbons.
-
Mass Spectrometry (MS): MS is crucial for confirming the molecular weight and the number of bromine atoms due to the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br are in an approximately 1:1 ratio). Techniques like GC-MS and LC-MS are commonly used.[4][17][18]
-
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These techniques are used to assess the purity of the compound. For thermally labile compounds, HPLC is preferred over GC to avoid degradation in the hot injector port.[4]
References
- BenchChem. (n.d.). Preventing di-bromination in quinoline synthesis.
- BenchChem. (n.d.). How to avoid dibromination in quinoline synthesis.
- BenchChem. (n.d.). Technical Support Center: Degradation of Brominated Organic Compounds.
- MDPI. (n.d.). Chemicals from Brominated Flame Retardants: Analytical Methods, Occurrence, Transport and Risks.
- PubMed. (2009). Methods for the determination of phenolic brominated flame retardants, and by-products, formulation intermediates and decomposition products of brominated flame retardants in water.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Bromination.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- ResearchGate. (n.d.). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction.
- (n.d.). Protecting Groups.
- RSC Publishing. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles.
- BenchChem. (n.d.). Overcoming challenges in the purification of heterocyclic compounds.
- PubMed. (2004). Cross-coupling and Dehalogenation Reactions Catalyzed by (N-heterocyclic carbene)Pd(allyl)Cl Complexes.
- BenchChem. (n.d.). Common challenges in the synthesis and purification of 8-Butyltheophylline.
- ACG Publications. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
- BenchChem. (n.d.). The Indispensable Role of Brominated Heterocycles: A Comparative Guide to Organic Synthesis.
- ResearchGate. (n.d.). Bromination of 8-substituted quinolines. Reagents and conditions.
- Organic Chemistry Portal. (n.d.). Protecting Groups.
- Neliti. (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS.
- Wikipedia. (n.d.). Protecting group.
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. researchgate.net [researchgate.net]
- 3. Cross-coupling and dehalogenation reactions catalyzed by (N-heterocyclic carbene)Pd(allyl)Cl complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08598G [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. acgpubs.org [acgpubs.org]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Protective Groups [organic-chemistry.org]
- 13. media.neliti.com [media.neliti.com]
- 14. Protecting group - Wikipedia [en.wikipedia.org]
- 15. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. mdpi.com [mdpi.com]
- 18. Methods for the determination of phenolic brominated flame retardants, and by-products, formulation intermediates and decomposition products of brominated flame retardants in water - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Challenges of Pyridine Cross-Coupling
Welcome to the technical support hub for researchers, scientists, and drug development professionals engaged in cross-coupling reactions with pyridine-containing molecules. Pyridine rings are ubiquitous scaffolds in pharmaceuticals and advanced materials, yet their inclusion in common cross-coupling reactions presents a significant and often frustrating challenge known as the "2-pyridyl problem".[1][2][3] This guide provides in-depth, field-proven insights and troubleshooting strategies to help you overcome catalyst deactivation and achieve success in your synthetic endeavors.
Part 1: Understanding the Core Challenge - Why Are Pyridines So Difficult?
The primary obstacle in pyridine cross-coupling is the Lewis basicity of the ring nitrogen. This nitrogen atom can readily coordinate to the palladium catalyst, leading to a variety of deactivation pathways that stall or completely inhibit the desired catalytic cycle.[4][5]
Common Deactivation Pathways:
-
Catalyst Poisoning: The pyridine nitrogen, from either the substrate or the product, can bind strongly to the active Pd(0) or Pd(II) center. This forms stable, off-cycle complexes that are catalytically inactive.[1][4] This effect is most pronounced with 2-substituted pyridines, where the nitrogen acts as a chelating agent with the substituent.[1][2]
-
Catalyst Aggregation: Inactive palladium species can aggregate to form palladium black, effectively removing the catalyst from the reaction mixture.[1]
-
Ligand Degradation: Under certain conditions, the phosphine ligands essential for catalyst stability and activity can degrade, further contributing to catalyst deactivation.[6]
-
Substrate Instability: Pyridylboronic acids, especially 2-pyridylboronic acids, are often unstable and prone to rapid protodeboronation, reducing the concentration of the active nucleophile.[7][8]
To visualize the primary issue, consider the desired catalytic cycle versus the off-cycle poisoning pathway:
Caption: Desired catalytic cycle vs. off-cycle catalyst poisoning by pyridine.
Part 2: Troubleshooting Guide & FAQs
This section addresses specific issues encountered during experiments in a practical question-and-answer format.
Q1: My Suzuki-Miyaura reaction with a 2-bromopyridine is giving very low yield or failing completely. What's the first thing I should check?
A1: The primary suspects are catalyst inhibition and/or decomposition of your pyridylboronic acid.[7][8]
-
Causality: The nitrogen on the 2-bromopyridine substrate can coordinate to the palladium center, preventing the initial oxidative addition step. Furthermore, 2-pyridylboronic acids are notoriously unstable and prone to hydrolysis (protodeboronation), especially at elevated temperatures, which depletes your nucleophile.[7][8]
-
Troubleshooting Protocol:
-
Verify Boronic Acid Quality: Check the quality of your pyridylboronic acid.[8] If it's old or has been stored improperly, it may have decomposed. Consider using freshly prepared boronic acid or a more stable alternative.
-
Switch to a More Stable Boron Reagent: Instead of a boronic acid, use an air-stable MIDA (N-methyliminodiacetic acid) boronate or a triisopropylboronate salt.[7] These reagents are more robust and release the boronic acid slowly under the reaction conditions, minimizing decomposition.
-
Optimize Your Catalyst System: Standard catalysts like Pd(PPh₃)₄ are often ineffective. Switch to a catalyst system designed for challenging substrates. This involves using a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂ combined with a specialized ligand.
-
Q2: I'm attempting a Buchwald-Hartwig amination on a 2-chloropyridine, but the reaction stalls. I see starting materials consumed, but very little product formation. What's happening?
A2: This is a classic case of product inhibition, a common issue in cross-couplings with N-heterocycles.[1]
-
Causality: The N-aryl-2-aminopyridine product you are forming is often a better ligand for palladium than the phosphine ligand you are using. As the product concentration increases, it progressively binds to the palladium, forming a stable, inactive complex and shutting down the catalytic cycle.[9]
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for stalled Buchwald-Hartwig amination.
-
Detailed Steps:
-
Ligand Selection is Critical: The key is to use a ligand that binds more strongly to palladium than the pyridine product and facilitates a rapid reductive elimination step. Bulky, electron-rich dialkylbiaryl phosphine ligands, such as XPhos, SPhos, or BrettPhos, are the gold standard for this.[10][11] They create a sterically hindered environment around the metal that disfavors product coordination and promotes the final bond-forming step.
-
Use a Modern Precatalyst: To ensure efficient generation of the active LPd(0) catalyst, use a modern precatalyst, such as an XPhos Pd G3 or SPhos Pd G3 precatalyst.[12] These are air- and moisture-stable and provide reliable results.
-
Base and Solvent Choice: While strong bases like NaOtBu are common, they can sometimes promote side reactions. If you suspect base-related issues, screen weaker bases like K₃PO₄ or Cs₂CO₃. Toluene and dioxane are generally effective solvents.[13][14]
-
Q3: My reaction mixture is turning black, and I'm getting poor conversion. What does this indicate?
A3: The formation of a black precipitate is typically palladium black, a clear sign of catalyst decomposition and aggregation.[1]
-
Causality: This happens when the active Pd(0) species is not sufficiently stabilized by the supporting ligand. The "naked" palladium atoms then aggregate into an inactive bulk material. This is common when using ligands that are not robust enough or when the reaction temperature is too high for the chosen catalyst system.
-
Preventative Measures:
-
Increase Ligand-to-Palladium Ratio: Try increasing the L:Pd ratio (e.g., from 2:1 to 4:1) to ensure there is always enough ligand present to stabilize the palladium center.
-
Use Chelating Ligands: Bidentate phosphine ligands like DPPF or BINAP can sometimes offer greater stability compared to monodentate ligands, though modern bulky monodentate ligands are often more effective for pyridines.[10]
-
Lower the Reaction Temperature: High temperatures can accelerate catalyst decomposition. If possible, try running the reaction at a lower temperature (e.g., 80-100 °C) for a longer period.[14]
-
Ensure an Inert Atmosphere: While many modern catalyst systems are robust, oxygen can degrade phosphine ligands and the Pd(0) catalyst. Ensure your reaction is properly degassed and maintained under an inert atmosphere (Argon or Nitrogen).[8]
-
Part 3: Best Practices & Ligand Selection
Proactive optimization is always better than reactive troubleshooting. The choice of ligand is arguably the most critical parameter for success.
Table 1: Ligand Selection Guide for Pyridine Cross-Coupling
| Ligand Class | Example Ligands | Recommended For | Key Advantages & Causality |
| Dialkylbiaryl Phosphines | XPhos, SPhos, RuPhos, BrettPhos | General Purpose: Suzuki & Buchwald-Hartwig with 2-, 3-, and 4-pyridyl halides. Especially effective for challenging substrates (e.g., aryl chlorides). | The bulky, electron-rich nature accelerates both oxidative addition and reductive elimination, minimizing the time the catalyst spends in vulnerable states. The steric hindrance prevents product inhibition.[10][11] |
| N-Heterocyclic Carbenes (NHCs) | IPr, SImes | Robust Reactions: Particularly useful when phosphine ligand degradation is an issue. Can be effective with electron-deficient pyridines. | NHCs form very strong bonds with palladium, creating highly stable and thermally robust catalysts. PEPPSI-type precatalysts are excellent sources.[12][15] |
| Ferrocene-Based Ligands | dppf (1,1'-Bis(diphenylphosphino)ferrocene) | Early Generation Suzuki: Can be effective for less-hindered pyridyl bromides and iodides. | The bidentate nature provides good catalyst stability, but it may not be active enough to overcome the inhibition caused by 2-pyridyl substrates.[10] |
Experimental Protocol: General Procedure for a Robust Suzuki-Miyaura Coupling of a 2-Chloropyridine
This protocol incorporates best practices to mitigate common failure modes.
-
Reagent Preparation:
-
To an oven-dried vial equipped with a magnetic stir bar, add the 2-chloropyridine (1.0 equiv), the pyridyl MIDA boronate (1.5 equiv), and a suitable base such as K₃PO₄ (3.0 equiv).
-
In a separate glovebox, prepare a stock solution of the palladium precatalyst (e.g., XPhos Pd G3, 2 mol %) and the ligand (e.g., XPhos, 2 mol %) in anhydrous dioxane.
-
-
Reaction Setup:
-
Seal the vial with a septum and purge with argon for 10 minutes.
-
Add anhydrous dioxane (to make a ~0.2 M solution) via syringe.
-
Add the catalyst/ligand stock solution via syringe.
-
-
Execution & Monitoring:
-
Place the vial in a preheated oil bath at 100 °C.
-
Stir vigorously. Insufficient mixing can be an issue, especially with inorganic bases.[14]
-
Monitor the reaction by TLC or LC-MS at regular intervals (e.g., 2h, 6h, 12h). Reactions with pyridines can be slower than with simple arenes.
-
-
Workup:
-
Once the reaction is complete, cool to room temperature.
-
Dilute with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
References
- Benchchem.
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
National Institutes of Health (NIH). Mechanistic Studies and Identification of Catalyst Deactivation Pathways for Pyridine(diimine) Iron Catalyzed C(sp2)–H Borylation. [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]
-
ResearchGate. Selected ligands and catalysts for Buchwald‐Hartwig amination. [Link]
-
PubMed Central (PMC). Three-Component Coupling Sequence for the Regiospecific Synthesis of Substituted Pyridines. [Link]
-
YouTube. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. [Link]
-
ResearchGate. A Pyridine–Pyridine Cross‐Coupling Reaction via Dearomatized Radical Intermediates | Request PDF. [Link]
-
Royal Society of Chemistry. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. [Link]
-
ACS Publications. Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. [Link]
-
buchwaldgroup.com. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]
-
Reddit. Help needed with unreproducible Suzuki coupling. [Link]
-
PubMed Central (PMC). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. [Link]
-
PubMed. Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. [Link]
-
ResearchGate. How can I solve my problem with Suzuki coupling?. [Link]
-
Royal Society of Chemistry. Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. [Link]
-
MDPI. Advances in Green Catalysis for the Synthesis of Medicinally Relevant N-Heterocycles. [Link]
-
Semantic Scholar. A General Solution for the 2-Pyridyl Problem. [Link]
-
ResearchGate. Poisoning effect of N-containing compounds on performance of Raney® nickel in transfer hydrogenation | Request PDF. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
- 9. Transition metal-catalyzed cross-coupling reactions of N -aryl-2-aminopyridines - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08384A [pubs.rsc.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. m.youtube.com [m.youtube.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 15. researchgate.net [researchgate.net]
How to avoid debromination in palladium-catalyzed reactions.
Topic: Strategies to Mitigate Debromination in Palladium-Catalyzed Cross-Coupling Reactions
Welcome to our technical support center. This guide is designed for researchers, scientists, and professionals in drug development who encounter the common yet challenging side reaction of debromination in palladium-catalyzed cross-coupling. As Senior Application Scientists, we have compiled this resource based on mechanistic principles and field-proven troubleshooting strategies to help you optimize your reactions and maximize yields of your desired products.
Troubleshooting Guide: Addressing Debromination
This section is structured as a direct, problem-solving guide. If you are observing significant amounts of your debrominated starting material, begin with Problem 1 and systematically work through the suggested optimizations.
Problem: I'm observing significant formation of the debrominated (hydrodebromination) byproduct. Where do I start?
Answer: The formation of a debrominated byproduct indicates that the C-Br bond is being cleaved and replaced by a C-H bond. This parasitic reaction, known as hydrodebromination or reductive dehalogenation, competes with the desired cross-coupling pathway.[1][2] A systematic and logical approach to troubleshooting is the most effective strategy.
The core issue is that an intermediate in your catalytic cycle, typically the Aryl-Pd(II)-Br species formed after oxidative addition, is being intercepted by a hydride source before it can proceed through transmetalation and reductive elimination to form your product.[3] Your goal is to adjust the reaction conditions to favor the productive catalytic cycle over this undesired pathway.
Below is a workflow to guide your optimization efforts. Start by evaluating your choice of ligand, as it often has the most dramatic impact.
Caption: A systematic workflow for troubleshooting debromination.
Problem: How does my choice of ligand affect debromination?
Answer: The ligand is arguably the most critical variable in controlling the outcome of a palladium-catalyzed reaction. It directly influences the steric and electronic environment of the palladium center, which in turn dictates the relative rates of the key steps in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.
Causality: To minimize debromination, you need a ligand that accelerates the rate of reductive elimination (product formation) relative to the rate of hydrodebromination.
-
Electron-Rich & Bulky Ligands: These are generally your best defense against debromination.
-
Mechanism: Electron-rich ligands increase the electron density on the palladium center. This strengthens the Pd-C bond and promotes the final, desired C-C or C-N bond-forming reductive elimination step.[4]
-
Steric Hindrance: Bulky ligands create a crowded coordination sphere around the palladium. This steric pressure also favors reductive elimination, which relieves the congestion by expelling the product.[5] Furthermore, a bulky ligand can physically shield the palladium center, hindering its interaction with potential hydride sources.
-
Recommendations: If you are using simple, less bulky phosphines like PPh₃, consider switching to a more sophisticated ligand from the classes below.
| Ligand Class | Key Examples | Characteristics & Impact on Debromination |
| Dialkylbiaryl Phosphines | XPhos, SPhos, RuPhos, BrettPhos | Industry Standard for Suppressing Debromination. Extremely bulky and electron-rich. They are designed to accelerate reductive elimination significantly, making them highly effective for challenging couplings, including those with aryl chlorides.[5][6] |
| Ferrocene-Based Ligands | dppf | Bidentate ligand with a large bite angle. Provides a good balance of steric bulk and electronic properties. It is known to stabilize the catalytic species and often reduces side reactions.[5] |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Strong σ-donors and sterically demanding. They form very stable bonds with palladium, often preventing catalyst decomposition and disfavoring side reactions. |
| Simple Trialkylphosphines | P(t-Bu)₃, PCy₃ | Bulky and electron-donating. More effective than PPh₃ but can be less versatile than the biarylphosphine class. |
Problem: Can the base be the culprit? Which base should I use?
Answer: Yes, the base is a critical component that can either facilitate your reaction or promote undesired debromination. The base's primary role is often to activate one of the coupling partners (e.g., forming the boronate in a Suzuki reaction) or to neutralize the HX generated during the cycle.[7][8]
Causality: Debromination is often promoted by bases in two ways:
-
Generation of Hydride Donors: Strong alkoxide bases (like NaOt-Bu or KOt-Bu) can react with trace water or protic solvents/reagents to generate hydroxide. They can also participate in β-hydride elimination from the alkoxide itself, creating a palladium-hydride species which is a direct precursor to hydrodebromination.
-
Excessive Reactivity: An overly strong base can sometimes accelerate decomposition pathways or other side reactions that lead to the formation of hydride sources.[9]
Recommendations:
-
Switch to a Weaker Base: If you are using a strong alkoxide base, consider switching to an inorganic carbonate or phosphate base. These are generally less nucleophilic and less prone to generating hydride species.[1]
-
Screening: Systematically screen a panel of bases. A common and effective order to try is K₃PO₄, K₂CO₃, or Cs₂CO₃.
-
Anhydrous Conditions: Ensure your base is anhydrous, especially when using strong alkoxides.
| Base Type | Examples | Use Case & Impact on Debromination |
| Alkoxides | NaOt-Bu, KOt-Bu | Very strong. Often required for Buchwald-Hartwig aminations. High risk for debromination , especially at elevated temperatures. Use with caution and ensure strictly anhydrous conditions. |
| Carbonates | K₂CO₃, Cs₂CO₃ | Milder bases. Excellent for Suzuki and Sonogashira couplings. Lower risk for debromination . Cesium carbonate is more soluble and often provides better results. |
| Phosphates | K₃PO₄ | A versatile and moderately strong base. Often a great first choice for Suzuki reactions and can be effective in aminations. Generally a safe choice to minimize debromination .[1] |
| Organic Amines | Et₃N, DIPEA | Typically used in Heck and Sonogashira reactions, where they also act as the solvent or co-solvent. Can be a source of hydrides. |
Problem: Does the solvent play a role in debromination?
Answer: Absolutely. The solvent not only determines the solubility of your reagents but can also be a direct participant in the debromination side reaction.
Causality:
-
Protic Solvents as Hydride Sources: Alcohols (e.g., isopropanol, ethanol) and even trace water can act as hydride donors, especially in the presence of a base and the palladium catalyst.[3][10] The palladium catalyst can facilitate a hydrogen transfer from the alcohol to the Aryl-Pd(II)-Br intermediate.[3]
-
Solvent Purity: Impurities in solvents, particularly aldehydes or formates, can be potent hydride sources.
Recommendations:
-
Use Anhydrous, Aprotic Solvents: Switch to high-purity, anhydrous, aprotic solvents like Toluene, Dioxane, or 2-MeTHF .
-
Degas Thoroughly: While not directly related to hydride sources, removing dissolved oxygen by degassing (e.g., sparging with argon or nitrogen, or freeze-pump-thaw cycles) is crucial for preventing the oxidation and decomposition of your phosphine ligands and Pd(0) catalyst, which helps maintain a high concentration of the active catalyst for the desired reaction.
Problem: Is my reaction temperature too high?
Answer: Yes, excessive heat can be a major contributor to debromination.
Causality: All chemical reactions, including side reactions, accelerate at higher temperatures. Often, the activation energy for hydrodebromination is comparable to or lower than that of the desired productive cycle, especially if the productive cycle is sluggish (e.g., due to a sterically hindered substrate). As you increase the temperature, you may be accelerating the debromination pathway more than you are helping the desired coupling.[2][11]
Recommendations:
-
Find the Minimum Effective Temperature: Run your reaction at the lowest temperature that provides a reasonable conversion rate. It is better to have a slower, cleaner reaction than a fast, messy one.
-
Stepwise Temperature Gradient: If you are unsure, run a series of small-scale reactions at different temperatures (e.g., 60 °C, 80 °C, 100 °C) to find the optimal balance between reaction rate and selectivity.
Frequently Asked Questions (FAQs)
Q1: What is debromination and what are the primary mechanistic pathways?
A1: Debromination, in this context, refers to hydrodebromination , a reductive process where the bromine atom of an aryl bromide is replaced by a hydrogen atom.[1] This occurs within the palladium catalytic cycle when the Aryl-Pd(II)-Br intermediate, formed after the initial oxidative addition of your starting material to the Pd(0) catalyst, reacts with a hydride source instead of your intended coupling partner.
Caption: The Pd(0)/Pd(II) catalytic cycle and the competing hydrodebromination pathway.
As shown in the diagram, the goal is to favor the "Transmetalation" and subsequent "Reductive Elimination" steps. The debromination pathway becomes significant when the rate of transmetalation is slow or when a potent hydride source is readily available.
Q2: Which types of palladium-catalyzed reactions are most susceptible to debromination?
A2: While debromination can occur in any palladium-catalyzed cross-coupling, some are more prone to it than others, largely depending on the reaction conditions and substrates involved.
-
Buchwald-Hartwig Amination: This reaction often requires very strong bases (NaOt-Bu) and high temperatures, a combination that can readily generate hydride species and promote debromination.[4]
-
Suzuki-Miyaura Coupling: Particularly susceptible when using unstable heteroaryl boronic acids, which can undergo protodeboronation.[12][13] This decomposition can slow the desired coupling, giving the competing debromination reaction more time to occur. Using more stable boronic esters (e.g., pinacol esters) can mitigate this.[2][12]
-
Sonogashira Coupling: Can be sensitive, especially if reaction temperatures are high or if protic amine solvents are used.[7][14]
-
Heck Reaction: The conditions for Heck reactions, often involving high temperatures and amine bases, can also lead to debromination.[15]
Substrates that are electron-rich or sterically hindered are also more susceptible. While electron-rich aryl bromides undergo oxidative addition more readily, the resulting Aryl-Pd(II)-Br intermediate can be more prone to side reactions if the subsequent steps are slow.
Q3: How do I choose the right palladium precatalyst?
A3: A precatalyst is a stable Pd(II) complex designed to cleanly and efficiently generate the active Pd(0) species in situ. Using a modern precatalyst is highly recommended over traditional sources like Pd(OAc)₂ or Pd₂(dba)₃, which can have variable activity and lead to inconsistent results.
-
Buchwald Precatalysts (G2, G3, G4): These are among the most advanced and reliable precatalysts. They contain the desired phosphine ligand already coordinated to the palladium and are designed for rapid activation under the reaction conditions.[12] Using a precatalyst ensures a 1:1 ligand-to-palladium ratio and generates the active L-Pd(0) species quickly, which can outcompete pathways that lead to catalyst decomposition or debromination.
-
PEPPSI™-type Precatalysts: These are excellent for reactions involving N-heterocyclic carbene (NHC) ligands.
Example Protocols: Minimizing Debromination in Practice
Protocol 1: Suzuki-Miyaura Coupling of an Electron-Rich Aryl Bromide
This protocol uses a bulky biarylphosphine ligand, a phosphate base, and an aprotic solvent to minimize debromination.
-
Reaction Setup: To an oven-dried Schlenk tube, add the aryl bromide (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv).
-
Catalyst Addition: In a glovebox, add the XPhos Pd G3 precatalyst (0.02 mmol, 2 mol%).
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane (5 mL) via syringe.
-
Reaction Execution: Seal the tube, remove it from the glovebox, and heat the mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Workup: Cool the reaction to room temperature and quench with water. Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[1]
Protocol 2: Buchwald-Hartwig Amination with a Challenging Substrate
This protocol uses a specialized ligand and a precise base/solvent system to couple a secondary amine while suppressing the debromination of the aryl bromide.
-
Reaction Setup: In a glovebox, add RuPhos Pd G3 precatalyst (0.015 mmol, 1.5 mol%), RuPhos ligand (0.015 mmol, 1.5 mol%), and sodium tert-butoxide (NaOt-Bu, 1.4 mmol, 1.4 equiv) to an oven-dried Schlenk tube.
-
Reagent Addition: Add the aryl bromide (1.0 mmol, 1.0 equiv) and the secondary amine (1.2 mmol, 1.2 equiv).
-
Solvent Addition: Add anhydrous, degassed toluene (5 mL) via syringe.
-
Reaction Execution: Seal the tube, remove from the glovebox, and heat the reaction mixture to 100 °C with vigorous stirring for 4-24 hours.
-
Monitoring & Workup: Follow the monitoring and workup procedures as described in Protocol 1.
References
- BenchChem Technical Support Team. (2025). How to avoid debromination in pyridine coupling reactions. BenchChem.
- BenchChem Technical Support Team. (n.d.). How to avoid debromination in 5-bromoindole reactions. BenchChem.
- Shen, B., & Buchwald, S. L. (2009). Palladium-Catalyzed Conversion of Aryl and Vinyl Triflates to Bromides and Chlorides.
- Chem Help ASAP. (2020).
- Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. (n.d.).
- Panda, S. (n.d.). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview.
- Chem Help ASAP. (2019). catalytic cycle for coupling reactions. YouTube.
- Kim, J. H., et al. (n.d.). Oxidative Palladium(II) Catalysis: A Highly Efficient and Chemoselective Cross-Coupling Method for Carbon-Carbon Bond Formation under Base-Free and Nitrogenous-Ligand Conditions.
- Wikipedia. (n.d.). Sonogashira coupling.
- Nobel Prize Outreach AB. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize.
- Ukisu, Y. (2017).
- Lee, D. H., et al. (n.d.). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl.
- BenchChem. (n.d.).
- Billingsley, K. L., & Buchwald, S. L. (2008). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.
- The Cynical Chemist. (2020). Palladium Cross Coupling Reactions 1. An Introduction. YouTube.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Chen, M., et al. (2023). Simultaneous Dehalogenation and Hydrogenation in Sonogashira Coupling.
- Organic Chemistry Portal. (n.d.). Heck Reaction.
- Mondal, B., et al. (n.d.).
- Reddit. (2022). For the pro's (Suzuki).
- MilliporeSigma. (2026).
- Wikipedia. (n.d.).
- Wang, Y., et al. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Complete catalytic debromination of hexabromocyclododecane using a silica-supported palladium catalyst in alkaline 2-propanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Redirecting [linkinghub.elsevier.com]
- 12. Yoneda Labs [yonedalabs.com]
- 13. reddit.com [reddit.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Heck Reaction [organic-chemistry.org]
Technical Support Center: Refinement of Work-up Procedures for Pyridine-Containing Reaction Mixtures
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the effective removal of pyridine from reaction mixtures. Pyridine's unique properties as a polar, basic solvent and reagent often necessitate specific work-up procedures to ensure the purity of your target compounds.[1][2][3] This resource is designed to help you navigate these challenges with confidence, providing not only procedural steps but also the underlying chemical principles to inform your experimental choices.
Section 1: Troubleshooting Guide
This section addresses specific issues encountered during the work-up of pyridine-containing reaction mixtures in a practical question-and-answer format.
Question 1: I've performed an aqueous work-up, but my organic layer is still contaminated with pyridine. What went wrong and how can I fix this?
Answer:
This is a common issue stemming from the fact that pyridine has appreciable solubility in both water and many organic solvents.[1][2][4] A simple water wash is often insufficient for complete removal. The basicity of pyridine is the key to an effective separation.
Probable Cause & The Chemical Principle: Pyridine is a weak base with a pKa of its conjugate acid, the pyridinium ion, around 5.2-5.5.[5][6] This means that in a neutral aqueous solution, a significant portion of the pyridine remains as the free base, which can partition into the organic layer. To effectively remove it, you must convert it to its water-soluble salt, the pyridinium ion.
Solution: Acidic Wash An acidic wash will protonate the pyridine, forming a pyridinium salt that is highly soluble in the aqueous phase and can be easily separated from your organic layer.
Step-by-Step Protocol: Standard Acidic Wash
-
Initial Concentration (Optional but Recommended): If pyridine was used as the solvent, concentrate the reaction mixture under reduced pressure to remove the bulk of it. Co-evaporation with a higher boiling point, non-polar solvent like toluene or heptane can be effective in azeotropically removing residual pyridine.[7][8][9]
-
Dilution: Dissolve the crude reaction residue in an appropriate water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Acidic Extraction: Wash the organic layer with a dilute aqueous acid solution. Common choices include:
-
Separation: Separate the aqueous layer containing the pyridinium salt.
-
Repeat: Repeat the acidic wash 2-3 times. To confirm the complete removal of pyridine, you can check the pH of the aqueous layer after washing; it should remain acidic.[12]
-
Neutralization: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.[7]
-
Final Wash: Wash the organic layer with brine (saturated aqueous NaCl) to remove any remaining water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure to obtain your purified product.
Causality Corner: Why Use Copper Sulfate? Washing with aqueous copper (II) sulfate is a particularly effective method. Pyridine forms a coordination complex with Cu²⁺ ions, which is highly water-soluble.[7][11] This complex often imparts a deep blue or violet color to the aqueous layer, providing a useful visual indicator for the presence and removal of pyridine.[7] Continue washing until the blue color of the copper sulfate solution no longer deepens in color.[11]
Question 2: My target compound is acid-sensitive. How can I remove pyridine without risking decomposition?
Answer:
This is a critical consideration, and several methods are available that avoid strongly acidic conditions.
Solution 1: Use of a Milder Acidic Wash For compounds that can tolerate mildly acidic conditions, a wash with a weaker acid is recommended.
-
Citric Acid: A 10-20% aqueous solution of citric acid is often sufficient to protonate pyridine without harming sensitive functional groups.[11]
-
Ammonium Chloride: A saturated aqueous solution of NH₄Cl is slightly acidic and can be effective.
Solution 2: Azeotropic Removal If your compound is stable to heat, azeotropic distillation can be an excellent acid-free method. Pyridine forms azeotropes with several solvents, which have a lower boiling point than pyridine itself, facilitating its removal.
Step-by-Step Protocol: Azeotropic Pyridine Removal
-
Solvent Selection: Add a solvent that forms an azeotrope with pyridine, such as toluene or heptane, to your reaction mixture.[8][9] Water can also be used if your compound is not water-sensitive.[13][14]
-
Distillation: Concentrate the mixture on a rotary evaporator. The pyridine-solvent azeotrope will be removed.
-
Repeat: Add more of the azeotroping solvent and repeat the concentration step. This process may need to be repeated 2-3 times for complete removal.[8]
Solution 3: Scavenger Resins For particularly sensitive or valuable compounds, scavenger resins offer a highly selective and gentle method of purification.[15]
-
Mechanism: These are solid-supported resins with functional groups that react with and bind specific molecules. For pyridine removal, an acidic ion-exchange resin or a resin functionalized with a sulfonic acid group (e.g., MP-TsOH) is ideal.[16][17]
-
Procedure:
-
Dissolve the crude product in a suitable solvent.
-
Add the scavenger resin and stir the mixture.
-
Monitor the reaction for the disappearance of pyridine.
-
Filter off the resin. The pyridine is now bound to the solid support.
-
Concentrate the filtrate to obtain the purified product.
-
Decision-Making Workflow for Pyridine Removal
Caption: Protonation of pyridine at the organic-aqueous interface.
References
- Solubility of Things. (n.d.). Pyridine.
- Sciencemadness Discussion Board. (2010). removal of pyridine.
- ResearchGate. (2014).
- National Center for Biotechnology Information. (1992). TABLE 3-2, Physical and Chemical Properties of Pyridine - Toxicological Profile for Pyridine.
- Chemistry Stack Exchange. (2015). pKaH of pyridine versus other imines.
- ACS Publications. (n.d.). Design and Control of Heterogeneous Azeotropic Column System for the Separation of Pyridine and Water. Industrial & Engineering Chemistry Research.
- chemeurope.com. (n.d.). Pyridine.
- Redstone Separ
- Organic Reaction Workup Formulas for Specific Reagents. (n.d.).
- Google Patents. (2010). US20100222568A1 - Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters.
- Reddit. (2024). Removing Pyridine : r/chemistry.
- Google Patents. (n.d.).
- Sciencemadness Wiki. (2022). Pyridine.
- Reddit. (2011). Pyridine replacement in organic synthesis : r/chemistry.
- ResearchGate. (2015).
- Benchchem. (n.d.). A Comparative Guide to Alternative Reagents for Pyridine Synthesis Beyond 6-Bromonicotinonitrile.
- Benchchem. (n.d.). Best practices for handling anhydrous reactions for pyridine synthesis.
- Google Patents. (n.d.). WO2007052302A2 - Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters.
- Remove Sticky Reagents. (n.d.).
- Reddit. (2025).
- ResearchGate. (2015).
- ACS Publications. (2019). Calculations of pKa Values of Selected Pyridinium and Its N-Oxide Ions in Water and Acetonitrile. The Journal of Physical Chemistry A.
- LookChem. (n.d.).
- Quora. (2018).
- ResearchGate. (2025).
- ECHEMI. (n.d.). How to remove pyridine substances in the product?
- StudySmarter. (2023). Pyridine: Uses, Structure & pKa.
- Reddit. (2019). Why is pyridinium more acidic than ammonium when pyridine is more basic than ammonia? : r/chemhelp.
- Chromatography Forum. (2004). Pyridine substitute.
- ACS Publications. (2022). 2 approaches to new pyridines.
- Reddit. (2020).
- National Center for Biotechnology Information. (n.d.). Pyridine - Some Industrial Chemicals.
- ChemistryViews. (2010). Puzzling Pyridine Problem Probed.
- Wikipedia. (n.d.). Scavenger resin.
- National Institutes of Health. (n.d.). Pyridine | C5H5N | CID 1049 - PubChem.
- Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine.
- Biotage. (n.d.).
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Pyridine [chemeurope.com]
- 3. Pyridine - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. TABLE 3-2, Physical and Chemical Properties of Pyridine - Toxicological Profile for Pyridine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. rtong.people.ust.hk [rtong.people.ust.hk]
- 9. reddit.com [reddit.com]
- 10. chem.rochester.edu [chem.rochester.edu]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. US5100514A - Separation of pyridine from water by extractive distillation - Google Patents [patents.google.com]
- 15. Scavenger resin - Wikipedia [en.wikipedia.org]
- 16. Polar RP Pyridine – Redstone Separations [redstone-sep.com]
- 17. biotage.com [biotage.com]
Technical Support Center: Strategies for Regioselective Functionalization of the Pyridine Ring
Welcome to the Technical Support Center for pyridine functionalization. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on achieving regioselectivity in pyridine substitution reactions. The pyridine scaffold is a cornerstone in pharmaceuticals, agrochemicals, and materials science, making the precise control of its functionalization a critical challenge.[1][2][3][4] This guide provides troubleshooting advice and frequently asked questions to address common issues encountered in the laboratory.
Frequently Asked Questions (FAQs)
General Principles of Pyridine Reactivity
Q1: What makes the regioselective functionalization of pyridine so challenging?
A: The primary challenges arise from the inherent electronic properties of the pyridine ring.[2][3] The nitrogen atom is highly electronegative, which deactivates the ring towards electrophilic attack compared to benzene.[5] This nitrogen also acts as a basic site, readily coordinating to acids or Lewis acids, which further deactivates the ring.[5] For nucleophilic substitutions, while the ring is activated at specific positions, controlling selectivity between sterically and electronically similar positions (e.g., C2 vs. C6) can be difficult.[5]
Q2: What are the fundamental differences in regioselectivity for electrophilic versus nucleophilic substitution on an unsubstituted pyridine ring?
A: The two reaction types exhibit opposing regioselectivity due to the electronic nature of the pyridine ring:
-
Electrophilic Aromatic Substitution (EAS): Overwhelmingly favors the C3 position (meta-substitution).[6] Attack at the C2 or C4 positions would generate an unstable resonance intermediate where the positive charge resides on the electronegative nitrogen atom.[5][7][6]
-
Nucleophilic Aromatic Substitution (SNAr): Favors the C2 and C4 positions (ortho- and para-substitution).[8][9][10] This is because the anionic intermediate (Meisenheimer complex) formed upon nucleophilic attack at these positions allows the negative charge to be delocalized onto the electronegative nitrogen, providing significant stabilization.[5][10] Attack at the C3 position does not allow for this stabilization.[10]
Troubleshooting Electrophilic Aromatic Substitution (EAS)
Q3: My electrophilic substitution reaction on pyridine is giving very low yields or not proceeding at all. What can I do?
A: This is a common issue due to the electron-deficient nature of the pyridine ring.[11][8] Here are several strategies to overcome this:
-
Increase Reaction Severity: Pyridine often requires harsher conditions (higher temperatures, stronger acids) for EAS compared to benzene.[2][5]
-
Utilize Pyridine N-oxide: This is a highly effective strategy. The N-oxide oxygen atom donates electron density into the ring, making it significantly more reactive towards electrophiles, even more so than benzene.[5][12] The substitution is directed to the C2 and C4 positions.[8][12] The N-oxide can be subsequently removed (deoxygenated) using reagents like PCl₃ or catalytic hydrogenation to yield the substituted pyridine.[5][8]
-
Introduce Activating Groups: If your synthesis allows, pre-installing an electron-donating group (EDG) on the pyridine ring will increase its reactivity towards electrophiles.[12]
Q4: I am trying to achieve C3-selectivity in an EAS reaction but am getting a mixture of isomers. How can I improve this?
A: While C3 is the electronically preferred site for EAS on the parent pyridine, mixtures can still occur, especially with substituted pyridines.
-
Steric Hindrance: Bulky substituents at the C2 or C6 positions can sterically hinder attack at those positions, thus favoring C3 or C5.
-
Protecting Groups: In some cases, temporarily blocking the more reactive positions with a removable protecting group can be an effective, albeit lengthy, strategy.
-
Lewis Acid Choice: The nature of the Lewis acid catalyst can influence regioselectivity. Experimenting with different Lewis acids (e.g., AlCl₃, FeCl₃, ZnCl₂) may improve the desired outcome.
Troubleshooting Nucleophilic Aromatic Substitution (SNAr) and Related Reactions
Q5: I am performing an SNAr reaction on a substituted pyridine and observing poor regioselectivity between the C2 and C6 positions. How can I control this?
A: Differentiating between the C2 and C6 positions is a classic challenge.
-
Steric Effects: A bulky substituent adjacent to one of these positions will often direct the incoming nucleophile to the less sterically hindered site.[5]
-
Solvent and Base Effects: The choice of solvent and base can dramatically influence the C2/C6 ratio.[5] For example, changing the base or solvent polarity can alter the solvation of the intermediate and transition states, thereby favoring one isomer over the other.[5]
-
Directed ortho-Metalation (DoM): If a suitable directing metalation group (DMG) is present or can be installed, DoM is a powerful strategy for achieving high regioselectivity.[1] The DMG coordinates to a strong base (typically an organolithium reagent), directing deprotonation to the adjacent ortho position, which can then be quenched with an electrophile.[1]
Q6: My Minisci reaction is producing a complex mixture of regioisomers. How can I improve the selectivity?
A: The Minisci reaction, which involves the addition of a nucleophilic radical to a protonated pyridine, often yields a mixture of C2 and C4 isomers.[13]
-
Acidic Conditions: The reaction must be sufficiently acidic to ensure protonation of the pyridine nitrogen, which activates the ring towards radical attack.[13]
-
Radical Source: The nature of the radical precursor can influence selectivity. Modern variations, including photoredox-catalyzed methods, offer milder conditions and can provide improved regioselectivity.[14]
-
N-Functionalized Pyridinium Salts: Using N-functionalized pyridinium salts can provide excellent regiocontrol in Minisci-type reactions under acid-free conditions, often directing functionalization to the C2 or C4 position depending on the N-substituent.[15]
In-Depth Troubleshooting Guides
Guide 1: Improving C4-Selectivity in Nucleophilic Additions
Problem: Poor C4 selectivity when reacting a pyridine with an organometallic reagent. Organolithium reagents, in particular, are known to sometimes favor C2 addition or result in mixtures.
Root Cause Analysis & Solution Workflow:
// Nodes Start [label="Start: Poor C4 Selectivity with Organometallic Reagent", fillcolor="#F1F3F4", fontcolor="#202124"]; CheckReagent [label="Is an Organolithium Reagent Being Used?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; SwitchMetal [label="Strategy 1: Switch to a Different Metal Cation.\nConsider n-Butylsodium.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NActivation [label="Strategy 2: Activate the Pyridine Ring at Nitrogen.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Acyl [label="Option A: Use an Acylating Agent (e.g., Chloroformate).\nThis generates an N-acylpyridinium salt.", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Ylide [label="Option B: Form an N-Ylide or other Pyridinium Salt.\n(e.g., N-iminopyridinium ylides)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Result1 [label="Outcome: Enhanced C4-Selectivity.\nn-Butylsodium selectively deprotonates at C4.", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Result2 [label="Outcome: Controlled Regioselectivity.\nThe N-substituent directs the nucleophile, often to C4.", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> CheckReagent; CheckReagent -> SwitchMetal [label="Yes"]; CheckReagent -> NActivation [label="No/Alternative"]; SwitchMetal -> Result1; NActivation -> Acyl [label="Acylation"]; NActivation -> Ylide [label="Ylide Formation"]; Acyl -> Result2; Ylide -> Result2; }
Caption: Decision workflow for troubleshooting poor C4-selectivity.
Detailed Protocols:
Strategy 1: C4-Metalation using n-Butylsodium
-
Principle: Unlike organolithium reagents which can add nucleophilically at C2, n-butylsodium can selectively deprotonate pyridine at the C4 position. The resulting 4-sodiopyridine can then be trapped with an electrophile.[16]
-
Protocol:
-
In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve the pyridine substrate in a dry, aprotic solvent (e.g., THF, hexane).
-
Cool the solution to the appropriate temperature (e.g., -78 °C).
-
Slowly add a solution of freshly prepared n-butylsodium.
-
Stir for the optimized time to allow for complete metalation.
-
Add the desired electrophile and allow the reaction to warm to room temperature.
-
Quench the reaction carefully (e.g., with saturated NH₄Cl solution) and proceed with standard workup and purification.
-
Strategy 2: N-Activation to Direct C4-Addition
-
Principle: Activating the pyridine nitrogen with an electron-withdrawing group (e.g., an acyl group) forms a pyridinium salt. This enhances the electrophilicity of the ring, particularly at C4, and can direct the addition of "softer" nucleophiles to this position.[17]
-
Protocol (General):
-
Dissolve the pyridine in a suitable solvent (e.g., CH₂Cl₂ or THF).
-
Cool to 0 °C or -78 °C.
-
Add the activating agent (e.g., phenyl chloroformate) to form the N-acylpyridinium salt in situ.
-
Introduce the nucleophile (e.g., a Grignard reagent or an enolate).
-
After the reaction is complete, the resulting dihydropyridine can be rearomatized, often through oxidation.
-
Guide 2: Achieving C3 (meta) Functionalization
Problem: Direct functionalization at the C3 position is challenging due to the electronic properties of pyridine, which favor C2/C4 for nucleophilic/radical attack and require harsh conditions for electrophilic attack.
Root Cause Analysis & Solution Workflow:
// Nodes Start [label="Start: Need for C3 Functionalization", fillcolor="#F1F3F4", fontcolor="#202124"]; Method [label="Select Strategy based on Target Bond", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; DoM [label="Strategy 1: Directed ortho-Metalation (DoM)\nRequires a C2 or C4 Directing Group (DMG)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; TM_Cat [label="Strategy 2: Transition-Metal Catalyzed C-H Activation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Dearomatization [label="Strategy 3: Dearomatization-Rearomatization", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Result1 [label="Outcome: C3 Functionalization via ortho-lithiation to a DMG.", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Result2 [label="Outcome: Direct C3 C-H functionalization.\nOften uses specialized ligands/catalysts.", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Result3 [label="Outcome: C3 functionalization on an electron-rich intermediate.", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Method; Method -> DoM [label="C-E Bond (E=electrophile)"]; Method -> TM_Cat [label="C-C, C-Heteroatom Bonds"]; Method -> Dearomatization [label="Halogenation, etc."]; DoM -> Result1; TM_Cat -> Result2; Dearomatization -> Result3; }
Caption: Strategies for achieving challenging C3-functionalization.
Detailed Protocols:
Strategy 1: Directed ortho-Metalation (DoM)
-
Principle: By placing a directing metalation group (DMG) at the C2 or C4 position, deprotonation can be directed to the C3 position.
-
Protocol (Example with C2-DMG):
-
Start with a 2-substituted pyridine bearing a DMG (e.g., -CONEt₂, -OMe, -NHBoc).
-
Under anhydrous conditions and an inert atmosphere, dissolve the substrate in dry THF.
-
Cool to -78 °C.
-
Add a strong, sterically hindered base like lithium diisopropylamide (LDA) or LiTMP to prevent nucleophilic attack at the ring.
-
After stirring for 1-2 hours, the C3-lithiated species is formed.
-
Quench with a suitable electrophile (e.g., I₂, Me₃SiCl, an aldehyde).
-
Strategy 2: Transition-Metal-Catalyzed C-H Functionalization
-
Principle: Recent advances have enabled the direct, catalytic functionalization of the C3-H bond, often using palladium, rhodium, or ruthenium catalysts with specialized ligands that can override the inherent C2/C4 reactivity.[18][19]
-
Protocol (Conceptual):
-
Combine the pyridine substrate, coupling partner (e.g., an aryl halide or alkene), transition metal catalyst (e.g., Pd(OAc)₂), ligand, and a base or additive in a suitable solvent.
-
Heat the reaction mixture under an inert atmosphere for the required time.
-
The specific conditions (catalyst, ligand, temperature) are highly dependent on the desired transformation and must be sourced from relevant literature procedures.
-
Strategy 3: Dearomatization-Rearomatization
-
Principle: This innovative approach temporarily converts the electron-poor pyridine into a more electron-rich, dearomatized intermediate (like a dienamine).[20][21] This intermediate then reacts with an electrophile at the position corresponding to C3 of the original pyridine, followed by rearomatization to yield the meta-substituted product.[20]
-
Protocol (Conceptual, e.g., via Zincke Intermediate):
-
Activate the pyridine with a suitable agent (e.g., 2,4-dinitrochlorobenzene) to form a pyridinium salt (Zincke salt).
-
React the salt with a nucleophile (e.g., an amine) to open the ring, forming a dienamine intermediate.
-
This intermediate can then undergo a regioselective reaction (e.g., halogenation).
-
A final cyclization/rearomatization step, often thermally or acid-promoted, regenerates the pyridine ring, now functionalized at the C3 position.
-
Summary of Regioselective Strategies
| Position | Favored Reaction Type | Key Strategies & Troubleshooting Tips |
| C2 | Nucleophilic/Radical | SNAr: Requires a good leaving group. Chichibabin: Direct amination with NaNH₂. DoM: Use a C3-DMG. Minisci: Often a major product; control vs. C4 can be difficult. C-H Activation: Transition metal catalysis is highly effective.[18] |
| C3 | Electrophilic | EAS: Requires harsh conditions or N-oxide activation (which then directs C2/C4). DoM: Requires a C2 or C4-DMG. C-H Activation: Emerging methods with specialized catalysts are key.[19] Dearomatization: A powerful, newer strategy.[20] |
| C4 | Nucleophilic/Radical | SNAr: Requires a good leaving group. N-Activation: N-acylpyridinium salts often direct nucleophiles to C4.[17] Metalation: Use of n-butylsodium for selective C4-deprotonation.[16] Minisci: Often a major product; control vs. C2 can be challenging. |
References
-
Minisci reaction. (n.d.). In Wikipedia. Retrieved January 21, 2026, from [Link]
- (2011). Transition-Metal-Catalyzed C–H Functionalization for the Synthesis of Substituted Pyridines. Synlett, 2011(12), 1647-1669.
- Application Note: Synthesis of Substituted Pyridines via Directed ortho-Metal
- C-H Functionalization of Pyridines. (2021).
- Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. (2023). Beilstein Journal of Organic Chemistry, 19, 1834-1883.
- Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. (2016). Synthesis, 48(11), 1639-1659.
- C–H functionalization of pyridines. (2021). Organic & Biomolecular Chemistry, 19(26), 5779-5800.
- From Pyridine-N-oxides to 2-Functionalized Pyridines through Pyridyl Phosphonium Salts: An Umpolung Strategy. (2018). Organic Letters, 20(17), 5340-5343.
- Insights into the nucleophilic substitution of pyridine at an unsaturated carbon center. (2021). Physical Chemistry Chemical Physics, 23(27), 14781-14789.
- EAS Reactions of Pyridine Explained: Definition, Examples, Practice & Video Lessons. (2024). Pearson+.
- Palladium-Catalyzed C−H Functionalization of Pyridine N-Oxides: Highly Selective Alkenylation and Direct Arylation with Unactivated Arenes. (2010). Journal of the American Chemical Society, 132(12), 4187-4191.
- Minisci reaction. (n.d.). Grokipedia.
- Selective Synthesis of 2-Substituted Pyridine N-Oxides via Directed ortho-Metallation using Grignard Reagents. (2008). Tetrahedron Letters, 49(48), 6901-6903.
-
Pyridine. (n.d.). In Wikipedia. Retrieved January 21, 2026, from [Link]
- Advances in Pyridine C-H Functionalizations: Beyond C2 Selectivity. (2025). Chemistry – A European Journal, e202403032.
- Nucleophilic substitution reactions in pyridine. (n.d.). Química Organica.org.
- Electrophilic substitution on pyridine. (n.d.). Química Organica.org.
- Electrophilic Substitution of Pyrrole and Pyridine. (n.d.). AK Lectures.
- C-H Functionaliz
- C‐2 and C‐4‐selective alkylation of protonated pyridine through C−C... (2020).
- Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. (2022). Journal of the American Chemical Society, 145(1), 185-191.
-
Electrophilic substitution reactions - pyridine. (2017, July 28). YouTube. [Link]
- Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (2018, October 17). Chemistry Stack Exchange.
- Pyridine N-oxides as HAT reagents for photochemical C–H functionalization of electron-deficient heteroarenes. (2022).
- Functionalization of pyridine N‐oxides using PyBroP. (2022).
- Aliphatic C–H Functionalization Using Pyridine N-Oxides as H-Atom Abstraction Agents. (2022).
- Limitations of Minisci reactions for pyridine–pyridine coupling, and a boron‐mediated method proceeding through a radical–radical coupling. (2021).
- Directed (ortho) Metallation. (n.d.). University of California, Irvine.
- Electrophilic aromatic substitution reactions of pyridine normally occur at C3. Draw the... (n.d.). Homework.Study.com.
- Photoinduced Site-Selective C-H Functionalization by Pyridine N- oxide Based HAT C
- The Regioselective Functionalization of Pyridine at 2,3,4-positions via Carbene Intermediate. (2021). Current Organic Chemistry, 25(16), 1898-1913.
-
Nucleophilic substitution of pyridine. (2017, August 7). YouTube. [Link]
- Directed ortho metalation of O-pyridyl carbamates. Regiospecific entries into polysubstituted pyridines. (1986). The Journal of Organic Chemistry, 51(19), 3549-3554.
- Regioselective functionalization of pyridines and other azines. (2019). Mountain Scholar.
- Troubleshooting poor regioselectivity in the synthesis of substituted pyridines. (2025). BenchChem.
- Functionalization of Pyridines at the C4 Position via Metalation and Capture. (2020). Chemistry – A European Journal, 26(61), 13835-13840.
- Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. (2018).
- Directed Metalation: A Survival Guide. (n.d.).
- Radical chain monoalkylation of pyridines. (2021). Chemical Science, 12(43), 14501-14507.
- Technical Support Center: Strategies for Regioselective Pyridine Substitution. (2025). BenchChem.
- Directing Group-Free Regioselective meta-C-H Functionalization of Pyridines. (2023).
- meta‐Selective C−H Functionalization of Pyridines. (2023).
- N-Functionalized Pyridinium Salts: A New Chapter for Site-Selective Pyridine C-H Functionalization via Radical-Based Processes under Visible Light Irradiation. (2022). Accounts of Chemical Research, 55(21), 3073-3091.
- Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. (2011). Chemical Reviews, 111(3), 1646-1767.
- Regioselective Reactions of 3,4-Pyridynes Enabled by the Aryne Distortion Model. (2013).
- Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation. (2022, March 20). American Chemical Society.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Advances in Pyridine C-H Functionalizations: Beyond C2 Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. homework.study.com [homework.study.com]
- 7. EAS Reactions of Pyridine Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 8. Pyridine - Wikipedia [en.wikipedia.org]
- 9. Nucleophilic substitution reactions in pyridine [quimicaorganica.org]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. Electrophilic substitution on pyridine. [quimicaorganica.org]
- 12. youtube.com [youtube.com]
- 13. Minisci reaction - Wikipedia [en.wikipedia.org]
- 14. grokipedia.com [grokipedia.com]
- 15. N-Functionalized Pyridinium Salts: A New Chapter for Site-Selective Pyridine C-H Functionalization via Radical-Based Processes under Visible Light Irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Functionalization of Pyridines at the C4 Position via Metalation and Capture - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 19. Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Directing Group-Free Regioselective meta-C-H Functionalization of Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
Technical Support Center: Method Development for Scaling Up the Synthesis of 3-Bromo-5-(1-methyl-pyrrolidin-2-yl)-pyridine
This guide provides in-depth technical support for researchers, chemists, and process development professionals involved in the synthesis and scale-up of 3-Bromo-5-(1-methyl-pyrrolidin-2-yl)-pyridine. We will move beyond simple procedural outlines to address the nuanced challenges of transitioning this synthesis from the bench to larger-scale production, focusing on troubleshooting common issues and providing scientifically-grounded solutions.
Section 1: Synthesis Pathway Overview & Core Strategy
The most direct and widely documented pathway to 3-Bromo-5-(1-methyl-pyrrolidin-2-yl)-pyridine involves the N-methylation of its direct precursor, 3-Bromo-5-(pyrrolidin-2-yl)-pyridine, a nornicotine analog. This final step, a reductive amination, is the primary focus for scale-up challenges regarding purity and isolation.
The overall synthetic strategy typically begins with a functionalized pyridine ring, which is then elaborated to construct the pyrrolidine moiety, followed by the final methylation.
Caption: General synthetic workflow for 3-Bromo-5-(1-methyl-pyrrolidin-2-yl)-pyridine.
Section 2: Frequently Asked Questions (FAQs)
This section addresses strategic questions pertinent to developing a robust and scalable process.
Q1: What are the most critical challenges when scaling up the final N-methylation step? A1: The primary challenges are:
-
Reagent Selection: Moving away from potentially hazardous and expensive lab-scale reagents like sodium cyanoborohydride (NaBH₃CN) towards safer, more cost-effective alternatives like catalytic hydrogenation.
-
Thermal Management: The reaction can be exothermic, especially during reagent addition and quenching. Inadequate temperature control can lead to side-product formation.
-
Work-up and Isolation: The product is a high-boiling oil, making distillation difficult.[1] Purification relies heavily on liquid-liquid extraction, which can be problematic on a large scale due to potential emulsion formation and large solvent volumes. Product isolation as a salt (e.g., hydrochloride or tartrate) is often a more viable strategy for handling and purification at scale.
-
Impurity Profile Control: Over-methylation or residual starting material can complicate purification. In-process controls (IPCs) are crucial to ensure complete conversion without generating new impurities.
Q2: My initial synthesis of the 3-bromopyridine core via lithiation works at the gram-scale but fails in a pilot reactor. Why? A2: Lithium-halogen exchange on 3-bromopyridine is notoriously difficult to scale. The primary reason is the high reactivity of 3-lithiopyridine and the competing deprotonation side reaction, which is exacerbated by poor mixing and localized "hot spots" in a large reactor.[2] Extremely low temperatures (e.g., -78 to -100 °C) are often required in solvents like THF, which is energetically demanding and difficult to maintain at scale.[2] A more scalable alternative is to switch to a Grignard-based approach using reagents like isopropylmagnesium chloride, or to use a solvent system like toluene which allows for higher operating temperatures (e.g., -50 °C).[3][4]
Q3: What are the key safety considerations for this process? A3:
-
Halogen-Metal Exchange: Reagents like n-butyllithium are pyrophoric and require handling under a strictly inert atmosphere. Grignard reagents are highly flammable.
-
Reductive Amination: Sodium cyanoborohydride is highly toxic and releases hydrogen cyanide gas upon acidification.[1] Formaldehyde is a suspected carcinogen. Catalytic hydrogenation involves flammable hydrogen gas under pressure and potentially pyrophoric catalysts (e.g., Palladium on Carbon).
-
Solvents: The process uses large volumes of flammable organic solvents (acetonitrile, methylene chloride, THF, toluene). All transfers and reactions should be conducted in well-ventilated areas with appropriate grounding to prevent static discharge.
Section 3: Troubleshooting Guide
This guide addresses specific experimental failures in a question-and-answer format.
Step: N-Methylation via Reductive Amination
Q: My reaction stalls, and TLC/HPLC analysis shows a large amount of unreacted 3-Bromo-5-(pyrrolidin-2-yl)-pyridine. What went wrong? A: This indicates a failure in either the formation of the intermediate iminium ion or its subsequent reduction.
-
Potential Cause 1: Inactive Formaldehyde. Formaldehyde is typically supplied as an aqueous solution (formalin), which can polymerize to paraformaldehyde on storage.
-
Solution: Use a freshly opened bottle of formaldehyde. If polymerization is suspected, gently warm the solution before use to depolymerize. Quantify the formaldehyde concentration via titration if its age is a concern.
-
-
Potential Cause 2: Degraded Reducing Agent. Sodium cyanoborohydride can degrade with improper storage.
-
Solution: Ensure the reagent is a free-flowing white powder. Clumps may indicate hydrolysis. Purchase from a reputable supplier and store in a desiccator. For scale-up, consider switching to a more stable reducing agent like sodium triacetoxyborohydride or catalytic hydrogenation.
-
-
Potential Cause 3: Incorrect pH. The reaction is pH-sensitive. The formation of the iminium ion is acid-catalyzed, but the reducing agent can be decomposed if the pH is too low.
-
Solution: The procedure often includes a small amount of acetic acid to facilitate iminium formation.[1] Before adding the reducing agent, ensure the pH is mildly acidic (pH 5-6). Monitor the pH throughout the addition.
-
Q: My final product is contaminated with a higher molecular weight impurity. What is it and how do I prevent it? A: This is likely a result of over-alkylation or side reactions.
-
Potential Cause 1: Quaternization of the Pyridine Nitrogen. If the reaction conditions are too harsh or if a highly reactive methylating agent is used, the pyridine nitrogen can be methylated to form a quaternary ammonium salt.
-
Solution: Use the mild conditions of reductive amination. Avoid alternative methylating agents like methyl iodide or dimethyl sulfate unless conditions are carefully controlled. This impurity is highly polar and can often be removed during the aqueous work-up.
-
-
Potential Cause 2: Dimerization/Oligomerization. Impurities in the starting materials or reactive intermediates can lead to side reactions.
-
Solution: Ensure the purity of your 3-Bromo-5-(pyrrolidin-2-yl)-pyridine precursor. Use high-purity solvents and reagents. A controlled, slow addition of reagents at a maintained temperature is critical to minimize the concentration of reactive intermediates.
-
Q: I am struggling with the work-up. A persistent emulsion forms during the acid-base extraction. A: Emulsions are common when dealing with basic nitrogen compounds, especially at larger scales.
-
Potential Cause 1: Insufficient Ionic Strength. The aqueous and organic phases have similar densities.
-
Solution: Add saturated sodium chloride solution (brine) to the aqueous phase. This increases the density and ionic strength of the aqueous layer, helping to break the emulsion.
-
-
Potential Cause 2: Particulate Matter. Fine solids can stabilize an emulsion at the interface.
-
Solution: After basifying the aqueous phase, filter the entire mixture through a pad of Celite® before performing the extraction.[1] This removes any insoluble salts or byproducts.
-
-
Potential Cause 3: Inefficient Mixing/Settling. Vigorous shaking in a separatory funnel is a common cause.
-
Solution: On a larger scale, use a jacketed reactor with a mechanical stirrer. Stir gently to ensure mixing without high shear, then allow adequate time for the layers to separate. A bottom-outlet valve is essential for a clean separation.
-
Section 4: Experimental Protocols
Lab-Scale Protocol: N-Methylation
This protocol is adapted from established literature procedures.[1]
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-Bromo-5-(pyrrolidin-2-yl)-pyridine (1.0 eq) in acetonitrile (approx. 10-15 mL per gram of starting material).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Formaldehyde Addition: Add aqueous formaldehyde (37 wt. %, 10.0 eq) dropwise, maintaining the internal temperature below 5 °C. Stir for 20 minutes.
-
Reducing Agent Addition: Add sodium cyanoborohydride (1.5 eq) portion-wise over 30 minutes. Caution: Highly toxic.
-
Acidification & Reaction: Stir at 0 °C for 90 minutes. Add glacial acetic acid (approx. 0.4 eq) and allow the reaction to warm to room temperature. Stir for 15-18 hours.
-
In-Process Control (IPC): Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting material.
-
Quench & Work-up:
-
Carefully add 1M HCl to adjust the pH to ~2.5 to quench excess reducing agent. Caution: HCN gas evolution. Perform in a well-ventilated fume hood.
-
Remove the organic solvents via rotary evaporation.
-
Extract the acidic aqueous residue with methylene chloride (3x) to remove non-basic impurities. Discard the organic layers.
-
Adjust the aqueous phase to pH >12 with solid NaOH or 6N NaOH solution, ensuring the mixture remains cool.
-
Extract the basic aqueous phase with methylene chloride (3x).
-
Combine the basic organic extracts, dry over anhydrous magnesium sulfate, and filter.[1]
-
-
Isolation: Remove the solvent by rotary evaporation to yield 3-Bromo-5-(1-methyl-pyrrolidin-2-yl)-pyridine as a pale yellow oil.
Proposed Scale-Up Protocol: Catalytic Hydrogenation
This protocol is a conceptual adaptation for larger scales, prioritizing safety and efficiency.
-
Reactor Setup: Charge a suitable hydrogenation reactor with 3-Bromo-5-(pyrrolidin-2-yl)-pyridine (1.0 eq), methanol as the solvent, and aqueous formaldehyde (1.2 eq).
-
Catalyst Addition: Add 5% Palladium on Carbon (Pd/C) catalyst (1-2 mol %), wetted with water, to the reactor under a nitrogen atmosphere.
-
Hydrogenation: Seal the reactor. Purge with nitrogen, then pressurize with hydrogen gas (e.g., 50-100 psi). Heat the mixture to 40-50 °C with efficient stirring.
-
In-Process Control (IPC): Monitor the reaction by monitoring hydrogen uptake. When uptake ceases, take a sample for HPLC analysis to confirm reaction completion.
-
Post-Reaction: Cool the reactor to room temperature and carefully vent the hydrogen. Purge the reactor with nitrogen.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric upon exposure to air. Do not allow the filter cake to dry completely. Wash the filter cake with methanol.
-
Work-up & Isolation:
-
Combine the filtrate and washes. Concentrate under reduced pressure to remove most of the methanol.
-
Dilute the residue with toluene and water. Adjust the pH to >12 with 50% NaOH solution.
-
Separate the organic layer. Extract the aqueous layer with toluene.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate under reduced pressure to yield the product as an oil. For improved handling, consider forming a crystalline salt at this stage.
-
Section 5: Data Summary & Comparison
| Parameter | Lab-Scale (Reductive Amination) | Proposed Scale-Up (Hydrogenation) | Rationale for Change |
| Methylating Agent | Formaldehyde (10 eq) | Formaldehyde (1.2 eq) | Reduced excess improves process efficiency and reduces waste. |
| Reducing Agent | Sodium Cyanoborohydride | H₂ Gas / Pd/C Catalyst | Improved safety (avoids HCN), lower cost, better atom economy. |
| Solvent | Acetonitrile / Methylene Chloride | Methanol / Toluene | Methanol is a good solvent for hydrogenation. Toluene is preferred for extraction due to better phase separation and higher boiling point. |
| Temperature | 0 °C to Room Temperature | 40-50 °C | Mild heating accelerates catalytic reaction, leading to shorter cycle times. |
| Work-up | Acid/Base Extraction with CH₂Cl₂ | Base Extraction with Toluene | Avoids chlorinated solvents, which are environmentally undesirable. |
| Isolation | Evaporation to an Oil | Evaporation or Salt Formation | Salt formation provides a stable, crystalline solid that is easier to handle, purify, and dry at scale. |
| Typical Yield | ~95%[1] | >90% (Expected) | High efficiency is expected with catalytic methods. |
Section 6: Troubleshooting Workflow Diagram
This diagram provides a logical path for diagnosing common issues during the N-methylation step.
Caption: Decision tree for troubleshooting the N-methylation reaction.
References
-
Contreras, J., et al. (2007). A New and Efficient Approach to the Synthesis of Nicotine and Anabasine Analogues. Molecules, 12(3), 557-568. Available at: [Link]
-
Dwolatzky, B., et al. (2005). A general procedure for the enantioselective synthesis of the minor tobacco alkaloids nornicotine, anabasine, and anatabine. AAPS Journal, 7(3), E693-E699. Available at: [Link]
- BenchChem (2025). Heck Reaction with 3-Bromo-4-isopropylpyridine. Application Notes and Protocols.
-
Cheng, S. J., et al. (1981). Synthesis of nornicotine-2,4,5,6-d4 and its N'-nitroso derivative. Journal of Labelled Compounds and Radiopharmaceuticals, 18(9), 1331-1337. Available at: [Link]
-
Wikipedia. Nornicotine. Accessed January 2026. Available at: [Link]
-
Skardziute, L., et al. (2022). Efficient Method of (S)-Nicotine Synthesis. Molecules, 27(19), 6667. Available at: [Link]
-
Zhang, W., et al. (2013). Enantioselective synthesis of chiral heterocyclic biaryls via asymmetric Suzuki–Miyaura cross-coupling of 3-bromopyridine derivatives. Organic & Biomolecular Chemistry, 11(32), 5321-5326. Available at: [Link]
-
Abuhafez, N., & Gramage-Doria, R. (2023). Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. Faraday Discussions, 241, 235-247. Available at: [Link]
-
Singh, K. N., et al. (2013). A study on the BF3 directed lithiation of 3-chloro- and 3-bromopyridine. Tetrahedron, 69(50), 10731-10736. Available at: [Link]
-
Cai, D., Larsen, R. D., & Reider, P. J. (2002). Effective lithiation of 3-bromopyridine: synthesis of 3-pyridine boronic acid and variously 3-substituted pyridines. Tetrahedron Letters, 43(24), 4285-4287. Available at: [Link]
-
Cai, D., Larsen, R. D., & Reider, P. J. (2002). Effective lithiation of 3-bromopyridine: Synthesis of 3-pyridine boronic acid and variously 3-substituted pyridines. Princeton University. Available at: [Link]
-
Trécourt, F., et al. (2000). New Syntheses of Substituted Pyridines via Bromine–Magnesium Exchange. Tetrahedron, 56(10), 1349-1360. Available at: [Link]
-
Wikipedia. Suzuki reaction. Accessed January 2026. Available at: [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. Accessed January 2026. Available at: [Link]
- CN104974081A - Synthetic method of 3-bromopyridine. Google Patents.
- CN104130183A - Synthetic method for 3-bromopyridine. Google Patents.
Sources
Validation & Comparative
A Comparative Guide to Purity Assessment of 3-Bromo-5-(1-methyl-pyrrolidin-2-yl)-pyridine: HPLC vs. NMR Spectroscopy
In the landscape of pharmaceutical development and chemical research, the unequivocal determination of a compound's purity is a cornerstone of quality, safety, and efficacy. For a molecule such as 3-Bromo-5-(1-methyl-pyrrolidin-2-yl)-pyridine, a key building block in medicinal chemistry, rigorous purity assessment is not merely a procedural step but a critical determinant of downstream success. This guide provides an in-depth, comparative analysis of two paramount analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into the causality behind experimental choices, present detailed protocols, and offer a transparent comparison of their capabilities, empowering researchers to make informed decisions for their analytical workflows.
The principle of orthogonality—employing two mechanistically different methods to measure the same attribute—is a central theme in robust analytical validation.[1] HPLC, a separative technique, and NMR, a spectroscopic method, represent a powerful orthogonal pair for purity assessment.[2] While HPLC excels at detecting and quantifying trace impurities, NMR provides an absolute, structure-specific measure of the main component's purity.[2][3]
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Impurity Profiling
HPLC is a workhorse in pharmaceutical analysis, renowned for its high resolving power and sensitivity in separating a primary compound from its impurities.[4] For 3-Bromo-5-(1-methyl-pyrrolidin-2-yl)-pyridine, a reversed-phase HPLC (RP-HPLC) method is the logical choice, given the molecule's polarity.
The "Why": Causality in HPLC Method Development
The selection of an appropriate HPLC method is a meticulous process. A C18 column is chosen for its versatility in retaining a broad range of organic molecules.[4] A gradient elution with an acidified water/acetonitrile mobile phase is employed to ensure the separation of both polar and non-polar impurities that may be present from the synthesis, such as unreacted starting materials or by-products. The acidic modifier (e.g., formic or trifluoroacetic acid) serves to protonate the basic nitrogen atoms in the pyridine and pyrrolidine rings, ensuring sharp, symmetrical peaks by minimizing tailing. UV detection is selected based on the chromophoric nature of the pyridine ring.
Experimental Protocol: RP-HPLC for Purity Determination
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Program:
Time (minutes) % Solvent A % Solvent B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 260 nm (determined by UV-Vis scan of the analyte)
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh approximately 10 mg of the 3-Bromo-5-(1-methyl-pyrrolidin-2-yl)-pyridine sample.
-
Dissolve in a suitable diluent (e.g., a 50:50 mixture of Mobile Phase A and B) to a final concentration of 0.5 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
Data Analysis:
The purity is determined by the area percentage method, where the peak area of the main component is expressed as a percentage of the total area of all observed peaks. Method validation should be performed in accordance with ICH Q2(R1) guidelines to ensure accuracy, precision, linearity, and specificity.[5][6]
Visualizing the HPLC Workflow
Caption: A streamlined workflow for HPLC purity assessment.
Quantitative NMR (qNMR): An Absolute and Structural Approach
Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a powerful primary method for purity determination.[7][8] Unlike chromatographic techniques, qNMR does not require a reference standard of the analyte itself; instead, a certified internal standard of known purity is used.[9][10] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal, allowing for a direct and highly accurate quantification.[11]
The "Why": Causality in qNMR Experimental Design
The choice of an internal standard is critical for accurate qNMR. It must be a compound with a simple spectrum (ideally a singlet) that does not overlap with any analyte signals, is chemically inert, and has a known purity.[12] Maleic acid or dimethyl sulfone are common choices. A deuterated solvent that completely dissolves both the analyte and the internal standard is essential. The acquisition parameters, particularly the relaxation delay (D1), must be set to be at least five times the longest T1 relaxation time of the protons being integrated to ensure complete relaxation and accurate signal integration.
Experimental Protocol: ¹H qNMR for Purity Determination
Instrumentation and Conditions:
-
NMR Spectrometer: A 400 MHz or higher field NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Internal Standard: A certified internal standard of known purity (e.g., Maleic Acid).
-
Pulse Sequence: A standard 1D proton experiment.
-
Acquisition Parameters:
-
Number of Scans: 16-32 (to achieve adequate signal-to-noise)
-
Relaxation Delay (D1): 30 seconds (ensure full relaxation)
-
Acquisition Time (AQ): At least 3 seconds
-
Sample Preparation:
-
Accurately weigh approximately 20 mg of the 3-Bromo-5-(1-methyl-pyrrolidin-2-yl)-pyridine sample into a clean vial.
-
Accurately weigh approximately 10 mg of the certified internal standard into the same vial.
-
Dissolve the mixture in approximately 0.7 mL of the chosen deuterated solvent.
-
Transfer the solution to an NMR tube.
Data Analysis:
The purity of the analyte is calculated using the following formula:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral of the signal
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
P = Purity of the standard
-
"analyte" refers to 3-Bromo-5-(1-methyl-pyrrolidin-2-yl)-pyridine
-
"std" refers to the internal standard
Visualizing the qNMR Workflow
Caption: A systematic workflow for qNMR purity assessment.
Head-to-Head Comparison: HPLC vs. qNMR
| Feature | High-Performance Liquid Chromatography (HPLC) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on differential partitioning between a stationary and mobile phase. | Quantitative analysis based on the direct proportionality of NMR signal intensity to the number of nuclei.[9] |
| Primary Use | Impurity profiling, detection of trace impurities. | Absolute purity determination of the main component.[13] |
| Sensitivity | High (ppm to ppb levels for impurities). | Lower sensitivity, generally for impurities >0.1%.[2] |
| Quantification | Relative (Area %), requires reference standards for absolute quantification. | Absolute (molar), requires a certified internal standard.[10] |
| Structural Info | Provides retention time, UV spectrum (with PDA). No direct structural data. | Provides detailed structural information, confirming identity and structure of impurities if signals are resolved.[2] |
| Throughput | Higher, with typical run times of 20-30 minutes.[2] | Lower, due to long relaxation delays required for accurate quantification.[2] |
| Sample Consumption | Low (micrograms).[2] | Higher (milligrams).[2] |
| Destructive | Yes.[2] | No, the sample can be recovered.[3] |
Synergistic Power: An Orthogonal Approach for Unquestionable Purity
For the most comprehensive and reliable purity assessment of 3-Bromo-5-(1-methyl-pyrrolidin-2-yl)-pyridine, a combined, orthogonal approach is recommended. HPLC should be employed for its high sensitivity to detect and quantify trace impurities that might be missed by NMR.[1] Concurrently, qNMR provides an accurate, absolute purity value for the bulk material and confirms the structural integrity of the main component.[3] This dual-pronged strategy ensures that the reported purity is not only a measure of the absence of detectable impurities but also a true reflection of the mass fraction of the intended molecule in the sample.
Conclusion
Both HPLC and qNMR are indispensable tools in the analytical chemist's arsenal for purity determination. HPLC, with its exceptional separative power, is the method of choice for impurity profiling. qNMR, as a primary ratio method, offers unparalleled accuracy for absolute purity assignment and structural confirmation. By understanding the fundamental principles, strengths, and limitations of each technique, and by applying them in a logical, orthogonal fashion, researchers can ensure the highest level of confidence in the purity of critical compounds like 3-Bromo-5-(1-methyl-pyrrolidin-2-yl)-pyridine, thereby safeguarding the integrity of their research and development endeavors.
References
- Patsnap Eureka. (2025, September 22). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance.
- Emery Pharma. (n.d.).
-
Pauli, G. F., et al. (2021). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Magnetic Resonance in Chemistry, 59(1), 7-15. [Link]
- American Pharmaceutical Review. (n.d.).
- University of Illinois Chicago. (n.d.). Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI).
- BenchChem. (2025). A Cross-Referenced Approach to Purity: A Comparative Guide to HPLC and NMR Spectroscopy.
-
Giraudeau, P. (2023). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Metabolites, 13(1), 122. [Link]
- JEOL Ltd. (n.d.). What is qNMR (quantitative NMR)?
- BenchChem. (2025). A Comparative Guide to HPLC and NMR Analysis for Purity Validation of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose.
- BenchChem. (2025). A Comparative Guide to HPLC and NMR Analysis for Purity Assessment of 2-Amino-5-formylthiazole.
-
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220-9231. [Link]
- BenchChem. (2025).
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
-
Scribd. (n.d.). ICH Q2(R1) Analytical Method Validation. [Link]
-
ResearchGate. (2014). Purity comparison by NMR and HPLC. [Link]
-
MDPI. (2023). Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. Molecules, 28(2), 735. [Link]
-
ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. scribd.com [scribd.com]
- 6. database.ich.org [database.ich.org]
- 7. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 8. Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. emerypharma.com [emerypharma.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What is qNMR (quantitative NMR) ? | Applications Notes | JEOL Ltd. [jeol.com]
- 13. Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI) | University of Illinois Chicago [pharmacognosy.pharmacy.uic.edu]
A Senior Application Scientist's Guide to the Validation of Biological Assay Results for Novel Chemical Entities
Introduction: The Imperative of Rigorous Validation in Drug Discovery
In the fast-paced world of drug discovery, the identification of novel chemical entities (NCEs) with therapeutic potential is a critical first step. However, the journey from a promising "hit" to a viable drug candidate is long and fraught with challenges. Central to this process is the rigorous validation of biological assay results. Without robust and reproducible data, promising candidates can be mistakenly advanced, leading to costly late-stage failures, while potentially valuable compounds may be unjustly discarded.
This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive framework for validating biological assay results for NCEs. Moving beyond a simple checklist of steps, we will delve into the scientific rationale behind each validation parameter, offering practical insights and field-proven strategies to ensure the integrity and reliability of your data. Our focus is on establishing a self-validating system, where every protocol and data point is supported by a foundation of scientific rigor and statistical confidence.
Pillar 1: Foundational Principles of Assay Validation
Before embarking on the practical aspects of assay validation, it is crucial to understand the core principles that underpin this process. These principles are not merely bureaucratic hurdles but are essential for generating data that is both scientifically sound and regulatorily compliant. The U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) provide comprehensive guidelines that form the bedrock of assay validation.[1][2][3][4][5]
The primary objective of assay validation is to demonstrate that an analytical procedure is suitable for its intended purpose.[5] This involves a thorough evaluation of several key performance characteristics, which we will explore in detail.
The "Fit-for-Purpose" Concept
A critical concept in assay validation is that the level of validation should be appropriate for the intended use of the data.[6] For instance, an assay used for high-throughput screening (HTS) to identify initial hits will have different validation requirements than a potency assay used for lot release of a final drug product.[7] Early-stage discovery assays may undergo a less rigorous "qualification," while assays supporting later-stage clinical trials require full validation.[8]
Pillar 2: Key Validation Parameters and Their Scientific Rationale
A comprehensive assay validation assesses a range of parameters to build a complete picture of the assay's performance. The ICH Q2(R1) guideline provides a detailed framework for these parameters.[2][4][9]
Specificity and Selectivity: Ensuring You're Measuring the Right Thing
Specificity is the ability of an assay to assess unequivocally the analyte of interest in the presence of components that may be expected to be present.[5][10] These interfering components could include impurities, degradation products, or matrix components.[5]
-
Why it matters: Lack of specificity can lead to false-positive or false-negative results, fundamentally compromising the integrity of your findings. Imagine an assay where a structurally similar but inactive compound gives a positive signal; this could lead to the wasteful pursuit of a non-viable NCE.
-
Experimental Approach: To assess specificity, you should test for interference from related compounds, potential metabolites, and components of the assay matrix (e.g., cell culture media, serum).[10] In cases where a single assay cannot achieve the desired level of specificity, a combination of two or more analytical procedures may be necessary.[5]
Accuracy and Precision: The Cornerstones of Reliability
Accuracy refers to the closeness of the measured value to the true value.[11][12] Precision describes the closeness of agreement (or degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[12] Precision is further broken down into:
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision: Precision within a single laboratory, but on different days, with different analysts, or with different equipment.
-
Reproducibility (Inter-assay precision): Precision between different laboratories.
-
Experimental Approach: Accuracy is typically determined by analyzing samples with known concentrations of the analyte (e.g., spiked samples) and comparing the measured value to the nominal value.[10] Precision is assessed by performing replicate measurements at multiple concentrations across the assay's range.[10]
Sensitivity: Detecting the Lowest Levels of Activity
Sensitivity , in the context of assay validation, often refers to the Limit of Detection (LOD) and the Limit of Quantitation (LOQ).
-
LOD: The lowest concentration of analyte in a sample that can be detected, but not necessarily quantitated with an acceptable level of precision and accuracy.
-
LOQ: The lowest concentration of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Why it matters: Understanding the sensitivity of your assay is crucial for interpreting results, especially when dealing with potent NCEs that are active at low concentrations.[13][14]
-
Experimental Approach: LOD and LOQ are often determined based on the signal-to-noise ratio or by analyzing a series of diluted samples and assessing the precision and accuracy at each concentration.
Linearity and Range: Defining the Assay's Working Boundaries
Linearity is the ability of the assay to elicit test results that are directly proportional to the concentration of the analyte in the sample. The Range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[10]
-
Experimental Approach: Linearity is assessed by analyzing a series of samples with concentrations spanning the expected range of the assay. The results are then plotted, and a linear regression analysis is performed.
Robustness: Withstanding Minor Variations
Robustness is a measure of an assay's capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage.[15]
-
Why it matters: A robust assay is essential for ensuring day-to-day consistency and for successful transfer between different laboratories or operators.[15]
-
Experimental Approach: To test for robustness, you can introduce small, controlled variations to parameters such as incubation time, temperature, reagent concentrations, and cell passage number.[15][16]
Comparative Performance of Different Assay Platforms
The choice of assay platform can significantly impact the validation process and the quality of the data generated. Here's a comparison of common platforms used in early drug discovery:
| Assay Platform | Strengths | Weaknesses | Best Suited For |
| Biochemical Assays | High throughput, relatively simple, good for initial hit identification. | May not reflect the complexity of a cellular environment. | High-throughput screening of large compound libraries.[17] |
| Cell-Based Assays | More biologically relevant, can provide insights into mechanism of action.[16][18] | Higher variability, more complex to develop and validate.[15][19] | Secondary screening, lead optimization, and mechanism of action studies.[18] |
| High-Content Screening (HCS) | Provides multiparametric data from individual cells, rich in information. | Lower throughput, complex data analysis. | Detailed mechanistic studies and toxicity profiling. |
| Label-Free Assays | Real-time analysis, no need for labeled reagents. | May have lower sensitivity for some targets. | Studying receptor binding kinetics and cell signaling. |
Experimental Protocols: A Step-by-Step Guide to Validation
Protocol 1: Determining Assay Specificity
-
Prepare a panel of test compounds: This should include your NCE of interest, known active and inactive compounds with similar structures, and any potential interfering substances from the sample matrix.
-
Run the assay with each compound individually: Assess the signal generated by each compound at a relevant concentration.
-
Perform a co-incubation experiment: Spike your NCE into a sample containing the potential interfering substances and measure the signal.
-
Analyze the data: Compare the signal from the NCE alone to the signal in the presence of other compounds. A significant change in the signal indicates a lack of specificity.
Protocol 2: Assessing Accuracy and Precision
-
Prepare Quality Control (QC) samples: Spike a known concentration of your reference standard into the assay matrix at low, medium, and high concentrations within the expected assay range.[20]
-
For intra-assay precision (repeatability): Analyze at least six replicates of each QC sample in a single assay run.
-
For intermediate precision: Have different analysts run the assay with the QC samples on different days using different equipment if possible.
-
Calculate the mean, standard deviation, and coefficient of variation (%CV) for each set of replicates. The %CV is a measure of precision.
-
Calculate the percent recovery for each QC sample. This is a measure of accuracy.
Visualization of Key Concepts
The Assay Validation Workflow
Caption: A streamlined workflow for biological assay validation.
Relationship Between Key Validation Parameters
Caption: Interdependence of core assay validation parameters.
The Critical Role of Reference Standards
A well-characterized reference standard is the cornerstone of any quantitative biological assay.[21][22][23] It serves as the benchmark against which all unknown samples are compared.
-
Sourcing and Qualification: Reference standards should be of the highest possible purity and well-characterized.[21] It is crucial to use a single lot of reference standard throughout a study to avoid variability.[21] If a new lot must be introduced, a bridging study is necessary to ensure consistency.[21]
-
Stability: The stability of the reference standard under the storage and handling conditions of the assay must be established.[20]
Statistical Considerations for High-Throughput Screening (HTS)
HTS presents unique challenges for data analysis and validation due to the large volume of data and the potential for systematic errors.[7][24]
-
Data Normalization: Normalization methods are used to correct for variability between plates and experimental runs.[25]
-
Quality Control Metrics: Statistical parameters such as the Z'-factor and the signal-to-background ratio are used to assess the quality of an HTS assay.[7]
-
Hit Selection: Robust statistical methods are employed to identify true "hits" from the large dataset, minimizing the rate of false positives and false negatives.[24][25][26]
Troubleshooting Common Assay Validation Issues
Even with careful planning, issues can arise during assay validation. Here are some common pitfalls and how to address them:
| Issue | Potential Cause(s) | Troubleshooting Steps |
| High Variability (%CV) | Inconsistent pipetting, cell plating non-uniformity, reagent instability.[27] | Review and retrain on pipetting techniques, optimize cell seeding density, check reagent expiration dates and storage conditions.[19] |
| Poor Accuracy | Incorrect reference standard concentration, matrix effects.[20] | Verify the concentration and purity of the reference standard, investigate potential interference from the sample matrix. |
| Assay Drift | Changes in cell passage number, reagent lot-to-lot variability.[8] | Establish a cell banking system with defined passage limits, perform bridging studies for new reagent lots.[21] |
| Edge Effects in Plates | Uneven temperature or humidity across the plate.[16] | Use a humidified incubator, avoid using the outer wells of the plate for samples. |
Conclusion: A Commitment to Data Integrity
The validation of biological assay results is not a one-time event but an ongoing process that ensures the quality and reliability of data throughout the drug discovery and development lifecycle.[28] By embracing the principles of scientific integrity, employing robust experimental designs, and understanding the "why" behind each validation parameter, researchers can generate data that is not only defensible but also provides a solid foundation for advancing the next generation of therapeutics. This commitment to data quality is paramount for making informed decisions, minimizing late-stage attrition, and ultimately, bringing safe and effective new medicines to patients.
References
-
Bioanalytical Method Validation Guidance for Industry | FDA. (n.d.). U.S. Food and Drug Administration. Retrieved from [Link][1]
-
FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025, January 21). Retrieved from [Link][29]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. Retrieved from [Link][2]
-
M10 Bioanalytical Method Validation - FDA Guidance for Nonclinical & Clinical Studies. (n.d.). Retrieved from [Link][30]
-
Bioanalytical Method Validation Guidance for Industry. (2018, May). U.S. Food and Drug Administration. Retrieved from [Link][3]
-
Guidance for Industry: Bioanalytical Method Validation. (2001, May). U.S. Food and Drug Administration. Retrieved from [Link][31]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA. (2021, September 17). U.S. Food and Drug Administration. Retrieved from [Link][4]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005, November). U.S. Food and Drug Administration. Retrieved from [Link][5]
-
Quality Guidelines. (n.d.). International Council for Harmonisation. Retrieved from [Link][32]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. (2024, April 24). Starodub. Retrieved from [Link][9]
-
Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation. (2014). The AAPS Journal, 16(4), 687–694. Retrieved from [Link][21]
-
HTS Assay Validation. (2012, May 1). In Assay Guidance Manual. National Center for Biotechnology Information. Retrieved from [Link][7]
-
Data analysis approaches in high throughput screening. (2014, April 8). Retrieved from [Link][25]
-
Malo, N., Hanley, J. A., Cerquozzi, S., Pelletier, J., & Nadon, R. (2006). Statistical practice in high-throughput screening data analysis. Nature Biotechnology, 24(2), 167–175. Retrieved from [Link][24]
-
Common Assay Development Issues (And How to Avoid Them!). (n.d.). DCN Dx. Retrieved from [Link][27]
-
Optimizing Your Cell Based Assay Performance Key Strategies. (n.d.). Marin Biologic Laboratories. Retrieved from [Link][19]
-
Common challenges in bioanalytical method development. (2023, April 6). Simbec-Orion. Retrieved from [Link][20]
-
Reference Standards for Potency Assays. (n.d.). BEBPA. Retrieved from [Link][23]
-
Sensitivity and specificity. (n.d.). In Wikipedia. Retrieved from [Link][13]
-
Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing. (2012). ALTEX, 29(2), 131–142. Retrieved from [Link][33]
-
Overview of the Fundamentals in Developing a Bioassay. (2015, October 1). Pharmaceutical Technology. Retrieved from [Link][10]
-
Validation of Assays for the Bioanalysis of Novel Biomarkers. (2010). In Comprehensive Medicinal Chemistry II (pp. 535-555). Retrieved from [Link][6]
-
Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation. (2014). The AAPS Journal, 16(4), 687–694. Retrieved from [Link][34]
-
USP〈1033〉Biological Assay Validation: Key Guidelines. (2025, July 23). FDCELL. Retrieved from [Link][35]
-
Unique aspects of biologic reference standards. (2025, January 10). Regulatory Rapporteur. Retrieved from [Link][36]
-
The Top 4 Challenges during Biomarker Assay Development: from Qualification to Validation. (2025, January 2). KCAS Bio. Retrieved from [Link][8]
-
Part 1: Simple Definition and Calculation of Accuracy, Sensitivity and Specificity. (2015). Emergency, 3(2), 45–46. Retrieved from [Link][11]
-
Applying analytical method validation to cell-based potency assays. (2024, August 15). Drug Target Review. Retrieved from [Link][15]
-
Role of Cell-Based Assays in Drug Discovery and Development. (n.d.). Creative Bioarray. Retrieved from [Link][18]
-
Revision of USP Chapter <1033> on Validation of Biological Assays published. (2024, September 5). European Compliance Academy. Retrieved from [Link][37]
-
Statistical practice in high-throughput screening data analysis. (2006, February 1). Semantic Scholar. Retrieved from [Link][26]
-
A Practical Approach to Biological Assay Validation. (n.d.). EDRA Services. Retrieved from [Link][28]
-
Accuracy, precision, specificity & sensitivity. (2018, June 21). Lab Tests Online-UK. Retrieved from [Link][12]
-
Challenges in Analytical Method Development and Validation. (2013, August 2). BioPharm International. Retrieved from [Link][38]
-
Accuracy, Precision, Sensitivity, Specificity, and F1. (2022, July 23). Sabor Edge. Retrieved from [Link][39]
-
Factsheet: Understanding the Accuracy of Diagnostic and Serology Tests: Sensitivity and Specificity. (2020, December). Johns Hopkins Center for Health Security. Retrieved from [Link][14]
Sources
- 1. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. fda.gov [fda.gov]
- 4. fda.gov [fda.gov]
- 5. fda.gov [fda.gov]
- 6. researchgate.net [researchgate.net]
- 7. HTS Assay Validation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. The Top 4 Challenges during Biomarker Assay Development: from Qualification to Validation - KCAS Bio [kcasbio.com]
- 9. starodub.nl [starodub.nl]
- 10. pharmtech.com [pharmtech.com]
- 11. Part 1: Simple Definition and Calculation of Accuracy, Sensitivity and Specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. labtestsonline.org.uk [labtestsonline.org.uk]
- 13. Sensitivity and specificity - Wikipedia [en.wikipedia.org]
- 14. centerforhealthsecurity.org [centerforhealthsecurity.org]
- 15. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 16. Cell Based Assays in Drug Development: Comprehensive Overview [immunologixlabs.com]
- 17. lifesciences.danaher.com [lifesciences.danaher.com]
- 18. creative-bioarray.com [creative-bioarray.com]
- 19. marinbio.com [marinbio.com]
- 20. simbecorion.com [simbecorion.com]
- 21. Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. usp.org [usp.org]
- 23. bebpa.org [bebpa.org]
- 24. Statistical practice in high-throughput screening data analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. rna.uzh.ch [rna.uzh.ch]
- 26. semanticscholar.org [semanticscholar.org]
- 27. Common Assay Development Issues (And How to Avoid Them!) - DCN Dx [dcndx.com]
- 28. edraservices.nl [edraservices.nl]
- 29. labs.iqvia.com [labs.iqvia.com]
- 30. nebiolab.com [nebiolab.com]
- 31. moh.gov.bw [moh.gov.bw]
- 32. ICH Official web site : ICH [ich.org]
- 33. Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 34. researchgate.net [researchgate.net]
- 35. USP〈1033〉Biological Assay Validation: Key Guidelines_FDCELL [fdcell.com]
- 36. Unique aspects of biologic reference standards | Journal | Regulatory Rapporteur [regulatoryrapporteur.org]
- 37. Revision of USP Chapter <1033> on Validation of Biological Assays published - ECA Academy [gmp-compliance.org]
- 38. biopharminternational.com [biopharminternational.com]
- 39. saboredge.com [saboredge.com]
A Researcher's Guide to the Pharmacological Evaluation of Novel Nicotinic Acetylcholine Receptor Ligands: A Comparative Analysis Framework Centered on 3-Bromo-5-(1-methyl-pyrrolidin-2-yl)-pyridine
This guide provides a comprehensive framework for the comparative analysis of novel compounds targeting nicotinic acetylcholine receptors (nAChRs), using the structural template of 3-Bromo-5-(1-methyl-pyrrolidin-2-yl)-pyridine. As a compound with limited publicly available pharmacological data, it serves as an ideal model for outlining the essential experimental path from synthesis to in-depth characterization alongside established nAChR ligands such as Nicotine, Varenicline, and Epibatidine. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of new chemical entities targeting the nicotinic cholinergic system.
Introduction to Nicotinic Acetylcholine Receptors (nAChRs) and Their Ligands
Nicotinic acetylcholine receptors are a superfamily of ligand-gated ion channels that are integral to synaptic transmission throughout the central and peripheral nervous systems.[1] These pentameric receptors, composed of various combinations of α and β subunits, mediate fast excitatory neurotransmission upon binding the endogenous neurotransmitter, acetylcholine.[2] The diverse assembly of nAChR subtypes results in distinct pharmacological and physiological profiles, making them attractive targets for therapeutic intervention in a range of disorders including Alzheimer's disease, Parkinson's disease, schizophrenia, depression, and nicotine addiction.[3][4]
Ligands that interact with nAChRs can be classified based on their functional activity as agonists (which activate the receptor), antagonists (which block activation), or partial agonists (which elicit a submaximal response). The binding affinity (how tightly a ligand binds) and efficacy (the degree of receptor activation) are critical parameters in defining a ligand's pharmacological profile. Furthermore, the selectivity of a ligand for specific nAChR subtypes is a key determinant of its therapeutic potential and side-effect profile.[5]
This guide will use 3-Bromo-5-(1-methyl-pyrrolidin-2-yl)-pyridine as a focal point to delineate the necessary experimental investigations required to position a novel compound within the existing landscape of nAChR ligands.
Structural Considerations and Synthesis of 3-Bromo-5-(1-methyl-pyrrolidin-2-yl)-pyridine
The chemical structure of a ligand provides initial clues to its potential interaction with nAChR binding sites. 3-Bromo-5-(1-methyl-pyrrolidin-2-yl)-pyridine contains a pyridine ring and a methyl-pyrrolidine moiety, features common to many nAChR ligands, including nicotine. The bromine substitution on the pyridine ring can influence the electronic properties and binding interactions of the molecule.
The synthesis of 3-Bromo-5-(1-methyl-pyrrolidin-2-yl)-pyridine can be achieved through various synthetic routes, often starting from 3-bromo-5-(2-pyrrolidinyl)pyridine. A common method involves the reductive amination of the secondary amine of the pyrrolidine ring using formaldehyde in the presence of a reducing agent like sodium cyanoborohydride.[6]
Comparative Pharmacological Analysis: A Triad of Benchmarks
To understand the potential of a novel compound, its pharmacological properties must be benchmarked against well-characterized ligands. Here, we consider three key comparators: the prototypical agonist Nicotine, the clinically successful partial agonist Varenicline, and the high-affinity agonist Epibatidine.
Table 1: Comparative Pharmacological Profiles of Selected nAChR Ligands
| Ligand | Chemical Structure | Primary nAChR Subtype(s) | Functional Activity | Binding Affinity (Ki) | Key Characteristics |
| 3-Bromo-5-(1-methyl-pyrrolidin-2-yl)-pyridine | C10H13BrN2 | To be determined | To be determined | To be determined | Contains a brominated pyridine ring and a methyl-pyrrolidine moiety. |
| Nicotine | C10H14N2 | α4β2, α3β4, α7 | Full Agonist | High affinity for α4β2* subtypes. | Prototypical nAChR agonist; psychoactive component of tobacco.[7] |
| Varenicline | C13H13N3 | α4β2, α3β4, α7 | Partial Agonist (α4β2, α3β4), Full Agonist (α7) | High affinity for α4β2* subtypes. | Smoking cessation aid; modulates dopamine release. |
| Epibatidine | C11H13ClN2 | High affinity for most nAChRs | Potent Agonist | Very high, picomolar to nanomolar range. | Natural alkaloid with potent analgesic properties, but high toxicity.[4] |
*Indicates that other subunits may be present in the receptor complex.
Experimental Workflows for Characterization
The following sections detail the essential experimental protocols required to elucidate the pharmacological profile of a novel nAChR ligand like 3-Bromo-5-(1-methyl-pyrrolidin-2-yl)-pyridine.
Radioligand Binding Assays: Determining Affinity and Subtype Selectivity
Radioligand binding assays are fundamental for determining the binding affinity (Ki) of a test compound for different nAChR subtypes. These assays involve the competition between the unlabeled test compound and a radiolabeled ligand for binding to receptors in tissue homogenates or cell lines expressing specific nAChR subtypes.
-
Preparation of Receptor Source:
-
For broad screening, use rat or mouse brain tissue homogenates (e.g., cortex, hippocampus, thalamus) known to express a variety of nAChR subtypes.
-
For subtype selectivity, use cell lines (e.g., HEK293, CHO) stably transfected to express specific human nAChR subunit combinations (e.g., α4β2, α3β4, α7).
-
-
Choice of Radioligand:
-
[³H]-Epibatidine: A high-affinity agonist that labels most high-affinity nAChRs.
-
[³H]-Cytisine: More selective for α4β2* subtypes.
-
[¹²⁵I]-α-Bungarotoxin: Specific for α7 and muscle-type nAChRs.
-
-
Assay Procedure:
-
In a 96-well plate, combine the receptor preparation, a fixed concentration of the chosen radioligand, and varying concentrations of the unlabeled test compound (e.g., 3-Bromo-5-(1-methyl-pyrrolidin-2-yl)-pyridine).
-
Incubate to allow binding to reach equilibrium.
-
Rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a one-site or two-site competition model using non-linear regression to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific radioligand binding).
-
Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vivo Models: Assessing Physiological and Behavioral Effects
In vivo studies are essential to understand the effects of a novel ligand in a complex biological system. These models can provide insights into a compound's therapeutic potential and potential side effects.
-
Animal Acclimation: Acclimate rodents (mice or rats) to the testing environment.
-
Baseline Measurement: Measure the baseline latency for the animal to withdraw its tail from a heat source (tail-flick) or to show a response on a heated surface (hot plate).
-
Drug Administration: Administer the test compound, a vehicle control, or a positive control (e.g., nicotine) via an appropriate route (e.g., subcutaneous, intraperitoneal).
-
Post-Treatment Measurement: At various time points after administration, re-measure the response latency.
-
Data Analysis: An increase in response latency indicates an antinociceptive (pain-relieving) effect. This can be indicative of nAChR agonist activity.
Interpreting the Data: Building a Pharmacological Profile
By integrating the data from binding, functional, and in vivo assays, a comprehensive pharmacological profile for a novel compound like 3-Bromo-5-(1-methyl-pyrrolidin-2-yl)-pyridine can be constructed. This profile will allow for a direct and objective comparison with established ligands. For instance, if the compound exhibits high affinity for α4β2 subtypes, partial agonist activity in functional assays, and shows efficacy in models of nicotine dependence, it could be further investigated as a potential smoking cessation aid, similar to varenicline.
Conclusion
The framework presented in this guide provides a systematic approach to the characterization and comparative analysis of novel nAChR ligands. While 3-Bromo-5-(1-methyl-pyrrolidin-2-yl)-pyridine served as a structural template for this discussion, the principles and experimental protocols are broadly applicable to any new chemical entity targeting the nicotinic cholinergic system. A thorough understanding of a ligand's binding affinity, functional efficacy, subtype selectivity, and in vivo effects is paramount for advancing our knowledge of nAChR pharmacology and for the development of novel therapeutics.
References
-
Competition, Selectivity and Efficacy of Analogs of A-84543 for Nicotinic Acetylcholine Receptors with Repositioning of Pyridine Nitrogen. PubMed Central. [Link]
-
3-(1-Methylpyrrolidin-2-yl)pyridine | C10H14N2 | CID 942. PubChem. [Link]
-
(PDF) 2-Bromo-5-methylpyridine. ResearchGate. [Link]
-
Advances in small molecule selective ligands for heteromeric nicotinic acetylcholine receptors. AIR Unimi. [Link]
-
Determinants for α4β2 vs. α3β4 Subtype Selectivity of Pyrrolidine-Based nAChRs Ligands: A Computational Perspective with Focus on Recent cryo-EM Receptor Structures. PubMed Central. [Link]
-
Recent insights about pyrrolidine core skeletons in pharmacology. PubMed Central. [Link]
-
Natural Compounds Interacting with Nicotinic Acetylcholine Receptors: From Low-Molecular Weight Ones to Peptides and Proteins. MDPI. [Link]
-
Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators. MDPI. [Link]
-
Selective α3β4 Nicotinic Acetylcholine Receptor Ligand as a Potential Tracer for Drug Addiction. MDPI. [Link]
-
Synthesis of α3β4 Nicotinic Acetylcholine Receptor Modulators Derived from Aristoquinoline that Reduce Reinstatement of Cocaine-Seeking Behavior. PubMed Central. [Link]
-
Subtypes of nicotinic acetylcholine receptors in nicotine reward, dependence, and withdrawal: Evidence from genetically modified mice. PubMed Central. [Link]
-
Discovery and optimization of substituted piperidines as potent, selective, CNS-penetrant ??4??2 nicotinic acetylcholine receptor potentiators | Request PDF. ResearchGate. [Link]
-
Varenicline as a Partial Agonist at the α4β2 Nicotinic Acetylcholine Receptor: Neural Mechanisms and Clinical Efficacy in Smoking Cessation. Prezi. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Subtypes of nicotinic acetylcholine receptors in nicotine reward, dependence, and withdrawal: Evidence from genetically modified mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. air.unimi.it [air.unimi.it]
- 4. Synthesis of α3β4 Nicotinic Acetylcholine Receptor Modulators Derived from Aristoquinoline that Reduce Reinstatement of Cocaine-Seeking Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Competition, Selectivity and Efficacy of Analogs of A-84543 for Nicotinic Acetylcholine Receptors with Repositioning of Pyridine Nitrogen - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3-BroMo-5-(1-Methylpyrrolidin-2-yl)pyridine synthesis - chemicalbook [chemicalbook.com]
- 7. 3-(1-Methylpyrrolidin-2-yl)pyridine | C10H14N2 | CID 942 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Cross-Reactivity Profiling of Pyridine-Based Compounds
For: Researchers, scientists, and drug development professionals.
Introduction: The Double-Edged Sword of the Pyridine Scaffold
The pyridine ring is a cornerstone of modern medicinal chemistry. Its presence in numerous FDA-approved drugs is a testament to its remarkable versatility.[1][2][3] The nitrogen atom within the six-membered aromatic ring imparts unique electronic properties, enabling it to act as a hydrogen bond acceptor and engage in π-π stacking, which can enhance a molecule's potency, metabolic stability, and permeability.[1][3] From anticancer agents to treatments for central nervous system disorders, the utility of this "privileged scaffold" is undeniable.[1][2][4]
However, this same chemical versatility presents a significant challenge: the potential for off-target interactions. The very features that make the pyridine moiety an effective pharmacophore can also lead to promiscuous binding with unintended biological targets, resulting in adverse drug reactions (ADRs) and potential toxicity.[5][6] Therefore, a rigorous and comprehensive cross-reactivity profiling strategy is not just a regulatory hurdle but a fundamental component of safe and effective drug design.
This guide provides an in-depth comparison of key methodologies for profiling the cross-reactivity of pyridine-based compounds. Moving beyond a simple listing of techniques, we will delve into the causality behind experimental choices, providing the rationale necessary to construct a robust, self-validating off-target screening cascade.
Chapter 1: A Strategic Framework for Off-Target Profiling
A successful off-target profiling campaign is not a single experiment but a multi-tiered, logical progression. The goal is to efficiently identify and characterize potential liabilities, allowing for early-stage mitigation—either through chemical modification or project termination. This funneling approach, from broad screening to specific functional analysis, ensures that resources are allocated effectively.
The process begins with broad, high-throughput screens to identify any potential interactions from a large panel of receptors. Hits from this initial screen are then subjected to more specific assays to confirm the interaction and determine its functional consequence (e.g., agonist vs. antagonist activity).
Caption: A tiered approach to off-target profiling.
Chapter 2: Comparative Analysis of Primary Screening Platforms
The initial broad screen is critical for casting a wide net to identify potential off-target interactions. The choice of platform depends on a balance of throughput, cost, and the type of information required. The U.S. Food and Drug Administration (FDA) recommends that nonclinical pharmacology and toxicology studies, including off-target profiling, be conducted to support clinical trials.[7]
Radioligand Binding Assays: The Gold Standard for Affinity
Radioligand binding assays are a robust and sensitive method for directly measuring the affinity of a compound for a target receptor.[8][9] They are considered the gold standard for initial off-target screening against large panels of receptors.[8]
Principle of Operation: These assays measure the ability of a test compound to compete with a radioactively labeled ligand ("radioligand") that has a known high affinity for the target receptor. The reaction is allowed to reach equilibrium, and then the receptor-bound radioactivity is separated from the unbound radioligand and quantified. A reduction in bound radioactivity indicates that the test compound is binding to the receptor.
Common Off-Target Panels: Commercial vendors offer standardized panels that include a wide range of G-protein coupled receptors (GPCRs), ion channels, transporters, and kinases that are commonly associated with adverse drug effects. These panels are often based on the "safety pharmacology core battery" which focuses on the cardiovascular, respiratory, and central nervous systems.[10]
Detailed Protocol: Competitive Radioligand Binding Assay (Filtration Format)
-
Receptor Preparation: Prepare a membrane homogenate from cells or tissues expressing the target receptor. The protein concentration should be determined and optimized for the assay.
-
Assay Buffer: Utilize a buffer system (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) that is optimal for receptor binding.
-
Reaction Setup: In a 96-well plate, combine:
-
Receptor membrane preparation.
-
A fixed concentration of the appropriate radioligand (e.g., [³H]-spiperone for dopamine D2 receptors), typically at its dissociation constant (Kd) value.
-
A range of concentrations of the pyridine-based test compound (typically from 10 nM to 100 µM).
-
For determining non-specific binding, a parallel set of wells should contain a high concentration of a known, unlabeled ligand.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a predetermined time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Separation: Rapidly separate the bound from free radioligand by filtering the contents of each well through a glass fiber filter mat using a cell harvester. The receptors and any bound radioligand will be trapped on the filter.[8]
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filter mat in a scintillation vial with scintillation cocktail, or use a microplate scintillation counter to measure the radioactivity in counts per minute (CPM).[11]
-
Data Analysis: Calculate the percent inhibition of radioligand binding at each concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding).[12]
| Parameter | Radioligand Binding Assays | Functional Assays | Kinase Panels |
| Primary Output | Binding Affinity (Ki, IC50) | Functional Activity (EC50, IC50) | % Inhibition, IC50 |
| Information Gained | Direct measure of interaction | Consequence of interaction (agonist, antagonist) | Specificity against enzyme family |
| Throughput | High | Medium to High | High |
| Pros | Gold standard, robust, sensitive | Physiologically relevant, mechanistic insight | Crucial for kinase inhibitors, broad coverage |
| Cons | No functional information, use of radioactivity | More complex, cell-line dependent | May not reflect cellular activity |
Table 1: Comparison of Primary Off-Target Screening Platforms.
Functional Assays: From Binding to Biological Consequence
While binding assays reveal if a compound interacts with a receptor, functional assays are essential to understand the consequence of that interaction.[13] Does the compound activate the receptor (agonism), block its activation (antagonism), or have no effect? This is particularly crucial for GPCRs, a frequent target of pyridine-based drugs.
2.2.1. cAMP Assays for Gs and Gi-Coupled GPCRs
Many GPCRs signal through the modulation of cyclic AMP (cAMP), a key second messenger.[14] Gs-coupled receptors increase cAMP levels, while Gi-coupled receptors decrease them. Measuring changes in intracellular cAMP is a direct readout of the functional activity of a compound at these receptors.
Principle of Operation: Modern cAMP assays are often homogeneous, non-radioactive formats, such as those using bioluminescent or time-resolved fluorescence resonance energy transfer (TR-FRET) technologies.[15] In the GloSensor™ assay, for example, cells are engineered to express a luciferase biosensor that contains a cAMP-binding domain. When cAMP binds, a conformational change in the biosensor leads to an increase in light output, which can be measured on a luminometer.[15]
Caption: Simplified Gs-coupled GPCR signaling pathway.
2.2.2. Calcium Flux Assays for Gq-Coupled GPCRs
Another major class of GPCRs, Gq-coupled receptors, signal through the release of intracellular calcium (Ca²⁺). High-throughput calcium flux assays provide a dynamic, real-time measurement of this signaling event.[16]
Principle of Operation: Cells expressing the target receptor are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-8). In the resting state, the dye has low fluorescence. Upon receptor activation by an agonist, Ca²⁺ is released from intracellular stores, binding to the dye and causing a significant increase in its fluorescence intensity. This change is monitored in real-time using a fluorescence plate reader, such as a FLIPR® (Fluorescence Imaging Plate Reader).[16]
Detailed Protocol: No-Wash Calcium Flux Assay
-
Cell Preparation: Plate cells expressing the Gq-coupled receptor of interest into a 96- or 384-well black-walled, clear-bottom microplate. Allow cells to adhere and form a monolayer.
-
Dye Loading: Prepare a dye-loading solution containing a calcium-sensitive dye (e.g., Fluo-8 NW) in an appropriate buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Incubation: Remove the cell culture medium and add the dye-loading solution to each well. Incubate the plate at 37°C for 1 hour to allow the dye to enter the cells and be cleaved into its active form.[17]
-
Compound Addition: Prepare a plate containing the pyridine-based test compounds at various concentrations.
-
Measurement: Place both the cell plate and the compound plate into a fluorescence plate reader equipped with an automated pipettor. The instrument will add the test compound to the cells and immediately begin recording fluorescence intensity (e.g., Ex/Em = 490/525 nm) every second for 1-2 minutes.
-
Data Analysis: The change in fluorescence intensity over time is measured. The peak fluorescence response is used to generate dose-response curves and determine EC50 (for agonists) or IC50 (for antagonists) values.
Kinase Panels: A Critical Screen for a Promiscuous Target Class
Kinases are a large family of enzymes that play central roles in cell signaling, and they are a major target class for pyridine-containing drugs, especially in oncology.[1][2][18] However, due to the conserved nature of the ATP-binding site across the kinome, off-target kinase inhibition is a common and significant cause of toxicity.[5] Therefore, screening against a broad panel of kinases is an essential step.
Principle of Operation: Kinase activity assays typically measure the transfer of a phosphate group from ATP to a substrate peptide or protein.[5] There are numerous assay formats, including those that use radiolabeled ATP and others that use fluorescence or luminescence-based detection methods to quantify substrate phosphorylation.[5][19][20]
Chapter 3: Data Interpretation - Moving from Numbers to Insight
Generating data is only half the battle; interpreting it correctly is paramount for making sound decisions in a drug discovery program.
Key Parameters: IC50, Ki, and EC50
-
IC50 (Half maximal inhibitory concentration): The concentration of a compound that produces 50% inhibition of a specific biological or biochemical function.[12] It is a measure of the functional strength (potency) of an inhibitor.
-
EC50 (Half maximal effective concentration): The concentration of a compound that produces 50% of the maximal possible effect after a specified exposure time. It is used to measure the potency of an agonist.
-
Ki (Inhibition constant): Derived from the IC50, the Ki is a measure of the intrinsic binding affinity of an inhibitor for a receptor. It is independent of the assay conditions (unlike the IC50) and allows for more direct comparison of compound affinities across different assays.
Quantifying Selectivity: The Selectivity Index
A compound's safety is not just about its on-target potency but also its selectivity. The Selectivity Index (SI) is a critical metric used to quantify this. It is typically calculated as the ratio of the compound's potency at an off-target receptor to its potency at the primary, on-target receptor.
Formula: Selectivity Index (SI) = Off-target IC50 / On-target IC50
A higher SI value indicates greater selectivity for the on-target receptor over the off-target one.[21] Generally, a selectivity index of greater than 10 is considered a good starting point, though the required margin depends heavily on the therapeutic window and the potential toxicity associated with the off-target.[22]
Case Study: Interpreting Profiling Data for "Pyridinamide-A"
Let's consider a fictional pyridine-based compound, "Pyridinamide-A," designed as a potent inhibitor of Target Kinase X.
| Target | Assay Type | Result (IC50) | On-Target/Off-Target | Selectivity Index (SI) | Implication |
| Target Kinase X | Kinase Activity | 10 nM | On-Target | - | Potent on-target activity |
| hERG Channel | Binding | 5,000 nM | Off-Target | 500 | Low risk of cardiac toxicity |
| Dopamine D2 Receptor | Binding | 150 nM | Off-Target | 15 | Potential for CNS side effects |
| Kinase Y | Kinase Activity | 30 nM | Off-Target | 3 | High risk of off-target toxicity, poor selectivity |
Analysis:
-
hERG Channel: The 500-fold selectivity suggests a low risk of hERG-related cardiotoxicity, a common concern in drug development.
-
Dopamine D2 Receptor: The 15-fold selectivity is a potential concern. While not highly potent, this off-target activity could lead to neurological side effects (e.g., dizziness, tremors) and warrants further investigation in functional assays.[6]
-
Kinase Y: The 3-fold selectivity is a significant red flag. This indicates that Pyridinamide-A is nearly as potent against Kinase Y as it is against its intended target. This lack of selectivity could lead to significant toxicity and likely requires medicinal chemistry efforts to improve the compound's profile.
Conclusion: Building a Self-Validating Safety Net
The promiscuous nature of the pyridine scaffold necessitates a proactive and rigorous approach to cross-reactivity profiling. By employing a tiered strategy that progresses from broad, high-throughput binding assays to more physiologically relevant functional assays, researchers can build a comprehensive understanding of a compound's off-target liabilities.
The key to a self-validating system is the orthogonal nature of the assays. A hit in a radioligand binding assay is a hypothesis; confirmation in a functional assay provides mechanistic validation. Interpreting these results through the lens of selectivity provides the critical insight needed to guide medicinal chemistry efforts, prioritize candidates, and ultimately develop safer, more effective medicines. This structured, data-driven approach is essential for navigating the complexities of drug discovery and fulfilling the promise of pyridine-based therapeutics.
References
-
Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]
-
De, S., S K, A. K., Shaha, S. K., Kazi, S., Sarkar, N., Banerjee, S., & Dey, S. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Medicinal Chemistry, 13(7), 795-817. [Link]
-
Singh, H., Singh, A., & Sharma, S. (2024). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry, 15(1), 39-65. [Link]
-
Li, Y., Wang, Y., Zhang, J., & Liu, Z. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 863501. [Link]
-
U.S. Food and Drug Administration. (2001). S7A Safety Pharmacology Studies for Human Pharmaceuticals. [Link]
-
Agency for Toxic Substances and Disease Registry. (1992). Toxicological Profile for Pyridine. Centers for Disease Control and Prevention. [Link]
-
Kelley, B. (2012). Calculations and Instrumentation used for Radioligand Binding Assays. In The AAPS Journal, 14(3), 517-526. [Link]
-
Kemp, M. L., & Roberts, E. (2015). Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. Methods in Molecular Biology, 1355, 1-14. [Link]
-
Mobile Health. (n.d.). List of substances screened in drug panel tests. [Link]
-
Bylund, D. B. (1992). Radioligand binding methods: practical guide and tips. Journal of Pharmacological and Toxicological Methods, 28(4), 207-217. [Link]
-
Drug Target Review. (2016). High-throughput calcium flux assays: luminescent versus fluorescent readout. [Link]
-
US Drug Test Centers. (2025). Drug Test Panels. [Link]
-
ResearchGate. (n.d.). IC 50 (mg/mL) and selectivity index (SI) values of active compounds. [Link]
-
ResearchGate. (2026). Effect of pyridine on key pharmacological parameters. [Link]
-
U.S. Food and Drug Administration. (2022). Safety Considerations in Clinical Drug Development. [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay. [Link]
-
Hansen, K. B., Yi, F., Perszyk, R. E., & Traynelis, S. F. (2018). A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate. Journal of Visualized Experiments, (137), 57788. [Link]
-
ResearchGate. (n.d.). Off-target identification of kinase drug candidates. [Link]
-
Tenore, A. (2025). Drug Testing. In StatPearls. StatPearls Publishing. [Link]
-
U.S. Food and Drug Administration. (2019). Microdose Radiopharmaceutical Diagnostic Drugs: Nonclinical Study Recommendations. [Link]
-
B-Bridge International, Inc. (2019). Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). [Link]
-
Sroka-Perek, J., Rapacz, A., & Wnuk, M. (2021). Effective Drug Concentration and Selectivity Depends on Fraction of Primitive Cells. International Journal of Molecular Sciences, 22(9), 4945. [Link]
-
ResearchGate. (2022). Pyridine: the scaffolds with significant clinical diversity. [Link]
-
12PanelNow. (2026). Common Drugs Detected By Each Panel. [Link]
-
U.S. Food and Drug Administration. (2020). Updates on FDA's Drug-Drug Interaction Final Guidances. YouTube. [Link]
-
Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]
-
ResearchGate. (n.d.). The selectivity indexes (SI) that represent IC50 for normal cell... [Link]
-
Fluidic Sciences. (2025). Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. [Link]
-
ResearchGate. (2024). A decade of pyridine containing heterocycles in the approved USFDA drugs: A medicinal chemistry-based analysis. [Link]
-
Eberini, I., Daniele, S., & Trincavelli, M. L. (2014). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. Biochimica et Biophysica Acta (BBA) - General Subjects, 1840(1), 545-551. [Link]
-
Mobile Health. (n.d.). What are the different drug panels? [Link]
-
Mediavilla, C., et al. (2024). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. International Journal of Molecular Sciences, 25(11), 5947. [Link]
-
European Pharmaceutical Review. (2005). A powerful tool for drug discovery. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Pyridine Derivatives in Modern Drug Discovery. [Link]
-
Regulatory Affairs News. (2024). USFDA: Guidances to Advance Drug Development and Safety Assessments. [Link]
-
Cytek Biosciences. (2024). Transforming Calcium Flux Analysis With The Power Of Full Spectrum Profiling™ (FSP™) Technology. YouTube. [Link]
-
JoVE. (2022). cAMP Assay to measure Odorant Receptor Activation | Protocol Preview. YouTube. [Link]
Sources
- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 4. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HEALTH EFFECTS - Toxicological Profile for Pyridine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. downloads.regulations.gov [downloads.regulations.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls - Fluidic Sciences Ltd % [fluidic.com]
- 10. fda.gov [fda.gov]
- 11. Calculations and Instrumentation used for Radioligand Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. resources.revvity.com [resources.revvity.com]
- 15. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Calcium Flux & FLIPR Assay Service for GPCR-Ligand Interacting Detection - Creative Biolabs [creative-biolabs.com]
- 17. A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. caymanchem.com [caymanchem.com]
- 20. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
A Researcher's Guide to 3,5-Disubstituted Pyridines: A Head-to-Head Comparison of Synthetic Routes
Abstract
The 3,5-disubstituted pyridine framework is a privileged scaffold in modern chemistry, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials. The precise arrangement of substituents at these positions is critical for modulating biological activity and material properties. Consequently, the development of efficient, versatile, and scalable synthetic routes is of paramount importance to researchers in both academic and industrial settings. This guide provides a head-to-head comparison of the primary synthetic strategies for accessing 3,5-disubstituted pyridines, bifurcated into two main approaches: classical ring-forming condensation reactions and modern functionalization of a pre-formed pyridine core. We will delve into the mechanistic underpinnings, substrate scope, practical limitations, and scalability of each method, supported by quantitative data and detailed experimental protocols to empower chemists in their synthetic design and execution.
Introduction: The Significance of the 3,5-Substitution Pattern
The pyridine ring is one of the most prevalent nitrogen-containing heterocycles in drug discovery.[1] The specific 3,5-disubstitution pattern creates a unique electronic and steric environment, often crucial for molecular recognition and binding to biological targets. This motif is present in a range of clinically important molecules and advanced materials. The challenge for synthetic chemists lies in achieving this specific substitution pattern efficiently and with high regioselectivity. This guide will compare two fundamentally different philosophies for achieving this goal: building the ring with the desired substituents in situ versus modifying a readily available pyridine precursor.
PART 1: Classical Ring-Forming Strategies (De Novo Synthesis)
These methods construct the pyridine ring from acyclic precursors in a single or few steps. While venerable, they remain powerful for their ability to rapidly generate complexity from simple starting materials.
The Hantzsch Pyridine Synthesis
First reported by Arthur Hantzsch in 1881, this multicomponent reaction is arguably the most direct and reliable classical method for producing symmetrically 3,5-disubstituted pyridines.[2][3] The reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate.[2]
Mechanism & Rationale: The reaction proceeds through a series of condensation and addition reactions. First, a Knoevenagel condensation between the aldehyde and one equivalent of the β-ketoester forms an α,β-unsaturated carbonyl compound. Concurrently, the second equivalent of the β-ketoester reacts with ammonia to form an enamine. A subsequent Michael addition between these two intermediates, followed by cyclization and dehydration, yields a 1,4-dihydropyridine (1,4-DHP). A final, crucial oxidation step is required to achieve the aromatic pyridine ring.[4] The driving force for this aromatization is the formation of a stable, 6π-electron aromatic system.
Diagram: Hantzsch Pyridine Synthesis Workflow
Caption: General workflow for cross-coupling on a dihalopyridine.
Key Cross-Coupling Reactions:
-
Suzuki-Miyaura Coupling: Employs boronic acids or esters as the organometallic partner. It is renowned for its high functional group tolerance, mild reaction conditions, and the commercial availability of a vast library of boronic acids. [5]* Sonogashira Coupling: Connects terminal alkynes to the pyridine ring, providing access to 3,5-dialkynylpyridines, which are versatile intermediates for further transformations.
-
Negishi Coupling: Uses organozinc reagents, which are highly reactive and allow for the coupling of sp³, sp², and sp hybridized carbon atoms.
-
Buchwald-Hartwig Amination: A powerful method for forming C-N bonds, enabling the introduction of primary or secondary amines at the 3 and 5 positions.
Scope and Advantages: The primary advantage of this strategy is its unparalleled versatility. Virtually any functional group that can be incorporated into an organometallic reagent can, in principle, be coupled to the pyridine ring. This modularity is exceptionally valuable in drug discovery for building structure-activity relationships (SAR). The reactions often proceed under mild conditions with high yields and excellent functional group tolerance. [6]
Direct C-H Activation
The "holy grail" of synthetic efficiency is the direct functionalization of C-H bonds, bypassing the need for pre-halogenated starting materials. While still an area of intensive research, methods for the C-H activation of pyridines are emerging. [7]Achieving meta-selectivity at the C3 and C5 positions is particularly challenging due to the electronic nature of the pyridine ring, which typically favors functionalization at the C2 or C4 positions. [7]Current strategies often require directing groups or specialized catalysts and are generally less mature for bulk synthesis compared to cross-coupling methods. [7]
PART 3: Head-to-Head Performance Comparison
To provide a clear, objective comparison, the following table summarizes the key performance metrics of the most relevant synthetic strategies for obtaining 3,5-disubstituted pyridines.
| Feature | Hantzsch Synthesis | Cross-Coupling (e.g., Suzuki) |
| Primary Approach | Ring Formation (De Novo) | Ring Functionalization |
| Regioselectivity | Excellent for symmetrical 3,5-diesters. | Excellent, defined by starting material. |
| Substrate Scope | Limited by the need for β-ketoesters. Aldehyde provides C4 diversity. | Extremely broad. Depends on the availability of the organometallic partner (e.g., boronic acids). |
| Functional Group Tolerance | Moderate. Tolerates esters, alkyl, and aryl groups. Sensitive to strong acids/bases. | Very high. Tolerates a wide range of functional groups (ketones, esters, amides, nitriles). [6] |
| Typical Yields | Good to excellent (often >80% for the DHP, subsequent oxidation varies). [8] | Good to excellent (often >70-95%). [9] |
| Scalability | Proven for industrial scale. Uses inexpensive starting materials. [4] | Scalable, but can be limited by the cost of the catalyst, ligands, and organometallic reagents. |
| Atom Economy | Moderate. Aromatization step generates byproducts. | Variable. Stoichiometric metallic waste from the organometallic reagent is a drawback. |
| Key Advantage | Rapid assembly of the core from simple, cheap precursors. | Unmatched versatility and modularity for introducing diverse substituents. |
| Key Disadvantage | Primarily yields symmetrically substituted products. | Requires a multi-step sequence (synthesis of dihalopyridine first). |
PART 4: Experimental Protocols
The following protocols are representative examples for the synthesis of a 3,5-disubstituted pyridine using the two primary strategies discussed.
Protocol 1: Hantzsch Synthesis of Diethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate
[8] This two-step protocol first forms the 1,4-dihydropyridine intermediate, which is then oxidized to the final aromatic product.
Step A: Synthesis of Diethyl 1,4-dihydro-2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate
-
Reaction Setup: In a round-bottom flask, combine benzaldehyde (0.10 mol), ethyl acetoacetate (0.25 mol), and ammonium bicarbonate (0.125 mol) in methanol (40 mL).
-
Reaction: Heat the mixture to reflux with stirring for 30 minutes.
-
Work-up: Cool the reaction mixture. The product will precipitate from the solution. Collect the solid by vacuum filtration and wash with cold methanol to yield the 1,4-dihydropyridine. A typical yield is around 45-50%. [8] Step B: Aromatization to Diethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate
-
Reaction Setup: Dissolve the 1,4-dihydropyridine from Step A (0.01 mol) in a suitable solvent like acetic acid or methanol. Add a catalytic amount of an oxidizing agent, such as ferric chloride hexahydrate (0.02 mmol). [8]2. Reaction: Heat the mixture to reflux until the reaction is complete (monitor by TLC).
-
Work-up: Cool the reaction mixture and pour it into water. Collect the precipitated product by filtration, wash thoroughly with water, and recrystallize from ethanol to afford the final pyridine derivative. A typical yield for this step is around 50-80%. [8][10]
Protocol 2: Suzuki-Miyaura Cross-Coupling for the Synthesis of 3,5-Diphenylpyridine
This protocol describes the palladium-catalyzed coupling of 3,5-dibromopyridine with phenylboronic acid.
-
Reaction Setup: To a flame-dried Schlenk flask, add 3,5-dibromopyridine (1.0 mmol), phenylboronic acid (2.2 mmol), and cesium carbonate (Cs₂CO₃, 3.0 mmol).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and a suitable ligand (e.g., SPhos, 4 mol%).
-
Solvent and Degassing: Add anhydrous, degassed 1,4-dioxane (5 mL). Degas the reaction mixture by bubbling argon through the solution for 15-20 minutes.
-
Reaction: Heat the mixture to 80-100 °C under an argon atmosphere and stir for 12-24 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Concentrate the solution under reduced pressure and purify the crude residue by column chromatography on silica gel to yield 3,5-diphenylpyridine. Yields for this type of reaction are typically high, often exceeding 90%.
Conclusion and Future Outlook
The synthesis of 3,5-disubstituted pyridines is a mature field with a diverse and powerful toolkit available to the modern chemist. The choice between a classical ring-forming strategy and a modern functionalization approach is dictated by the specific target molecule and the overall goals of the research program.
-
The Hantzsch synthesis remains the go-to method for accessing symmetrical 3,5-diester substituted pyridines, especially on a large scale, due to its operational simplicity and cost-effectiveness.
-
Transition-metal catalyzed cross-coupling on a 3,5-dihalopyridine core offers unparalleled flexibility and is the dominant strategy in medicinal chemistry and discovery programs where rapid analogue synthesis and broad functional group tolerance are paramount.
Future developments will likely focus on enhancing the practicality of direct C-H activation methods to provide more atom-economical and environmentally benign routes. Advances in catalysis will continue to expand the scope and efficiency of both ring-forming and functionalization strategies, ensuring that the vital 3,5-disubstituted pyridine scaffold remains readily accessible to drive innovation in science and technology.
References
A complete list of all sources cited has been compiled below, including full titles and clickable URLs for verification.
-
Process for the preparation of 3,5-dichloropyridine. (2003). European Patent Office. [Link]
-
Kröhnke pyridine synthesis. Wikipedia. [Link]
-
Relay C–H Functionalization Enables De Novo Synthesis of Pyridines and Pyridones. ResearchGate. [Link]
-
Cross-coupling reaction. Wikipedia. [Link]
-
Highly Efficient and Functional-Group-Tolerant Catalysts for the Palladium-Catalyzed Coupling of Aryl Chlorides with Thiols. The Hartwig Group. [Link]
-
Synthesis of 2,6-Dimethyl-4-phenylpyridine-3,5-dicarboxylic acid. Semantic Scholar. [Link]
-
Hantzsch pyridine synthesis. Wikipedia. [Link]
-
Hantzsch pyridine synthesis. Unknown Source. [Link]
-
Hantzsch Dihydropyridine (Pyridine) Synthesis. Organic Chemistry Portal. [Link]
-
One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor. National Institutes of Health. [Link]
-
Laccase-catalyzed oxidation of Hantzsch 1,4-dihydropyridines to pyridines and a new one pot. The Royal Society of Chemistry. [Link]
-
An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry. [Link]
-
Microwave-Assisted Synthesis of 1,4-Dihydropyridines via the Hantzsch Reaction Using a Recyclable HPW/PEG-400 Catalytic System. MDPI. [Link]
-
An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. National Institutes of Health. [Link]
-
Synthesis of diethyl 1,4... ResearchGate. [Link]
-
Suzuki coupling of different chloropyridines with phenylboronic acids a. ResearchGate. [Link]
-
Hantzsch Pyridine Synthesis. Scribd. [Link]
-
The Suzuki coupling reactions of aryl bromides with phenylboronic acid. ResearchGate. [Link]
-
C-H and C-N Activation at Redox-Active Pyridine Complexes of Iron. National Institutes of Health. [Link]
-
Recent Advances in Direct Pyridine C-H Activation Strategies. Bentham Science. [Link]
Sources
- 1. beilstein-journals.org [beilstein-journals.org]
- 2. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 3. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 4. grokipedia.com [grokipedia.com]
- 5. researchgate.net [researchgate.net]
- 6. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
- 7. eurekaselect.com [eurekaselect.com]
- 8. semanticscholar.org [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. rsc.org [rsc.org]
A Senior Application Scientist's Guide to Evaluating In Vitro Potency and Efficacy of Compound Analogs
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In the landscape of drug discovery, the systematic evaluation of compound analogs is a critical process that separates promising lead candidates from a vast chemical space. This guide provides an in-depth framework for researchers, scientists, and drug development professionals to design and execute robust in vitro studies. By integrating foundational pharmacological principles with actionable experimental protocols, this document serves as a comprehensive resource for generating high-quality, reproducible data to drive informed decision-making in lead optimization.
The Strategic Imperative of In Vitro Evaluation
The journey from a hit compound to a clinical candidate is paved with iterative cycles of design, synthesis, and testing.[1][2] In vitro assays serve as the cornerstone of this process, offering a controlled environment to dissect the pharmacological properties of newly synthesized analogs.[3][4] These assays are essential for establishing a quantitative understanding of a compound's potency and efficacy, which are distinct but related measures of its biological activity.[5]
-
Potency refers to the concentration of a compound required to elicit a specific response. It is a measure of a drug's affinity for its target and is typically quantified by the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50).[5][6]
-
Efficacy describes the maximum biological effect a compound can produce, regardless of its concentration.[5] This parameter reflects the intrinsic activity of the compound at its target.
A well-designed in vitro testing cascade allows for the rapid and cost-effective profiling of multiple analogs, enabling researchers to build a comprehensive structure-activity relationship (SAR).[1][2][7] This SAR is the roadmap that guides medicinal chemists in refining the molecular architecture of a lead compound to enhance desired properties while minimizing off-target effects and toxicity.[1][2]
Foundational Assay Strategies: From Target Engagement to Cellular Response
The selection of appropriate in vitro assays is paramount to generating meaningful data. A tiered approach, moving from simple, target-based biochemical assays to more complex and physiologically relevant cell-based assays, provides a holistic view of a compound's activity.[8][9]
Biochemical Assays: A Direct Measure of Target Interaction
Biochemical assays are performed in a cell-free system, isolating the target of interest (e.g., an enzyme or receptor) to directly measure its interaction with a compound.[9] These assays are prized for their simplicity, reproducibility, and high-throughput capabilities, making them ideal for primary screening and initial SAR exploration.[9]
Common Biochemical Assay Formats:
-
Enzyme Inhibition Assays: These assays measure the ability of a compound to inhibit the activity of a target enzyme. The readout is typically a change in substrate turnover, which can be monitored using various detection methods such as fluorescence, luminescence, or absorbance.
-
Receptor Binding Assays: These assays quantify the affinity of a compound for a specific receptor.[3] This is often achieved through competitive binding experiments where the test compound competes with a labeled ligand for binding to the receptor.
Cell-Based Assays: Unveiling Functional Consequences in a Biological Context
While biochemical assays provide valuable information on direct target engagement, they do not capture the complexities of a cellular environment.[8][10] Cell-based assays bridge this gap by evaluating a compound's effect on living cells, offering insights into its functional activity, permeability, and potential cytotoxicity.[8][10][11]
Key Types of Cell-Based Assays:
-
Reporter Gene Assays: These assays are used to measure the activation or inhibition of a specific signaling pathway. Cells are engineered to express a reporter gene (e.g., luciferase or beta-galactosidase) under the control of a promoter that is responsive to the pathway of interest.
-
Second Messenger Assays: Many cellular signaling pathways involve the production of second messengers like cyclic AMP (cAMP) or calcium (Ca2+). Assays that measure changes in the levels of these second messengers provide a functional readout of receptor activation or inhibition.
-
Cell Proliferation and Viability Assays: These assays assess the impact of a compound on cell growth and survival.[3][12] They are crucial for identifying compounds with anti-proliferative effects (e.g., for cancer therapeutics) or for flagging potential cytotoxicity.[13][14][15]
Experimental Protocol: A Representative Cell Viability Assay (MTT Assay)
This protocol outlines the steps for a common colorimetric assay to assess cell viability.
-
Cell Seeding: Plate cells in a 96-well microplate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the compound analogs and add them to the appropriate wells. Include vehicle-only controls.
-
Incubation: Incubate the plate for a duration relevant to the expected mechanism of action (typically 24-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the data to determine the IC50 value.
Data Analysis and Interpretation: The Dose-Response Relationship
The cornerstone of evaluating potency and efficacy is the dose-response curve, a graphical representation of the relationship between compound concentration and the resulting biological effect.[5][16]
Constructing and Interpreting the Dose-Response Curve
Dose-response data is typically plotted with the compound concentration on a logarithmic x-axis and the response on a linear y-axis.[16][17] This transformation results in a sigmoidal curve that can be described by a four-parameter logistic equation.[18][19]
Caption: From Experiment to Insight: The In Vitro Data Analysis Workflow.
Key Parameters Derived from the Dose-Response Curve:
-
EC50/IC50: The concentration of an agonist or antagonist that produces 50% of the maximal response.[5][20][21] It is a direct measure of the compound's potency.
-
Emax: The maximum response achievable with the compound, representing its efficacy.[22][23]
-
Hill Slope: Describes the steepness of the curve.[19][24] A Hill slope of 1 suggests a 1:1 binding interaction, while values greater or less than 1 can indicate positive or negative cooperativity, respectively.
Comparing Compound Analogs: A Quantitative Approach
A primary goal of these studies is to systematically compare the pharmacological profiles of different analogs. This is best achieved by summarizing the key parameters in a clear and concise table.
| Compound | Target Binding (Ki, nM) | Functional Potency (EC50, nM) | Maximal Efficacy (Emax, % of Control) | Cytotoxicity (CC50, µM) |
| Parent | 15 | 50 | 100 | >50 |
| Analog A | 5 | 12 | 105 | >50 |
| Analog B | 25 | 80 | 95 | 25 |
| Analog C | 10 | 45 | 60 | >50 |
Interpreting the Data:
-
Analog A shows a significant improvement in both binding affinity and functional potency compared to the parent compound, with similar efficacy and no observed cytotoxicity. This makes it a strong candidate for further investigation.
-
Analog B is less potent than the parent and exhibits cytotoxicity at higher concentrations, suggesting a potential liability.
-
Analog C maintains similar potency to the parent but has significantly lower efficacy, indicating it may be a partial agonist.
This quantitative comparison, grounded in robust experimental data, is the foundation of effective SAR-driven lead optimization.[7][25]
Caption: Key Parameters of a Dose-Response Curve.
Ensuring Scientific Integrity and Reproducibility
The value of in vitro data is directly proportional to its quality and reproducibility. Adhering to best practices is non-negotiable.
-
Assay Validation: Before screening analogs, the chosen assay must be validated for robustness, reproducibility, and sensitivity. This includes determining the Z'-factor for high-throughput screens to ensure a sufficient signal window.
-
Appropriate Controls: Every experiment must include appropriate positive and negative controls to ensure the assay is performing as expected.
-
Statistical Rigor: Data should be analyzed using appropriate statistical methods.[26] IC50 and EC50 values should be reported with confidence intervals or standard errors of the mean.[17]
-
Comprehensive Documentation: Meticulous record-keeping of experimental conditions, reagents, and data analysis procedures is essential for reproducibility and regulatory submissions.
Conclusion: A Data-Driven Path to Optimized Leads
The in vitro evaluation of compound analogs is a dynamic and iterative process that lies at the heart of modern drug discovery. By employing a strategic combination of biochemical and cell-based assays, and by rigorously analyzing the resultant dose-response data, researchers can build a deep understanding of the structure-activity relationship. This knowledge empowers medicinal chemists to rationally design and synthesize new analogs with improved potency, efficacy, and safety profiles, ultimately accelerating the journey towards novel therapeutics. This guide provides the foundational principles and practical considerations to ensure that this critical phase of drug development is conducted with the scientific rigor and strategic foresight necessary for success.
References
- IT Medical Team. (2024, August 29). In Vitro Assays in Pharmacology: A Comprehensive Overview.
- BMG LABTECH. (2022, May 2). Cell-based assays on the rise.
- QIMA Life Sciences. In Vitro Pharmacology - Drug Discovery & Development.
- Lifescience Global. Cell-Based Assays in High-Throughput Screening for Drug Discovery.
- (2021, September 24). Cell Based Assays in Drug Development: Comprehensive Overview.
- A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology”. Anticancer Research.
- Does In Vitro Potency Predict Clinically Efficacious Concentrations?. Ovid.
- Danaher Life Sciences. Assay Development in Drug Discovery.
- Thermo Fisher Scientific - US. Cytotoxicity Assays.
- CMC / BOC Sciences. In Vitro Potency Assays.
- Creative Bioarray CellAssay. Cytotoxicity Assay.
- NorthEast BioLab. Cell Cytotoxicity Assay, Cell Toxicity Assay.
- Celtarys Research. (2025, July 24). Biochemical assays in drug discovery and development.
- Creative Proteomics. Structure Activity Relationship (SAR) Analysis.
- PMC - NIH. A review for cell-based screening methods in drug discovery.
- PubMed Central. Does In Vitro Potency Predict Clinically Efficacious Concentrations?.
- Reaction Biology. Cell-based Assays for Drug Discovery.
- PMC - NIH. Compound Cytotoxicity Profiling Using Quantitative High-Throughput Screening.
- Life Science Applications. Cytotoxicity Assays.
- PubMed. (2019, July). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course "Preclinical and Early-phase Clinical Pharmacology".
- Danaher Life Sciences. Dose-Response Curve | Definition and Applications.
- Sigma-Aldrich. How to Interpret Dose-Response Curves.
- ACS Publications. (2024, October 1). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry.
- PubMed. Guidelines for accurate EC50/IC50 estimation.
- University of Auckland. Pharmacodynamic Principles and the Time Course of Immediate Drug Effects.
- Science Gateway. How to calculate IC50.
- Collaborative Drug Discovery. (2025, June 3). SAR: Structure Activity Relationships.
- Patsnap Synapse. (2025, May 21). How does structure-activity relationship (SAR) analysis contribute to lead optimization in drug discovery?.
- 百泰派克生物科技. Structure-Activity Relationship (SAR) Analysis.
- ResearchGate. (2025, August 10). (PDF) Guidelines for accurate EC50/IC50 estimation.
- Oncodesign Services. Structure-Activity Relationship (SAR) Studies.
- Toxicology MSDT. Dose-Response Curves.
- CDD Support. (2025, April 21). Hill Equation: Setting up a dose-response curve.
- (2024, January 9). Notes on the Emax model.
- FDA. S7A Safety Pharmacology Studies for Human Pharmaceuticals.
- MSD Manual Professional Edition. Dose-Response Relationships - Clinical Pharmacology.
- PMC. Pharmacodynamic principles and the time course of immediate drug effects.
- Wiley Analytical Science. (2024, July 17). Statistical analysis of dose-response curves.
- Visikol. (2023, May 18). IC50, EC50 and its Importance in Drug Discovery and Development.
- ICH. Safety Guidelines.
- David Discovers Drug Discovery. Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies.
- Potency Assay Guide.
- Pharmaron. Potency Assay Guide.
- PMC. Probing the links between in vitro potency, ADMET and physicochemical parameters.
Sources
- 1. How does structure-activity relationship (SAR) analysis contribute to lead optimization in drug discovery? [synapse.patsnap.com]
- 2. Structure-Activity Relationship (SAR) Studies | Oncodesign Services [oncodesign-services.com]
- 3. itmedicalteam.pl [itmedicalteam.pl]
- 4. In Vitro Pharmacology - Drug Discovery & Development [qima-lifesciences.com]
- 5. lifesciences.danaher.com [lifesciences.danaher.com]
- 6. IC50, EC50 and its Importance in Drug Discovery and Development [visikol.com]
- 7. collaborativedrug.com [collaborativedrug.com]
- 8. bmglabtech.com [bmglabtech.com]
- 9. Biochemical assays in drug discovery and development - Celtarys [celtarys.com]
- 10. Cell Based Assays in Drug Development: Comprehensive Overview [immunologixlabs.com]
- 11. lifescienceglobal.com [lifescienceglobal.com]
- 12. A review for cell-based screening methods in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cytotoxicity Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. cellassay.creative-bioarray.com [cellassay.creative-bioarray.com]
- 15. nebiolab.com [nebiolab.com]
- 16. toxmsdt.com [toxmsdt.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Star Republic: Guide for Biologists [sciencegateway.org]
- 19. support.collaborativedrug.com [support.collaborativedrug.com]
- 20. Guidelines for accurate EC50/IC50 estimation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. holford.fmhs.auckland.ac.nz [holford.fmhs.auckland.ac.nz]
- 23. Notes on the Emax model – Notes from a data witch [blog.djnavarro.net]
- 24. Pharmacodynamic principles and the time course of immediate drug effects - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Structure Activity Relationship (SAR) Analysis - Creative Proteomics [creative-proteomics.com]
- 26. analyticalscience.wiley.com [analyticalscience.wiley.com]
A Senior Application Scientist's Guide to Unambiguous Compound Structure Confirmation
In the landscape of drug development, the absolute certainty of a molecule's structure and identity is not merely a scientific objective; it is the bedrock of safety, efficacy, and regulatory approval. An error in structural assignment can lead to catastrophic failures in later stages, wasting invaluable time and resources. This guide provides an in-depth comparison of the three cornerstone analytical techniques used for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography.
As a Senior Application Scientist, my experience has shown that relying on a single technique is a high-risk endeavor. The most robust and scientifically sound approach—and the one expected by regulatory bodies—is an orthogonal strategy , where the weaknesses of one method are compensated by the strengths of another. This guide is structured to not only explain the "what" and "how" of each technique but the critical "why" that drives experimental choices, ensuring a self-validating system for your most critical assets.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Connectivity Mapper
NMR spectroscopy is the undisputed gold standard for the structural elucidation of organic molecules in solution.[1][2] It is the only technique that provides a complete, atom-by-atom map of the covalent framework of a molecule, revealing how individual atoms are connected to one another.
Expertise & Causality: Why NMR is Foundational
The power of NMR lies in its ability to probe the unique magnetic environment of each ¹H and ¹³C nucleus (among others) within a molecule.[3] The resulting spectrum provides three key pieces of information:
-
Chemical Shift (δ): This tells us about the electronic environment of a nucleus, allowing us to distinguish between, for example, a proton on an aromatic ring versus one on a methyl group.
-
Integration: The area under a proton signal is directly proportional to the number of protons it represents, providing a ratio of the different types of protons in the molecule.[1]
-
Coupling (J-coupling): This reveals proximity. Nuclei that are two or three bonds apart can "feel" each other's magnetic fields, causing their signals to split. This splitting pattern is crucial for piecing together molecular fragments.
A simple 1D proton NMR can often confirm an identity, but for a novel compound, a suite of experiments is required for unambiguous proof.
Experimental Protocol: Full Structural Elucidation Workflow
The goal is to build the molecular structure piece by piece. This protocol assumes the sample is >95% pure and dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
1D ¹H NMR: Acquire a standard proton spectrum. This provides the initial census of all hydrogen atoms.
-
1D ¹³C NMR (and DEPT): Acquire a carbon spectrum. This identifies the number of unique carbon environments. A Distortionless Enhancement by Polarization Transfer (DEPT) experiment is then run to determine how many hydrogens are attached to each carbon (CH, CH₂, CH₃, or quaternary C).[3]
-
2D COSY (Correlation Spectroscopy): This experiment identifies all ¹H-¹H spin-spin couplings. It generates a 2D map where cross-peaks connect protons that are coupled (typically 2-3 bonds apart), allowing you to trace out entire spin systems (e.g., an ethyl group: -CH₂-CH₃).[4]
-
2D HSQC (Heteronuclear Single Quantum Coherence): This is the primary tool for connecting protons to the carbons they are directly attached to. Each cross-peak in the HSQC spectrum links a specific proton signal to its corresponding one-bond-away carbon signal.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): This is the final piece of the puzzle. The HMBC experiment reveals long-range correlations (typically 2-3 bonds) between protons and carbons.[5] This is how you connect the molecular fragments identified in the COSY experiment. For example, it can show a correlation from a methyl proton to a carbonyl carbon three bonds away, locking the structure in place.
Data Summary: Information Yield from NMR Experiments
| Experiment | Primary Information Provided | Purpose in Workflow |
| ¹H NMR | Chemical environment and count of protons. | Initial proton inventory and functional group estimation. |
| ¹³C NMR / DEPT | Number and type (CH, CH₂, CH₃, C) of carbon atoms. | Carbon backbone inventory. |
| 2D COSY | Connectivity between adjacent protons. | Assembling proton-based structural fragments. |
| 2D HSQC | Direct one-bond connections between ¹H and ¹³C. | Assigning specific protons to their directly attached carbons. |
| 2D HMBC | Long-range (2-3 bond) connections between ¹H and ¹³C. | Connecting the structural fragments into the final molecule. |
Visualization: NMR Elucidation Workflow
Caption: Workflow for complete molecular structure elucidation using a suite of NMR experiments.
Mass Spectrometry (MS): The Molecular Weight Scale
Mass spectrometry is a destructive analytical technique prized for its exceptional sensitivity and its ability to provide the exact molecular weight of a compound.[6] This makes it an indispensable first-pass technique for confirming identity and determining the elemental formula.
Expertise & Causality: Why MS is Essential for Formula and Fragmentation
MS works by converting neutral molecules into ions, separating them in a magnetic or electric field based on their mass-to-charge (m/z) ratio, and then detecting them.[7]
-
High-Resolution Mass Spectrometry (HRMS): The key advantage of modern MS is its mass accuracy. Instruments like Time-of-Flight (TOF) or Orbitrap analyzers can measure m/z to within a few parts per million (ppm). This precision is so high that it allows for the unambiguous determination of a compound's elemental formula. For example, CO (27.9949 Da) and N₂ (28.0061 Da) have the same nominal mass (28) but are easily distinguished by HRMS.
-
Tandem Mass Spectrometry (MS/MS): This technique provides structural clues by breaking the molecule apart and analyzing the fragments.[8] A precursor ion (the original molecule) is selected, fragmented (e.g., via collision-induced dissociation, CID), and the resulting product ions are analyzed. The fragmentation pattern is like a molecular fingerprint and can be used to confirm the identity of known compounds or deduce the structure of unknowns, which is particularly vital in drug metabolism studies.[9][10]
Experimental Protocol: Elemental Formula and Structural Fingerprinting
-
Sample Infusion/Chromatographic Introduction: The sample is introduced into the MS, often coupled with a liquid chromatography (LC) system (LC-MS). LC separates the components of a mixture before they enter the mass spectrometer.[11]
-
Ionization: The molecules are ionized, typically using a soft ionization technique like Electrospray Ionization (ESI) which keeps the molecule intact.
-
Full Scan HRMS Acquisition: The mass analyzer scans a range of m/z values to detect the molecular ion (e.g., [M+H]⁺ or [M-H]⁻). The instrument's high resolution provides an accurate mass measurement.
-
Formula Determination: Software uses the accurate mass to generate a list of possible elemental formulas that fit within a narrow mass tolerance (e.g., < 5 ppm). Combined with knowledge of the synthesis, the correct formula can be determined.
-
MS/MS Fragmentation: For structural confirmation, a separate experiment is run where the molecular ion is isolated, fragmented, and the m/z ratios of the resulting fragment ions are measured. This pattern is compared against known standards or used to piece together the molecular structure.
Data Summary: Comparison of Common MS Configurations
| Component | Type | Primary Application | Key Feature |
| Ionization Source | ESI (Electrospray) | Polar molecules, LC coupling | Soft ionization, produces intact molecular ions. |
| MALDI (Matrix-Assisted) | Large biomolecules, imaging | Analyzes solids, high mass range. | |
| Mass Analyzer | TOF (Time-of-Flight) | HRMS, fast acquisition | Excellent mass accuracy, high resolution. |
| Quadrupole | Ion selection, MS/MS | Good for quantification, robust. | |
| Orbitrap | HRMS, high resolution | Highest resolution and mass accuracy. |
Visualization: LC-MS/MS Experimental Workflow
Caption: A typical workflow for compound analysis using Liquid Chromatography-Tandem Mass Spectrometry.
X-ray Crystallography: The 3D Architect
For the definitive determination of a molecule's three-dimensional structure, including its absolute stereochemistry, single-crystal X-ray crystallography is the ultimate authority.[12][13] While NMR maps connectivity and MS provides the formula, crystallography delivers a precise atomic-level picture of the molecule as it exists in the solid state.
Expertise & Causality: Why Crystallography is the Definitive Method
The technique works by passing X-rays through a highly ordered single crystal. The atoms in the crystal diffract the X-rays in a specific pattern, which is recorded by a detector. By analyzing the positions and intensities of these diffracted spots, a 3D electron density map of the molecule can be calculated, from which the atomic positions are determined.[12]
-
Unambiguous 3D Structure: It provides precise measurements of bond lengths, bond angles, and torsional angles.
-
Absolute Configuration: For chiral molecules, X-ray crystallography is the most reliable method for determining the absolute configuration (the R/S designation at each stereocenter).[14][15] This is achieved by analyzing the anomalous scattering of X-rays, a subtle effect that can distinguish between a molecule and its mirror image.[16] This is a critical piece of information for any chiral drug, as different enantiomers can have vastly different biological activities.
The primary challenge and rate-limiting step for this technique is growing a single, high-quality crystal suitable for diffraction, which can sometimes be more of an art than a science.[14]
Experimental Protocol: From Powder to Solved Structure
-
Crystallization: The pure compound is dissolved in a suitable solvent system. Crystallization is induced through methods like slow evaporation of the solvent, vapor diffusion of an anti-solvent, or slow cooling. The goal is to obtain a single crystal of ~0.1-0.3 mm in size.
-
Crystal Mounting and Screening: A suitable crystal is selected under a microscope, mounted on a goniometer head, and placed in the X-ray diffractometer. A quick screening shot is taken to assess crystal quality.
-
Data Collection: A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam. This can take several hours.
-
Structure Solution and Refinement: Specialized software is used to process the diffraction data and solve the "phase problem" to generate an initial electron density map. An atomic model is built into this map and then refined against the experimental data until the calculated and observed diffraction patterns match closely.
-
Validation and Analysis: The final structure is validated for geometric and crystallographic reasonability. The Flack parameter is calculated to confirm the absolute configuration with high confidence.
Data Summary: Key Outputs of a Crystallographic Experiment
| Parameter | Significance |
| Space Group / Unit Cell | Describes the symmetry and dimensions of the crystal lattice. |
| Bond Lengths / Angles | Provides the precise molecular geometry. |
| R-factor (R₁) | A measure of the agreement between the model and the data (lower is better). |
| Flack Parameter | A value close to 0 indicates the correct absolute configuration has been determined. |
| ORTEP Plot | A 3D visual representation of the molecule showing atomic positions and thermal motion. |
Visualization: X-ray Crystallography Logical Flow
Caption: Logical flow for determining the 3D structure of a molecule via single-crystal X-ray diffraction.
Comparative Guide: An Orthogonal Strategy for Unambiguous Confirmation
No single technique can answer every question. The true power lies in using them together, where each result validates the others. For instance, the elemental formula from HRMS must match the atom count from NMR. The connectivity from NMR must be consistent with the 3D arrangement from crystallography. This orthogonal approach is the cornerstone of modern analytical chemistry in the pharmaceutical industry.[17][18]
Technique Performance at a Glance
| Feature | NMR Spectroscopy | Mass Spectrometry | X-ray Crystallography |
| Primary Information | Covalent structure, atom connectivity | Molecular formula, fragmentation | 3D structure, absolute configuration |
| Sample Amount | 1-10 mg | < 1 µg | ~1-5 mg (for crystallization) |
| Sample State | Solution | Solution or Solid | Single Crystal |
| Analysis Type | Non-destructive | Destructive | Non-destructive (to the crystal) |
| Throughput | Low to Medium | High (especially with LC) | Low (crystal growth is bottleneck) |
| Key Strength | Unambiguous connectivity map | High sensitivity & mass accuracy | Definitive stereochemistry |
| Regulatory Role | Primary structure proof | Identity confirmation, impurity ID | Absolute structure proof for chiral drugs |
Scenario-Based Recommendations
-
Scenario 1: You have synthesized a novel, achiral small molecule.
-
Workflow:
-
HRMS: To immediately confirm the elemental formula.
-
Full NMR Suite (¹H, ¹³C, COSY, HSQC, HMBC): To definitively prove the covalent structure.[5]
-
-
-
Scenario 2: You need to confirm the absolute configuration of your lead chiral drug candidate.
-
Workflow:
-
X-ray Crystallography: This is the gold standard and provides the most defensible data for regulatory submission.[15] If crystallization fails, advanced NMR techniques (e.g., Mosher's ester analysis) or vibrational circular dichroism (VCD) may be used as alternatives, but crystallography is preferred.
-
-
-
Scenario 3: An unknown impurity is detected at 0.15% in your drug substance stability study.
-
Workflow:
-
LC-MS/MS: To determine the accurate mass and fragmentation pattern of the impurity, providing initial hypotheses about its structure (e.g., an oxidation product).
-
Preparative HPLC: To isolate a sufficient quantity (~1 mg) of the impurity.
-
Full NMR Suite: To elucidate the definitive structure of the isolated impurity.
-
-
Regulatory Integrity and Method Validation
The data generated by these techniques form a core part of the Chemistry, Manufacturing, and Controls (CMC) section of any regulatory filing. According to guidelines such as ICH Q6A (Specifications) , tests for identity, assay, and impurities are universal requirements for new drug substances.[19][20][21][22] The analytical procedures used must be validated for their intended purpose as outlined in ICH Q2(R2) (Validation of Analytical Procedures) , ensuring they are accurate, specific, and reproducible.[23][24][25] Your choice of technique must be scientifically justified and capable of unequivocally confirming the identity and purity of your compound.[26]
Conclusion
The confirmation of a compound's structure and identity is a multi-faceted challenge that demands a rigorous, evidence-based approach.
-
NMR is the master of connectivity, providing the 2D blueprint of the molecule.
-
Mass Spectrometry is the precise scale, delivering the elemental formula and structural clues with incredible sensitivity.
-
X-ray Crystallography is the final arbiter of three-dimensional truth, providing an unassailable view of the molecule's architecture and absolute stereochemistry.
By expertly weaving together the data from these powerful, orthogonal techniques, researchers, scientists, and drug development professionals can build a self-validating and irrefutable case for a molecule's identity, ensuring the integrity of their research and the safety of future medicines.
References
- Understanding the Role of Mass Spectrometry in Drug Discovery and Development. Google Cloud.
- Q2(R2) Validation of Analytical Procedures March 2024. U.S.
- ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances - Scientific guideline. European Medicines Agency (EMA).
- What Is Small Molecule Crystal Structure Analysis?. Rigaku.
- How is Mass Spectrometry Used in Drug Development?.
- Highlights from FDA's Analytical Test Method Valid
- Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality. Pharma Focus America.
- use of nmr in structure ellucid
- ICH Q6A - Specifications: Test procedures and acceptance criteria. European Pharmaceutical Review.
- ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products. gmp-compliance.org.
- 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. Chemistry LibreTexts.
- Absolute Configuration of Small Molecules by Co‐Crystallization.
- ICH and FDA Guidelines for Analytical Method Valid
- Small molecule crystallography. Excillum.
- Analytical Procedures and Methods Validation for Drugs and Biologics July 2015. U.S.
- ICH Q6A, Q8 & Q9 Compliance | Comprehensive Particle Analysis. particles.com.
- NMR Spectroscopy.
- (PDF) Mass Spectrometry and Drug Discovery.
- (PDF) Identification and structure elucidation by NMR spectroscopy.
- Mass spectrometry applications for drug discovery and development. Drug Target Review.
- Structure Elucid
- Orthogonal Detection Techniques to Provide More Complete Characterization of an Oral Drug.
- 4.2. Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods. Thieme.
- Orthogonal method in pharmaceutical product analysis. Alphalyse.
- Modern Analytical Technique for Characteriz
- Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. SpringerLink.
Sources
- 1. NMR Spectroscopy [www2.chemistry.msu.edu]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. use of nmr in structure ellucidation | PDF [slideshare.net]
- 5. hyphadiscovery.com [hyphadiscovery.com]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. How is Mass Spectrometry Used in Drug Development? - PharmaFeatures [pharmafeatures.com]
- 8. pharmafocusamerica.com [pharmafocusamerica.com]
- 9. lifesciences.danaher.com [lifesciences.danaher.com]
- 10. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 11. researchgate.net [researchgate.net]
- 12. rigaku.com [rigaku.com]
- 13. excillum.com [excillum.com]
- 14. Absolute Configuration of Small Molecules by Co‐Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 16. Thieme E-Books & E-Journals [thieme-connect.de]
- 17. lcms.cz [lcms.cz]
- 18. Orthogonal method in pharmaceutical product analysis [alphalyse.com]
- 19. ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 20. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 21. ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances - ECA Academy [gmp-compliance.org]
- 22. particle.dk [particle.dk]
- 23. fda.gov [fda.gov]
- 24. propharmagroup.com [propharmagroup.com]
- 25. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 26. fda.gov [fda.gov]
A Senior Application Scientist's Guide to Assessing the Batch-to-Batch Consistency of 3-Bromo-5-(1-methyl-pyrrolidin-2-yl)-pyridine
Introduction: The Imperative of Consistency in Pharmaceutical Intermediates
In the intricate process of drug development and manufacturing, the quality of each component is paramount. Pharmaceutical intermediates, such as 3-Bromo-5-(1-methyl-pyrrolidin-2-yl)-pyridine, are the foundational building blocks of active pharmaceutical ingredients (APIs). While not the final drug product, their purity, identity, and overall quality directly dictate the safety and efficacy of the resulting API. Therefore, ensuring stringent batch-to-batch consistency is not merely a quality control checkbox; it is a critical scientific and regulatory necessity. Meaningful quality insight is derived from trend analysis across multiple batches rather than isolated successes[1].
This guide provides a comprehensive framework for assessing the batch-to-batch consistency of synthesized 3-Bromo-5-(1-methyl-pyrrolidin-2-yl)-pyridine. We will delve into the core analytical methodologies, explain the rationale behind their selection, and provide detailed protocols. This document is intended for researchers, scientists, and drug development professionals dedicated to upholding the highest standards of scientific integrity and product quality.
A specification is a set of criteria to which a drug substance must conform to be considered acceptable for its intended use[2][3][4]. This guide will focus on the universal tests applicable to all APIs—description, identity, assay, and impurities—as well as specific tests relevant to this molecule[4].
Defining Critical Quality Attributes (CQAs) for 3-Bromo-5-(1-methyl-pyrrolidin-2-yl)-pyridine
Before any analysis begins, we must define the Critical Quality Attributes (CQAs) for our intermediate. CQAs are the physical, chemical, biological, or microbiological properties that should be within an appropriate limit, range, or distribution to ensure the desired product quality. For 3-Bromo-5-(1-methyl-pyrrolidin-2-yl)-pyridine, the key CQAs are:
-
Identity: Confirmation of the correct chemical structure.
-
Assay: Quantitation of the amount of the desired compound.
-
Purity: Profile and quantitation of organic and inorganic impurities.
-
Chiral Purity: As the molecule possesses a chiral center, the enantiomeric excess is a critical parameter.
-
Water Content: Excessive water can affect stability and reactivity in subsequent steps.
-
Residual Solvents: Solvents used in the synthesis must be controlled within acceptable limits as defined by ICH Q3C guidelines[5][6].
The following sections will detail the analytical methods used to assess these CQAs across different manufacturing batches.
Analytical Methodologies for CQA Assessment
A multi-faceted analytical approach is required to build a complete and reliable profile of each batch. A single technique is insufficient; instead, we rely on a suite of orthogonal methods, where each provides a unique and complementary piece of the quality puzzle.
Identity Confirmation: Ensuring Structural Integrity
Verifying the chemical identity of the intermediate is the foundational first step. We employ a combination of spectroscopic techniques to confirm that the synthesized molecule is indeed 3-Bromo-5-(1-methyl-pyrrolidin-2-yl)-pyridine.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides the most definitive information about the molecular structure. The chemical shifts, coupling constants, and integration of the proton (¹H) NMR spectrum create a unique fingerprint of the molecule, confirming the connectivity of all hydrogen atoms. Carbon (¹³C) NMR complements this by identifying all unique carbon environments.
-
Mass Spectrometry (MS): MS provides the molecular weight of the compound. For this specific molecule, high-resolution mass spectrometry is particularly useful. The presence of a bromine atom results in a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), which serves as a clear diagnostic marker.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR identifies the functional groups present in the molecule. While less specific than NMR for full structure elucidation, it is an excellent, rapid technique for confirming the presence of key bonds (e.g., C-N, C=C, aromatic C-H) and for comparing the spectral "fingerprint" of a new batch against a qualified reference standard.
Purity and Assay Determination by High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is the workhorse for determining both the purity (presence of impurities) and the assay (concentration) of the main compound. A properly validated HPLC method is essential for reliable batch comparison.[7][8][9][10]
Causality Behind Method Choice: A reverse-phase HPLC (RP-HPLC) method is the logical choice for this molecule. The pyridine and pyrrolidine moieties confer a degree of polarity, making it well-suited for retention on a non-polar stationary phase (like C18) with a polar mobile phase. The pyridine ring contains a strong UV chromophore, allowing for sensitive detection using a UV detector. The International Council for Harmonisation (ICH) provides guidelines for validating such analytical procedures.[7][8][11][12]
Experimental Protocol: RP-HPLC for Purity and Assay
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh ~10 mg of the batch sample and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B.
-
System Suitability Test (SST): Before sample analysis, inject a standard solution five times. The relative standard deviation (RSD) for the peak area and retention time should be ≤ 2.0%.
-
Analysis: Inject the prepared samples from each batch. Purity is determined by the area percent method, and the assay is calculated against a certified reference standard.
Data Presentation: Comparative Purity and Assay Data
| Parameter | Specification | Batch A | Batch B | Batch C |
| Assay (%) | 98.0% - 102.0% | 99.5% | 99.1% | 97.5% (OOS) |
| Purity (% Area) | ≥ 99.0% | 99.7% | 99.5% | 98.8% (OOS) |
| Impurity 1 (RRT 0.85) | ≤ 0.15% | 0.08% | 0.11% | 0.25% (OOS) |
| Impurity 2 (RRT 1.12) | ≤ 0.15% | 0.05% | 0.07% | 0.10% |
| Total Impurities | ≤ 0.50% | 0.21% | 0.35% | 0.95% (OOS) |
| RRT: Relative Retention Time; OOS: Out of Specification |
This table clearly demonstrates that while Batches A and B meet the required specifications, Batch C fails on multiple criteria, indicating a deviation in the manufacturing or purification process. The ICH Q3A(R2) guideline provides thresholds for reporting, identifying, and qualifying such impurities.[5][13][14][15][16]
Chiral Purity Assessment
The biological activity of chiral molecules often resides in a single enantiomer. The presence of the undesired enantiomer can lead to reduced efficacy or even off-target toxicity. Therefore, assessing the chiral purity is non-negotiable.
Causality Behind Method Choice: Chiral HPLC, using a column with a chiral stationary phase (CSP), is the gold standard for separating enantiomers. These columns create a chiral environment where the two enantiomers interact differently, leading to different retention times.
Experimental Protocol: Chiral HPLC
-
Instrumentation: HPLC system with UV-Vis detector.
-
Column: Chiral Stationary Phase column (e.g., cellulose or amylose-based).
-
Mobile Phase: Typically a non-polar solvent system like Hexane/Isopropanol with a small amount of an amine modifier (e.g., diethylamine) to improve peak shape. The exact ratio must be optimized.
-
Flow Rate: 0.8 mL/min (Isocratic).
-
Column Temperature: 25°C.
-
Detection Wavelength: 254 nm.
-
Analysis: Inject a diluted sample of each batch. The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers: % ee = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100.
Data Presentation: Comparative Chiral Purity
| Parameter | Specification | Batch A | Batch B | Batch C |
| Enantiomeric Excess (%) | ≥ 99.5% | 99.8% | 99.7% | 99.6% |
In this case, all three batches demonstrate excellent and consistent chiral purity.
Water Content by Karl Fischer Titration
Causality Behind Method Choice: The Karl Fischer (KF) titration method is highly specific for water and is the preferred method over techniques like "loss on drying," which can also measure volatile solvents.[17][18] Its precision and accuracy make it ideal for quantifying low levels of water in solid samples.[17][18][19][20] The reaction involves the oxidation of sulfur dioxide by iodine in the presence of water.[18]
Experimental Protocol: Volumetric Karl Fischer Titration
-
Instrumentation: Volumetric Karl Fischer titrator.
-
Reagents: Anhydrous methanol, commercial Karl Fischer reagent (iodine, sulfur dioxide, imidazole in a suitable solvent).
-
Titrator Preparation: The titration vessel is filled with anhydrous methanol and pre-titrated with the KF reagent to a stable, anhydrous endpoint.
-
Standardization: The titer of the KF reagent is determined daily using a certified water standard.
-
Sample Analysis: Accurately weigh a suitable amount of the batch sample (typically 100-200 mg) and add it directly to the conditioned titration vessel.
-
Titration: The sample is titrated with the KF reagent until the endpoint is reached. The volume of titrant is used to calculate the water content.
Data Presentation: Comparative Water Content
| Parameter | Specification | Batch A | Batch B | Batch C |
| Water Content (% w/w) | ≤ 0.5% | 0.15% | 0.21% | 0.18% |
All batches show consistently low water content, well within the specified limit.
Residual Solvent Analysis by Headspace Gas Chromatography (GC-HS)
Causality Behind Method Choice: The synthesis of 3-Bromo-5-(1-methyl-pyrrolidin-2-yl)-pyridine likely involves organic solvents such as acetonitrile, methylene chloride, or others.[21] These solvents provide no therapeutic benefit and must be removed. Headspace Gas Chromatography (GC-HS) is the ideal technique for this analysis. The sample is heated in a sealed vial, allowing volatile solvents to partition into the headspace gas, which is then injected into the GC system. This technique is highly sensitive and avoids contaminating the GC system with the non-volatile intermediate. ICH Q3C provides strict limits for various classes of solvents.[5][6][22][23][24]
Experimental Protocol: GC-HS for Residual Solvents
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID) and a Headspace Autosampler.
-
Column: DB-624 or equivalent, 30 m x 0.53 mm ID, 3.0 µm film thickness.
-
Headspace Parameters:
-
Vial Equilibration Temperature: 80°C.
-
Vial Equilibration Time: 20 min.
-
Loop Temperature: 90°C.
-
Transfer Line Temperature: 100°C.
-
-
GC Parameters:
-
Inlet Temperature: 200°C.
-
Carrier Gas: Helium or Hydrogen.
-
Oven Program: 40°C (hold 5 min), ramp to 240°C at 10°C/min, hold 5 min.
-
Detector Temperature: 250°C.
-
-
Sample Preparation: Accurately weigh ~100 mg of the sample into a headspace vial and add 5 mL of a suitable diluent (e.g., Dimethyl sulfoxide).
Data Presentation: Comparative Residual Solvents
| Parameter (ppm) | Specification | Batch A | Batch B | Batch C |
| Acetonitrile | ≤ 410 | < 50 | < 50 | 65 |
| Methylene Chloride | ≤ 600 | < 50 | 75 | < 50 |
The results show that all batches are well below the ICH limits for these common solvents, indicating a consistent and effective drying process.
Workflow and Decision Logic for Batch Release
The data from these individual analyses are not viewed in isolation. They are compiled into a Certificate of Analysis (CoA) for each batch and assessed holistically. A consistent process yields a consistent product.
Caption: Workflow for assessing batch consistency and making a release decision.
Conclusion
A robust, multi-method analytical strategy is indispensable for verifying the batch-to-batch consistency of 3-Bromo-5-(1-methyl-pyrrolidin-2-yl)-pyridine. By establishing clear specifications for critical quality attributes and employing validated, orthogonal analytical techniques such as HPLC, GC, and Karl Fischer titration, manufacturers can ensure that each batch meets the high standards required for pharmaceutical intermediates. This rigorous scientific approach not only satisfies regulatory requirements but also forms the bedrock of a safe, effective, and reliable drug supply chain. Consistent analysis and trending of batch data are key to early detection of process drift and ensuring final product quality.[1]
References
-
ICH. (n.d.). Quality Guidelines. International Council for Harmonisation. Retrieved from [Link]
-
Tianming Pharmaceutical. (2026, January 6). Batch-to-Batch Consistency: Why It Matters for Intermediates. Retrieved from [Link]
-
ResearchGate. (n.d.). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Retrieved from [Link]
-
Pharmaguideline. (2011, September 19). Water Content Determination by Karl Fischer. Retrieved from [Link]
-
ICH. (1999). ICH Harmonised Tripartite Guideline Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances Q6A. Retrieved from [Link]
-
ICH. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
Shimadzu. (n.d.). Fast - GC Method for Residual Solvent Analysis in Drug Discovery Workflow. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and structure of chiral ligand [( S )-1-((( S )-1-methylpyrrolidin-2-yl) methyl) pyrrolidin-2-yl] diphenylmethanol. Retrieved from [Link]
-
ICH. (2006, October 25). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). Retrieved from [Link]
-
LCGC International. (2024, June 23). Generic Method Approach for the Determination of Residual Solvents in Active Pharmaceutical Ingredients by Gas Chromatography. Retrieved from [Link]
-
Chen, L., et al. (2020). Evaluation of a multiple and global analytical indicator of batch consistency: traditional Chinese medicine injection as a case study. RSC Advances. Retrieved from [Link]
-
ResearchGate. (n.d.). Water determination in bee products using the Karl Fischer titration method. Retrieved from [Link]
-
PubMed. (2015, July 16). Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. Retrieved from [Link]
-
European Medicines Agency. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. Retrieved from [Link]
- Google Patents. (n.d.). US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones.
-
Agilent. (n.d.). Residual Solvent Analysis of Pharmaceutical Products. Retrieved from [Link]
- Patsnap. (n.d.). Synthesis method of 3-bromo-5-methylpyridine.
-
National Institutes of Health. (n.d.). Batch‐to‐batch pharmacokinetic variability confounds current bioequivalence regulations: A dry powder inhaler randomized clinical trial. Retrieved from [Link]
-
GMP Insiders. (n.d.). Karl Fischer Titration: The Gold Standard For Water Content Analysis. Retrieved from [Link]
-
Scilit. (2024, January 11). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Retrieved from [Link]
-
Ataman Kimya. (n.d.). 1-METHYL-2-PYRROLIDINONE (N-METHYL-2-PYRROLIDINONE). Retrieved from [Link]
-
Lejan Team. (n.d.). IMPURITIES IN NEW DRUG SUBSTANCES Q3A(R2). Retrieved from [Link]
-
PubMed Central. (n.d.). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. Retrieved from [Link]
-
U.S. Food & Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]
-
Spectralys Biotech. (n.d.). 5. Batch-to-batch consistency checks. Retrieved from [Link]
-
Therapeutic Goods Administration (TGA). (2024, January 10). ICH topic Q6A - Specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances. Retrieved from [Link]
-
Pharmaceutical Technology Europe. (2020, September 2). Determining Water Content with a Novel Karl Fischer Titration Approach. Retrieved from [Link]
-
National Institutes of Health. (2016, November 13). Analytical Method by Headspace‐Gas Chromatography for Determination of Six Residual Solvents in Losartan Potassium Raw Material. Retrieved from [Link]
-
The Gambia Medicines Control Agency. (2025, January 17). Guideline for Impurities in New Active Pharmaceutical Ingredient. Retrieved from [Link]
-
Chromatography Forum. (2015, July 20). Method for pyridine amine derivative. Retrieved from [Link]
-
Acta Poloniae Pharmaceutica. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved from [Link]
-
Tristar Intermediates. (2024, April 3). Quality Assurance Techniques for Batch-to-Batch Consistency. Retrieved from [Link]
-
PubChem. (n.d.). 3-(1-Methylpyrrolidin-2-yl)pyridine. Retrieved from [Link]
-
YouTube. (2023, October 31). ICH Q2 Validation of Analytical Procedures. Retrieved from [Link]
-
ResearchGate. (n.d.). 2-Bromo-5-methylpyridine. Retrieved from [Link]
-
IKEV. (n.d.). ICH Q6A Guideline. Retrieved from [Link]
-
Scribd. (n.d.). 2005 - ICH Q2 (R1) Validation of Analytical Procedures - Text and Methodology. Retrieved from [Link]
- Google Patents. (n.d.). US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
-
World Health Organization. (2015). 1-6 Specifications. Retrieved from [Link]
-
Sci-Hub. (2004). A New Class of Chiral Pyrrolidine—Pyridine Conjugate Base Catalysts for Use in Asymmetric Michael Addition Reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). ICH Q6A - Specifications: Test procedures and acceptance criteria for new drug substances and new drug products. Retrieved from [Link]
Sources
- 1. tianmingpharm.com [tianmingpharm.com]
- 2. database.ich.org [database.ich.org]
- 3. extranet.who.int [extranet.who.int]
- 4. researchgate.net [researchgate.net]
- 5. ICH Official web site : ICH [ich.org]
- 6. shimadzu.com [shimadzu.com]
- 7. database.ich.org [database.ich.org]
- 8. fda.gov [fda.gov]
- 9. youtube.com [youtube.com]
- 10. scribd.com [scribd.com]
- 11. researchgate.net [researchgate.net]
- 12. scilit.com [scilit.com]
- 13. database.ich.org [database.ich.org]
- 14. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 15. lejan-team.com [lejan-team.com]
- 16. mca.gm [mca.gm]
- 17. researchgate.net [researchgate.net]
- 18. gmpinsiders.com [gmpinsiders.com]
- 19. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]
- 20. metrohm.com [metrohm.com]
- 21. 3-BroMo-5-(1-Methylpyrrolidin-2-yl)pyridine synthesis - chemicalbook [chemicalbook.com]
- 22. chromatographyonline.com [chromatographyonline.com]
- 23. documents.thermofisher.com [documents.thermofisher.com]
- 24. Analytical Method by Headspace‐Gas Chromatography for Determination of Six Residual Solvents in Losartan Potassium Raw Material - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Comparative Metabolic Stability of Pyridine Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
The pyridine scaffold is a cornerstone in modern medicinal chemistry, integral to the structure of numerous therapeutic agents.[1][2] Its influence extends beyond pharmacodynamics, playing a crucial role in a molecule's pharmacokinetic profile. A key determinant of this profile is metabolic stability—the susceptibility of the compound to enzymatic breakdown. This guide provides an in-depth, comparative framework for assessing the metabolic stability of pyridine derivatives, grounded in established experimental protocols and field-proven insights.
Section 1: The Metabolic Fate of Pyridine Derivatives
The journey of a pyridine-containing drug through the body's metabolic machinery is a complex process primarily orchestrated by enzymes in the liver. The inherent chemical properties of the pyridine ring, particularly the electron-deficient nitrogen atom, make it a prime target for biotransformation. Understanding these pathways is critical, as they dictate the drug's half-life, exposure, and potential for generating active or toxic metabolites.
Phase I Metabolism: The Initial Assault
Phase I reactions, predominantly oxidative, are the first line of metabolic attack. These are primarily mediated by two key enzyme superfamilies: Cytochrome P450s (CYPs) and Aldehyde Oxidases (AOs).
-
Cytochrome P450 (CYP) Enzymes : These heme-containing monooxygenases are responsible for the metabolism of a vast majority of drugs.[3][4] For pyridine derivatives, CYPs catalyze several key reactions:
-
Aromatic Hydroxylation : The introduction of a hydroxyl (-OH) group onto the pyridine ring. The position of this hydroxylation is heavily influenced by the electronic nature of substituents on the ring.
-
N-Oxidation : The pyridine nitrogen itself can be oxidized to form a pyridine-N-oxide.[5] This is a common metabolic route that significantly increases the polarity of the molecule.
-
Side-Chain Oxidation : If the pyridine ring is substituted with alkyl groups, CYPs can hydroxylate these side chains.
-
-
Aldehyde Oxidase (AO) : AO is a cytosolic enzyme that has gained significant attention for its role in the metabolism of N-heterocycles.[6][7][8] Unlike CYPs, AO-mediated oxidation does not require NADPH as a cofactor.[8] It typically catalyzes the oxidation of electron-deficient carbon atoms adjacent to the ring nitrogen, making it a particularly important enzyme for many pyridine-based drugs.[8][9] The susceptibility to AO can be modulated by the electronic properties of ring substituents.[9]
Phase II Metabolism: Conjugation and Clearance
Following Phase I functionalization, the now more polar metabolites undergo Phase II conjugation reactions. These processes attach large, water-soluble endogenous molecules to the drug, preparing it for efficient excretion. Key Phase II enzymes include:
-
UDP-glucuronosyltransferases (UGTs) : Catalyze the attachment of glucuronic acid.
-
Sulfotransferases (SULTs) : Catalyze the attachment of a sulfo group.
The interplay between these Phase I and Phase II pathways determines the overall intrinsic clearance of a pyridine derivative.
dot graph TD; A[Pyridine Derivative] --> B{Phase I Metabolism}; B --> C[CYP-Mediated Oxidation]; B --> D[AO-Mediated Oxidation]; C --> E[Hydroxylated Metabolites]; C --> F[N-Oxides]; D --> G[Oxidized Metabolites]; E --> H{Phase II Conjugation}; F --> H; G --> H; H --> I[Glucuronides]; H --> J[Sulfates]; I --> K[Excretion]; J --> K;
end Figure 1: General metabolic pathways for pyridine derivatives.
Section 2: Experimental Design for Comparative Stability Studies
To quantitatively compare the metabolic stability of different pyridine derivatives, a well-designed experimental strategy is essential. In vitro models are the workhorses of early drug metabolism studies, offering a cost-effective and high-throughput means of predicting in vivo behavior.
Choosing the Right In Vitro System
The choice of in vitro system is dictated by the specific questions being asked.
-
Human Liver Microsomes (HLM) : These are subcellular fractions containing the majority of the Phase I CYP enzymes.[10] HLM assays are excellent for assessing CYP-mediated metabolism but lack Phase II enzymes and the cytosolic AO.[11] They are a standard first-tier assay for evaluating metabolic stability.[10]
-
Hepatocytes : These are intact liver cells that contain the full complement of both Phase I and Phase II metabolic enzymes, as well as necessary cofactors.[12][13] Hepatocyte stability assays provide a more comprehensive picture of a compound's overall hepatic clearance.[12][13][14] Cryopreserved hepatocytes are widely used for their convenience and reproducibility.[15]
The Importance of Controls
Every protocol must be a self-validating system.
-
Positive Control : A compound with a known, moderate-to-high clearance rate (e.g., Verapamil, Propranolol) is run alongside the test compounds. This validates that the metabolic enzymes in the assay are active.
-
Negative Control (Minus Cofactor) : For microsomal assays, an incubation is run without the addition of the essential CYP cofactor, NADPH.[10] Significant compound loss in this control could indicate non-enzymatic degradation or issues with the analytical method.
-
Vehicle Control : A control with only the vehicle (typically DMSO) is used to establish the baseline response.
Section 3: Detailed Experimental Protocols
Here, we provide step-by-step protocols for the two most common in vitro stability assays.
Protocol 1: Human Liver Microsomal (HLM) Stability Assay
This assay measures the rate of disappearance of a compound when incubated with HLMs in the presence of NADPH.
dot graph TD; subgraph "Preparation" A[Thaw HLMs & Test Compounds] --> B[Prepare Master Mix: Buffer + HLMs]; B --> C[Pre-incubate Master Mix at 37°C]; end subgraph "Reaction" D[Add Test Compound to Master Mix] --> E{Initiate Reaction}; F[Add NADPH solution] --> E; E --> G[Incubate at 37°C with shaking]; end subgraph "Sampling & Analysis" G --> H[Take Aliquots at Time Points (0, 5, 15, 30, 45 min)]; H --> I[Quench Reaction with Acetonitrile + Internal Standard]; I --> J[Centrifuge to Pellet Protein]; J --> K[Analyze Supernatant by LC-MS/MS]; end
end Figure 2: Workflow for the HLM stability assay.
Methodology:
-
Reagent Preparation :
-
Thaw pooled human liver microsomes (e.g., from a commercial supplier) on ice.
-
Prepare a 100 mM potassium phosphate buffer (pH 7.4).
-
Prepare a 10 mM stock solution of the test compound in DMSO.
-
Prepare an NADPH regenerating solution.
-
-
Incubation :
-
In a 96-well plate, combine the phosphate buffer, liver microsomes (final concentration 0.5 mg/mL), and test compound (final concentration 1 µM).[10][16]
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH solution (final concentration 1 mM).[10]
-
Incubate the plate at 37°C, typically with gentle shaking.
-
-
Time-Point Sampling :
-
Sample Processing and Analysis :
-
Centrifuge the quenched samples to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the remaining parent compound at each time point using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.[16]
-
Protocol 2: Cryopreserved Hepatocyte Stability Assay
This assay provides a more holistic view by including both Phase I and Phase II metabolism.
Methodology:
-
Cell Preparation :
-
Rapidly thaw cryopreserved human hepatocytes in a 37°C water bath.
-
Transfer the cells to a pre-warmed incubation medium and perform a cell count and viability assessment (e.g., via Trypan Blue exclusion). Viability should be high (>80%).
-
Adjust the cell density to the desired concentration (e.g., 1 million viable cells/mL).[17]
-
-
Incubation :
-
Time-Point Sampling :
-
At designated time points (e.g., 0, 15, 30, 60, 120 minutes), sample the incubation mixture.[17]
-
Quench the reaction immediately with cold acetonitrile containing an internal standard.
-
-
Sample Processing and Analysis :
-
Follow the same processing and LC-MS/MS analysis steps as described for the HLM assay.
-
Section 4: Data Analysis and Interpretation
The primary output from these assays is the concentration of the parent drug remaining over time. From this data, we derive key parameters to compare the stability of different pyridine derivatives.
-
Calculate Percent Remaining : For each time point, calculate the percentage of the compound remaining relative to the 0-minute time point.
-
Determine the Rate of Elimination (k) : Plot the natural logarithm (ln) of the percent remaining against time. The slope of this line is the elimination rate constant (-k). This first-order decay is a cornerstone of the analysis.[16]
-
Calculate In Vitro Half-Life (t½) : The half-life is the time it takes for 50% of the compound to be metabolized.
-
Formula : t½ = 0.693 / k
-
-
Calculate In Vitro Intrinsic Clearance (CLint) : This value represents the inherent ability of the liver enzymes to metabolize a drug. It is a critical parameter for predicting in vivo hepatic clearance.[14]
-
Formula (HLM) : CLint (µL/min/mg protein) = (0.693 / t½) * (1 / [protein concentration in mg/mL])
-
Formula (Hepatocytes) : CLint (µL/min/10^6 cells) = (0.693 / t½) * (1 / [cell density in 10^6 cells/mL])
-
Section 5: Comparative Case Study
To illustrate the application of this data, consider a hypothetical study comparing three pyridine derivatives with different substituents.
| Compound | Substituent | t½ (min) - HLM | CLint (µL/min/mg) - HLM | t½ (min) - Hepatocytes | CLint (µL/min/10⁶ cells) - Hepatocytes |
| PYR-001 | Unsubstituted | 15 | 92.4 | 12 | 115.5 |
| PYR-002 | 4-Fluoro | 45 | 30.8 | 38 | 36.5 |
| PYR-003 | 2-Methoxy | > 120 | < 11.6 | 95 | 14.6 |
Analysis and Interpretation:
-
PYR-001 (Unsubstituted) : This compound is rapidly metabolized in both systems, as shown by its short half-life and high intrinsic clearance. This suggests it is a good substrate for hepatic enzymes and would likely have a high in vivo clearance and short half-life.
-
PYR-002 (4-Fluoro) : The addition of a fluorine atom at the 4-position significantly increases metabolic stability. The half-life is three times longer in HLM compared to PYR-001. Fluorine is a small, electron-withdrawing group that can block a potential site of metabolism without adding significant steric bulk. This strategy is often employed to improve a drug's pharmacokinetic profile.
-
PYR-003 (2-Methoxy) : This derivative is the most stable of the three. The methoxy group may sterically hinder the approach of metabolizing enzymes or alter the electronic properties of the ring, making it less susceptible to oxidation. Its significantly longer half-life and low clearance suggest it would have a much longer duration of action in vivo.
This comparative data allows researchers to establish a Structure-Metabolism Relationship (SMR). In this case, the data suggests that adding small, deactivating, or sterically hindering groups to the pyridine ring can effectively "shield" it from metabolic breakdown, a critical insight for guiding the next round of chemical synthesis and lead optimization.
References
- Vertex AI Search. Pyridine: the scaffolds with significant clinical diversity - RSC Publishing.
- Vertex AI Search. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC.
- Vertex AI Search. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec.
- Vertex AI Search. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC.
- Vertex AI Search. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec.
- Vertex AI Search. Mechanisms of Cytochrome P450-Catalyzed Oxidations - PMC - NIH.
- Vertex AI Search. Prediction of Hepatic Clearance in Human From In Vitro Data for Successful Drug Development - NIH.
- Vertex AI Search. metabolic stability in liver microsomes - Mercell.
- Vertex AI Search. Mitigating Heterocycle Metabolism in Drug Discovery | Journal of Medicinal Chemistry.
- Vertex AI Search. General Approach to Access Aldehyde Oxidase Metabolites of Drug Molecules via N-Oxidation/Reissert-Henze-Type Reaction - NIH.
- Vertex AI Search. Mechanisms of Cytochrome P450-Catalyzed Oxidations | ACS Catalysis - ACS Publications.
-
Vertex AI Search. metabolic stability assays for predicting intrinsic clearance - YouTube. Available from: [Link]
-
Vertex AI Search. An Integrated Hepatocyte Stability Assay for Simultaneous Metabolic Stability Assessment and Metabolite Profiling - PubMed. Available from: [Link]
-
Vertex AI Search. Hepatocyte Stability Assay - Creative Bioarray. Available from: [Link]
-
Vertex AI Search. Medicinal chemistry approaches to avoid aldehyde oxidase metabolism - ResearchGate. Available from: [Link]
-
Vertex AI Search. Oxidation of pyridine to pyridine-N-oxide. | Download Scientific Diagram - ResearchGate. Available from: [Link]
-
Vertex AI Search. Optimizing metabolic stability of phosphodiesterase 5 inhibitors: discovery of a potent N-(pyridin-3-ylmethyl)quinoline derivative targeting synaptic plasticity - PMC - NIH. Available from: [Link]
-
Vertex AI Search. How to calculate in vitro intrinsic clearance? - ResearchGate. Available from: [Link]
-
Vertex AI Search. Metabolic Stability Assay Services - BioIVT. Available from: [Link]
-
Vertex AI Search. Some commercially available drugs containing the pyridine scaffold. - ResearchGate. Available from: [Link]
-
Vertex AI Search. Mechanism of Oxidation Reactions Catalyzed by Cytochrome P450 Enzyme | Request PDF. Available from: [Link]
-
Vertex AI Search. Aldehyde Oxidase: Reaction Mechanism and Prediction of Site of Metabolism | ACS Omega. Available from: [Link]
-
Vertex AI Search. ADME Hepatocyte Stability Assay-BioDuro-Global CRDMO, Rooted in Science. Available from: [Link]
-
Vertex AI Search. An Introduction to Pharmacokinetics. Available from: [Link]
-
Vertex AI Search. Aldehyde Oxidase | Cambridge MedChem Consulting. Available from: [Link]
-
Vertex AI Search. Catalytic Mechanism of Cytochrome P450 for N-methylhydroxylation of Nicotine: Reaction Pathways and Regioselectivity of the Enzymatic Nicotine Oxidation - PMC - PubMed Central. Available from: [Link]
-
Vertex AI Search. Hepatocyte Stability Assay - Domainex. Available from: [Link]
-
Vertex AI Search. A Brief View on Pyridine Compounds - Open Access Journals. Available from: [Link]
-
Vertex AI Search. Protocol for the Human Liver Microsome Stability Assay - ResearchGate. Available from: [Link]
-
Vertex AI Search. Unexpected Discovery of Saturated Pyridine Mimetics - ChemRxiv. Available from: [Link]
-
Vertex AI Search. An analysis of laboratory variability and thresholds for human in vitro ADME/PK methods - bioRxiv. Available from: [Link]
-
Vertex AI Search. Structure–metabolism relationships in human-AOX: Chemical insights from a large database of aza-aromatic and amide compound - PNAS. Available from: [Link]
Sources
- 1. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Mechanisms of Cytochrome P450-Catalyzed Oxidations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. General Approach to Access Aldehyde Oxidase Metabolites of Drug Molecules via N-Oxidation/Reissert-Henze-Type Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Aldehyde Oxidase | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 9. researchgate.net [researchgate.net]
- 10. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 11. bioivt.com [bioivt.com]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. Hepatocyte Stability Assay | Domainex [domainex.co.uk]
- 14. youtube.com [youtube.com]
- 15. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - SG [thermofisher.com]
- 16. mercell.com [mercell.com]
- 17. ADME Hepatocyte Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
Validating the Mechanism of Action for a Novel Pyridine-Based Kinase Inhibitor: A Comparative Guide
In the landscape of targeted cancer therapy, protein kinases remain a pivotal class of drug targets.[1] The development of small-molecule kinase inhibitors has revolutionized treatment paradigms for numerous malignancies.[2] Pyridine-based scaffolds are a prominent feature in many successful kinase inhibitors, valued for their ability to form key interactions within the ATP-binding pocket of these enzymes.[3] However, the journey from a promising novel pyridine-based compound to a validated therapeutic candidate is a rigorous one, demanding a multifaceted approach to elucidate its precise mechanism of action (MoA).
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the MoA of a novel pyridine-based compound. Moving beyond a rigid set of instructions, we will delve into the causality behind experimental choices, emphasizing a self-validating system of inquiry. This approach ensures not only technical accuracy but also a high degree of confidence in the generated data, paving the way for informed decision-making in the drug discovery pipeline.
The Foundational Hypothesis: From Chemical Structure to Biological Target
The initial step in MoA validation is the formulation of a clear, testable hypothesis. For a novel pyridine-based compound, this is often informed by computational modeling and preliminary screening data.[4] These initial analyses may suggest a primary kinase target or a family of kinases that the compound is likely to inhibit. This hypothesis then serves as the guiding principle for the subsequent experimental cascade.
I. Target Engagement: Confirming the Physical Interaction
The cornerstone of MoA validation is unequivocally demonstrating that the novel compound physically interacts with its intended target in a cellular context.[5] While biochemical assays provide initial insights, cellular target engagement assays are crucial for confirming this interaction within a more physiologically relevant environment.[6]
A. The Cellular Thermal Shift Assay (CETSA): A Gold Standard for Target Engagement
The Cellular Thermal Shift Assay (CETSA) is a powerful technique to assess target engagement in intact cells and tissues.[7] The underlying principle is that the binding of a ligand, such as our novel pyridine-based inhibitor, stabilizes the target protein, making it more resistant to thermal denaturation.[7]
The CETSA workflow can be conceptualized as a three-phase process: treatment, thermal challenge, and analysis.
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the novel pyridine-based compound or a vehicle control for a predetermined time.
-
Heating: After treatment, harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.[8] A controlled cooling step is crucial to prevent experimental variability.[8]
-
Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.[9]
-
Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.[9]
-
Protein Quantification and Western Blot: Carefully collect the supernatant containing the soluble proteins. Normalize the total protein concentration of each sample. Prepare the samples for SDS-PAGE and perform Western blotting using a specific antibody against the putative target kinase.[10]
The results of a successful CETSA experiment will show a shift in the melting curve of the target protein in the presence of the novel compound. This indicates that the compound is binding to and stabilizing the target protein.
| Parameter | Novel Pyridine Compound | Standard of Care Inhibitor | Vehicle Control |
| Apparent Tagg (°C) | 58 | 56 | 50 |
| ΔTagg vs. Vehicle (°C) | +8 | +6 | N/A |
Table 1: Representative CETSA data comparing the thermal stabilization of a target kinase by a novel pyridine-based compound and a standard of care inhibitor.
Troubleshooting Common CETSA Issues:
-
No thermal shift observed: This could indicate a lack of target engagement, or the compound may not be cell-permeable. Consider performing the assay with cell lysates to bypass the cell membrane.
-
Irregular melt curves: Ensure precise temperature control and consistent sample handling.[11]
-
Antibody recognition issues: Ligand binding can sometimes mask the antibody epitope. It is crucial to validate antibodies for their ability to recognize the target protein in both its native and ligand-bound states.[8]
II. Kinase Profiling: Assessing Selectivity and Off-Target Effects
While confirming on-target engagement is paramount, understanding the selectivity profile of a novel kinase inhibitor is equally critical for predicting its therapeutic window and potential side effects.[12] Kinase profiling services offer a high-throughput approach to screen the compound against a large panel of kinases.[13]
A. The Importance of Broad Kinome Screening
Screening against a comprehensive panel of kinases provides a global view of the compound's selectivity.[14] This is essential because many kinase inhibitors exhibit polypharmacology, meaning they interact with multiple targets.[15]
The general workflow for kinase profiling involves incubating the novel compound with a panel of purified kinases and measuring the inhibition of their enzymatic activity.
The output of a kinase profiling experiment is typically a list of kinases and the corresponding percentage of inhibition at a given compound concentration, or IC50 values.[13] This data can be used to calculate a selectivity score, which provides a quantitative measure of the compound's specificity.[16][17]
| Kinase Target | Novel Pyridine Compound (IC50, nM) | Standard of Care Inhibitor (IC50, nM) |
| Primary Target (e.g., EGFR) | 10 | 15 |
| Off-Target 1 (e.g., VEGFR2) | >1000 | 50 |
| Off-Target 2 (e.g., SRC) | 500 | 200 |
| Selectivity Score (S10) | 0.02 | 0.05 |
Table 2: Representative kinase profiling data comparing the IC50 values and selectivity of a novel pyridine-based compound with a standard of care inhibitor.
Interpreting Kinase Profiling Data:
-
Potency: A low IC50 value against the primary target indicates high potency.
-
Selectivity: A large difference between the IC50 for the primary target and off-targets suggests high selectivity.
-
Selectivity Score: A lower selectivity score generally indicates a more selective compound.[18]
III. Downstream Pathway Analysis: Confirming Functional Consequences
Demonstrating that the novel compound modulates the signaling pathway downstream of the target kinase provides crucial evidence of its functional activity in a cellular context.[19] Western blotting is a widely used technique to assess changes in the phosphorylation status of key downstream proteins.[20]
A. Probing the Signaling Cascade
By examining the phosphorylation of downstream substrates, we can confirm that the engagement of the target kinase by the novel compound translates into a functional cellular response.
-
Cell Treatment and Lysis: Treat cells with the novel pyridine-based compound, a standard of care inhibitor, and a vehicle control for an appropriate duration. Lyse the cells and collect the protein lysates.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Antibody Incubation: Block the membrane and then incubate it with a primary antibody specific for the phosphorylated form of a key downstream protein (e.g., p-ERK, p-AKT).
-
Detection: Wash the membrane and incubate it with a secondary antibody conjugated to an enzyme (e.g., HRP). Add a chemiluminescent substrate and visualize the bands using an imaging system.
-
Stripping and Re-probing: To ensure that changes in phosphorylation are not due to changes in total protein levels, the membrane can be stripped and re-probed with an antibody that recognizes the total, unphosphorylated form of the protein.[19]
A successful experiment will show a dose-dependent decrease in the phosphorylation of the downstream substrate in cells treated with the novel compound, consistent with the inhibition of the target kinase.
| Treatment | p-ERK (Relative Intensity) | Total ERK (Relative Intensity) |
| Vehicle Control | 1.0 | 1.0 |
| Novel Pyridine Compound (100 nM) | 0.2 | 1.0 |
| Standard of Care Inhibitor (100 nM) | 0.3 | 1.0 |
Table 3: Representative Western blot quantification data showing the effect of a novel pyridine-based compound and a standard of care inhibitor on the phosphorylation of a downstream signaling protein.
IV. Comparative Analysis: Benchmarking Against the Standard of Care
A critical component of this validation guide is the direct and objective comparison of the novel pyridine-based compound's performance against a relevant "standard of care" inhibitor.[21] This provides essential context for evaluating the potential advantages of the new compound, such as improved potency, selectivity, or a more favorable off-target profile.
The choice of the standard of care inhibitor will depend on the primary kinase target of the novel compound. For example, if the target is EGFR, a relevant comparator would be a drug like gefitinib or erlotinib. The comparative data presented in Tables 1, 2, and 3 illustrate how to structure this analysis across different experimental platforms.
Conclusion: A Holistic Approach to MoA Validation
Validating the mechanism of action for a novel pyridine-based compound is a comprehensive process that requires a convergence of evidence from multiple, orthogonal assays. By systematically confirming target engagement, assessing selectivity, and demonstrating functional consequences on downstream signaling pathways, researchers can build a robust and compelling case for the compound's MoA. This integrated approach, which emphasizes the "why" behind experimental choices and incorporates direct comparisons to established alternatives, is essential for advancing the most promising candidates in the drug discovery pipeline. The methodologies and data interpretation frameworks presented in this guide provide a solid foundation for conducting these critical studies with scientific rigor and confidence.
References
-
Al-Ali, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. Available at: [Link]
-
Astin, K. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. Available at: [Link]
-
Sygnature Discovery. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. Available at: [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Available at: [Link]
-
Uitdehaag, J. C., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology. Available at: [Link]
-
Brown, J., & Page, B. (2025). Thermal shift assays in drug discovery - Troubleshooting from biochemical to cellular applications. Vascular Cell. Available at: [Link]
-
Elkins, J. M., et al. (2016). Kinase inhibitor profiling reveals unexpected opportunities to inhibit disease-associated mutant kinases. Cell Chemical Biology. Available at: [Link]
-
Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology. Available at: [Link]
-
Abdel-Maksoud, M. S., et al. (2022). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. Molecules. Available at: [Link]
-
Ferguson, F. M., & Gray, N. S. (2018). Principles of Kinase Inhibitor Therapy for Solid Tumors. Annual Review of Cancer Biology. Available at: [Link]
-
Howes, J. M., et al. (2021). Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets. Platelets. Available at: [Link]
-
Wu, P., et al. (2022). Kinase Inhibitors and Kinase-Targeted Cancer Therapies: Recent Advances and Future Perspectives. Cancers. Available at: [Link]
-
Platycodin-D sensitizes KRAS-mutant colorectal cancer cells to cetuximab by inhibiting the PI3K/Akt signaling pathway. (2021). ResearchGate. Available at: [Link]
-
Merz, G. E., & Schlessinger, A. (2017). Quantitative Structure–Activity Relationship Modeling of Kinase Selectivity Profiles. Journal of Chemical Information and Modeling. Available at: [Link]
-
Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal. Available at: [Link]
-
Zhang, Y., et al. (2022). An Updated Review on Developing Small Molecule Kinase Inhibitors Using Computer-Aided Drug Design Approaches. International Journal of Molecular Sciences. Available at: [Link]
-
Takeda, K. (2012). Encountering unpredicted off-target effects of pharmacological inhibitors. Journal of Biochemistry. Available at: [Link]
-
DiscoverX. (n.d.). Target Engagement Assays. Available at: [Link]
-
Leuenberger, P., et al. (2022). Current Advances in CETSA. Frontiers in Molecular Biosciences. Available at: [Link]
-
Ammar, M., et al. (2023). Utilization of Supervised Machine Learning to Understand Kinase Inhibitor Toxophore Profiles. International Journal of Molecular Sciences. Available at: [Link]
-
Sabe, V. T., et al. (2020). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Frontiers in Chemistry. Available at: [Link]
-
Lee, M. J., et al. (2012). Network-level effects of kinase inhibitors modulate TNF-α-induced apoptosis in the intestinal epithelium. Molecular Systems Biology. Available at: [Link]
-
Fabian, M. A., et al. (2005). A small molecule–kinase interaction map for clinical kinase inhibitors. Nature Biotechnology. Available at: [Link]
-
Cleveland Clinic. (2023). Tyrosine Kinase inhibitors (TKIs): Uses & Side Effects. Available at: [Link]
-
DiscoverX. (2017). Create Your Own Cellular Compound Target Engagement Assay. YouTube. Available at: [Link]
-
Wang, Y., et al. (2025). A novel pyridine-2-one AMPK inhibitor: Discovery, mechanism, and in vivo evaluation in a hypoxic pulmonary arterial hypertension rat model. European Journal of Medicinal Chemistry. Available at: [Link]
-
Creative Bioarray. (n.d.). Kinase Screening and Profiling. Available at: [Link]
-
Eyers, P. A., et al. (2017). Pharmacological approaches to understanding protein kinase signaling networks. Frontiers in Pharmacology. Available at: [Link]
-
van Bergen, W. (2025). A game changer in cancer kinase target profiling. ASBMB Today. Available at: [Link]
-
Selvita. (2025). A Practical Guide to Target Engagement Assays. Available at: [Link]
-
Bello, T., & Gujral, T. S. (2018). KInhibition: A Kinase Inhibitor Selection Portal. iScience. Available at: [Link]
-
Li, Y., et al. (2022). Identification of a novel pyridine derivative with inhibitory activity against ovarian cancer progression in vivo and in vitro. Frontiers in Pharmacology. Available at: [Link]
-
Molina, D. M., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols. Available at: [Link]
-
Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. Available at: [Link]
-
Cell Signaling Technology. (2021). Modulating Signaling Activities with Activators & Inhibitors for Western Blot Experiments. YouTube. Available at: [Link]
-
Scott, A. D., et al. (2022). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry. Available at: [Link]
-
Kurzrock, R., & Sicklick, J. K. (2026). Molecular Profiling for Precision Oncology: Moving Beyond Feasibility and Safety. JCO Precision Oncology. Available at: [Link]
-
Bantscheff, M., et al. (2007). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. Journal of Proteome Research. Available at: [Link]
-
Chen, X., et al. (2025). Enhancing kinase-inhibitor activity and selectivity prediction through contrastive learning. Nature Communications. Available at: [Link]
-
Gao, Y., et al. (2023). Stress Granule-Driven Resistance in Cancer: Mechanisms and Emerging Strategies. International Journal of Molecular Sciences. Available at: [Link]
-
Cheng, C., et al. (2022). Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors. BioMed Research International. Available at: [Link]
-
Roskoski, R. (2023). Kinase Inhibitors FDA Approved 2018–2023: Drug Targets, Metabolic Pathways, and Drug-Induced Toxicities. Pharmacological Research. Available at: [Link]
-
S, S., et al. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. Molecular Diversity. Available at: [Link]
-
Selvita. (2025). Redefining target engagement with new strategies in drug discovery. News-Medical.Net. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Principles of Kinase Inhibitor Therapy for Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs [frontiersin.org]
- 5. selvita.com [selvita.com]
- 6. news-medical.net [news-medical.net]
- 7. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 10. Thermal shift assays in drug discovery - Troubleshooting from biochemical to cellular applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. Kinase inhibitor profiling reveals unexpected opportunities to inhibit disease-associated mutant kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. semanticscholar.org [semanticscholar.org]
- 15. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]
- 19. Network-level effects of kinase inhibitors modulate TNF-α-induced apoptosis in the intestinal epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ascopubs.org [ascopubs.org]
- 21. Kinase Inhibitors FDA Approved 2018–2023: Drug Targets, Metabolic Pathways, and Drug-Induced Toxicities - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-Bromo-5-(1-methyl-pyrrolidin-2-yl)-pyridine
This document provides a detailed, step-by-step protocol for the safe handling and disposal of 3-Bromo-5-(1-methyl-pyrrolidin-2-yl)-pyridine. As this compound is a halogenated pyridine derivative with structural similarities to highly toxic alkaloids, adherence to these procedures is critical for ensuring personnel safety and environmental compliance. This guide is designed for researchers, chemists, and laboratory personnel engaged in pharmaceutical and chemical research.
Hazard Analysis and Compound Profile
-
Pyridine Core: Pyridine and its derivatives are typically flammable, harmful if swallowed, and can cause skin and eye irritation.[1][2] The U.S. Environmental Protection Agency (EPA) classifies pyridine as a hazardous waste, with the waste code U196.[3]
-
Bromine Substitution: The presence of a bromine atom classifies this compound as a halogenated organic. Halogenated waste streams require specific disposal routes, typically high-temperature incineration, to prevent the formation of persistent environmental pollutants.[4][5]
-
N-Methylpyrrolidine Group: This moiety is structurally analogous to the core of nicotine (3-(1-Methylpyrrolidin-2-yl)pyridine).[6][7] Nicotine is a highly toxic alkaloid, classified as fatal in contact with skin and toxic if swallowed.[6] Therefore, 3-Bromo-5-(1-methyl-pyrrolidin-2-yl)-pyridine must be handled with the assumption of high acute toxicity.
Inferred Hazard Profile and Physicochemical Data
The following table summarizes the expected hazards and properties based on close structural analogs like 3-Bromopyridine and Nicotine.
| Property | Value / Classification | Source / Rationale |
| Molecular Formula | C₁₀H₁₃BrN₂ | (S)-isomer CAS: 71606-34-3[8] |
| GHS Hazard Statements | Danger H301: Toxic if swallowed H311: Toxic in contact with skin (Inferred) H315: Causes skin irritation H319: Causes serious eye irritation H335: May cause respiratory irritation H411: Toxic to aquatic life with long lasting effects | Inferred from 3-Bromopyridine and Nicotine.[1][2][6] |
| Appearance | Likely a colorless to yellow liquid | Based on 3-Bromopyridine.[9] |
| Incompatibilities | Strong oxidizing agents, strong acids. | Common for pyridine derivatives.[1][2] |
| Hazardous Decomposition | Emits toxic fumes of nitrogen oxides (NOx), carbon oxides (CO, CO₂), and hydrogen bromide (HBr) upon combustion. | Based on 3-Bromopyridine.[1] |
Mandatory Personal Protective Equipment (PPE)
Due to the inferred high toxicity and irritant nature of the compound, a stringent PPE protocol is non-negotiable. The causality is clear: to prevent dermal absorption, ocular exposure, and inhalation, a multi-layered defense is required.
-
Hand Protection: Use double-gloving. Wear nitrile gloves as a base layer with thicker, chemical-resistant butyl rubber or Viton™ gloves as the outer layer. Nitrile alone is not sufficient for prolonged contact with pyridine-like substances.[10]
-
Eye Protection: Chemical splash goggles are mandatory. If there is a significant risk of splashing, a full-face shield should be worn in addition to goggles.
-
Body Protection: A fully-buttoned, flame-resistant lab coat must be worn. For handling larger quantities (>50 mL), a chemically resistant apron is required.
-
Respiratory Protection: All handling of this compound, including weighing, transferring, and preparing for disposal, must be conducted inside a certified chemical fume hood to prevent inhalation of vapors.[10]
Spill Management Protocol
Immediate and correct response to a spill is critical to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Immediately alert all personnel in the vicinity. If the spill is large (>100 mL) or outside of a fume hood, evacuate the laboratory and contact your institution's Environmental Health & Safety (EHS) department.
-
Secure the Area: Restrict access to the spill area. Ensure ventilation is adequate (i.e., the fume hood is operational).
-
Don Appropriate PPE: Before attempting any cleanup, don the full PPE described in Section 2.
-
Contain and Absorb: For small spills within a fume hood, cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels as the primary absorbent.
-
Collect Waste: Carefully scoop the absorbent material using non-sparking tools and place it into a designated, sealable, and clearly labeled hazardous waste container.[11]
-
Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
-
Dispose of Contaminated Materials: All contaminated PPE, absorbent, and cleaning materials must be placed in the designated hazardous waste container.
Step-by-Step Disposal Procedure
The guiding principle for disposing of 3-Bromo-5-(1-methyl-pyrrolidin-2-yl)-pyridine is waste segregation . It must be treated as halogenated organic waste .
Step 1: Waste Collection at the Source
-
Liquid Waste: Collect all solutions containing the compound, as well as solvent rinses of contaminated glassware, in a dedicated, properly sealed, and vented hazardous waste container labeled "Halogenated Organic Waste."
-
Solid Waste: Collect any contaminated solids (e.g., contaminated silica gel, filter paper, disposable labware) in a separate, sealed, wide-mouth container labeled "Halogenated Solid Waste."
Step 2: Containerization and Labeling
-
Container Choice: Use only chemically compatible containers (e.g., borosilicate glass for liquids, high-density polyethylene for solids). Ensure containers have a secure, leak-proof cap.
-
Labeling (The Self-Validating System): Proper labeling is the cornerstone of trustworthy waste management. Immediately upon adding the first waste, affix a hazardous waste label provided by your institution's EHS department. The label must include:
-
The words "Hazardous Waste" .
-
The full chemical name: "3-Bromo-5-(1-methyl-pyrrolidin-2-yl)-pyridine" and any other chemical constituents (solvents, etc.) with their approximate percentages.
-
The specific hazard characteristics: "Toxic," "Irritant," "Marine Pollutant."
-
The accumulation start date.
-
The name and contact information of the generating researcher/laboratory.
-
Step 3: Temporary Storage
-
Store the sealed and labeled waste containers in a designated satellite accumulation area within the laboratory.
-
This area must be under the direct control of laboratory personnel and away from drains, heat sources, and incompatible chemicals (especially strong oxidizers and acids).[5][10]
-
Utilize secondary containment (e.g., a chemical-resistant tray or tub) to prevent the spread of material in case of a container leak.
Step 4: Arranging for Final Disposal
-
Do not accumulate more than 55 gallons of hazardous waste in the satellite area.
-
Once the container is full or is no longer being used, submit a chemical waste collection request to your institution's EHS or Waste Management department.
-
The final disposal method must be through a licensed hazardous waste disposal facility. The most appropriate technology is high-temperature incineration (820°C - 1,600°C), which is effective for destroying pyridine and other halogenated organic compounds.[12]
Disposal Workflow Diagram
The following diagram illustrates the decision-making and operational flow for proper disposal.
Decontamination of Glassware
Proper decontamination is essential to prevent cross-contamination and accidental exposure.
-
Initial Rinse: Perform a triple rinse of the contaminated glassware with a suitable organic solvent (e.g., acetone or ethanol) directly into the "Halogenated Organic Waste" container.
-
Soaking: If necessary, soak the glassware in a base bath (isopropanol and potassium hydroxide) or a suitable cleaning solution.
-
Final Wash: After decontamination, wash the glassware with soap and water and perform a final rinse with deionized water.
By adhering to this comprehensive guide, researchers can ensure the safe handling and compliant disposal of 3-Bromo-5-(1-methyl-pyrrolidin-2-yl)-pyridine, protecting themselves, their colleagues, and the environment.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 942, 3-(1-Methylpyrrolidin-2-yl)pyridine. Retrieved from [Link]
-
University of Washington. (n.d.). Pyridine Standard Operating Procedure. [Link]
-
U.S. Environmental Protection Agency. (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]
-
U.S. Environmental Protection Agency. (1983). Bromination Process for Disposal of Spilled Hazardous Materials. [Link]
-
Chemtalk. (2008). Bromine water - disposal. [Link]
-
Providence College. (n.d.). Standard Operating Procedure: Use of Bromine in Organic Chemistry Laboratory. [Link]
-
Carl ROTH. (2025). Safety Data Sheet: Pyridine. [Link]
-
U.S. Environmental Protection Agency. (n.d.). Pyridine Fact Sheet. [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Pyridine. [Link]
-
Agency for Toxic Substances and Disease Registry. (1992). Public Health Statement for Pyridine. [Link]
-
University of Maryland. (n.d.). EPA Hazardous Waste Codes. [Link]
-
GOV.UK. (n.d.). Pyridine: incident management. [Link]
-
University of Washington. (n.d.). Bromine Standard Operating Procedure. [Link]
-
Wikipedia. (n.d.). 3-Bromopyridine. [Link]
-
MDPI. (2021). Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. [Link]
-
ChemSupply Australia. (n.d.). Safety Data Sheet PYRIDINE. [Link]
-
National Institute of Standards and Technology. (n.d.). Pyridine, 3-(1-methyl-2-pyrrolidinyl)-, (S)-. [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 4. chemtalk.com.au [chemtalk.com.au]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. 3-(1-Methylpyrrolidin-2-yl)pyridine | C10H14N2 | CID 942 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Pyridine, 3-(1-methyl-2-pyrrolidinyl)-, (S)- [webbook.nist.gov]
- 8. (S)-3-bromo-5-(1-methylpyrrolidin-2-yl)pyridine | 71606-34-3 [chemicalbook.com]
- 9. 3-Bromopyridine - Wikipedia [en.wikipedia.org]
- 10. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 11. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 12. atsdr.cdc.gov [atsdr.cdc.gov]
Comprehensive Safety and Handling Guide for 3-Bromo-5-(1-methyl-pyrrolidin-2-yl)-pyridine
Navigating the complexities of novel chemical entities is the cornerstone of innovation in drug discovery and development. However, the path to discovery must be paved with an unwavering commitment to safety. This guide provides essential, in-depth technical and procedural information for the safe handling, use, and disposal of 3-Bromo-5-(1-methyl-pyrrolidin-2-yl)-pyridine. Our approach moves beyond a simple checklist, delving into the chemical reasoning behind each recommendation to empower you, our scientific colleagues, with the knowledge to maintain a secure laboratory environment.
Hazard Assessment: A Proactive Approach to Safety
Understanding the specific risks associated with 3-Bromo-5-(1-methyl-pyrrolidin-2-yl)-pyridine is the critical first step in establishing a safe handling protocol. While a complete toxicological profile for this specific molecule is not extensively published, a robust hazard assessment can be constructed by analyzing its structural components and referencing data from analogous compounds.
Known Hazard Profile:
Based on available supplier safety information, this compound is classified with the following hazard statements:
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
These classifications mandate careful handling to avoid ingestion, skin and eye contact, and inhalation of dust or aerosols.
Inferred Hazards from Structural Analogues:
To build a more comprehensive safety picture, we must consider the hazards associated with its core structures: the brominated pyridine ring and the N-methyl-pyrrolidinyl moiety.
-
Brominated Pyridine Core: The 3-bromopyridine structure is known to be a flammable liquid and vapor, harmful if swallowed, and an irritant to the skin, eyes, and respiratory system.[2][3] During combustion, brominated organic compounds can release highly toxic and corrosive fumes, such as hydrogen bromide and nitrogen oxides.[2] This necessitates careful storage away from ignition sources and planning for appropriate fire-fighting measures.
-
N-methyl-pyrrolidinyl Moiety: This functional group is structurally related to N-methyl-2-pyrrolidone (NMP), a widely used solvent. NMP is a well-documented developmental toxicant, with studies showing it may damage fertility or the unborn child.[4][5][6] Given this association, 3-Bromo-5-(1-methyl-pyrrolidin-2-yl)-pyridine should be treated as a potential reproductive hazard. This is a critical consideration for all personnel, especially those of childbearing age.[5]
Summary of Potential Hazards
| Hazard Category | Classification & Explanation | Source |
| Acute Oral Toxicity | Harmful if swallowed (H302) . Ingestion may lead to significant adverse health effects. | Direct Data[1] |
| Skin Irritation | Causes skin irritation (H315) . Direct contact can cause redness, itching, and inflammation. | Direct Data[1] |
| Eye Irritation | Causes serious eye irritation (H319) . Can cause significant, potentially damaging, eye irritation. | Direct Data[1] |
| Respiratory Irritation | May cause respiratory irritation (H335) . Inhalation of dust or aerosols can irritate the respiratory tract. | Direct Data[1] |
| Reproductive Toxicity | Suspected Reproductive Toxin . Based on the structural analog N-methyl-2-pyrrolidone (NMP).[4][5] | Inferred Data |
| Combustion Hazards | Releases toxic fumes upon combustion . Potential to release hydrogen bromide and nitrogen oxides. | Inferred Data[2] |
Engineering Controls and Personal Protective Equipment (PPE): Your Primary Lines of Defense
A multi-layered approach to containment and protection is essential. This begins with robust engineering controls, supplemented by rigorously selected and properly used PPE.
Engineering Controls
-
Certified Chemical Fume Hood: All handling of solid and dissolved forms of this compound must be conducted in a properly functioning and certified chemical fume hood. This is the primary method to prevent inhalation exposure.[7]
-
Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.[8]
-
Safety Stations: An emergency eyewash station and safety shower must be readily accessible, within a 10-second travel distance of the handling area.[3][8]
Personal Protective Equipment (PPE)
PPE is not a substitute for good engineering controls but is a critical final barrier between you and the chemical.[9]
-
Hand Protection: Wear nitrile or neoprene gloves.[7] Given the lack of specific permeation data for this compound, it is recommended to "double-glove" (wearing two pairs of gloves) during handling operations. Discard gloves immediately if contamination is suspected and always before leaving the laboratory. Wash hands thoroughly after removing gloves.[10]
-
Eye and Face Protection: Chemical safety goggles are mandatory at all times.[3][7] If there is a risk of splashing, a full-face shield should be worn in addition to goggles.
-
Body Protection: A fully buttoned laboratory coat must be worn to protect against skin contact.[10] For procedures with a higher risk of spills, consider a chemically resistant apron.
-
Respiratory Protection: A surgical mask is not sufficient as it only protects the experiment from you.[9] If procedures have the potential to generate significant dust or aerosols that cannot be contained within a fume hood, a NIOSH-approved respirator (e.g., an N95) may be required. All respirator use must be in accordance with a formal institutional respiratory protection program, including medical clearance and fit-testing.[9]
Operational Plan: Step-by-Step Handling Protocol
Adherence to a standardized protocol minimizes risk and ensures reproducibility.
Preparation and Weighing
-
Designate an Area: Clearly designate a specific area within the chemical fume hood for handling this compound.
-
Pre-weighing Checks: Before bringing the compound into the hood, ensure all necessary equipment (spatulas, weigh boats, solvent, waste containers) is present.
-
Weighing: Tare the balance with a weigh boat. Carefully transfer the required amount of the solid compound. Avoid generating dust. If dust is observed, pause and allow the fume hood ventilation to clear it.
-
Dissolution: Add the solvent to the solid in the fume hood. Ensure the container is capped or covered during transfer to the reaction vessel.
Post-Handling Decontamination
-
Equipment: Thoroughly decontaminate all non-disposable equipment (spatulas, glassware) that came into contact with the chemical. A suitable method is to rinse with the solvent used in the reaction, followed by a standard glassware washing procedure.
-
Work Surfaces: Wipe down the designated work area in the fume hood with an appropriate solvent and then with a soap and water solution.
-
PPE Removal: Remove gloves and dispose of them in the designated solid chemical waste container. Remove your lab coat before leaving the work area.
Disposal Plan: Responsible Stewardship
Proper chemical waste disposal is a critical component of laboratory safety and environmental protection.
-
Waste Segregation: All waste contaminated with 3-Bromo-5-(1-methyl-pyrrolidin-2-yl)-pyridine must be segregated as hazardous waste. This includes:
-
Solid Waste: Contaminated gloves, weigh boats, paper towels, and any residual solid chemical.
-
Liquid Waste: Unused solutions, reaction mixtures, and solvent rinses.
-
-
Containerization: Use clearly labeled, sealed, and appropriate hazardous waste containers. The label must include the full chemical name and identify it as a brominated and pyridine-containing compound.
-
Disposal Method: The recommended disposal method for brominated and pyridine-based compounds is high-temperature incineration at a licensed chemical destruction facility.[11] This ensures the complete destruction of the toxic organic structure. Never dispose of this chemical down the drain or in regular trash.[12]
Workflow and Logic Diagrams
The following diagrams illustrate the key decision-making and operational processes for safely handling 3-Bromo-5-(1-methyl-pyrrolidin-2-yl)-pyridine.
Caption: Sequential workflow for handling 3-Bromo-5-(1-methyl-pyrrolidin-2-yl)-pyridine.
Caption: Decision tree for selecting appropriate PPE based on procedural risk.
References
- Jubilant Ingrevia. (2024).
- Fisher Scientific. (2025).
- Guidechem. 3-Bromo-5-(1-pyrrolidinyl)-pyridine (CAS No. 944718-19-8) SDS.
- BLDpharm. 3-Bromo-5-(1-methyl-pyrrolidin-2-yl)-pyridine.
- Fisher Scientific.
- GOV.UK. Pyridine: incident management.
- Post Apple Scientific. (2024). Handling Pyridine: Best Practices and Precautions.
- Washington State University.
- Carl ROTH. (2025).
- Saillenfait, A. M., et al. (2003). Developmental toxicity of N-methyl-2-pyrrolidone in rats following inhalation exposure. Food and Chemical Toxicology, 41(4), 583-588.
- Health Products Regulatory Authority. (2023). Veterinary medicines containing the excipient NMP – Potential risks of developmental toxicity.
- U.S. Department of Health and Human Services. (1989). Toxicological Profile for Pyridine.
- ResearchGate. (2025).
- Sigma-Aldrich. (2025).
- GERPAC. (2010). Personal protective equipment for preparing toxic drugs.
Sources
- 1. 71719-09-0|3-Bromo-5-(1-methyl-pyrrolidin-2-yl)-pyridine|BLD Pharm [bldpharm.com]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. fishersci.com [fishersci.com]
- 4. Developmental toxicity of N-methyl-2-pyrrolidone in rats following inhalation exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Veterinary medicines containing the excipient NMP – Potential risks of developmental toxicity [hpra.ie]
- 6. researchgate.net [researchgate.net]
- 7. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 8. fishersci.com [fishersci.com]
- 9. gerpac.eu [gerpac.eu]
- 10. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 11. atsdr.cdc.gov [atsdr.cdc.gov]
- 12. carlroth.com [carlroth.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
